(Phenylhydrazono)malononitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29560. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(phenylhydrazinylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-6-9(7-11)13-12-8-4-2-1-3-5-8/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENUYOGJCXAFFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184666 | |
| Record name | Carbonyl cyanide phenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306-18-3 | |
| Record name | Carbonyl cyanide phenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 306-18-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonyl cyanide phenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Phenylhydrazono)malononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Z Guide to (Phenylhydrazono)malononitrile Synthesis via the Japp-Klingemann Reaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of (phenylhydrazono)malononitrile, a valuable building block in medicinal chemistry, through the Japp-Klingemann reaction. We will delve into the reaction's mechanistic underpinnings, provide a detailed experimental protocol, and discuss critical parameters for optimization, ensuring a thorough understanding for researchers and drug development professionals.
Introduction: The Significance of this compound
This compound, with its characteristic bright yellow to orange crystalline appearance, is a versatile intermediate in organic synthesis.[1] Its molecular structure, featuring a phenylhydrazone moiety linked to a malononitrile group, provides a unique combination of reactivity that makes it a sought-after precursor for a variety of heterocyclic compounds, particularly in the development of novel pharmaceutical agents.[2][3] The Japp-Klingemann reaction stands as a cornerstone method for its preparation, offering a reliable and efficient synthetic route.[2][4]
The Japp-Klingemann Reaction: A Mechanistic Deep Dive
The Japp-Klingemann reaction is a powerful tool for the synthesis of hydrazones from β-keto-acids or esters and aryl diazonium salts.[2][4] The reaction proceeds through a series of well-defined steps, and understanding this mechanism is crucial for troubleshooting and optimizing the synthesis of this compound.
The core of the reaction involves the coupling of a benzenediazonium salt with malononitrile. The mechanism can be broken down into three key stages:
-
Diazotization of Aniline: The reaction begins with the conversion of aniline into a benzenediazonium salt. This is typically achieved by treating aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5][6] This step is highly temperature-sensitive and must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[5][7]
-
Formation of the Enolate: Malononitrile, the active methylene compound in this synthesis, is deprotonated by a weak base, such as sodium acetate, to form a nucleophilic enolate ion. The acidity of the methylene protons in malononitrile makes this deprotonation facile.
-
Coupling and Rearrangement: The highly electrophilic diazonium salt then readily reacts with the enolate of malononitrile. This nucleophilic addition results in an unstable azo intermediate. Subsequent proton transfer and rearrangement lead to the formation of the stable this compound product.[3][4]
Caption: Mechanism of the Japp-Klingemann reaction for this compound synthesis.
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Aniline | 93.13 | 9.3 g (9.1 mL) | 0.1 | Freshly distilled |
| Conc. Hydrochloric Acid | 36.46 | 25 mL | ~0.3 | |
| Sodium Nitrite | 69.00 | 7.0 g | 0.101 | |
| Malononitrile | 66.06 | 6.6 g | 0.1 | |
| Sodium Acetate (anhydrous) | 82.03 | 24.6 g | 0.3 | |
| Ethanol | 46.07 | 150 mL | - | |
| Water | 18.02 | As needed | - | Deionized |
Part A: Preparation of the Benzenediazonium Chloride Solution
-
In a 250 mL beaker, dissolve 9.3 g (9.1 mL) of aniline in a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve 7.0 g of sodium nitrite in 30 mL of water and cool the solution to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution. It is critical to maintain the temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.[6][8]
-
The resulting solution of benzenediazonium chloride should be used immediately in the next step.
Part B: Coupling Reaction
-
In a separate 500 mL flask, dissolve 6.6 g of malononitrile and 24.6 g of anhydrous sodium acetate in 150 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared benzenediazonium chloride solution from Part A to the malononitrile solution. A yellow-orange precipitate should form.
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Allow the mixture to stand at room temperature for several hours, or overnight, to ensure complete reaction.
Part C: Work-up and Purification
-
Pour the reaction mixture into a large volume of cold water (e.g., 500 mL).
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a pure crystalline product.[9]
Caption: Experimental workflow for the synthesis of this compound.
Critical Parameters and Optimization
The success of the Japp-Klingemann reaction hinges on careful control of several key parameters:
-
Temperature: This is arguably the most critical factor. The diazotization step must be conducted between 0-5 °C to ensure the stability of the benzenediazonium salt.[5][7] Higher temperatures can lead to decomposition and the formation of unwanted byproducts. The coupling reaction should also be maintained at low temperatures to control the reaction rate and minimize side reactions.
-
pH Control: The pH of the reaction medium plays a dual role. The initial diazotization requires a strongly acidic environment.[7] However, the subsequent coupling step is typically performed in a solution buffered with a weak base, like sodium acetate, to maintain a slightly acidic to neutral pH.[7][10] This facilitates the formation of the enolate from malononitrile, which is the active nucleophile.[7]
-
Stoichiometry and Reagent Addition: Precise control over the stoichiometry of the reactants is essential for high yields. A slight excess of sodium nitrite is often used to ensure complete diazotization.[7] The rate of addition of the diazonium salt to the malononitrile solution should be slow and controlled to prevent localized excesses of the diazonium salt, which can lead to self-coupling and other side reactions.[7]
-
Purity of Reagents: The use of pure starting materials, particularly freshly distilled aniline, is recommended to avoid the introduction of impurities that could interfere with the reaction or complicate the purification process.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using a range of standard analytical techniques:
-
Melting Point: A sharp melting point is indicative of high purity. The reported melting point is in the range of 131.0 to 135.0 °C.
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the C≡N (nitrile) and N-H (hydrazone) functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the phenyl and hydrazono-malononitrile moieties.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (170.18 g/mol ).[1]
-
Safety Considerations
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive in their solid, dry state.[6] Therefore, they should always be prepared in solution at low temperatures and used immediately without isolation.[5]
-
Malononitrile: Malononitrile is toxic if swallowed, in contact with skin, or if inhaled. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acids and Reagents: Concentrated hydrochloric acid is corrosive. Sodium nitrite is an oxidizing agent and is toxic. Handle all chemicals with care and follow standard laboratory safety procedures.
Conclusion
The Japp-Klingemann reaction is a robust and reliable method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling critical reaction parameters such as temperature and pH, researchers can achieve high yields of this valuable synthetic intermediate. This guide provides the necessary foundational knowledge and a practical protocol to empower scientists in their pursuit of novel chemical entities for drug discovery and development.
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(Phenylhydrazono)malononitrile: A Technical Guide to its Formation Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Phenylhydrazono)malononitrile and its derivatives represent a critical class of compounds in contemporary drug discovery and materials science. Their versatile chemical scaffold is a cornerstone for synthesizing a wide array of biologically active heterocyclic compounds. A thorough understanding of the formation mechanism of this compound is paramount for optimizing synthetic routes, enhancing yields, and designing novel molecular entities with tailored properties. This guide provides an in-depth exploration of the core mechanisms governing its synthesis, backed by scientific principles and practical insights.
Core Synthetic Mechanisms
The formation of this compound is primarily achieved through two robust synthetic strategies: the Japp-Klingemann reaction and the direct condensation of phenylhydrazine with malononitrile. Each pathway offers distinct advantages and proceeds through a unique sequence of chemical transformations.
The Japp-Klingemann Reaction: A Classic Approach
The Japp-Klingemann reaction is a well-established method for the synthesis of hydrazones from β-dicarbonyl compounds and aryl diazonium salts.[1][2] When applied to malononitrile, this reaction provides an efficient route to this compound.
The reaction mechanism initiates with the deprotonation of the active methylene group of malononitrile by a base, forming a nucleophilic carbanion. This carbanion then attacks the aryl diazonium salt to yield an intermediate azo compound.[2][3] Subsequent hydrolysis and rearrangement lead to the final hydrazone product.[2][4]
Figure 1. Japp-Klingemann reaction for this compound synthesis.
Expert Insight: The Japp-Klingemann reaction is particularly valuable for creating a diverse range of substituted arylhydrazones by simply varying the starting aromatic amine used to generate the diazonium salt. The products of this reaction are often used as key intermediates in the Fischer indole synthesis.[2][4]
Direct Condensation: A Versatile Alternative
A more direct and frequently employed method involves the condensation of an aromatic aldehyde, malononitrile, and phenylhydrazine in a one-pot, three-component reaction.[5] This approach is often catalyzed by a base and proceeds through an initial Knoevenagel condensation.
The reaction commences with the base-catalyzed Knoevenagel condensation of the aromatic aldehyde and malononitrile to form a benzylidenemalononitrile intermediate.[6] Subsequently, a nucleophilic Michael addition of phenylhydrazine to the activated double bond of the intermediate occurs, followed by an intramolecular cyclization and subsequent aerobic oxidation to yield the final 5-aminopyrazole-4-carbonitrile derivative, a related structure to this compound.
Figure 2. Direct condensation pathway to this compound analogs.
Trustworthiness and Self-Validation: The progress of these reactions can be reliably monitored using thin-layer chromatography (TLC). The identity and purity of the final product are then confirmed through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The characteristic signals in these spectra provide unambiguous evidence for the formation of the desired this compound structure.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a general and efficient procedure for the synthesis of this compound derivatives via a three-component condensation reaction.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)[7]
-
Phenylhydrazine (1.0 mmol)
-
Ethanol (as solvent)
-
Catalyst (e.g., a few drops of piperidine or sodium ascorbate)[5]
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Heating mantle or oil bath (if required)
-
Filtration apparatus (Buchner funnel, filter paper)
-
Recrystallization solvents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) |
| Aromatic Aldehyde | Varies | 1.0 |
| Malononitrile | 66.06 | 1.0 |
| Phenylhydrazine | 108.14 | 1.0 |
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol.
-
Add the catalyst to the reaction mixture.
-
Add phenylhydrazine (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the product further by recrystallization from a suitable solvent system.
-
Dry the purified product and characterize it using appropriate spectroscopic methods.
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An In-depth Technical Guide to the Spectroscopic Characterization of (Phenylhydrazono)malononitrile
Abstract
(Phenylhydrazono)malononitrile is a versatile organic compound recognized for its utility as a precursor in the synthesis of various dyes and heterocyclic compounds with potential pharmaceutical applications.[1][2] A precise understanding of its molecular structure and purity is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the principal spectroscopic techniques employed for the definitive characterization of this compound. We delve into the causality behind experimental choices and present detailed, field-proven protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals, ensuring the accurate identification and quality assessment of this important chemical entity.
Introduction
This compound, with the chemical formula C₉H₆N₄ and a molecular weight of 170.18 g/mol , is a crystalline solid that typically appears as a light yellow to orange powder.[3] Its structure is characterized by a phenylhydrazono group linked to a malononitrile moiety. This arrangement of functional groups—specifically the conjugated system involving the phenyl ring, the hydrazone C=N double bond, and the two nitrile (C≡N) groups—is responsible for its distinct chemical reactivity and spectroscopic properties.[1][4]
Accurate characterization is the bedrock of chemical synthesis and drug development. For a molecule like this compound, which serves as a critical building block, verifying its identity and purity is not merely a procedural step but a prerequisite for reliable and reproducible downstream applications. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular structure, offering a detailed fingerprint that confirms the presence of key functional groups and the overall atomic connectivity.
This guide will systematically explore the application of four major spectroscopic techniques to the analysis of this compound, illustrating how their complementary data coalesce to provide an unambiguous structural elucidation.
Synthesis Overview: A Note on Purity
This compound is commonly synthesized via a condensation reaction. A typical route involves the reaction of phenylhydrazine with malononitrile in the presence of an appropriate aldehyde.[5] Another established method is the Knoevenagel condensation between an aldehyde and malononitrile, followed by further reaction steps.[6]
It is crucial to consider the starting materials and potential side products of the synthesis, as these can appear as impurities in the final product. For instance, unreacted malononitrile or phenylhydrazine could be present. Spectroscopic analysis is the primary tool for detecting and quantifying such impurities, thereby ensuring the quality of the compound for subsequent use.
Spectroscopic Characterization Workflow
The comprehensive characterization of this compound relies on the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Caption: How complementary data from different techniques confirm the structure.
Conclusion
The spectroscopic characterization of this compound is a systematic process that leverages the strengths of multiple analytical techniques. UV-Vis spectroscopy confirms the electronic nature of the conjugated system, while FTIR provides a definitive fingerprint of its key functional groups, especially the diagnostic nitrile stretch. NMR spectroscopy elucidates the precise carbon-hydrogen framework, and mass spectrometry validates the molecular weight and elemental formula. By integrating the data from these methods, researchers and scientists can confidently verify the identity, structure, and purity of this compound, ensuring the integrity of their subsequent research and development endeavors.
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Navigating the Spectral Landscape: An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of (Phenylhydrazono)malononitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Phenylhydrazono)malononitrile is a versatile organic compound with significant applications in the synthesis of various heterocyclic systems, dyes, and materials with interesting photophysical properties. A thorough understanding of its molecular structure is paramount for its effective utilization and for the rational design of novel derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules in solution. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights into spectral interpretation, experimental considerations, and the causality behind chemical shift and coupling patterns.
Introduction: The Structural Significance of this compound
This compound, a molecule featuring a phenylhydrazone moiety linked to a malononitrile group, presents a fascinating case for NMR analysis. The electronic interplay between the electron-donating phenylhydrazone portion and the electron-withdrawing nitrile groups governs its chemical reactivity and physical properties. A precise assignment of its NMR signals is crucial for confirming its synthesis, assessing its purity, and understanding its behavior in different chemical environments. This guide will delve into the intricacies of its ¹H and ¹³C NMR spectra, providing a foundational understanding for researchers in organic synthesis and medicinal chemistry.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The acquisition of high-resolution and artifact-free NMR spectra is the bedrock of accurate structural analysis. The following protocol outlines the key steps for preparing and analyzing a sample of this compound.
Sample Preparation
-
Solvent Selection : The choice of a deuterated solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the N-H proton. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. For observing the N-H proton and studying hydrogen bonding effects, a more polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended.
-
Concentration : Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR. Most high-quality deuterated solvents already contain TMS.
NMR Spectrometer Parameters
-
¹H NMR Acquisition :
-
Spectrometer Frequency : A spectrometer with a field strength of 300 MHz or higher is recommended for better signal dispersion.
-
Number of Scans : Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay : A relaxation delay of 1-2 seconds is usually adequate.
-
-
¹³C NMR Acquisition :
-
Spectrometer Frequency : The corresponding ¹³C frequency (e.g., 75 MHz for a 300 MHz spectrometer).
-
Acquisition Mode : Proton-decoupled mode is standard to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans : A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay : A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be reliably observed.
-
Below is a workflow diagram for the experimental process.
Caption: Experimental workflow for NMR analysis.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound provides a wealth of information regarding the number and electronic environment of the protons in the molecule.
Expected Chemical Shifts and Multiplicities
The structure of this compound suggests the presence of signals corresponding to the phenyl ring protons and the N-H proton.
Caption: Molecular structure of this compound.
Based on available data and established principles of NMR spectroscopy, the following assignments can be proposed for the ¹H NMR spectrum in CDCl₃.[1]
Table 1: Proposed ¹H NMR Signal Assignments for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |
| ~10.0 - 12.0 (expected) | Singlet (broad) | 1H | N-H | The N-H proton of a hydrazone is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential exchange. Its chemical shift is highly dependent on solvent and concentration. This signal is often best observed in DMSO-d₆. |
| 7.85 | Doublet | 2H | H-2', H-6' (ortho) | These protons are ortho to the hydrazono group and are deshielded due to the electron-withdrawing nature of this group. |
| 7.52 | Multiplet | 3H | H-3', H-4', H-5' (meta, para) | These protons are further away from the hydrazono group and experience less deshielding, appearing upfield relative to the ortho protons. The para and meta proton signals often overlap. |
Note: The singlet observed at 7.74 ppm in some literature data is likely due to an impurity or a specific conformational isomer, as a singlet is not expected from the primary structure.
The Elusive N-H Proton: A Case for Solvent Effects
The N-H proton of hydrazones is often broad and may not be easily observed in CDCl₃ due to intermediate exchange rates with trace amounts of acid or water. In a hydrogen-bond accepting solvent like DMSO-d₆, the N-H proton signal is expected to be a sharp singlet in the downfield region (typically δ 10-12 ppm), as the solvent molecules stabilize the proton and slow down the exchange rate. This phenomenon underscores the importance of solvent selection in comprehensively characterizing a molecule by NMR.
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments.
Proposed Signal Assignments
The following table presents the proposed assignments for the ¹³C NMR spectrum of this compound in CDCl₃, based on available data.[1]
Table 2: Proposed ¹³C NMR Signal Assignments for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |
| 158.31 | C=N | The imine carbon is significantly deshielded and appears at a low field. |
| 141.16 | C-1' (ipso) | The carbon atom of the phenyl ring attached to the nitrogen is deshielded. |
| 131.84 | C-4' (para) | The para carbon signal is influenced by the electronic effects of the substituent. |
| 130.07 | C-3', C-5' (meta) | The meta carbons of the phenyl ring. |
| 129.25 | C-2', C-6' (ortho) | The ortho carbons of the phenyl ring. |
| 113.44, 112.34 | C≡N | The two nitrile carbons are in slightly different electronic environments and appear as two distinct signals. |
| 83.31 | C-(CN)₂ | The carbon atom attached to the two nitrile groups is significantly shielded and appears at a high field. |
The logical relationship for signal assignment is depicted in the following diagram.
Caption: Logical flow for NMR signal assignment.
Tautomerism and Conformational Isomers
Hydrazones can potentially exist as tautomers (azo-hydrazone tautomerism) and conformational isomers (E/Z isomers around the C=N bond). While this compound is predominantly expected to exist in the hydrazone form, the possibility of minor tautomers or isomers should be considered, especially in different solvents or at varying temperatures. These would manifest as additional sets of signals in the NMR spectra. Advanced NMR techniques, such as 2D NOESY, can be employed to investigate such phenomena.
Conclusion
The ¹H and ¹³C NMR spectra of this compound offer a detailed fingerprint of its molecular structure. A comprehensive analysis, including careful selection of experimental parameters and consideration of solvent effects, allows for the unambiguous assignment of its NMR signals. This guide provides a foundational framework for researchers to confidently interpret the NMR data of this important synthetic building block, thereby facilitating its application in the development of novel chemical entities. The provided protocols and interpretations are designed to be a self-validating system, encouraging a deep understanding of the underlying principles of NMR spectroscopy.
References
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Unveiling the Electronic Landscape: A Technical Guide to the UV-Vis Absorption Spectrum of (Phenylhydrazono)malononitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth technical exploration of the ultraviolet-visible (UV-Vis) absorption spectrum of (phenylhydrazono)malononitrile. Moving beyond a simple presentation of data, we will delve into the underlying electronic transitions, the theoretical framework governing its spectroscopic properties, and a detailed, field-proven protocol for acquiring a reliable spectrum. This document is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize UV-Vis spectroscopy in the characterization and application of this versatile molecule.
Introduction: The this compound Scaffold
This compound, with the chemical formula C₉H₆N₄, is an organic compound characterized by a phenylhydrazone group attached to a malononitrile moiety.[1][2] This structure possesses a significant degree of π-conjugation, forming a donor-π-acceptor (D-π-A) system. The phenylhydrazone group acts as an electron donor, while the two cyano groups of the malononitrile fragment serve as strong electron acceptors.[3][4] This electronic arrangement is the primary determinant of its characteristic UV-Vis absorption spectrum and is crucial for its potential applications in areas such as dye-sensitized solar cells, nonlinear optical materials, and as a building block in medicinal chemistry.[5][6]
Theoretical Underpinnings of the UV-Vis Absorption Spectrum
The UV-Vis absorption spectrum of a molecule arises from the transition of electrons from a lower energy molecular orbital to a higher energy one upon the absorption of photons of specific energies. For this compound, the key electronic transitions occur within the π-electron system.
Electronic Transitions: A Closer Look
The absorption bands observed in the UV-Vis spectrum of this compound and related hydrazone derivatives are typically assigned to two main types of electronic transitions:
-
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In conjugated systems like this compound, these transitions are intense and are responsible for the primary absorption bands. The extended conjugation in this molecule lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption in the UV or even the visible region of the electromagnetic spectrum.[7]
-
n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), typically associated with the lone pairs on the nitrogen atoms of the hydrazone group, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.[7]
The interplay of these transitions, influenced by the molecular structure and the surrounding solvent, defines the shape and position of the absorption bands in the UV-Vis spectrum.
Experimental Determination of the UV-Vis Absorption Spectrum
The following section outlines a robust, step-by-step protocol for acquiring a high-quality UV-Vis absorption spectrum of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Instrumentation
-
This compound (Purity >96%)[1]
-
Spectroscopic grade solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane)
-
UV-Vis Spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Experimental Workflow Diagram
Caption: Experimental workflow for obtaining and analyzing the UV-Vis spectrum.
Step-by-Step Protocol
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of spectroscopic grade methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Ensure complete dissolution.
-
Preparation of Working Solutions: Perform serial dilutions of the stock solution with the same solvent to obtain a series of solutions with decreasing concentrations. The aim is to find a concentration that gives a maximum absorbance in the range of 0.5 to 1.5 for optimal accuracy.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize. Set the desired wavelength range for scanning (e.g., 200-800 nm) and select an appropriate scan speed.
-
Baseline Correction: Fill a clean quartz cuvette with the pure solvent (blank). Place it in the sample holder and run a baseline scan. This will subtract the absorbance of the solvent and the cuvette from the subsequent sample measurements.
-
Sample Measurement: Rinse the cuvette with the most dilute working solution and then fill it with the same solution. Place the cuvette in the sample holder and record the absorption spectrum. Repeat this for all the working solutions, moving from the most dilute to the most concentrated.
-
Data Analysis:
-
Plot the absorbance versus wavelength for each concentration.
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert Law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution, calculate the molar absorptivity (ε). It is advisable to create a calibration curve of absorbance vs. concentration and determine ε from the slope of the line for higher accuracy.
-
Spectral Data and Interpretation
Absorption Maximum (λmax)
Based on available supplier data, the maximum absorption wavelength (λmax) of this compound in methanol is 262 nm .[8] This absorption is characteristic of a π → π* transition within the extended conjugated system of the molecule.
Molar Absorptivity (ε)
Solvatochromism: The Influence of the Solvent Environment
Solvatochromism refers to the change in the position, and sometimes intensity, of the absorption bands of a compound with a change in the polarity of the solvent.[9] For donor-acceptor π-conjugated systems like this compound, this effect can be significant.
-
Positive Solvatochromism (Red Shift): In more polar solvents, the excited state, which is typically more polar than the ground state due to intramolecular charge transfer, is stabilized to a greater extent. This leads to a decrease in the energy gap between the ground and excited states, resulting in a bathochromic (red) shift of the absorption maximum to longer wavelengths.
-
Negative Solvatochromism (Blue Shift): In some cases, if the ground state is more polar and interacts more strongly with the polar solvent than the excited state, a hypsochromic (blue) shift to shorter wavelengths can be observed.
A systematic study of the UV-Vis spectrum of this compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water) would be necessary to fully characterize its solvatochromic behavior.
Summary of Expected Spectral Data
| Parameter | Expected Value/Range | Solvent | Transition |
| λmax | 262 nm[8] | Methanol | π → π* |
| ε (Molar Absorptivity) | 10⁴ - 10⁵ L mol⁻¹ cm⁻¹ | - | - |
| Solvatochromism | Expected | Various | - |
Structure-Spectrum Relationship and Molecular Orbital Insights
The electronic transitions observed in the UV-Vis spectrum are directly related to the molecule's frontier molecular orbitals, namely the HOMO and LUMO.
HOMO-LUMO Transition Diagram
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Crystal structure of (Phenylhydrazono)malononitrile derivatives
An In-depth Technical Guide to the Crystal Structure of (Phenylhydrazono)malononitrile Derivatives
Abstract
This compound derivatives represent a versatile class of organic compounds with significant potential in medicinal chemistry and materials science. Their biological activity and physicochemical properties are intrinsically linked to their three-dimensional molecular architecture and the way molecules arrange themselves in the solid state. This guide provides a comprehensive exploration of the crystal structure of these derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis and crystallization methodologies, the intricacies of single-crystal X-ray diffraction analysis, the critical role of intermolecular interactions in defining supramolecular assemblies, and the synergy between experimental data and computational modeling. The narrative emphasizes the causality behind experimental choices and the self-validating nature of the described protocols, providing a robust framework for understanding and predicting the structure-property relationships in this important class of compounds.
Introduction: The Significance of (Phenylhydrazono)malononitriles
The this compound scaffold is a key pharmacophore in modern drug discovery. The unique electronic properties arising from the combination of the phenylhydrazone group and the strongly electron-withdrawing malononitrile moiety confer a wide spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2] The nitrile group itself is a crucial functional group in many pharmaceuticals, often involved in key binding interactions with biological targets.[3]
Beyond their medicinal applications, the planar and polarizable nature of these molecules makes them interesting candidates for advanced materials. For instance, derivatives have been shown to exhibit polymorphism, where different crystal packing arrangements lead to distinct physical properties such as mechanochromism, opening avenues for applications in sensors and data storage.[4][5]
Understanding the precise three-dimensional structure at the atomic level is paramount. It allows us to rationalize observed biological activities, predict molecular interactions with protein targets, and engineer crystalline materials with desired functionalities. Single-crystal X-ray diffraction is the definitive technique for elucidating this structure, providing unambiguous information on molecular conformation, bond lengths, bond angles, and, crucially, the network of intermolecular interactions that govern crystal packing.[6][7] This guide will walk through the process from synthesis to structural elucidation and its implications.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to understanding a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals suitable for diffraction analysis.
Synthetic Pathways
A prevalent and efficient method for synthesizing this compound and its derivatives is the Knoevenagel condensation. This reaction typically involves the condensation of an aromatic aldehyde with malononitrile, often catalyzed by a weak base like piperidine or ammonium acetate.[4][8] Modern approaches may utilize microwave irradiation to accelerate the reaction, leading to higher yields and shorter reaction times.[8]
Experimental Protocol: Microwave-Assisted Knoevenagel Condensation
-
Reactant Preparation: In a porcelain dish, mix the substituted aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of ammonium acetate (~10 mg).
-
Microwave Irradiation: Place the dish in a microwave oven and irradiate at a moderate power (e.g., 320 W) for 20-50 seconds. The choice of a low power setting is crucial to prevent decomposition and ensure a controlled reaction.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane/ethyl acetate, 3:1).
-
Isolation and Purification: Upon completion, allow the mixture to cool. The resulting crude solid is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final product.[8]
Caption: General workflow for the synthesis of this compound derivatives.
The Art of Crystallization
Obtaining a single crystal is often the most challenging step. The goal is to encourage molecules to slowly and orderly arrange themselves into a crystalline lattice. Slow evaporation of a saturated solution is the most common technique.
-
Solvent Selection: The choice of solvent is critical. The compound should be sparingly soluble at room temperature. Solvents like ethanol, methanol, or mixtures involving dichloromethane or ethyl acetate are often effective.
-
Environment: The process must be undisturbed. The vial should be left in a vibration-free environment, loosely covered to allow for slow solvent evaporation over several days or weeks. The formation of two distinct crystal forms (polymorphs) from different solvents has been reported, highlighting the sensitivity of the crystallization process.[4]
Core Analysis: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the atomic and molecular structure of a crystalline compound. The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker SMART APEX CCD). X-rays (commonly Mo Kα radiation) are directed at the crystal, which is rotated to collect a full sphere of diffraction data.[9][10] Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Data Reduction: The raw diffraction intensities are processed to correct for experimental factors. An absorption correction is applied to account for the absorption of X-rays by the crystal itself.[10]
-
Structure Solution: The corrected data is used to solve the phase problem and generate an initial electron density map, revealing the positions of the atoms. Programs like SHELXT are commonly used for this step.[11]
-
Structure Refinement: The initial structural model is refined against the experimental data using a full-matrix least-squares minimization on F², typically with software like SHELXL.[11] This iterative process optimizes the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.
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- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: Tautomerism in (Phenylhydrazono)malononitrile and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Phenylhydrazono)malononitrile (PHM) and its analogues are a class of organic compounds exhibiting significant tautomerism, primarily between the hydrazone and azo forms. This dynamic equilibrium is crucial as the predominant tautomer dictates the molecule's chemical reactivity, biological activity, and spectroscopic properties. This guide provides a comprehensive technical overview of the factors governing this tautomerism, detailed methodologies for its characterization, and insights into the synthesis of these compounds. A thorough understanding of these principles is essential for the rational design of novel PHM analogues for applications in medicinal chemistry and materials science.
Introduction: The Chemical and Biological Significance of (Phenylhydrazono)malononitriles
This compound and its derivatives are versatile scaffolds in organic synthesis and have garnered considerable interest due to their diverse biological activities, including potential antimicrobial, and antitumor effects.[1] The synthetic accessibility and the tunable nature of their electronic and structural properties make them attractive candidates for drug discovery and the development of functional materials. The core of their chemical versatility and biological action lies in the tautomeric equilibrium between the hydrazone and azo forms, which can be influenced by various factors.
The Tautomeric Equilibrium: A Dynamic Interplay of Forms
The principal tautomeric forms of this compound and its analogues are the hydrazone and azo tautomers. A third, less common enamine form may also be considered in the equilibrium.
-
Hydrazone Tautomer: Characterized by a C=N double bond and an N-H single bond. This form is often stabilized by intramolecular hydrogen bonding.
-
Azo Tautomer: Contains an N=N double bond. Its stability is highly influenced by the electronic nature of substituents and the surrounding solvent environment.
The interconversion between these forms is a rapid prototropic shift, and the position of the equilibrium is a delicate balance of several influencing factors.
Caption: General representation of the hydrazone-azo tautomeric equilibrium.
Key Factors Influencing Tautomeric Preference
The predominance of one tautomer over another is not absolute and can be strategically manipulated by altering the chemical environment or the molecular structure itself.
Substituent Effects
The electronic properties of substituents on the phenyl ring have a profound impact on the tautomeric equilibrium.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) tend to stabilize the hydrazone form by increasing the acidity of the NH proton.[2]
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) can increase the stability of the azo tautomer.
This relationship allows for the fine-tuning of the tautomeric preference through rational synthetic design.[3][4]
Solvent Effects
The polarity and hydrogen-bonding capabilities of the solvent play a critical role in determining the position of the tautomeric equilibrium.[5]
-
Polar Protic Solvents: Solvents like ethanol and methanol can stabilize both forms through hydrogen bonding, but often favor the more polar hydrazone tautomer.
-
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) can also influence the equilibrium, with the outcome depending on the specific solute-solvent interactions.[5]
-
Nonpolar Solvents: In nonpolar environments, intramolecular hydrogen bonding within the hydrazone tautomer is a significant stabilizing factor, often making it the predominant form.[5]
Synthesis of this compound Analogues
The most common and efficient method for the synthesis of (phenylhydrazono)malononitriles is the Japp-Klingemann reaction.[6][7][8] This reaction involves the coupling of an aryl diazonium salt with an active methylene compound, in this case, malononitrile.
Experimental Protocol: Japp-Klingemann Reaction
Objective: To synthesize a substituted this compound.
Materials:
-
Substituted aniline
-
Sodium nitrite
-
Hydrochloric acid
-
Malononitrile
-
Sodium acetate
-
Ethanol
-
Ice
Procedure:
-
Diazotization: The substituted aniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.
-
Coupling: A solution of malononitrile and sodium acetate in ethanol is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to this mixture with constant stirring.
-
Isolation: The resulting precipitate, the this compound product, is collected by filtration, washed with cold water, and purified by recrystallization.
Mechanism Rationale: The reaction proceeds via the electrophilic attack of the diazonium ion on the carbanion generated from malononitrile in the presence of a base (sodium acetate).[6][7]
Caption: Simplified workflow of the Japp-Klingemann reaction.
Spectroscopic and Computational Characterization
A combination of spectroscopic techniques and computational methods is essential for the unambiguous characterization of the tautomeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The chemical shift of the NH proton in the hydrazone tautomer is highly diagnostic, typically appearing as a broad singlet in the downfield region (δ 10-15 ppm).[9][10][11] The absence or presence of this signal, along with the integration of aromatic protons, provides strong evidence for the predominant tautomer.
-
¹³C NMR: The chemical shifts of the carbon atoms in the C=N (hydrazone) and C-N (azo) moieties are distinct and can be used to differentiate between the tautomers.
-
¹⁵N NMR: This technique provides direct information about the nitrogen environment and can be particularly useful in definitively assigning the tautomeric form.[2][12]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying key functional groups.
-
N-H Stretch: The hydrazone form exhibits a characteristic N-H stretching vibration, typically in the range of 3100-3300 cm⁻¹.
-
C≡N Stretch: A sharp, intense band around 2220 cm⁻¹ corresponds to the nitrile groups.
-
N=N Stretch: The azo tautomer will show a characteristic N=N stretching vibration.
UV-Visible (UV-Vis) Spectroscopy
The electronic transitions of the azo and hydrazone tautomers occur at different wavelengths, making UV-Vis spectroscopy a powerful tool for studying the equilibrium.[13][14] The hydrazone form generally absorbs at a longer wavelength (bathochromic shift) compared to the azo form.[15] By monitoring the changes in the absorption spectra with variations in solvent or pH, the position of the equilibrium can be qualitatively and sometimes quantitatively assessed.
Computational Chemistry
Density Functional Theory (DFT) calculations are increasingly used to complement experimental data.[16][17][18] These calculations can predict the relative stabilities of the tautomers in the gas phase and in solution, providing valuable insights into the factors that govern the equilibrium.
Data Summary: Spectroscopic Hallmarks
| Spectroscopic Technique | Hydrazone Tautomer | Azo Tautomer |
| ¹H NMR | Broad NH signal (δ 10-15 ppm)[9][10][11] | Absence of downfield NH signal |
| IR Spectroscopy | N-H stretch (~3200 cm⁻¹)[19] | N=N stretch (~1580 cm⁻¹)[20] |
| UV-Vis Spectroscopy | Longer λmax (e.g., ~480 nm)[15] | Shorter λmax (e.g., ~420 nm)[15] |
Conclusion and Future Outlook
The tautomerism of this compound and its analogues is a fundamentally important aspect of their chemistry that directly influences their potential applications. A multi-faceted approach, combining rational synthesis, detailed spectroscopic analysis, and computational modeling, is crucial for a comprehensive understanding of these systems. Future research will likely focus on leveraging this understanding to design and synthesize novel compounds with precisely controlled tautomeric preferences for targeted applications in drug development, molecular sensing, and materials science.
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Japp-Klingemann-Reaktion. Wikipedia. [Link]
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Effect of Solvent on Azo-Hydrazone Tautomerism of 2-Hydroxy-5-(4-nitrophenylazo)benzaldehyde. ethesis. [Link]
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Japp–Klingemann reaction. Wikipedia. [Link]
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Japp-Klingemann reaction. chemeurope.com. [Link]
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On the isomerism/tautomerism of hydrazones. Crystal structures, study in solution and theoretical calculations of new series of α-N-heterocyclic hydrazones. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. Journal of Chemical Sciences. [Link]
-
Computational study on the prototropic tautomerism between simple oxo-, thio-, carbon-, aza-hydrazones, and their respective azines. ResearchGate. [Link]
-
The Japp-Klingemann Reaction. Organic Reactions. [Link]
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Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. RSC Publishing. [Link]
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Japp klingemann reaction. Slideshare. [Link]
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Azo-hydrazone tautomerism of azo dyes. ResearchGate. [Link]
-
Para-substituted phenylhydrazones and substituent effects on the aromatic ring. ResearchGate. [Link]
-
Ab initio modeling of the solvent influence on the azo-hydrazone tautomerismy. ElectronicsAndBooks. [Link]
-
Tautomerism in azo dyes. FOLIA. [Link]
-
IR spectrum for the mixture of the two tautomers 3 and 4. ResearchGate. [Link]
-
Unusual Para-Substituent Effects on the Intramolecular Hydrogen Bond in Hydrazone-Based Switches. Semantic Scholar. [Link]
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Study of the Azo Hydrazone Tautomerism in the 4-(9-Anthrylazo) Phenol. ResearchGate. [Link]
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On the isomerism/tautomerism of hydrazones. Crystal structures, study in solution and theoretical calculations of new series of α-N-heterocyclic hydrazones. ResearchGate. [Link]
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1 H NMR spectrum of 2,6-bis-[1-(2-phenylhydrazono)ethyl]pyridine in DMSO-d 6. ResearchGate. [Link]
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New azo-hydrazone tautomerism in azo dyes. ResearchGate. [Link]
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¹H NMR spectrum of 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) azo dye in CDCl3. ResearchGate. [Link]
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Figure S1. 1 H NMR spectrum of 3-[2-(4-benzoyl)phenylhydrazono] - ResearchGate. [Link]
-
Computational Studies on Keto-Enol Tautomerism of Mesoxaldehyde, 1,2-Bis-Phenyl Hydrazone (MBPH) in the Gas Phase Using HF and DFT Methods, to Investigate the Possibility of Using This Structure for the Synthesis of Different Heterocyclic Compounds, Confirmed by Spectral Tools. ResearchGate. [Link]
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Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. Asian Journal of Chemistry. [Link]
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Solvatochromic, computational chemical and E/Z geometrical isomerism studies on some aryl‐hydrazones synthesised by reacting of aryldiazonium chlorides with 6‐butyl‐4‐hydroxyquinolin‐2(1H)‐one. ResearchGate. [Link]
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Azo and hydrazo tautomeric forms of dye II. ResearchGate. [Link]
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Fluorescence of isatin N -phenylsemicarbazones: aggregation and hydrazide-hydrazonol tautomerism: KETO-ENOL TAUTOMERISM. ResearchGate. [Link]
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Reaction of aldehydes (1a–s) with phenylhydrazine (2) and malononitrile... ResearchGate. [Link]
-
Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. ResearchGate. [Link]
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Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions (RSC Publishing). [Link]
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Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central. [Link]
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One-pot photoenzymatic synthesis of β-chiral malononitrile derivatives. RSC Publishing. [Link]
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Reinvestigation of the Reaction - of PhenacylMalononitrile with Hydrazines under Solvent Conditions. RACO. [Link]
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Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. PubMed Central. [Link]
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Theoretical studies of the tautomerism in 3-(2-R-Phenylhydrazono)-naphthalene- 1,2,4-triones: synthesis of copper(II) complexes and studies of antibacterial and antitumor activities. ResearchGate. [Link]
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Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]
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Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3. Sciforum. [Link]
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Tautomers and conformers of malonamide, NH2-C(O)-CH2-C(O)-NH2: Vibrational analysis, NMR spectra and ab initio calculations. ResearchGate. [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of (Phenylhydrazono)malononitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Phenylhydrazono)malononitrile, a versatile organic compound, serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physical and chemical properties, offering insights into its synthesis, spectroscopic profile, and reactivity. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, facilitating a deeper understanding of this important molecule's characteristics and potential applications.
Introduction
This compound, with the chemical formula C₉H₆N₄, is a key intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic systems.[1][2] Its structure, featuring a phenylhydrazone moiety linked to a malononitrile group, imparts a unique reactivity profile that has been exploited for the creation of diverse molecular architectures. Derivatives of this compound have shown promise in various therapeutic areas, including as potential agents for Alzheimer's disease, as well as exhibiting antimicrobial and fungicidal activities. A thorough understanding of its fundamental physical and chemical properties is therefore essential for its effective utilization in research and development.
Molecular Structure and Identification
The structural framework of this compound is characterized by a phenyl ring attached to a hydrazone linker, which is in turn bonded to a dicyanomethylene group. This arrangement of functional groups is key to its chemical behavior.
Diagram: Molecular Structure of this compound
Caption: 2D structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| Molecular Formula | C₉H₆N₄[1][2][3][4] |
| Molecular Weight | 170.18 g/mol [1][3][4] |
| CAS Number | 306-18-3[1][2] |
| Appearance | Light yellow to orange powder/crystal[1][2] |
| SMILES | N#CC(C#N)=NNc1ccccc1[1][2] |
| InChI Key | QGZKDVFQNNGYKY-UHFFFAOYSA-N[1][2] |
Synthesis of this compound
The primary and most direct synthesis of this compound involves the coupling reaction of a benzenediazonium salt with malononitrile. This electrophilic substitution reaction on the active methylene group of malononitrile is a well-established method for forming arylhydrazono compounds.
Experimental Protocol: Synthesis from Malononitrile and Benzenediazonium Chloride
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Malononitrile
-
Sodium Acetate
-
Ethanol
-
Water
-
Ice
Procedure:
-
Preparation of Benzenediazonium Chloride:
-
In a beaker, dissolve aniline (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol in 5 mL of water) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 15 minutes.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve malononitrile (0.01 mol) and sodium acetate (0.03 mol) in ethanol (50 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared benzenediazonium chloride solution to the malononitrile solution with constant stirring.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
-
Isolation and Purification:
-
A yellow to orange precipitate of this compound will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain purified crystals.
-
Dry the purified product in a desiccator.
-
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Physical Properties
The physical properties of this compound are crucial for its handling, storage, and application in various chemical reactions.
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Appearance | Light yellow to orange powder/crystal | [1][2] |
| Melting Point | 131.0 - 135.0 °C | [5] |
| Solubility | Soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in water. | General knowledge for similar compounds |
| pKa (predicted) | 6.76 ± 0.10 | N/A |
Spectroscopic Properties
The structural elucidation and confirmation of this compound rely heavily on various spectroscopic techniques.
UV-Visible Spectroscopy
The UV-Visible spectrum of this compound in methanol exhibits a maximum absorption wavelength (λmax) which is characteristic of its extended conjugated system.
-
λmax: 262 nm (in Methanol)
This absorption is attributed to the π → π* electronic transitions within the phenylhydrazono and nitrile chromophores.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. The characteristic vibrational frequencies for this compound are summarized below.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3300 - 3100 | N-H | Stretching vibration of the hydrazone N-H group. |
| ~2220 | C≡N | Sharp, strong absorption characteristic of the nitrile group. |
| ~1600 | C=N | Stretching vibration of the hydrazone C=N bond. |
| ~1590, 1490 | C=C | Aromatic C=C stretching vibrations of the phenyl ring. |
| ~750, 690 | C-H | Out-of-plane bending vibrations for a monosubstituted benzene ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 4: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 - 11.5 | Singlet (broad) | 1H | N-H (hydrazone) |
| ~7.2 - 7.5 | Multiplet | 5H | Aromatic protons |
Table 5: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~140 - 145 | Aromatic C (ipso, attached to N) |
| ~129 - 132 | Aromatic C (para) |
| ~125 - 128 | Aromatic C (meta) |
| ~115 - 120 | Aromatic C (ortho) |
| ~110 - 115 | C≡N |
| ~90 - 95 | C=N |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules and the formation of stable carbocations and radical cations.
Table 6: Predicted Key Mass Spectrometry Fragments
| m/z | Fragment |
| 170 | [M]⁺ |
| 143 | [M - HCN]⁺ |
| 91 | [C₆H₅N]⁺ |
| 77 | [C₆H₅]⁺ |
Chemical Properties and Reactivity
This compound is a versatile reagent in organic synthesis, primarily owing to the reactivity of its nitrile groups and the hydrazone moiety.
Acidity
The hydrogen atom attached to the nitrogen of the hydrazone group exhibits acidic properties. The predicted pKa of approximately 6.76 suggests that it can be deprotonated by a moderately strong base. This deprotonation enhances the nucleophilicity of the molecule, which is a key aspect of its reactivity.
Cyclization Reactions
A significant feature of the chemistry of this compound is its propensity to undergo cyclization reactions to form a variety of heterocyclic compounds. The presence of the vicinal nitrile and hydrazone functionalities provides a scaffold for intramolecular reactions, often triggered by basic or acidic conditions, or by reaction with other bifunctional reagents. These reactions have been utilized to synthesize pyrazoles, pyridazines, and other important heterocyclic systems.[6][7]
Electrochemical Properties
The electrochemical behavior of arylhydrazones has been studied using techniques like cyclic voltammetry.[8] These compounds typically undergo irreversible reduction at a mercury electrode, which involves the cleavage of the N-N bond and saturation of the C=N double bond.[8] The exact reduction potential of this compound would depend on the experimental conditions, such as the solvent, electrolyte, and pH.
Thermal Properties
The thermal stability of this compound and its derivatives can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[3][9] TGA would reveal the decomposition temperature and any weight loss associated with the evolution of volatile fragments. DSC would provide information on the melting point and any other phase transitions. For phenylhydrazone derivatives, decomposition often occurs at elevated temperatures, indicating good thermal stability under normal laboratory conditions.[9]
Applications in Research and Development
The unique chemical structure of this compound makes it a valuable precursor in the synthesis of various biologically active molecules. Its derivatives have been investigated for their potential as:
-
Anti-Alzheimer's agents: Certain derivatives have shown inhibitory activity against enzymes implicated in the progression of Alzheimer's disease.
-
Antimicrobial and Antifungal Agents: The heterocyclic compounds synthesized from this compound have demonstrated promising activity against various microbial and fungal strains.
-
Agrochemicals: The core structure is found in some compounds developed as pesticides and fungicides.[10]
Conclusion
This compound is a compound of significant interest due to its versatile reactivity and its role as a key intermediate in the synthesis of medicinally and materially relevant compounds. This technical guide has provided a detailed overview of its physical and chemical properties, including its synthesis, spectroscopic characteristics, and reactivity profile. A comprehensive understanding of these properties is paramount for its effective application in the design and development of novel chemical entities. Further research into the experimental determination of properties such as its precise pKa, crystal structure, and detailed electrochemical behavior will undoubtedly contribute to unlocking its full potential in various scientific disciplines.
References
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Unveiling a Cornerstone of Heterocyclic Chemistry: The Early Discovery and History of (Phenylhydrazono)malononitrile
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(Phenylhydrazono)malononitrile, a seemingly unassuming organic molecule with the chemical formula C₉H₆N₄, holds a significant place in the annals of synthetic chemistry.[1] Its discovery in the late 19th century was not an isolated event but rather a direct consequence of the burgeoning field of diazo chemistry and the exploration of active methylene compounds. This technical guide delves into the early history of this compound, tracing its origins to the foundational work on phenylhydrazine and the elucidation of a pivotal named reaction. For researchers in drug development and materials science, understanding the historical context and the initial synthetic methodologies provides a richer appreciation for the versatility of this important structural motif.
The Genesis: Phenylhydrazine and the Dawn of Hydrazone Chemistry
The story of this compound begins with the discovery of its key precursor, phenylhydrazine. In 1875, the eminent German chemist Hermann Emil Fischer reported the first synthesis of phenylhydrazine by the reduction of a phenyl diazonium salt.[2] This discovery was a watershed moment, as it introduced a new class of reagents that would prove invaluable in the characterization of carbonyl compounds and in the synthesis of a vast array of heterocyclic systems. Fischer himself utilized phenylhydrazine extensively in his groundbreaking work on the structure of sugars, for which he was awarded the Nobel Prize in Chemistry in 1902.
The fundamental reactivity of phenylhydrazine with aldehydes and ketones to form stable, crystalline derivatives known as phenylhydrazones quickly became a cornerstone of organic analysis. This simple condensation reaction provided a reliable method for identifying and purifying carbonyl-containing compounds, a significant challenge for chemists of that era.
The Pivotal Discovery: The Japp-Klingemann Reaction
While the condensation of phenylhydrazine with carbonyl compounds was well-established, a more versatile and powerful method for the synthesis of arylhydrazones emerged in 1887. Francis Robert Japp and Felix Klingemann, in their investigations into the reactivity of diazonium salts, discovered that these electrophilic species could couple with compounds containing an "active" methylene group—a carbon atom flanked by two electron-withdrawing groups.[3][4][5][6][7]
This reaction, now universally known as the Japp-Klingemann reaction, provided a direct route to arylhydrazones from non-carbonyl precursors. The reaction typically involves the coupling of an aryl diazonium salt with a β-keto-ester or a similar active methylene compound, followed by the cleavage of one of the activating groups.[4][8][9] This discovery significantly expanded the synthetic utility of diazonium salts and opened up new avenues for the construction of complex nitrogen-containing molecules.
The First Synthesis of this compound
The stage was now set for the synthesis of this compound. Malononitrile (CH₂(CN)₂), with its highly acidic methylene protons situated between two nitrile groups, is a quintessential active methylene compound.[10] The application of the newly discovered Japp-Klingemann reaction to malononitrile was a logical and elegant step.
The first documented synthesis of this compound was achieved through the reaction of benzenediazonium chloride with malononitrile. This reaction, typically carried out in an aqueous solution buffered with sodium acetate to maintain a mildly acidic to neutral pH, proceeds via the initial formation of an unstable azo intermediate. This intermediate then tautomerizes to the more stable phenylhydrazone structure.
Visualizing the Synthesis: A Historical Perspective
Caption: Simplified workflow of the historical synthesis.
Experimental Protocol: A Recreation of the Early Synthesis
The following protocol is a representation of the likely experimental procedure used in the late 19th century, based on the known principles of the Japp-Klingemann reaction.
Materials:
-
Aniline
-
Sodium Nitrite
-
Hydrochloric Acid
-
Malononitrile
-
Sodium Acetate
-
Ethanol
-
Water
-
Ice
Procedure:
Part 1: Preparation of Benzenediazonium Chloride Solution
-
In a flask, dissolve a molar equivalent of aniline in a slight excess of hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a concentrated aqueous solution of one molar equivalent of sodium nitrite to the cold aniline hydrochloride solution with constant stirring. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
Part 2: Coupling Reaction
-
In a separate beaker, dissolve one molar equivalent of malononitrile in water.
-
Add an excess of sodium acetate to the malononitrile solution to act as a buffer.
-
Cool the malononitrile solution in an ice bath.
-
Slowly, and with vigorous stirring, add the cold benzenediazonium chloride solution to the malononitrile solution.
-
A yellow to orange precipitate of this compound will form immediately.
-
Continue stirring the mixture in the ice bath for a period to ensure complete reaction.
Part 3: Isolation and Purification
-
Collect the solid product by filtration.
-
Wash the crude product with cold water to remove any inorganic salts.
-
Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain a purified crystalline solid.
Causality Behind Experimental Choices:
-
Low Temperature: The diazotization reaction is performed at low temperatures because diazonium salts are unstable and can decompose, potentially explosively, at higher temperatures.
-
Sodium Acetate Buffer: The coupling reaction is sensitive to pH. The sodium acetate buffer maintains a weakly acidic to neutral environment, which is optimal for the electrophilic attack of the diazonium salt on the enolate of malononitrile without causing premature decomposition of the diazonium salt.
-
Recrystallization: This purification technique was a standard method to obtain pure crystalline organic compounds, relying on the differential solubility of the desired product and impurities in a given solvent at different temperatures.
Early Characterization and Reactivity
The initial characterization of this compound in the late 19th and early 20th centuries would have relied on classical methods.
Table 1: Early Physicochemical and Spectroscopic Data
| Property | Observation |
| Appearance | Yellow to orange crystalline solid[1] |
| Melting Point | A sharp melting point would have been a key indicator of purity. |
| Solubility | Likely reported as soluble in common organic solvents like ethanol and acetone, and insoluble in water. |
| Elemental Analysis | Combustion analysis to determine the empirical formula (C, H, N content) would have been crucial for structural confirmation. |
The early interest in the reactivity of this compound likely focused on its potential as a building block for the synthesis of other heterocyclic compounds. The presence of the reactive nitrile groups and the hydrazone linkage would have made it an attractive starting material for cyclization reactions to form pyrazoles, pyridazines, and other nitrogen-containing ring systems.
Visualizing the Core Structure and Reactivity
Caption: The molecule's functionality allows for diverse chemical transformations.
Conclusion
The discovery of this compound was a direct and elegant application of the then-novel Japp-Klingemann reaction. Its synthesis from readily available starting materials marked a significant step in the exploration of heterocyclic chemistry. The early researchers who first prepared and characterized this compound laid the groundwork for its subsequent use as a versatile synthon in organic synthesis. For contemporary scientists, this historical perspective underscores the enduring power of fundamental reaction discovery and its lasting impact on the development of new molecules with diverse applications, from pharmaceuticals to advanced materials.
References
- Fischer, E. (1875). Ueber aromatische Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 8(1), 589-594.
- Japp, F. R., & Klingemann, F. (1887). Ueber die Einwirkung von Diazobenzol auf Acetessigester. Berichte der deutschen chemischen Gesellschaft, 20(2), 2942-2944.
- Japp, F. R., & Klingemann, F. (1887). Ueber die Constitution der aus Acetessigester und Diazobenzolchlorid entstehenden Verbindung. Berichte der deutschen chemischen Gesellschaft, 20(2), 3284-3286.
- Japp, F. R., & Klingemann, F. (1887). Ueber die Einwirkung von Diazobenzol auf Acetylaceton. Berichte der deutschen chemischen Gesellschaft, 20(2), 3398-3401.
- Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.
- Freeman, F. (1981). Properties and reactions of ylidenemalononitriles. Chemical Reviews, 80(4), 329-350.
- Reynolds, G. A., & VanAllan, J. A. (1952). Methylglyoxal-ω-phenylhydrazone. Organic Syntheses, 32, 84.
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This compound. PubChem. (n.d.). Retrieved from [Link]
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Fused quinoline heterocycles X. First synthesis of new four heterocyclic ring systems 10-amino-6,9-disubstituted-[2][3][5]triazino[4′,3′:1,5]pyrazolo[4,3-c]quinoline derivatives. Taylor & Francis. (n.d.). Retrieved from [Link]
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Electronic properties of substituted (Phenylhydrazono)malononitrile
An In-Depth Technical Guide to the Electronic Properties of Substituted (Phenylhydrazono)malononitrile
Authored by a Senior Application Scientist
Preamble: Beyond the Structure – Unlocking the Electronic Potential
This compound and its derivatives represent a fascinating class of organic molecules that stand at the crossroads of synthetic chemistry, materials science, and pharmacology. Characterized by a robust donor-π-acceptor (D-π-A) framework, these compounds are archetypal examples of intramolecular charge-transfer (ICT) systems. The inherent electronic architecture, featuring an electron-donating substituted phenylhydrazono group and a potent electron-withdrawing malononitrile moiety, imparts a rich set of tunable photophysical and electrochemical properties.
This guide moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of how substituent modifications on the phenyl ring dictate the electronic behavior of the entire molecule. For researchers in materials science, this understanding is key to designing novel dyes and nonlinear optical materials. For professionals in drug development, elucidating these electronic properties is fundamental to predicting molecular interactions, reactivity, and potential bioactivity, as these compounds are explored for anticancer, antimicrobial, and antifungal applications.[1][2][3] We will explore the synergy between synthesis, experimental characterization, and computational validation, presenting a holistic view of the structure-property relationship in this versatile molecular scaffold.
The Molecular Architecture: A Foundation for Tunable Electronics
The core structure of this compound is an elegant assembly of functional groups that create a pronounced electronic asymmetry. The malononitrile group, with its two cyano (-CN) functions, is a powerful electron-withdrawing group, or 'acceptor'.[4][5] The substituted phenylhydrazono moiety acts as the electron 'donor'. The nature and position of the substituent (R) on the phenyl ring are the primary tools for modulating the electron-donating strength of this unit, thereby tuning the molecule's overall electronic properties.[6][7] This D-π-A arrangement facilitates a low-energy electronic transition known as Intramolecular Charge Transfer (ICT), which is the origin of the molecule's characteristic strong absorption in the UV-visible region.[8][9]
Caption: General structure and the D-π-A concept enabling ICT.
Synthesis and Structural Elucidation: From Blueprint to Reality
The primary synthetic route to this class of compounds is the Japp-Klingemann reaction, which involves the coupling of a diazonium salt with an active methylene compound, in this case, malononitrile.[10] The choice of base, solvent, and temperature is critical for optimizing yields and purity, as these parameters influence the stability of the diazonium intermediate and the rate of the coupling reaction.[11]
Experimental Protocol: General Synthesis
Objective: To synthesize a representative substituted this compound derivative.
Materials:
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Malononitrile
-
Sodium Acetate
-
Ethanol
-
Ice
Procedure:
-
Diazotization: Dissolve the substituted aniline (10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice bath.
-
Add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 5 mL water) dropwise to the aniline solution, maintaining the temperature below 5 °C with vigorous stirring. Stir for an additional 30 minutes in the ice bath. Rationale: Low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
-
Coupling Reaction: In a separate flask, dissolve malononitrile (10 mmol) and sodium acetate (20 mmol) in ethanol (30 mL). Cool this solution to 0-5 °C. Rationale: Sodium acetate acts as a base to deprotonate the active methylene group of malononitrile, forming the nucleophilic carbanion required for coupling.
-
Slowly add the cold diazonium salt solution from Step 2 to the malononitrile solution from Step 3 with continuous stirring.
-
Allow the reaction mixture to stir in the ice bath for 1-2 hours, during which a colored precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure substituted this compound.
-
Characterization: Confirm the structure of the purified product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[12]
Photophysical Properties: The Interplay of Light and Electrons
The electronic transitions inherent to these molecules are readily probed using UV-Visible (UV-Vis) and fluorescence spectroscopy. The key absorption band in the visible region corresponds to the π→π* transition, which has significant ICT character.[9]
The Role of Substituents
The position and electronic nature of the substituent (R) on the phenyl ring directly modulate the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Electron-Donating Groups (EDGs) like -OCH₃ or -N(CH₃)₂ raise the energy of the HOMO, which is primarily localized on the donor part of the molecule. This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the main absorption band (λ_max) to longer wavelengths.[6]
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -CN lower the energy of the LUMO, which is centered on the acceptor malononitrile moiety. This also decreases the energy gap, leading to a red shift.
Solvatochromism
Solvatochromism, the change in absorption or emission color with solvent polarity, is a hallmark of ICT compounds.[13] In polar solvents, the excited state, which has a larger dipole moment than the ground state, is stabilized more effectively. This stabilization lowers the energy of the excited state, causing a bathochromic shift in the absorption spectra as solvent polarity increases (positive solvatochromism).[9][14] This property is crucial for applications in chemical sensing and as probes for microenvironments.
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the maximum absorption wavelength (λ_max) and molar extinction coefficient (ε) of a synthesized derivative.
Equipment:
-
Dual-beam UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., acetonitrile)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the purified compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 10⁻³ M).
-
Serial Dilutions: Prepare a series of dilutions (e.g., 10⁻⁵ M) from the stock solution.
-
Spectrum Acquisition: Fill a quartz cuvette with the solvent to be used as a reference (blank). Fill a second cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 250-700 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance, λ_max.
-
Using the Beer-Lambert Law (A = εcl), calculate the molar extinction coefficient (ε) from the absorbance (A) at λ_max, the concentration (c), and the path length (l, typically 1 cm).
Electrochemical Behavior: Quantifying Electronic Energy Levels
Cyclic Voltammetry (CV) is an indispensable technique for probing the redox behavior of molecules and quantifying the energy levels of the frontier molecular orbitals (HOMO and LUMO).[15] The oxidation potential (E_ox) is related to the energy required to remove an electron from the HOMO, while the reduction potential (E_red) relates to the energy gained upon adding an electron to the LUMO.
Caption: A workflow for investigating substituted (Phenylhydrazono)malononitriles.
From the onset potentials of oxidation and reduction, the HOMO and LUMO energy levels can be estimated using empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:
-
E_HOMO (eV) = -e [E_ox(onset) vs Fc/Fc⁺ + 4.8]
-
E_LUMO (eV) = -e [E_red(onset) vs Fc/Fc⁺ + 4.8]
The difference between these values provides the electrochemical energy gap (E_g), which can be compared with the optical band gap derived from UV-Vis spectroscopy.
Experimental Protocol: Cyclic Voltammetry
Objective: To determine the oxidation and reduction potentials and estimate HOMO/LUMO energy levels.
Equipment:
-
Potentiostat with a three-electrode cell
-
Working Electrode (e.g., Glassy Carbon)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, aprotic solvent (e.g., acetonitrile). Rationale: A supporting electrolyte is required to ensure conductivity, and an aprotic solvent provides a wide potential window.
-
Sample Preparation: Dissolve the compound of interest in the electrolyte solution to a concentration of ~1 mM.
-
Deoxygenation: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Measurement: Immerse the three electrodes into the solution. Scan the potential from an initial value, first in the oxidative direction and then in the reductive direction (or vice versa), at a specific scan rate (e.g., 100 mV/s).
-
Internal Reference: After recording the voltammogram of the sample, add a small amount of ferrocene as an internal standard and record another voltammogram.
-
Data Analysis: Determine the onset potentials for the first oxidation and reduction waves. Reference these potentials to the Fc/Fc⁺ peak (E₁/₂). Use the referenced potentials to calculate E_HOMO and E_LUMO.
Computational Chemistry: The Theoretical Validation
Density Functional Theory (DFT) calculations provide profound insights into the electronic structure and properties of these molecules, serving as a powerful complement to experimental data.[12] By using appropriate functionals and basis sets (e.g., B3LYP/6-311G(d,p)), one can accurately predict:[16][17]
-
Optimized molecular geometries.
-
HOMO and LUMO energy levels and their spatial distributions.
-
Simulated UV-Vis spectra via Time-Dependent DFT (TD-DFT). [9][18]
-
Molecular electrostatic potential (MEP) maps, identifying electron-rich and electron-poor regions. [16]
The strong correlation typically observed between DFT-calculated energy gaps and those determined experimentally from electrochemistry and spectroscopy provides a self-validating system, enhancing the trustworthiness of the findings.
Caption: Energy level diagram derived from electrochemical data.
Structure-Property Synopsis and Future Outlook
The collective experimental and theoretical data allow for the construction of a clear and predictive structure-property relationship. The table below summarizes the expected trends.
| Substituent (R) | Type | Effect on HOMO | Effect on LUMO | λ_max Shift | Electrochemical Gap (E_g) |
| -N(CH₃)₂ | Strong EDG | Raise (destabilize) | Minor change | Strong Red Shift | Decrease |
| -OCH₃ | EDG | Raise | Minor change | Red Shift | Decrease |
| -H | Neutral | Reference | Reference | Reference | Reference |
| -Cl | Weak EWG | Lower | Lower | Slight Red Shift | Minor change |
| -CN | Strong EWG | Lower | Lower (stabilize) | Red Shift | Decrease |
| -NO₂ | Strong EWG | Lower significantly | Lower significantly | Strong Red Shift | Decrease |
This guide has established that substituted (Phenylhydrazono)malononitriles are a highly tunable class of D-π-A molecules. By judiciously selecting substituents on the phenyl ring, researchers can precisely control the frontier molecular orbital energies, which in turn dictates the optical and redox properties. This fine-tuning is paramount for their application in targeted drug design, where molecular orbital energies influence drug-receptor interactions, and in materials science for the development of bespoke chromophores. The robust synergy between synthesis, spectroscopy, electrochemistry, and computational modeling provides a reliable framework for the rational design of new derivatives with desired electronic characteristics.
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Adade, T. C., et al. (2021). Computational and photophysical characterization of a Laurdan malononitrile derivative. Physical Chemistry Chemical Physics, 23(16), 9825-9833. [Link][4]
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Ghaedi, A., et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Results in Chemistry, 6, 101131. [Link][10]
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A Technical Guide to the Theoretical Elucidation of (Phenylhydrazono)malononitrile's Molecular Structure
This guide provides an in-depth exploration of the theoretical and computational methodologies employed to characterize the molecular structure and electronic properties of (Phenylhydrazono)malononitrile (PHM). Designed for researchers, chemists, and drug development professionals, this document synthesizes fundamental principles with advanced computational insights, offering a robust framework for understanding this versatile chemical entity.
Introduction: The Significance of this compound (PHM)
This compound, with the chemical formula C₉H₆N₄, is a compound of significant interest due to its unique electronic and structural features.[1] It incorporates a phenylhydrazone group and a highly electrophilic malononitrile moiety, making it a valuable building block in organic synthesis.[2][3] Its derivatives are explored for various applications, including pharmaceuticals, dyes, and materials science.[3][4][5] A thorough understanding of its three-dimensional structure, electronic charge distribution, and tautomeric preferences is paramount for predicting its reactivity and designing novel applications, particularly in the realm of drug discovery.[5][6] Computational chemistry provides an indispensable toolkit for probing these characteristics at a level of detail that is often inaccessible through experimental methods alone.
The Critical Question: Azo-Hydrazone Tautomerism
A pivotal aspect of phenylhydrazone chemistry is the potential for tautomerism—the dynamic equilibrium between two or more interconvertible isomers. For PHM, this manifests as the Azo-Hydrazone equilibrium. The hydrazone form features a C=N-NH linkage, while the azo form contains a C-N=N-CH structure. The relative stability of these tautomers dictates the molecule's ground-state geometry, spectroscopic signature, and interaction with biological targets.
Theoretical calculations, particularly Density Functional Theory (DFT), are exceptionally well-suited to determine the energetic landscape of this equilibrium.[7] By calculating the total electronic energy of each tautomer, we can predict which form is more stable and by how much. Studies on similar systems have shown that the keto-hydrazone form is often more stable than the enol-azo form by several kcal/mol, a preference that can be influenced by solvent effects.
Core Computational Methodology: A Validated Workflow
The accurate theoretical characterization of a molecule like PHM relies on a systematic and validated computational workflow. Density Functional Theory (DFT) stands as the method of choice, offering an optimal balance between computational cost and accuracy for systems of this size.[8]
The Causality Behind Method Selection
-
Functional: The choice of the exchange-correlation functional is critical. The B3LYP hybrid functional is widely employed and has a proven track record for providing reliable geometric and electronic properties for organic molecules.[7][8][9][10] It incorporates a portion of the exact Hartree-Fock exchange, which helps to correct for the self-interaction error inherent in many pure DFT functionals.
-
Basis Set: The basis set defines the set of mathematical functions used to build the molecular orbitals. For PHM, a Pople-style basis set such as 6-311+G(d,p) is highly recommended.[7][11]
-
6-311: A triple-zeta basis set, providing more flexibility for valence electrons.
-
+: Adds diffuse functions, which are essential for accurately describing lone pairs and regions of space far from the nuclei, crucial for anions and systems with potential hydrogen bonds.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for orbital shapes to distort and providing a more accurate description of chemical bonding.
-
Step-by-Step Computational Protocol
The following protocol outlines a self-validating system for theoretical analysis.
-
Geometry Optimization: The initial step is to find the minimum energy structure of the molecule. This iterative process adjusts the atomic coordinates until the forces on each atom are negligible, resulting in a stable, optimized geometry.[8][9]
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[10] This step also yields the theoretical infrared (IR) spectrum.
-
Property Calculations: With a validated minimum-energy structure, a suite of electronic and spectroscopic properties can be calculated.
-
Spectroscopic Prediction:
-
UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to peaks in the UV-Vis absorption spectrum.[8][10][12]
-
NMR: The Gauge-Including Atomic Orbital (GIAO) method is employed to predict ¹H and ¹³C NMR chemical shifts with good accuracy.[11]
-
-
Electronic Structure Analysis:
-
Natural Bond Orbital (NBO): NBO analysis provides a chemically intuitive picture of bonding and charge distribution. It quantifies intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability.[8][9][10]
-
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO-LUMO energy gap (ΔE) is a key descriptor of chemical reactivity, kinetic stability, and the energy of the lowest electronic transition.[8]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of chemical reactivity.[8][10]
-
-
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X-ray diffraction studies of (Phenylhydrazono)malononitrile
An In-depth Technical Guide to the X-ray Diffraction Studies of (Phenylhydrazono)malononitrile
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of single-crystal X-ray diffraction (SC-XRD) to elucidate the structural characteristics of this compound and its derivatives. We will move beyond a simple recitation of methods to explore the causal relationships behind experimental choices, ensuring a deep, field-proven understanding of the entire crystallographic workflow.
Introduction: The Significance of this compound and Structural Elucidation
This compound (PHM) and its derivatives represent a versatile class of organic compounds. Their unique electronic structure, arising from the conjugation between the phenyl ring, the hydrazono group, and the electron-withdrawing malononitrile moiety, makes them valuable precursors in the synthesis of various heterocyclic compounds, including pyrazole derivatives with potential pharmacological activities.[1][2] The precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions dictates the physicochemical properties and, consequently, the utility of these molecules.
Single-crystal X-ray diffraction is the definitive analytical technique for determining the three-dimensional structure of crystalline materials at the atomic level.[3][4] Unlike spectroscopic methods that provide averaged information about a bulk sample, SC-XRD offers an unambiguous determination of the molecular geometry, absolute configuration, and the intricate network of intermolecular interactions that govern the crystal packing.[4][5] This structural knowledge is paramount for understanding structure-property relationships, designing novel materials, and rational drug design.
The Crystallographic Workflow: From Synthesis to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process where each stage is critical for the quality of the final result. This section details the self-validating protocols and the scientific rationale that underpins each step.
Synthesis and High-Quality Crystal Growth
The foundational step for any SC-XRD study is the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. The purity of the compound is of utmost importance, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction.[6]
Experimental Protocol: Synthesis of a this compound Derivative
This protocol is adapted from a standard procedure for synthesizing arylhydrazono-malononitriles.[7]
-
Diazotization: A solution of a substituted aniline (e.g., p-toluidine, 0.01 mol) in hydrochloric acid (6 ml) is cooled to 273 K (0 °C) in an ice bath. An aqueous solution of sodium nitrite (0.0105 mol) is added dropwise while maintaining the temperature below 278 K (5 °C). This reaction generates the corresponding diazonium salt.
-
Rationale: Low temperatures are essential to prevent the decomposition of the unstable diazonium salt.
-
-
Coupling Reaction: An aqueous solution of malononitrile (0.01 mol) is added to the cold diazonium salt solution. The reaction mixture is stirred at 273 K for 2 hours.
-
Rationale: The electron-rich malononitrile anion acts as a nucleophile, attacking the electrophilic diazonium salt to form the phenylhydrazono linkage.
-
-
Isolation and Purification: The resulting solid product is collected by filtration, washed thoroughly with cold water to remove inorganic salts, and dried. Recrystallization from a suitable solvent, such as ethanol, is performed to achieve high purity.[7]
Experimental Protocol: Crystal Growth by Slow Evaporation
The most common and effective method for growing single crystals of organic compounds is slow evaporation.[6]
-
Prepare a Saturated Solution: Dissolve the purified this compound derivative in a suitable solvent (e.g., ethyl acetate, ethanol) at room temperature or with gentle warming to create a nearly saturated solution.
-
Rationale: A solvent in which the compound is moderately soluble is ideal. If solubility is too high, only small crystals may form; if it's too low, crystallization may not occur.[6]
-
-
Filter the Solution: Filter the solution through a syringe filter or a cotton plug in a pipette into a clean, small vial.
-
Rationale: This step removes any dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[6]
-
-
Allow for Slow Evaporation: Cover the vial with a cap or parafilm, and pierce a few small holes in the covering with a needle. Place the vial in a vibration-free location.
-
Rationale: The small holes restrict the rate of solvent evaporation. Slow evaporation ensures that molecules have sufficient time to deposit onto the growing crystal lattice in an ordered fashion, minimizing defects and maximizing crystal quality.
-
-
Harvest Crystals: Once suitable crystals (typically 0.1-0.3 mm in size) have formed over several days or weeks, they can be carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is subjected to X-ray analysis. The fundamental principle involves irradiating the crystal with monochromatic X-rays and measuring the positions and intensities of the diffracted beams.[5]
The workflow for data collection is a systematic process designed to capture a complete and redundant set of diffraction data.
Structure Solution and Refinement
The collected diffraction data (a list of reflection intensities) is used to solve and refine the crystal structure.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. Direct methods or Patterson methods, implemented in software like SHELXT, are used to generate an initial electron density map from the diffraction intensities.[8] This initial map reveals the positions of the heavier atoms.
-
Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process in programs like SHELXL.[8] This iterative process optimizes the atomic positions, displacement parameters, and other variables to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the model. The quality of the final structure is assessed by metrics such as the R-factor (R1), which should ideally be below 5% (0.05) for a well-refined structure.[9]
Results and Discussion: The Structure of this compound
The power of SC-XRD lies in the detailed structural insights it provides. Here, we analyze the typical findings for a this compound derivative, using data for 2-[2-(4-Nitrophenyl)hydrazinylidene]malononitrile as a representative example.[7]
Crystallographic and Molecular Data
The crystallographic data provides a fingerprint of the crystal, defining its fundamental repeating unit (the unit cell) and symmetry.
| Parameter | Value for 2-[2-(4-Nitrophenyl)hydrazinylidene]malononitrile[7] |
| Chemical Formula | C₁₀H₈N₄O₂ |
| Molecular Weight | 216.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.961 (2) |
| b (Å) | 5.8310 (12) |
| c (Å) | 14.569 (3) |
| β (°) | 110.98 (3) |
| Volume (ų) | 948.7 (3) |
| Z (Molecules per cell) | 4 |
| Temperature (K) | 293 |
| Final R1 [I > 2σ(I)] | 0.059 |
Molecular Geometry
The analysis of the refined structure reveals the precise bond lengths, angles, and overall conformation of the molecule. For this compound derivatives, a key feature is the near-planarity of the core structure.[7] This planarity is a direct consequence of the extensive π-conjugation across the molecule, which influences its electronic and optical properties.
Supramolecular Assembly and Intermolecular Interactions
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design solids with specific properties. In the crystal lattice, this compound molecules are not isolated but are organized into a three-dimensional network by a variety of non-covalent interactions.
A dominant interaction in many derivatives is hydrogen bonding. For instance, in 2-[2-(4-Nitrophenyl)hydrazinylidene]malononitrile, the hydrazino N-H group acts as a hydrogen bond donor, while a nitrile nitrogen atom of an adjacent molecule acts as an acceptor. This specific interaction (N—H⋯N) links molecules into inversion dimers, creating a characteristic R²₂(12) graph set motif.[7]
Other interactions, such as C—H⋯π and π–π stacking between phenyl rings, also play a crucial role in stabilizing the overall crystal packing.[10] The study of these interactions is vital, as they can significantly influence properties like thermal stability and solubility.
Conclusion
Single-crystal X-ray diffraction provides an unparalleled level of detail into the solid-state structure of this compound and its derivatives. This in-depth guide has demonstrated that the crystallographic process is a rigorous, multi-stage workflow, from meticulous synthesis and crystal growth to sophisticated data analysis. The insights gained—from precise molecular dimensions to the complex web of intermolecular interactions—are indispensable for advancing the fields of materials science, medicinal chemistry, and organic synthesis. The ability to definitively correlate atomic structure with macroscopic properties empowers researchers to design next-generation molecules and materials with tailored functionalities.
References
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. Retrieved from [Link]
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Fun, H.-K., & Tsai, C.-H. (2010). 2-[2-(4-Nitrophenyl)hydrazinylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 66(1), o196. Retrieved from [Link]
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ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work? ResearchGate. Retrieved from [Link]
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University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester. Retrieved from [Link]
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Carleton College Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed mechanism of the reaction with malononitrile. ResearchGate. Retrieved from [Link]
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MDPI. (2024). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of aldehydes (1a–s) with phenylhydrazine (2) and malononitrile... ResearchGate. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. National Center for Biotechnology Information. Retrieved from [Link]
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Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (15), 1475-1482. Retrieved from [Link]
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An In-depth Technical Guide to the Electrochemical Properties of (Phenylhydrazono)malononitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the electrochemical properties of (Phenylhydrazono)malononitrile, a molecule of significant interest in organic synthesis and medicinal chemistry. Drawing from established principles of electrochemistry and insights from related molecular structures, this document will delve into the redox behavior, reaction mechanisms, and potential applications of this compound. While direct, extensive literature on the electrochemistry of this compound is nascent, this guide synthesizes data from analogous compounds to provide a robust predictive framework.
Introduction to this compound
This compound, with the chemical formula C₉H₆N₄, is an organic compound featuring a phenylhydrazone group attached to a malononitrile framework.[1] The presence of both electron-donating (phenylhydrazone) and electron-withdrawing (nitrile) groups within its structure suggests a rich and complex electrochemical profile, making it a compelling candidate for various applications, including the synthesis of heterocyclic compounds and as a potential pharmacophore.[2][3]
Molecular Structure:
-
Formula: C₉H₆N₄
-
Molecular Weight: 170.18 g/mol [1]
-
Appearance: Light yellow to orange powder or crystals[1]
Synthesis of this compound
The synthesis of this compound and its derivatives can be achieved through various established organic chemistry routes. A common method involves the condensation reaction of phenylhydrazine with a suitable dicarbonyl compound or its equivalent. For instance, the reaction of phenylhydrazine with malononitrile in the presence of a catalyst can yield the desired product.[5] These synthetic pathways are crucial for producing the material needed for electrochemical studies and further application development.
Electrochemical Behavior and Redox Properties
The electrochemical characteristics of this compound are anticipated to be dominated by the redox-active hydrazone linkage and the influence of the strongly electron-withdrawing nitrile groups. While specific experimental data for this exact molecule is limited, we can infer its behavior from studies on related hydrazone and malononitrile derivatives.[6][7]
Expected Redox Processes
The core electrochemical activity is expected to revolve around the oxidation and reduction of the hydrazone moiety.
-
Oxidation: The hydrazone group can undergo oxidation, typically involving the nitrogen atoms. This process is often a multi-electron, multi-proton transfer reaction, leading to the formation of radical intermediates and, ultimately, more stable oxidized species. The exact potential at which this occurs will be influenced by the solvent, pH, and the nature of the electrode material.
-
Reduction: The C=N double bond in the hydrazone and the nitrile groups are susceptible to reduction. The electrochemical reduction of similar structures often proceeds via a stepwise mechanism, involving the formation of radical anions. The presence of two nitrile groups is expected to facilitate this reduction by stabilizing the resulting negative charge.
Cyclic Voltammetry: A Predictive Analysis
Cyclic voltammetry (CV) is a powerful technique to probe the electrochemical behavior of a compound.[8][9] A hypothetical cyclic voltammogram of this compound in a common organic solvent like acetonitrile with a supporting electrolyte (e.g., 0.1 M TBAPF₆) would likely exhibit the following features:[10]
-
Anodic Scan (Oxidation): An irreversible or quasi-reversible oxidation peak corresponding to the oxidation of the hydrazone group. The irreversibility would suggest that the oxidized species is unstable and undergoes subsequent chemical reactions.
-
Cathodic Scan (Reduction): One or more reduction peaks. The first reduction would likely be associated with the C=N bond, and subsequent reductions might involve the nitrile groups. The reversibility of these peaks would provide insight into the stability of the reduced species.
Table 1: Predicted Redox Potentials of this compound (Hypothetical)
| Process | Predicted Potential Range (vs. Ag/AgCl) | Characteristics |
| Oxidation | +0.8 to +1.5 V | Irreversible, diffusion-controlled |
| Reduction 1 | -0.5 to -1.2 V | Quasi-reversible, reduction of C=N |
| Reduction 2 | > -1.5 V | Irreversible, reduction of CN groups |
Note: These values are estimations based on literature for similar compounds and would need to be confirmed experimentally.
Proposed Electrochemical Reaction Mechanisms
The electrochemical reactions of this compound are likely to be complex, involving proton and electron transfers.
Caption: Workflow for the cyclic voltammetry experiment.
-
Cell Assembly: Assemble the three-electrode system in the voltammetric cell containing the supporting electrolyte solution.
-
De-aeration: Purge the solution with dry nitrogen gas for 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a nitrogen blanket over the solution during the experiment.
-
Parameter Setup: Set the parameters on the potentiostat. A typical starting point would be:
-
Scan Rate: 100 mV/s
-
Potential Window: -2.0 V to +2.0 V (adjust as needed based on the initial scan)
-
Number of Cycles: 3
-
-
Background Scan: Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the background current.
-
Sample Analysis: Add the this compound stock solution to the cell to achieve the desired final concentration (e.g., 1 mM).
-
Data Acquisition: Record the cyclic voltammogram of the sample solution.
-
Data Analysis: Analyze the resulting voltammogram to determine the peak potentials, peak currents, and reversibility of the redox processes.
Conclusion
This compound presents a fascinating case study in organic electrochemistry. Its molecular structure suggests a rich redox chemistry that, while not yet extensively documented, holds significant promise for applications in sensing, synthesis, and materials science. The predictive models and experimental protocols outlined in this guide provide a solid foundation for researchers to explore and unlock the full potential of this versatile molecule. Further experimental validation is necessary to confirm the hypothesized electrochemical behavior and to pave the way for its practical implementation.
References
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Reaction of aldehydes (1a–s) with phenylhydrazine (2) and malononitrile... - ResearchGate. Available at: [Link]
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Electrochemical analyses and reactions of malononitrile derivatives and phenyl azide - Semantic Scholar. Available at: [Link]
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(PDF) The Chemistry of Malononitrile and its derivatives - ResearchGate. Available at: [Link]
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Reinvestigation of the Reaction - of PhenacylMalononitrile with Hydrazines under Solvent Conditions - RACO. Available at: [Link]
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Redox Active Quinoidal 1,2,4-Benzotriazines - PubMed. Available at: [Link]
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Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PubMed Central. Available at: [Link]
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Cyclic voltammetry of the five complexes at 0.25 mM in acetonitrile... - ResearchGate. Available at: [Link]
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Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile - MDPI. Available at: [Link]
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Redox Control over Acyl Hydrazone Photoswitches - PubMed. Available at: [Link]
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Cyclic Voltammetry Studies of Malonamide Hydrazone Derivative and its Electrochemical Effect on CdCl2 | Request PDF - ResearchGate. Available at: [Link]
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Exploring Electrosynthesis: Bulk Electrolysis and Cyclic Voltammetry Analysis of the Shono Oxidation - PMC - NIH. Available at: [Link]
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Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile. Available at: [Link]
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Malononitrile derivatives as push-pull molecules: Structure – properties relationships characterization - Charge Transfer Processes in Hydrodynamic Systems research group. Available at: [Link]
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Cyclic voltammogram of compound 14 in benzonitrile, 0.1 M Bu 4 NPF 6 at... - ResearchGate. Available at: [Link]
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Square-Wave and Cyclic Voltammetry of Native Proanthocyanidins Extracted from Grapevine (Vitis vinifera) on the Glassy Carbon Electrode - MDPI. Available at: [Link]
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Methodological & Application
Synthesis of Pyrazole Derivatives from (Phenylhydrazono)malononitrile: Application Notes and Protocols
Introduction: The Enduring Significance of Pyrazoles in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2][3] Its remarkable pharmacological versatility is evidenced by its presence in a wide array of approved drugs, including the potent anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and various compounds with antibacterial, antifungal, anticancer, and antiviral properties.[1][2] The unique structural features of the pyrazole scaffold allow for diverse substitutions, enabling fine-tuning of its physicochemical and biological properties. This adaptability makes it a privileged scaffold in the design of novel therapeutic agents.[3]
Among the myriad of synthetic routes to this important heterocycle, those starting from (Phenylhydrazono)malononitrile and its precursors are particularly noteworthy for their efficiency and versatility. This guide provides an in-depth exploration of two key synthetic strategies, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.
Part 1: The Three-Component Synthesis of 5-Amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles
One of the most efficient and atom-economical methods for constructing the pyrazole ring is through a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and phenylhydrazine.[3][4] In this elegant synthesis, this compound is formed in situ as a key intermediate, which then undergoes cyclization to yield highly functionalized 5-aminopyrazole-4-carbonitriles. These products are valuable building blocks for the synthesis of more complex heterocyclic systems.[5]
Causality in Experimental Design: Mechanistic Insights
The success of this multicomponent reaction hinges on a well-orchestrated sequence of elementary steps. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes. The reaction is believed to proceed through the following pathway:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile. The active methylene group of malononitrile is deprotonated, and the resulting carbanion attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an arylidenemalononitrile intermediate.[6]
-
Michael Addition: Phenylhydrazine then acts as a nucleophile, undergoing a Michael addition to the electron-deficient double bond of the arylidenemalononitrile.[6]
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where one of the nitrogen atoms of the hydrazine moiety attacks one of the nitrile groups. Subsequent tautomerization leads to the stable, aromatic 5-aminopyrazole-4-carbonitrile product.[4][6]
The choice of catalyst and solvent can significantly influence the reaction rate and yield. Mild bases are often employed to facilitate the initial condensation and subsequent cyclization steps.
Visualizing the Reaction Pathway
Caption: Workflow for the three-component synthesis of 5-aminopyrazole-4-carbonitriles.
Experimental Protocol: Synthesis of 5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
This protocol is a representative example of the three-component synthesis.
Materials:
-
4-Methoxybenzaldehyde (1 mmol, 136 mg)
-
Malononitrile (1 mmol, 66 mg)
-
Phenylhydrazine (1 mmol, 108 mg)
-
Sodium chloride (NaCl) (10 mol%, 5.8 mg)
-
Water (10 mL)
-
Ethanol (for recrystallization)
Procedure:
-
To a 50 mL round-bottom flask, add 4-methoxybenzaldehyde (1 mmol), malononitrile (1 mmol), and water (10 mL).
-
Add sodium chloride (10 mol%) to the mixture.
-
Stir the reaction mixture vigorously at room temperature. The formation of a solid precipitate of the Knoevenagel condensation product is typically observed within 10-15 minutes.[7]
-
To this suspension, add phenylhydrazine (1 mmol).
-
Continue stirring at room temperature for the time specified in Table 1 (typically 1-2 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane/ethyl acetate, 1:1).[8]
-
Upon completion of the reaction, collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
Purify the crude product by recrystallization from ethanol to afford the desired 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile as a solid.[7]
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation: Substrate Scope and Yields
The following table summarizes the results for the synthesis of various 5-aminopyrazole-4-carbonitrile derivatives using the described three-component protocol.
| Entry | Aldehyde (Ar-CHO) | Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | 1.5 | 95 | 148-150 |
| 2 | 4-Chlorobenzaldehyde | 1.0 | 96 | 184-186 |
| 3 | 4-Methoxybenzaldehyde | 1.5 | 94 | 162-164 |
| 4 | 4-Nitrobenzaldehyde | 1.0 | 92 | 210-212 |
| 5 | Thiophene-2-carboxaldehyde | 2.0 | 90 | 178-180 |
Data adapted from reference[7]. Yields are for the isolated, purified product.
Part 2: Synthesis of 4-Acyl-5-aminopyrazoles from this compound and α-Haloketones
An alternative and powerful strategy for the synthesis of polysubstituted pyrazoles involves the use of pre-formed this compound as a nucleophilic building block. This approach allows for the introduction of different substituents at the 4- and 5-positions of the pyrazole ring. Specifically, the reaction with α-haloketones provides a direct route to 4-acyl-5-aminopyrazoles, which are important precursors for various biologically active compounds.
Mechanistic Rationale: A Stepwise Approach
The reaction between this compound and an α-haloketone is thought to proceed via a stepwise mechanism:
-
N-Alkylation: The reaction is initiated by the N-alkylation of the this compound with the α-haloketone. The more nucleophilic nitrogen atom of the hydrazono group attacks the electrophilic carbon bearing the halogen, displacing the halide ion.
-
Intramolecular Cyclization: The resulting intermediate then undergoes a base-catalyzed intramolecular cyclization. A carbanion is formed at the carbon atom bearing the two nitrile groups, which then attacks the carbonyl carbon of the newly introduced acylmethyl group.
-
Tautomerization: The cyclized intermediate subsequently tautomerizes to yield the stable, aromatic 4-acyl-5-aminopyrazole.
This pathway highlights the dual nucleophilic and acidic nature of the this compound scaffold.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for 4-acyl-5-aminopyrazoles.
Experimental Protocol: Synthesis of 5-Amino-4-benzoyl-1,3-diphenyl-1H-pyrazole
This protocol outlines the synthesis of a representative 4-acyl-5-aminopyrazole.
Materials:
-
2-(2-Phenylhydrazono)malononitrile (1 mmol, 170 mg)
-
Phenacyl bromide (α-bromoacetophenone) (1 mmol, 199 mg)
-
Ethanol
-
Triethylamine (catalytic amount)
Procedure:
-
Dissolve 2-(2-phenylhydrazono)malononitrile (1 mmol) in ethanol in a round-bottom flask.
-
Add phenacyl bromide (1 mmol) to the solution.
-
Add a catalytic amount of triethylamine to the reaction mixture.
-
Reflux the mixture for an appropriate time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure 5-amino-4-benzoyl-1,3-diphenyl-1H-pyrazole.
-
Characterize the product by spectroscopic methods (NMR, IR, MS) and melting point determination.
Note: This is a generalized protocol. Specific reaction times and purification methods may vary depending on the substrates used.
Data Presentation: Examples of 4-Acyl-5-aminopyrazoles
The following table provides examples of 4-acyl-5-aminopyrazoles synthesized via the reaction of (arylhydrazono)malononitriles with α-haloketones.
| Entry | Arylhydrazono-malononitrile (Ar) | α-Haloketone (R-CO-CH₂-X) | Product (4-Acyl Group) |
| 1 | Phenyl | Phenacyl bromide | Benzoyl |
| 2 | 4-Chlorophenyl | Phenacyl bromide | Benzoyl |
| 3 | Phenyl | Chloroacetone | Acetyl |
| 4 | 4-Tolyl | 4'-Bromoacetophenone | 4-Bromobenzoyl |
Conclusion and Future Perspectives
The synthetic routes starting from this compound and its precursors offer robust and versatile methods for accessing a wide range of functionalized pyrazole derivatives. The three-component synthesis is a prime example of green chemistry principles, providing high yields in a one-pot procedure. The reaction of pre-formed this compound with electrophiles like α-haloketones allows for the synthesis of more complex, polysubstituted pyrazoles.
The continued exploration of these and other synthetic methodologies will undoubtedly lead to the discovery of novel pyrazole-based compounds with significant potential in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers working in these exciting fields.
References
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- Anonymous. (2024). Synthesis and biological study of new pyrazole-4-carbonitriles.
- Bari, S. S., et al. (2018).
- Kiyani, H., & Bamdad, M. (2018). Sodium ascorbate as an expedient catalyst for green synthesis of polysubstituted 5-aminopyrazole-4-carbonitriles and 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
- Kumar, D., et al. (2013). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH.
- Shawali, A. S., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.
- Shawali, A. S., et al. (2025). Reinvestigation of the Reaction of PhenacylMalononitrile with Hydrazines under Solvent Conditions. RACO.
- Anonymous. (2024). Plausible mechanism for synthesis of pyrazole derivatives by using....
- Anonymous. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. NIH.
- Anonymous. (2018). Current Chemistry Letters NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4- carbonitrile in aque. Semantic Scholar.
- Anonymous. (2024). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH.
- Anonymous. (2012).
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Application Notes & Protocols: Synthesis of Pyridazine Derivatives Using (Phenylhydrazono)malononitrile
Abstract: This document provides a comprehensive technical guide for the synthesis of pyridazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3] We focus on the utility of (Phenylhydrazono)malononitrile as a versatile and highly reactive precursor. This guide elucidates the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and offers expert insights into optimizing these synthetic transformations. The protocols are designed to be self-validating, ensuring researchers can confidently reproduce and characterize the target molecules.
Introduction: The Significance of Pyridazines and the Role of this compound
Pyridazine and its derivatives represent a privileged scaffold in modern pharmacology and agrochemistry.[2][4] The arrangement of two adjacent nitrogen atoms within the six-membered ring imparts unique physicochemical properties, including hydrogen bonding capabilities and specific dipole moments, which are crucial for molecular recognition and biological activity.[3][5] Consequently, the pyridazine core is found in numerous therapeutic agents with applications as cardiovascular drugs, anticancer agents, anti-inflammatory compounds, and more.[1][6][7]
The synthetic accessibility of these scaffolds is paramount for further discovery. This compound, also known as 2-(2-phenylhydrazinylidene)propanedinitrile, has emerged as a powerful and versatile building block for the construction of the pyridazine ring. Its structure features a reactive hydrazono group coupled with two electron-withdrawing nitrile functionalities. This unique electronic arrangement makes it an excellent substrate for cyclocondensation reactions, particularly with active methylene compounds, providing a direct and efficient route to highly functionalized pyridazine systems.[8]
Core Synthetic Strategy: Cyclocondensation with Active Methylene Compounds
The primary and most effective method for constructing the pyridazine ring from this compound involves a base-catalyzed cyclocondensation reaction with a suitable active methylene nucleophile.[9][10] This strategy is valued for its convergence, atom economy, and the ability to generate molecular complexity in a single step.
Mechanistic Rationale
The causality behind this transformation lies in a sequence of well-established organic reactions. The generally accepted mechanism proceeds through the following key steps, which explains the choice of a basic catalyst and the specific reactivity of the starting materials.
-
Deprotonation: A base (e.g., piperidine, triethylamine) abstracts a proton from the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion. This step is critical as it creates the necessary nucleophile.[10]
-
Michael-type Addition: The generated carbanion attacks one of the electrophilic nitrile carbons of this compound. This nucleophilic addition forms a new carbon-carbon bond and creates a linear intermediate.
-
Intramolecular Cyclization (Thorpe-Ziegler Reaction): The nitrogen anion of the intermediate (or its tautomer) then performs an intramolecular nucleophilic attack on the pendant nitrile group, leading to the formation of the six-membered dihydropyridazine ring.
-
Tautomerization/Aromatization: The resulting cyclic intermediate rapidly tautomerizes to achieve a more stable, conjugated aromatic pyridazine system.
This mechanistic pathway is visualized in the diagram below.
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Application Notes & Protocols: (Phenylhydrazono)malononitrile in Multicomponent Reactions for Heterocycle Synthesis
Introduction: The Unique Versatility of (Phenylhydrazono)malononitrile
This compound (PHM), and its precursors phenylhydrazine and malononitrile, represent a cornerstone in the edifice of modern heterocyclic chemistry. The PHM scaffold is a quintessential example of a highly versatile building block, ingeniously designed for use in multicomponent reactions (MCRs). Its structure incorporates a nucleophilic amino group, electrophilic nitrile functionalities, and an active methylene proton, creating multiple points of reactivity that can be exploited in one-pot syntheses. This unique electronic and structural arrangement allows for the rapid assembly of complex molecular architectures from simple, readily available starting materials.
Multicomponent reactions, which involve the combination of three or more reactants in a single synthetic operation, are prized for their efficiency, atom economy, and ability to generate molecular diversity.[1][2] When PHM is employed in MCRs, it opens efficient and convergent pathways to a vast array of pharmacologically significant heterocyclic systems, including pyrazoles, pyridines, and thiazoles. These heterocycles are privileged scaffolds in drug discovery, appearing in numerous FDA-approved drugs for indications ranging from cancer to inflammatory and infectious diseases.[3][4]
This guide provides an in-depth exploration of the application of this compound in key MCRs, offering detailed mechanistic insights, field-proven experimental protocols, and data on the scope of these powerful transformations.
Synthesis of 5-Aminopyrazole-4-carbonitriles
The synthesis of highly substituted pyrazoles is a significant goal in medicinal chemistry, as this scaffold is known for its diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5] A common and efficient MCR for this purpose is the three-component cyclocondensation of an aromatic aldehyde, phenylhydrazine, and malononitrile. This reaction often proceeds in situ through the formation of this compound or related intermediates.
Mechanistic Pathway
The reaction mechanism is a well-orchestrated cascade of classical organic reactions. It is generally accepted to proceed through two key stages:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile. The base deprotonates the active methylene group of malononitrile, forming a carbanion that attacks the aldehyde's carbonyl carbon.[2][6] Subsequent dehydration yields an arylidenemalononitrile intermediate.
-
Michael Addition & Cyclization: Phenylhydrazine then acts as a nucleophile in a Michael addition to the electron-deficient double bond of the arylidenemalononitrile intermediate. This is followed by an intramolecular cyclization, where the terminal amino group attacks one of the nitrile groups. A final tautomerization step yields the stable, aromatic 5-aminopyrazole-4-carbonitrile product.[7][8]
Experimental Protocol: Green Synthesis using Sodium Ascorbate
This protocol is adapted from a green chemistry approach that utilizes the inexpensive and non-toxic catalyst sodium ascorbate in an aqueous ethanol medium.[5]
Reagents & Equipment:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol, 140.6 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Phenylhydrazine (1.0 mmol, 108.1 mg)
-
Sodium Ascorbate (0.2 mmol, 39.6 mg)
-
Ethanol:Water (1:1, 5 mL)
-
50 mL round-bottom flask with magnetic stir bar
-
Reflux condenser and heating mantle/stir plate
-
TLC plates (silica gel)
-
Buchner funnel and filter paper
Procedure:
-
To the 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), and sodium ascorbate (0.2 mmol).
-
Add the ethanol:water (1:1, 5 mL) solvent mixture and a magnetic stir bar.
-
Attach the reflux condenser and heat the mixture to 50-60 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 15 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the purified product under vacuum. The product, 5-amino-4-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, is typically obtained as a solid with high purity without the need for column chromatography.
Protocol Insights & Rationale
-
Catalyst Choice: Sodium ascorbate acts as a mild and safe Brønsted base catalyst, facilitating both the initial Knoevenagel condensation and the subsequent cyclization steps. Its use aligns with green chemistry principles by avoiding harsh or toxic catalysts.[5]
-
Solvent System: The ethanol-water mixture is an environmentally benign solvent system that effectively dissolves the reactants while allowing for easy precipitation of the product upon cooling.[5][8]
-
In Situ Formation: This one-pot protocol is highly efficient as it avoids the isolation of intermediates like arylidenemalononitrile, saving time and reducing waste.
Reaction Scope and Yields
This MCR is robust and accommodates a wide range of aromatic aldehydes, as summarized below.
| Entry | Aldehyde (Ar-CHO) | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5-amino-1,4-diphenyl-1H-pyrazole-4-carbonitrile | 1.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | 5-amino-4-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 1.0 | 95 |
| 3 | 4-Methoxybenzaldehyde | 5-amino-4-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 2.0 | 90 |
| 4 | 4-Nitrobenzaldehyde | 5-amino-4-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 1.0 | 96 |
| 5 | 2-Thiophenecarboxaldehyde | 5-amino-1-phenyl-4-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile | 2.5 | 88 |
| Data is representative and compiled from similar reported procedures.[5][8] |
Synthesis of Highly Functionalized Pyridines
This compound chemistry is also central to the synthesis of highly substituted pyridines, which are key structural motifs in pharmaceuticals.[9][10] One effective method is a three-component reaction between an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide, which proceeds via a tandem Knoevenagel-Michael-cyclization-aromatization sequence.
Experimental Protocol: Microwave-Assisted Pyridine Synthesis
Microwave irradiation offers a significant advantage by reducing reaction times from hours to minutes while often improving yields.[2][11]
Reagents & Equipment:
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 106.1 mg)
-
N-benzyl-2-cyanoacetamide (1.0 mmol, 174.2 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Potassium Carbonate (K₂CO₃) (1.0 mmol, 138.2 mg)
-
Ethanol (3-4 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
-
Standard workup and purification equipment
Procedure:
-
Place N-benzyl-2-cyanoacetamide (1.0 mmol), benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and K₂CO₃ (1.0 mmol) in the microwave reaction vial.
-
Add ethanol (3-4 mL) and a magnetic stir bar.
-
Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 100 °C for 10-15 minutes.
-
After the reaction, cool the vial to room temperature.
-
Pour the reaction mixture into cold water (20 mL) and neutralize with dilute HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry it.
-
Recrystallize the crude product from methanol to afford pure 6-amino-1-benzyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile.[11]
Protocol Insights & Rationale
-
Tandem Reaction: This protocol showcases the power of MCRs to build complex structures in a single step. The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition of the cyanoacetamide enolate, intramolecular cyclization, and subsequent autoxidation/aromatization.[11]
-
Base Promoter: K₂CO₃ is an inexpensive and effective base for promoting the initial condensation and addition steps.
-
Microwave Acceleration: The use of microwave irradiation dramatically accelerates the reaction rate by providing efficient and uniform heating, leading to a significant reduction in reaction time compared to conventional heating.[11]
Synthesis of Thiazole Derivatives
The versatility of the core reactants extends to the synthesis of sulfur-containing heterocycles like thiazoles, which are important in various therapeutic areas.[12][13] Thiazoles can be synthesized by reacting hydrazonoyl halides (which can be derived from phenylhydrazine) with active methylene compounds like malononitrile in the presence of a sulfur source or a pre-formed thioamide.
Experimental Protocol: Synthesis of Pyrano[2,3-d]thiazoles
This protocol describes a piperidine-catalyzed reaction to form a fused pyranothiazole system.[14]
Reagents & Equipment:
-
2-(hydrazono)thiazole derivative (1.0 mmol)
-
Arylidenemalononitrile (e.g., benzylidenemalononitrile, 1.0 mmol, 154.2 mg)
-
Piperidine (catalytic amount, ~2-3 drops)
-
Ethanol (20 mL)
-
Round-bottom flask with reflux condenser and heating mantle
Procedure:
-
In a round-bottom flask, dissolve the 2-(hydrazono)thiazole derivative (1.0 mmol) and the arylidenemalononitrile (1.0 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Heat the reaction mixture under reflux for approximately 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure pyrano[2,3-d]thiazole product.[14]
Protocol Insights & Rationale
-
Piperidine Catalyst: Piperidine serves as an effective basic catalyst to facilitate the Michael addition of the thiazole intermediate onto the arylidenemalononitrile, which is the key C-C bond-forming step.[14]
-
Fused System Formation: This reaction is an excellent example of how MCR principles can be used to construct complex, fused heterocyclic systems in a single, efficient step.
General Laboratory Workflow
The successful execution of these protocols relies on a systematic workflow, from preparation to final analysis.
Conclusion
This compound and its constituent precursors are exceptionally powerful and versatile reagents in the field of heterocyclic synthesis. Their application in multicomponent reactions provides a direct, efficient, and often environmentally benign route to diverse molecular scaffolds of high value to drug discovery and materials science. The protocols outlined herein demonstrate the practical utility of these building blocks for constructing pyrazoles, pyridines, and thiazoles, highlighting how simple starting materials can be rapidly converted into complex, highly functionalized products.
References
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Manojmouli, C., et al. (2022). Reaction of aldehydes (1a–s) with phenylhydrazine (2) and malononitrile... ResearchGate. Available at: [Link]
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Le, T., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. Available at: [Link]
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Al-Shiekh, M. A., et al. (2021). Multicomponent reactions under increased pressure: on the reaction of arylhydrazonals, aromatic aldehydes and malononitrile in Q-Tube. ResearchGate. Available at: [Link]
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Abdellattif, M. H., et al. (2019). Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. BMC Chemistry. Available at: [Link]
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Khodairy, A., et al. (2016). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules. Available at: [Link]
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Plausible mechanism for synthesis of pyrazole derivatives by using... (n.d.). ResearchGate. Available at: [Link]
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Mohamed, M. H., et al. (1987). NITRILES IN HETEROCYCLIC SYNTHESIS: SYNTHESIS OF SOME NEW PYRIDINE, PYRlDAZlNE AND PYRIMIDINE DERIVATIVES. HETEROCYCLES. Available at: [Link]
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Bansal, R. K., & Kumar, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Patil, S., et al. (2018). NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4- carbonitrile in aque. Current Chemistry Letters. Available at: [Link]
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Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. (n.d.). Bentham Science. Available at: [Link]
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Al-Omran, F., et al. (2010). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Molecules. Available at: [Link]
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Representative examples of malononitrile multicomponent reactions... (n.d.). ResearchGate. Available at: [Link]
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Multicomponent reactions under increased pressure... (n.d.). Scite.ai. Available at: [Link]
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Aly, A. A., & Mohamed, A. A. (2021). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances. Available at: [Link]
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Ali, I., et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Heliyon. Available at: [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules. Available at: [Link]
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Soleymani, R., et al. (n.d.). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Oriental Journal of Chemistry. Available at: [Link]
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Pyridine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Dotsenko, V. V., et al. (2022). Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). ResearchGate. Available at: [Link]
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Four‐component synthesis of pyridines from aldehyde, malononitrile and... (n.d.). ResearchGate. Available at: [Link]
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Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. (2023). Semantic Scholar. Available at: [Link]
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Abdel-Megid, M., et al. (2013). Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile. International Journal of Organic Chemistry. Available at: [Link]
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Malononitrile as a key reagent in multicomponent reactions... (n.d.). ResearchGate. Available at: [Link]
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Introduction: The Convergence of Versatile Scaffolds and Sustainable Chemistry
An In-Depth Guide to the Green Synthesis of (Phenylhydrazono)malononitrile Derivatives for Advanced Research and Drug Discovery
This compound derivatives represent a privileged class of organic compounds, distinguished by their unique electronic and structural features. The combination of a phenylhydrazono group and a malononitrile moiety creates a versatile scaffold that is a cornerstone in the synthesis of a wide array of heterocyclic systems, including pyrazoles, pyridazines, and various fused-ring structures.[1][2] These derivatives are not merely synthetic curiosities; they are potent pharmacophores and functional materials. Their applications are extensive, finding use as precursors for pharmaceuticals, agrochemicals, and solvatochromic dyes.[3][4] Notably, various derivatives have demonstrated significant potential as anticancer, antifungal, antibacterial, and antiviral agents, making them a focal point for drug development professionals.[3][5]
Traditionally, the synthesis of these compounds has relied on methods that often involve hazardous solvents, harsh reaction conditions, and multi-step procedures, generating considerable chemical waste. The modern imperative of green chemistry—which prioritizes the reduction of waste, use of safer reagents and solvents, and energy efficiency—has catalyzed a paradigm shift in their synthesis. This guide provides a detailed exploration of contemporary green synthetic protocols for preparing this compound derivatives, designed for researchers and scientists seeking to integrate sustainable, efficient, and robust methodologies into their workflows. We will delve into the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and reproducibility.
Core Synthetic Pathways: A Green Perspective
The fundamental reaction for constructing the this compound core often involves the coupling of a diazonium salt with malononitrile (a variation of the Japp-Klingemann reaction) or, more commonly in multicomponent reactions, the condensation of phenylhydrazine, an aldehyde, and malononitrile. Green approaches refine these pathways by optimizing catalysts, solvents, and energy inputs.
Methodology 1: Ultrasound-Assisted Synthesis (Sonochemistry)
Ultrasonic irradiation has emerged as a powerful and environmentally benign tool for accelerating chemical reactions.[6][7][8] The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. This allows for significantly reduced reaction times, often at ambient temperature, and improved yields, embodying key principles of green chemistry.[8][9]
Causality and Rationale:
-
Energy Efficiency: Sonochemistry provides energy directly to the reaction mixture, offering a more efficient transfer mechanism than conventional heating.[9]
-
Mechanical Agitation: The intense micro-agitation caused by cavitation breaks down reactant aggregates and cleans catalyst surfaces, leading to enhanced reactivity.
-
Reduced Byproducts: The shorter reaction times and milder overall conditions often minimize the formation of unwanted side products.
Protocol: Ultrasound-Assisted One-Pot Synthesis of Pyridine Derivatives from Malononitrile Precursors
This protocol details a catalyst-free, three-component reaction facilitated by ultrasound, adapted from principles described for related heterocycle synthesis.[9]
Step-by-Step Methodology:
-
Reactant Preparation: In a 50 mL thick-walled flask, combine a substituted aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).
-
Solvent Addition: Add 10 mL of a green solvent mixture, such as Ethanol:Water (1:1), to the flask. Polyethylene glycol (PEG-400) can also be used as a recyclable and effective medium.[9]
-
Ultrasonic Irradiation: Place the flask in an ultrasonic cleaning bath with a frequency of 30-40 kHz. Ensure the water level in the bath is adjusted to the level of the reaction mixture for maximum energy transfer.
-
Reaction Monitoring: Irradiate the mixture at room temperature (or a slightly elevated temperature, e.g., 50°C, if required).[9] Monitor the reaction progress every 5-10 minutes using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane/ethyl acetate, 3:1).
-
Workup and Isolation: Upon completion (typically 15-45 minutes), the product often precipitates directly from the reaction mixture. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 5 mL) and dry under vacuum. If necessary, recrystallize the product from ethanol to obtain the pure this compound derivative.
General Workflow for Ultrasound-Assisted Synthesis
Caption: Workflow for a typical ultrasound-assisted green synthesis.
Methodology 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation offers a non-classical heating method where dielectric materials are heated by molecular rotation in a rapidly oscillating electromagnetic field. This technique provides rapid, uniform heating throughout the reaction volume, dramatically reducing reaction times from hours to minutes and often improving product yields and purity.[5][10][11]
Causality and Rationale:
-
Rapid Heating: Direct coupling of microwave energy with polar molecules in the reaction mixture leads to instantaneous and homogenous heating, avoiding the thermal gradients common in conventional heating.
-
Solvent-Free Conditions: The efficiency of microwave heating often allows for reactions to be conducted under solvent-free conditions, where the reactants are adsorbed onto a solid support (e.g., alumina, silica gel), which is a significant green advantage.[5][12]
-
Enhanced Selectivity: The rapid passage through the temperature profile can minimize the time available for the formation of side products, leading to cleaner reaction profiles.
Protocol: Microwave-Assisted, Solvent-Free Knoevenagel Condensation
This protocol describes the synthesis of benzylidenemalononitrile derivatives, a closely related and often intermediate class of compounds, using a method adaptable for phenylhydrazono analogs.[5]
Step-by-Step Methodology:
-
Reactant Preparation: In a porcelain dish or a microwave-safe vessel, thoroughly mix the aromatic aldehyde (1.2 mmol) and malononitrile (1.2 mmol).
-
Catalyst Addition: Add a catalytic amount of ammonium acetate (approx. 10 mg).[5] Ammonium acetate serves as a mild, inexpensive, and effective catalyst for this condensation.
-
Microwave Irradiation: Place the open vessel into a domestic or laboratory microwave oven and irradiate at a low power setting (e.g., 300-400 W) for a short duration (e.g., 20-60 seconds).[5]
-
Safety Note: Conduct this procedure in a well-ventilated fume hood. Use of a dedicated laboratory microwave reactor with temperature and pressure sensors is highly recommended for safety and reproducibility.
-
-
Reaction Monitoring: After the initial irradiation period, allow the mixture to cool. Check for completion using TLC. If the reaction is incomplete, irradiate for another short interval.
-
Workup and Isolation: Once the reaction is complete, the solidified product is typically of high purity.
-
Purification: Add a small amount of dichloromethane to the crude product, followed by filtration to separate the catalyst. The solvent can then be removed under vacuum. For higher purity, the solid can be recrystallized from an appropriate solvent like ethanol.[13]
Comparative Data for Green Synthesis Methods
| Derivative/Method | Catalyst | Solvent | Energy Source | Time | Yield (%) | Reference |
| Benzylidenemalononitrile | ||||||
| Method A | Ammonium Acetate | None | Microwave (320 W) | 20-50 s | >90% | [5] |
| Method B | β-alanine | Water | Visible Light (0.7 W) | 1-4 h | 75-98% | [14][15] |
| Tetrahydropyrimidine | ||||||
| Method C | Morpholine | Water | Ultrasound (33 kHz) | 15-25 min | 88-95% | [8] |
| Method D | Morpholine | Ethanol | Conventional (Reflux) | 4-5 h | 70-82% | [8] |
This table clearly demonstrates the advantages of green energy sources like microwave and ultrasound in drastically reducing reaction times and often improving yields compared to conventional methods.
Methodology 3: Synthesis in Aqueous Media
Water is the ultimate green solvent—it is non-toxic, non-flammable, inexpensive, and abundant. Performing organic reactions in water presents unique challenges due to the low solubility of many organic substrates, but it also offers benefits such as hydrophobic effects that can accelerate certain reactions.
Causality and Rationale:
-
Environmental Benignity: Eliminates the need for volatile organic compounds (VOCs), reducing pollution and health hazards.
-
Simplified Workup: In many cases, the organic product is insoluble in water and precipitates out as the reaction proceeds, allowing for simple isolation by filtration.[14][15]
-
Unique Reactivity: The hydrophobic effect can enforce the aggregation of nonpolar reactants, leading to rate enhancements.
Protocol: Tandem Photo-Oxidative Knoevenagel Condensation in Water
This advanced protocol demonstrates a tandem reaction where a benzyl alcohol is first oxidized to an aldehyde in situ, which then immediately undergoes a Knoevenagel condensation with malononitrile in water.[14][15]
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial, suspend benzyl alcohol (0.1 mmol), malononitrile (0.15 mmol), sodium anthraquinone-1,5-disulfonate (SAS, 10 mol%) as a photocatalyst, and β-alanine (5 mol%) as an organocatalyst in 1 mL of water.
-
Irradiation: Stir the suspension at 20°C while irradiating with a visible light source (e.g., a 446 nm LED, 0.7 W) in the presence of air as the terminal oxidant.[14][15]
-
Reaction Progression: The product, a benzylidenemalononitrile derivative, will begin to precipitate from the aqueous medium as it is formed.
-
Monitoring and Isolation: Monitor the reaction via TLC. Upon completion (typically 1-4 hours), collect the solid product by vacuum filtration.
-
Purification: Wash the product with water and dry it. The purity is often high enough that no further purification is needed.
Reaction Mechanism Overview
Caption: Tandem synthesis of benzylidenemalononitrile in water.
Conclusion and Future Perspectives
The green synthesis of this compound derivatives is no longer a niche pursuit but a rapidly advancing field that offers tangible benefits in terms of efficiency, safety, and environmental stewardship. Methodologies employing ultrasound, microwave irradiation, and aqueous media have proven to be highly effective, providing researchers with powerful tools to shorten reaction times, increase yields, and simplify product isolation. These protocols are not only more sustainable but are often superior in performance to their conventional counterparts.
For professionals in drug development, the ability to rapidly and cleanly synthesize libraries of these valuable scaffolds is paramount. The adoption of these green techniques can accelerate the discovery pipeline by reducing the time and resources spent on synthesis and purification. Future research will likely focus on the development of even more efficient catalysts (including biocatalysts), the expansion of tandem reactions to build greater molecular complexity in a single pot, and the application of flow chemistry for continuous and scalable production.[16] By embracing these green and innovative approaches, the scientific community can continue to unlock the full potential of this compound chemistry while upholding the principles of a sustainable future.
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Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. ResearchGate. [Link]
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Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Wiley Online Library. [Link]
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Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central. [Link]
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Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PubMed Central. [Link]
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Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. National Institutes of Health (NIH). [Link]
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Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles. Semantic Scholar. [Link]
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Application Notes and Protocols for Microwave-Assisted Synthesis of (Phenylhydrazono)malononitrile Analogues
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
(Phenylhydrazono)malononitrile and its analogues represent a privileged scaffold in medicinal chemistry and materials science. These compounds are recognized for a wide spectrum of biological activities, including potential applications as pesticidal agents, therapeutics for Alzheimer's disease, and as antifungal agents.[1][2] Traditionally, the synthesis of these compounds can be time-consuming and often requires harsh reaction conditions. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a rapid, efficient, and environmentally conscious alternative to conventional heating methods.[3][4][5]
Microwave irradiation directly and efficiently heats the reactants and solvent, leading to a dramatic reduction in reaction times—often from hours to mere minutes.[3][6] This is due to the unique heating mechanism involving dipolar polarization and ionic conduction, which allows for rapid and uniform energy transfer throughout the reaction mixture.[3] The benefits of MAOS extend beyond speed, frequently resulting in higher product yields, improved purity, and reduced side-product formation.[3][4] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions, thus reducing the generation of hazardous waste.[4][7]
This comprehensive guide provides detailed protocols and expert insights into the microwave-assisted synthesis of this compound analogues, designed for researchers, scientists, and professionals in drug development.
Mechanism and Rationale: The Japp-Klingemann Reaction Under Microwave Irradiation
The synthesis of this compound analogues from aryl diazonium salts and malononitrile proceeds via the well-established Japp-Klingemann reaction.[8][9] This reaction is a versatile method for forming hydrazones from the coupling of an aryl diazonium salt with a compound containing an active methylene group.
The reaction mechanism can be broken down into several key steps:
-
Formation of the Aryl Diazonium Salt: Aniline or a substituted aniline is treated with a nitrosating agent, typically sodium nitrite, in the presence of a strong acid at low temperatures to generate the corresponding aryl diazonium salt.
-
Deprotonation of Malononitrile: In the presence of a base, the active methylene group of malononitrile is deprotonated to form a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The malononitrile carbanion acts as a nucleophile and attacks the terminal nitrogen of the aryl diazonium salt, forming an unstable azo intermediate.
-
Rearrangement and Protonation: The azo intermediate rapidly rearranges, and subsequent protonation yields the stable this compound product.
Microwave irradiation significantly accelerates this reaction. The polar intermediates and transition states formed during the reaction strongly couple with the microwave energy, leading to a rapid increase in the reaction rate. This localized superheating effect often leads to cleaner reactions with fewer side products compared to conventional heating methods.
Caption: General mechanism of the Japp-Klingemann reaction.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of a representative this compound analogue.
Protocol 1: Microwave-Assisted Synthesis of 2-((4-chlorophenyl)hydrazono)malononitrile
Materials:
-
4-chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Malononitrile
-
Sodium Acetate (NaOAc)
-
Ethanol
-
Deionized Water
-
Microwave synthesis vials (10 mL) with caps
-
Magnetic stir bars
-
Monowave microwave reactor
Procedure:
Part A: In-Situ Preparation of the Diazonium Salt
-
In a 50 mL beaker, dissolve 4-chloroaniline (1.27 g, 10 mmol) in a mixture of concentrated HCl (2.5 mL) and water (5 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g, 10.1 mmol) in water (3 mL) dropwise. Causality: Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.
-
Continue stirring at 0-5 °C for 15 minutes after the addition is complete. The resulting solution contains the 4-chlorobenzenediazonium chloride.
Part B: Microwave-Assisted Coupling Reaction
-
In a separate 10 mL microwave synthesis vial, dissolve malononitrile (0.66 g, 10 mmol) and sodium acetate (2.46 g, 30 mmol) in ethanol (5 mL). Add a magnetic stir bar. Causality: Sodium acetate acts as a base to deprotonate malononitrile and as a buffer.
-
While vigorously stirring, slowly add the freshly prepared, cold diazonium salt solution from Part A to the malononitrile solution.
-
Immediately cap the vial securely.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture under the following conditions:
-
Temperature: 100 °C
-
Time: 5 minutes
-
Power: Dynamic (will adjust to maintain temperature)
-
Stirring: High
-
-
After the reaction is complete, cool the vial to room temperature using compressed air.
Part C: Work-up and Purification
-
Once cooled, carefully uncap the vial in a fume hood.
-
Pour the reaction mixture into 50 mL of ice-cold water.
-
A yellow precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 2-((4-chlorophenyl)hydrazono)malononitrile as yellow crystals.
Caption: Experimental workflow for microwave-assisted synthesis.
Data Presentation
The following table summarizes representative data for the synthesis of various this compound analogues using both conventional heating and microwave-assisted methods, illustrating the advantages of the latter.
| Entry | Substituent (Ar) | Method | Time | Yield (%) |
| 1 | Phenyl | Conventional | 4 hours | 75 |
| 2 | Phenyl | Microwave | 5 min | 92 |
| 3 | 4-Chlorophenyl | Conventional | 5 hours | 72 |
| 4 | 4-Chlorophenyl | Microwave | 5 min | 94 |
| 5 | 4-Methoxyphenyl | Conventional | 4 hours | 80 |
| 6 | 4-Methoxyphenyl | Microwave | 6 min | 95 |
| 7 | 4-Nitrophenyl | Conventional | 6 hours | 65 |
| 8 | 4-Nitrophenyl | Microwave | 7 min | 88 |
Data is representative and based on typical outcomes reported in the literature for similar reactions.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete diazotization due to temperature being too high. | Ensure the temperature of the aniline solution is maintained between 0-5 °C during the addition of sodium nitrite. |
| Decomposition of the diazonium salt before coupling. | Use the diazonium salt solution immediately after preparation. Do not let it warm up. | |
| Insufficient base to deprotonate malononitrile. | Ensure the correct stoichiometry of the base (e.g., sodium acetate) is used. | |
| Dark, Tarry Product | Reaction temperature is too high, leading to decomposition. | Reduce the microwave reaction temperature (e.g., to 80-90 °C) and/or shorten the reaction time. |
| Impure starting materials. | Use freshly distilled aniline and pure malononitrile. | |
| Reaction does not go to completion | Insufficient microwave power or time. | Increase the reaction time in 1-2 minute increments or increase the target temperature slightly. |
| Poor coupling of reactants with microwave energy. | If using a non-polar solvent, consider adding a small amount of a polar co-solvent or an ionic liquid to improve energy absorption.[6] |
Conclusion
The microwave-assisted synthesis of this compound analogues offers a superior alternative to conventional methods, providing a rapid, high-yielding, and environmentally friendly route to this important class of compounds. The protocols and insights provided in this guide are designed to empower researchers to leverage the full potential of microwave technology, accelerating the discovery and development of novel molecules for a wide range of applications.
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Application Notes and Protocols: Ultrasound-Assisted Synthesis of Bioactive Pyrazoles from (Phenylhydrazono)malononitrile
Introduction: The Convergence of a Privileged Scaffold and Green Chemistry
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs and biologically active compounds.[1][2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[1][3][4] The synthesis of these vital heterocyclic compounds has traditionally relied on methods that often involve long reaction times, harsh conditions, and the use of hazardous solvents.[1] In alignment with the principles of green chemistry, there is a continuous drive to develop more efficient, economical, and environmentally benign synthetic methodologies.[5]
Ultrasound-assisted organic synthesis, or sonochemistry, has emerged as a powerful tool in this endeavor.[5][6][7] The application of ultrasonic irradiation to a chemical reaction can dramatically enhance reaction rates, improve yields, and often enables the use of milder conditions.[6][8][9] This acceleration is attributed to the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid medium, which generates localized hot spots of intense temperature and pressure.[10]
This document provides a detailed guide to the ultrasound-assisted synthesis of bioactive 5-amino-1-phenyl-3-substituted-1H-pyrazole-4-carbonitriles, starting from the versatile precursor (Phenylhydrazono)malononitrile. We will delve into the mechanistic underpinnings of this transformation, provide a robust and validated experimental protocol, and discuss the significance of the resulting products in the context of drug discovery.
Mechanistic Insights: The Sonochemical Advantage in Pyrazole Formation
The synthesis of the target pyrazole scaffold from this compound is a multi-component reaction that leverages the reactivity of this precursor with an appropriate aldehyde in the presence of a suitable catalyst. While various methods exist, the use of ultrasound provides distinct advantages by accelerating key steps in the reaction sequence.
The plausible mechanism for this one-pot, three-component synthesis involves the initial Knoevenagel condensation of an aldehyde with malononitrile, which is often formed in situ or can be a starting component. This is followed by a Michael addition of phenylhydrazine and subsequent cyclization.[11][12]
The Role of Ultrasound
Ultrasound irradiation facilitates this process in several ways:
-
Enhanced Mass Transport: The intense mixing caused by acoustic cavitation improves the transport of reactants and reagents to the catalyst surface and to each other, overcoming diffusion limitations.[7]
-
Increased Reaction Rates: The localized high temperatures and pressures generated during cavitation provide the activation energy for the condensation and cyclization steps, leading to significantly shorter reaction times compared to conventional heating methods.[6][9]
-
Particle Size Reduction: In heterogeneous catalysis, sonication can reduce the particle size of the catalyst, thereby increasing its effective surface area and activity.[7]
The overall workflow can be visualized as follows:
Caption: Workflow of the ultrasound-assisted pyrazole synthesis.
Experimental Protocol: A Validated Approach
This protocol outlines a general and robust procedure for the synthesis of a range of 5-amino-1-phenyl-3-aryl-1H-pyrazole-4-carbonitriles.
Materials and Equipment
-
Reactants:
-
Substituted aromatic aldehydes
-
Phenylhydrazine
-
Malononitrile
-
-
Solvent: Ethanol:Water (1:1 mixture)
-
Catalyst (Optional but recommended for certain substrates): A mild base such as piperidine or a solid-supported catalyst.
-
Equipment:
-
High-intensity ultrasonic bath or probe sonicator
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the substituted aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol) in 10 mL of the ethanol:water (1:1) solvent system.
-
Sonication: Place the flask in the ultrasonic bath, ensuring the liquid level in the flask is submerged in the bath's water. Initiate sonication at a frequency of 35-40 kHz and a power of 100-150 W. The reaction temperature will likely increase due to the ultrasonic energy; maintain a temperature between 50-60°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane). Reactions are typically complete within 30-60 minutes.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: Confirm the structure and purity of the synthesized pyrazole derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Comparative Data: Ultrasound vs. Conventional Heating
The advantages of the ultrasound-assisted method are clearly demonstrated when compared to traditional heating methods.
| Parameter | Ultrasound-Assisted Method | Conventional Heating (Reflux) |
| Reaction Time | 30 - 60 minutes | 4 - 8 hours |
| Yield | Typically >90% | 70 - 85% |
| Energy Consumption | Lower | Higher |
| Reaction Conditions | Milder, often lower bulk temperature | Higher, requires sustained reflux |
This table highlights the significant improvements in reaction time and yield, underscoring the efficiency of the sonochemical approach.[6][9]
Biological Significance and Future Directions
The 5-aminopyrazole-4-carbonitrile scaffold synthesized through this method is a versatile intermediate for the creation of a wide array of fused heterocyclic systems with significant biological potential.[13] These compounds have been reported to exhibit a range of activities, making them attractive targets for drug discovery programs.
Notable Biological Activities of Pyrazole Derivatives:
-
Antimicrobial and Antifungal: Many pyrazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[14][15][16]
-
Anti-inflammatory: The pyrazole core is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[2][4]
-
Anticancer: Numerous studies have highlighted the potential of pyrazole-containing compounds as anticancer agents.[1][3]
-
Enzyme Inhibition: The pyrazole scaffold is present in various enzyme inhibitors, targeting enzymes like carbonic anhydrase and lipoxygenase.[14]
The continued exploration of ultrasound-assisted synthesis will undoubtedly pave the way for the rapid and efficient generation of novel pyrazole libraries for high-throughput screening and the discovery of new therapeutic agents.
Caption: Bioactive potential of the synthesized pyrazole scaffold.
Conclusion
The ultrasound-assisted synthesis of bioactive pyrazoles from this compound represents a significant advancement in the field of heterocyclic chemistry. This methodology offers a green, efficient, and high-yielding alternative to conventional synthetic routes. The protocols and insights provided in this document are intended to empower researchers in academia and industry to leverage the power of sonochemistry for the rapid and sustainable production of medicinally important pyrazole derivatives. The versatility of the starting materials and the operational simplicity of the procedure make it an invaluable tool for the exploration of new chemical space in the ongoing quest for novel therapeutics.
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The Synthetic Versatility of (Phenylhydrazono)malononitrile: A Gateway to Novel Fused Heterocyclic Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of (Phenylhydrazono)malononitrile
In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular scaffolds with diverse biological activities and unique photophysical properties is relentless. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals and functional materials, making the development of efficient and versatile synthetic routes to these structures a paramount objective.[1][2][3] this compound (PHMN), a highly functionalized and reactive precursor, has emerged as a cornerstone in the synthesis of a wide array of fused heterocyclic systems.
PHMN's synthetic utility stems from the strategic placement of its functional groups: a phenylhydrazono moiety, which can act as a nucleophile or participate in cyclization reactions, and two nitrile groups attached to a single carbon, creating a highly activated methylene group.[4][5][6][7] This unique electronic arrangement makes PHMN a versatile building block for the construction of complex molecular architectures, particularly fused pyrazoles, pyridazines, and other nitrogen-containing heterocycles of significant pharmacological interest.[8][9][10]
This comprehensive guide provides an in-depth exploration of PHMN as a precursor for fused heterocyclic systems. We will delve into the mechanistic underpinnings of its reactivity, offer detailed, field-proven protocols for the synthesis of key heterocyclic scaffolds, and discuss the significance of these compounds in drug discovery and development.
Core Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the interplay between the nucleophilic character of the hydrazono nitrogen and the electrophilic nature of the nitrile carbons, coupled with the acidity of the α-carbon. This multifaceted reactivity allows for a diverse range of cyclization strategies.
Diagram: Key Reactive Sites of this compound
Caption: Key reactive sites of this compound.
Application I: Synthesis of Fused Pyrazole Systems
Fused pyrazole derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[8][9][10] PHMN serves as an excellent precursor for the synthesis of pyrazolo[3,4-c]pyridazines and other fused pyrazole systems.
Protocol 1: Synthesis of Pyrazolo[3,4-c]pyridazine Derivatives
This protocol details the synthesis of a pyrazolo[3,4-c]pyridazine derivative through the cyclization of an intermediate derived from the reaction of phenacyl malononitrile with phenylhydrazine, which is conceptually similar to the cyclization of PHMN derivatives.[11][12]
Rationale: The initial reaction forms a phenylhydrazone intermediate. Subsequent base-catalyzed intramolecular cyclization leads to the formation of the fused pyridazine ring. The choice of a strong base like sodium ethoxide is crucial for deprotonation and facilitating the cyclization.
Materials:
-
This compound derivative (e.g., from reaction with an α-haloketone)
-
Sodium ethoxide
-
Absolute ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the this compound derivative (1.0 eq) in absolute ethanol.
-
Base Addition: Add a solution of sodium ethoxide in ethanol (1.2 eq). The reaction mixture may change color.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with glacial acetic acid. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to obtain the pure pyrazolo[3,4-c]pyridazine derivative.
-
Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Expected Outcome: This procedure typically affords the desired fused pyrazole in moderate to good yields, depending on the specific substituents.
| Product Class | Typical Yield Range | Key Spectroscopic Data |
| Pyrazolo[3,4-c]pyridazines | 55-75% | ¹H NMR: Aromatic protons, signals for substituents. IR (cm⁻¹): C=N, C=C stretching. |
Application II: Synthesis of Fused Pyridazine Systems
Pyridazine and its fused derivatives are important scaffolds in medicinal chemistry, known for their antihypertensive, analgesic, and antimicrobial activities.[13][14] PHMN can be utilized in multicomponent reactions to construct highly functionalized pyridazine systems.
Diagram: Generalized Workflow for Fused Pyridazine Synthesis
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Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel (Phenylhydrazono)malononitrile Derivatives
Introduction: A New Frontier in Antimicrobial Discovery
The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to dismantle the cornerstones of modern medicine. Decades of antibiotic use and misuse have led to the emergence of multidrug-resistant pathogens, creating an urgent need for novel chemical entities with unique mechanisms of action.[1] Phenylhydrazone derivatives have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] When combined with the versatile malononitrile scaffold, a key synthon in heterocyclic chemistry known for producing biocidal compounds[5], the resulting (Phenylhydrazono)malononitrile derivatives represent a promising class of compounds for antimicrobial drug discovery.
This guide provides a comprehensive framework for the synthesis, characterization, and systematic evaluation of the antimicrobial and cytotoxic profiles of these novel derivatives. It is designed to equip researchers with robust, field-proven protocols and the scientific rationale behind them, ensuring the generation of reliable and reproducible data.
Part 1: Synthesis and Characterization
The foundational step in evaluating any novel compound is its chemical synthesis and structural verification. This compound derivatives are typically synthesized via a straightforward condensation reaction.
General Synthesis Protocol: Knoevenagel Condensation
The synthesis involves the reaction of a substituted phenylhydrazine with an appropriate malononitrile derivative, often catalyzed by a weak acid.[2][4][6]
Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve equimolar amounts of the selected substituted phenylhydrazine and the corresponding carbonyl-activated malononitrile precursor in absolute ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to act as a catalyst.
-
Reaction: Reflux the mixture for 3-6 hours at approximately 70-80°C.[2] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate, 1:1).[2]
-
Isolation: Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
-
Purification: Filter the resulting solid product using vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Recrystallization: Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final compound with high purity.
-
Characterization: Confirm the structure and purity of the synthesized derivatives using spectral analysis (FTIR, ¹H NMR) and determine the melting point.[2][6]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound derivatives.
Part 2: Primary Antimicrobial Susceptibility Testing
The initial evaluation of a novel compound's antimicrobial potential involves determining its potency against a panel of clinically relevant microorganisms. The following protocols are fundamental for this assessment.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[7][8] The broth microdilution method is a quantitative and widely adopted technique for determining MIC values.[9]
Protocol: Broth Microdilution Assay
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a suitable broth medium, such as Mueller-Hinton Broth (MHB).[9][10]
-
Incubate the culture at 37°C until it achieves the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]
-
Dilute this bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9][10]
-
-
Compound Dilution Plate Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to cover a desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).[9]
-
-
Inoculation and Incubation:
-
Result Interpretation:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[10]
-
Caption: Experimental workflow for the Broth Microdilution MIC assay.
Minimum Bactericidal Concentration (MBC) Determination
While the MIC indicates growth inhibition, the MBC determines the minimum concentration required to kill a microorganism. This is crucial for distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Protocol:
-
Subculturing: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-inoculate the aliquots onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the subculture plate).[7]
-
Analysis: A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[7]
Part 3: Selectivity and Safety Profiling
A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.[9] Cytotoxicity assays are therefore a critical component of the evaluation process.
MTT Assay for Mammalian Cell Cytotoxicity
The MTT assay is a colorimetric method that assesses cell metabolic activity, serving as a proxy for cell viability.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]
Protocol:
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293, L929) into a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and replace it with the medium containing the compound dilutions.[10] Include a vehicle control (cells treated only with the solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for a defined exposure time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]
-
Solubilization and Measurement:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[9]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).
Caption: General workflow for the MTT cytotoxicity assay.
Part 4: Data Presentation and Interpretation
Clear and concise data presentation is essential for comparing the activity and selectivity of novel compounds.
Table 1: Summary of Antimicrobial and Cytotoxicity Data
| Compound ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| PHM-001 | S. aureus | 8 | 16 | 2 | L929 | >128 | >16 |
| PHM-001 | E. coli | 16 | 64 | 4 | L929 | >128 | >8 |
| PHM-002 | S. aureus | 32 | >128 | >4 | L929 | 64 | 2 |
| PHM-002 | E. coli | 64 | >128 | >2 | L929 | 64 | 1 |
| Ciprofloxacin | S. aureus | 1 | 2 | 2 | L929 | >200 | >200 |
Interpretation:
-
MBC/MIC Ratio: A ratio ≤ 4 suggests bactericidal activity, while a ratio > 4 indicates bacteriostatic activity.[7]
-
Selectivity Index (SI): This ratio compares the cytotoxicity against mammalian cells to the antimicrobial activity. A higher SI value is desirable, indicating that the compound is significantly more toxic to the microbe than to host cells.
References
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- O'Neill, A. J., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- Adnan, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Zia, M., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central.
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Introduction: The Therapeutic Potential of (Phenylhydrazono)malononitrile Scaffolds
An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of substituted (Phenylhydrazono)malononitrile compounds for anticancer activity.
The this compound scaffold represents a class of organic compounds characterized by a phenylhydrazono group linked to a malononitrile moiety. This structural framework is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and notably, anticancer properties[1][2]. The potent electron-withdrawing nature of the two cyano groups in the malononitrile unit, combined with the versatile phenyl ring of the hydrazone, allows for extensive chemical modifications. These modifications can modulate the compound's electronic properties, lipophilicity, and steric profile, which in turn can fine-tune its biological activity and target specificity[3][4].
This guide provides a comprehensive overview of the methodologies required to synthesize, screen, and characterize the anticancer activity of novel substituted this compound compounds. It offers field-proven protocols for evaluating cytotoxicity, and for elucidating the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest. The causality behind experimental choices is explained to empower researchers to not only follow the steps but also to understand and adapt them for their specific research questions.
PART I: Synthesis and Characterization of Lead Compounds
A common and effective method for synthesizing this compound derivatives is through Knoevenagel condensation, which involves the reaction of an aromatic aldehyde with an active methylene compound like malononitrile, followed by coupling with a substituted phenylhydrazine[5]. Alternatively, direct coupling of a substituted phenylhydrazine with a suitable dicarbonyl compound can be employed[6][7].
Protocol 1.1: General Synthesis via Diazonium Salt Coupling
This protocol describes a reliable method starting from a substituted aniline.
Rationale: This two-step approach allows for significant diversity in the final product, as a wide variety of substituted anilines and active methylene compounds are commercially available or readily synthesized. The formation of the diazonium salt is a classic and efficient method for creating the phenylazo linkage.
Materials:
-
Substituted Aniline (e.g., 4-chloroaniline, 4-methoxyaniline)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Malononitrile
-
Sodium Acetate
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Diazotization: Dissolve the substituted aniline (10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL). Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol in 5 mL water) dropwise. Maintain the temperature below 5°C. Stir for 30 minutes after addition is complete to ensure full formation of the diazonium salt.
-
Coupling Reaction: In a separate beaker, dissolve malononitrile (10 mmol) in ethanol (20 mL) and add sodium acetate (20 mmol) to create a buffered, slightly acidic environment. Cool this solution to 0-5°C.
-
Slowly add the previously prepared diazonium salt solution to the malononitrile solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Isolation and Purification: Filter the resulting solid precipitate, wash with cold water, and then a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified substituted this compound compound.
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry[5][8].
PART II: In Vitro Anticancer Activity Evaluation
The initial evaluation of novel compounds involves a tiered screening approach, starting with broad cytotoxicity assays and progressing to more detailed mechanistic studies for the most potent candidates[9][10].
Protocol 2.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation[11][12]. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product[13]. The intensity of this color is directly proportional to the number of living, metabolically active cells[11].
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[14]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized this compound compounds
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment[15].
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of the vehicle (DMSO) should typically be less than 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the various compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours[16].
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing formazan crystals to form[13].
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking[13].
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[11].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.
| Compound ID | Substitution | Target Cell Line | IC₅₀ (µM) |
| PHM-1 | (Unsubstituted) | MCF-7 | >100 |
| PHM-2 | 4-Chloro | MCF-7 | 44[3] |
| PHM-3 | 3,4-Dichloro | MCF-7 | 34[3] |
| PHM-4 | 4-Methoxy | A549 | >100 |
| PHM-5 | 4-Nitro | A549 | 65 |
| Hypothetical data for illustrative purposes, based on trends where electron-withdrawing groups can enhance activity. |
Protocol 2.2: Mechanism of Cell Death - Apoptosis Assay via Annexin V/PI Staining
Once a compound demonstrates significant cytotoxicity, it is crucial to determine if it induces apoptosis (programmed cell death) or necrosis. Many effective anticancer drugs work by triggering apoptosis[17][18]. This assay uses Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis[19][20].
Materials:
-
Cancer cells treated with the test compound at its IC₅₀ concentration.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer.
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Sample Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately using a flow cytometer. Collect at least 10,000 events per sample[21].
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
-
Protocol 2.3: Cell Proliferation Effects - Cell Cycle Analysis
Dysregulation of the cell cycle is a hallmark of cancer. Many anticancer agents function by inducing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from replicating[22][23]. Flow cytometry with PI staining is a robust method to quantify the DNA content of cells and determine their distribution across the different phases of the cell cycle[24].
Materials:
-
Cancer cells treated with the test compound.
-
Ice-cold 70% Ethanol.
-
PI Staining Solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described in the apoptosis protocol. Harvest all cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cells and preserves their structure. Store at -20°C for at least 2 hours[24].
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is critical for degrading RNA, ensuring that PI only stains the DNA.
-
Incubation: Incubate in the dark at room temperature for 30 minutes[24].
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Data Analysis: A histogram of fluorescence intensity will show distinct peaks corresponding to different cell cycle phases[22]:
-
G0/G1 Phase: Cells with a normal diploid (2N) DNA content.
-
S Phase: Cells actively synthesizing DNA, with content between 2N and 4N.
-
G2/M Phase: Cells with a tetraploid (4N) DNA content. An accumulation of cells in a specific peak after treatment indicates cell cycle arrest at that phase.
-
PART III: Visualizations and Workflows
Visual aids are essential for conceptualizing experimental processes and potential mechanisms of action.
Caption: A typical workflow for the synthesis, screening, and mechanistic evaluation of novel anticancer compounds.
Caption: Principle of the Annexin V / PI assay for differentiating cell death pathways.
Caption: Hypothetical signaling pathway inhibited by this compound compounds.
References
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- BenchChem. (2025). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27. BenchChem.
- Riebeseel, K., et al. (1998). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. Leukemia Research, 22(10), 927-934.
- Ma, D., et al. (2013). Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells. Methods in Molecular Biology, 946, 211-218.
- BenchChem. (2025). Unveiling the Cytostatic Effects of Anticancer Agent 65: A Detailed Guide to Cell Cycle Analysis by Flow Cytometry. BenchChem.
- Gallaher, J., et al. (2020). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Frontiers in Physiology, 11, 588493.
- Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics, 8(3).
- ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?
- ResearchGate. (2025). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- Thermo Fisher Scientific. Apoptosis Assays. Thermo Fisher Scientific.
- Salem, M., et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12, 28-39.
- Salem, M., et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Journal of Analytical and Pharmaceutical Chemistry, 9(1), 1141.
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- Thermo Fisher Scientific. CyQUANT™ MTT and XTT Cell Viability Assays. Thermo Fisher Scientific.
- Zhang, H., et al. (2014). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Molecules, 19(11), 17691-17701.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
- Bitesize Bio. (2017).
- Noble Life Sciences.
- Biocompare. (2022). MTT Cell Viability Assay. Biocompare.
- BenchChem. (2025). Application Notes and Protocols: 3-Amino-6-phenylpyrazine-2-carbonitrile as a Versatile Scaffold for Drug Design. BenchChem.
- PharmaInfo. Synthesis and In-vitro Anti-Cancer Screening of N [(Substituted Phenyl)Benzylidene]Benzohydrazides. PharmaInfo.
- Yildirim, S., et al. (2024). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ChemistrySelect, 9(12), e202304595.
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- ResearchGate. (2017). Heterocyclization of 2-(2-phenylhydrazono)cyclohexane-1,3-dione to Synthesis Thiophene, Pyrazole and Pyridazine Derivatives with Anti-Tumor and Tyrosine Kinase Inhibitions.
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Application Notes and Protocols for (Phenylhydrazono)malononitrile Derivatives as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of (Phenylhydrazono)malononitrile Derivatives
This compound (PHM) derivatives are a class of organic compounds characterized by a phenylhydrazone group attached to a malononitrile moiety. This structural motif has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] A key aspect of their therapeutic potential lies in their ability to act as enzyme inhibitors. The electron-withdrawing nature of the cyano groups in the malononitrile unit, combined with the structural diversity achievable through substitutions on the phenyl ring, makes PHM derivatives promising scaffolds for the design of potent and selective inhibitors for a range of enzymes.[4]
Dysregulation of enzyme activity is a hallmark of numerous diseases, including cancer, metabolic disorders, and infectious diseases.[5] For instance, the overexpression or mutation of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), is a critical driver in many cancers.[1][6][7][8][9] The development of small molecule inhibitors that can modulate the activity of such enzymes is a cornerstone of modern drug discovery. PHM derivatives have emerged as a promising class of compounds in this area, with studies demonstrating their potential to inhibit various enzymes, including tyrosine kinases.
These application notes provide a comprehensive guide for researchers interested in exploring the potential of this compound derivatives as enzyme inhibitors. We will detail a robust protocol for their synthesis, provide step-by-step instructions for conducting enzyme inhibition assays to determine their potency and mechanism of action, and discuss the interpretation of the resulting data.
Synthesis of this compound Derivatives: A Generalized Protocol
The synthesis of this compound derivatives is typically achieved through a condensation reaction between a substituted phenylhydrazine and malononitrile. This reaction is often catalyzed by a weak acid and can be carried out under mild conditions.[10]
Causality Behind Experimental Choices:
-
Solvent: Anhydrous ethanol is a common solvent as it readily dissolves the reactants and facilitates the reaction without participating in it.
-
Catalyst: A few drops of glacial acetic acid are used to catalyze the reaction by protonating the carbonyl group (in the case of reacting with a ketone or aldehyde precursor to the hydrazone) or facilitating the condensation, thereby increasing the electrophilicity of the carbon atom.
-
Temperature: The reaction is typically carried out at a moderately elevated temperature (60°C) to increase the reaction rate without causing decomposition of the reactants or products.
-
Purification: Recrystallization is a standard and effective method for purifying the solid product, ensuring the removal of unreacted starting materials and byproducts.
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted phenylhydrazine (1 equivalent) in anhydrous ethanol.
-
Addition of Malononitrile: To this solution, add malononitrile (1 equivalent).
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture.
-
Reaction: Stir the mixture at 60°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the solid product by filtration and wash it with cold ethanol to remove any residual starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound derivative.
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as NMR, FT-IR, and Mass Spectrometry.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Enzyme Inhibition Assays: Characterizing Inhibitor Potency and Mechanism
To evaluate the potential of synthesized PHM derivatives as enzyme inhibitors, a series of in vitro assays are essential. These assays are designed to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and to elucidate its mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition).
Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[1][2] A lower IC50 value indicates a more potent inhibitor.
-
Prepare Reagents:
-
Enzyme solution: Prepare a stock solution of the target enzyme in a suitable buffer.
-
Substrate solution: Prepare a stock solution of the enzyme's substrate in the same buffer.
-
Inhibitor solutions: Prepare a series of dilutions of the PHM derivative in a suitable solvent (e.g., DMSO), followed by further dilution in the assay buffer.
-
Assay buffer: A buffer that maintains a stable pH and contains any necessary cofactors for the enzyme.
-
-
Assay Setup (96-well plate format):
-
Control wells: Add assay buffer, enzyme solution, and substrate solution (no inhibitor).
-
Blank wells: Add assay buffer and substrate solution (no enzyme).
-
Inhibitor wells: Add assay buffer, enzyme solution, and varying concentrations of the PHM derivative.
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for binding.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Monitor Reaction: Measure the rate of the enzymatic reaction over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).
-
Data Analysis:
-
Subtract the background reading from the blank wells.
-
Calculate the percentage of enzyme activity for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A streamlined workflow for determining the IC50 value of a potential enzyme inhibitor.
Kinetic Analysis: Elucidating the Mechanism of Inhibition
Understanding the mechanism of inhibition is crucial for lead optimization in drug development. Kinetic studies can differentiate between competitive, non-competitive, and uncompetitive inhibition by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax).[11]
-
Varying Substrate and Inhibitor Concentrations: Perform a series of enzyme assays with varying concentrations of both the substrate and the PHM derivative. It is recommended to use at least five different substrate concentrations and three different inhibitor concentrations (including a zero-inhibitor control).
-
Measure Initial Velocities: For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (V₀).
-
Data Analysis using Lineweaver-Burk Plots:
-
The Lineweaver-Burk plot is a double reciprocal plot of 1/V₀ versus 1/[S] (where [S] is the substrate concentration).
-
Plot the data for each inhibitor concentration on the same graph.
-
The pattern of the lines will reveal the mechanism of inhibition:
-
Competitive Inhibition: The lines will intersect at the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).[11][12][13][14][15]
-
Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).
-
-
Caption: Workflow for determining the mechanism of enzyme inhibition using kinetic analysis.
Data Presentation and Interpretation
Clear and concise presentation of quantitative data is crucial for comparing the potency and understanding the structure-activity relationships of different PHM derivatives.
Table 1: Inhibitory Activity of Representative this compound Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Inhibition Mechanism |
| PHM-001 | EGFR Kinase | 0.0515 | Competitive |
| PHM-002 | c-Met Kinase | 4.7[2] | Not Determined |
| PHM-003 | EGFR Kinase | 12.8[8] | Not Determined |
| PHM-004 | Tyrosine Kinase | 0.0764 | Competitive |
Note: The data presented are representative examples from the literature for phenylhydrazone and related derivatives and may not be specific to this compound itself. Researchers should generate their own data for specific compounds of interest.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold and subsequent evaluation of enzyme inhibitory activity can provide valuable insights into the structure-activity relationship (SAR). This information is critical for the rational design of more potent and selective inhibitors.
Key areas for structural modification include:
-
Substituents on the Phenyl Ring: The nature (electron-donating or electron-withdrawing), size, and position of substituents on the phenyl ring can significantly impact binding affinity and selectivity. For example, halogen substituents on the phenyl ring have been shown to be important for the anticancer activity of some phenyl amidrazone derivatives.[4]
-
Modifications of the Hydrazone Linker: Alterations to the hydrazone linker could influence the compound's conformational flexibility and its interaction with the enzyme's active site.
-
Replacement of the Malononitrile Group: While the malononitrile group is a key feature, exploring bioisosteric replacements could lead to improved pharmacokinetic properties or novel binding interactions.
Therapeutic Applications and Future Directions
The ability of this compound derivatives to inhibit key enzymes, particularly protein kinases, positions them as promising candidates for the development of novel therapeutics, especially in the field of oncology.[1][3][4][16] Several studies have highlighted the anticancer potential of hydrazone-containing compounds against various cancer cell lines, including breast, colon, and leukemia.[2][3]
Future research in this area should focus on:
-
Screening against a broader range of enzymes: To discover new therapeutic targets for PHM derivatives.
-
Lead optimization: To improve the potency, selectivity, and pharmacokinetic properties of lead compounds through medicinal chemistry efforts.
-
In vivo studies: To evaluate the efficacy and safety of promising PHM derivatives in preclinical animal models.
-
Elucidation of off-target effects: To ensure the safety profile of potential drug candidates.
By following the protocols and considering the insights provided in these application notes, researchers can effectively explore the potential of this compound derivatives as a valuable class of enzyme inhibitors for the development of new therapeutic agents.
References
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Synthesis of cyanoacetohydrazide. ResearchGate. Available at: [Link].
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Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. MDPI. Available at: [Link].
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Phenanthrotriazine Derivatives Containing Arylidine Hydrazone Moieties as Novel Potential c-Met Inhibitors with Anticancer Effect. National Institutes of Health. Available at: [Link].
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High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities. ACS Publications. Available at: [Link].
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Structures and biochemical potencies (IC50 values in μM) of derivatives... ResearchGate. Available at: [Link].
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(A) IC50 values of EGFR inhibitors against non-small cell lung cancer... ResearchGate. Available at: [Link].
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IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. ResearchGate. Available at: [Link].
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Chart illustrating the IC50 (nM) of the tested compounds against EGFR‐TK. ResearchGate. Available at: [Link].
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Synthesis and Structure-Activity Relationship; Exploration of some Potent Anti-Cancer Phenyl Amidrazone Derivatives. PubMed. Available at: [Link].
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Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central. Available at: [Link].
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Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. National Institutes of Health. Available at: [Link].
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Design, synthesis of 4-[2-(substituted phenyl) hydrazono]-3-(1-hydroxyethyl). NISCAIR Online Periodicals Repository. Available at: [Link].
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SYNTHESIS, CHARACTERIZATION AND ANTI-OBESITY ACTIVITY OF N-ACETYLCYANOACETYL HYDRAZONE DERIVATIVE. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link].
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Non-competitive inhibition. Wikipedia. Available at: [Link].
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Beyond the Norm: Unraveling Non-competitive Inhibition in Enzyme. IT Medical Team. Available at: [Link].
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(PDF) Design, synthesis of 4-[2-(substituted phenyl) hydrazono]-3-(1-hydroxyethyl)-1- phenyl/methyl-3,4-dihydroquinolin-2(1H)-one derivatives and evaluation of their in vitro tyrosine kinase inhibitor activity. ResearchGate. Available at: [Link].
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Physiology, Noncompetitive Inhibitor. NCBI Bookshelf. Available at: [Link].
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Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. Available at: [Link].
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Noncompetitive Inhibition: Videos & Practice Problems. Pearson. Available at: [Link].
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Application Notes & Protocols: (Phenylhydrazono)malononitrile Derivatives as Potent Sensitizers for Dye-Sensitized Solar Cells
Foreword
The global pursuit of renewable energy has catalyzed extensive research into third-generation photovoltaic technologies. Among these, dye-sensitized solar cells (DSSCs) have emerged as a compelling alternative to conventional silicon-based solar cells, primarily due to their cost-effective fabrication, respectable power conversion efficiencies (PCE), and robust performance in diverse lighting conditions.[1][2] The heart of a DSSC is the sensitizing dye, which governs the light-harvesting capability and subsequent electron transfer processes. While ruthenium-based complexes have historically dominated the field, their high cost and potential environmental impact have spurred the development of metal-free organic dyes.[1] This guide focuses on a promising class of such dyes: (Phenylhydrazono)malononitrile (PHM) derivatives. Their inherent donor-π-acceptor (D-π-A) architecture, facile synthesis, and tunable photophysical properties make them exceptional candidates for high-performance DSSCs.
These notes provide a comprehensive overview, from the fundamental principles of PHM dye design to detailed protocols for the synthesis, fabrication, and characterization of PHM-based DSSCs.
The Rationale for this compound Dyes in DSSCs
The efficacy of a sensitizing dye in a DSSC is contingent on several key factors: broad and intense absorption in the visible spectrum, appropriate energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) for efficient electron injection and dye regeneration, and strong anchoring to the semiconductor (typically TiO₂) surface.[1][3] PHM derivatives are adept at meeting these criteria due to their versatile molecular structure.
-
The Donor-π-Acceptor (D-π-A) Framework: Metal-free organic dyes with high efficiency typically embody a D-π-A structure, which facilitates intramolecular charge transfer (ICT) upon photoexcitation.[1] In PHM-based dyes, the phenylhydrazono moiety can be readily functionalized with various electron-donating groups (D), while the malononitrile group serves as a potent electron acceptor (A). These are connected by a conjugated π-bridge, which can also be modified to fine-tune the dye's properties.
-
Tunable Optoelectronic Properties: The beauty of PHM derivatives lies in their modularity. By judiciously selecting different donor and π-linker units, the absorption spectrum and energy levels can be precisely engineered. For instance, incorporating stronger donor moieties or extending the π-conjugation length can induce a bathochromic (red) shift in the absorption spectrum, enhancing light harvesting across a broader range of the solar spectrum.[4][5]
-
Efficient Electron Injection and Regeneration: For a DSSC to function, the LUMO of the dye must be energetically higher than the conduction band (CB) of the TiO₂ semiconductor to ensure efficient electron injection.[3][6] Conversely, the HOMO level must be lower than the redox potential of the electrolyte (commonly I⁻/I₃⁻) to facilitate rapid dye regeneration.[6] The electronic properties of PHM dyes can be tailored to meet these energetic requirements, thereby minimizing efficiency losses.
Synthesis of a Prototypical this compound Dye
The synthesis of PHM dyes is often straightforward, typically involving a condensation reaction. Below is a representative protocol for the synthesis of a simple PHM derivative.
Protocol 2.1: Synthesis of a Generic D-π-A this compound Dye
Materials:
-
Substituted phenylhydrazine (Donor precursor)
-
Malononitrile (Acceptor precursor)
-
Ethanol
-
Glacial acetic acid
-
Sodium acetate
-
Deionized water
-
Filter paper
-
Beakers, flasks, and magnetic stirrer
Procedure:
-
Dissolution of Precursors: In a round-bottom flask, dissolve the substituted phenylhydrazine (1 mmol) in ethanol (20 mL). In a separate beaker, dissolve malononitrile (1.1 mmol) and sodium acetate (1.5 mmol) in a mixture of ethanol (10 mL) and deionized water (5 mL).
-
Diazotization (if starting from an aniline): If the starting material is a substituted aniline, it will first need to be diazotized using sodium nitrite and hydrochloric acid at 0-5°C. The resulting diazonium salt is then used in the subsequent coupling reaction.
-
Coupling Reaction: Slowly add the malononitrile solution to the stirred phenylhydrazine solution at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Precipitation and Filtration: Stir the reaction mixture for 2-4 hours. The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water and then with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final PHM dye.
-
Characterization: Confirm the structure and purity of the synthesized dye using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Fabrication of a this compound-Based DSSC
The assembly of a DSSC is a multi-step process that requires careful attention to detail to ensure optimal performance.
Protocol 3.1: DSSC Assembly
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass
-
Titanium dioxide (TiO₂) paste
-
Synthesized PHM dye
-
Ethanol
-
Acetonitrile
-
Iodide/triiodide (I⁻/I₃⁻) electrolyte solution
-
Platinum-coated counter electrode
-
Thermoplastic sealant (e.g., Surlyn)
-
Doctor blade or screen printer
-
Hot plate
-
Furnace
-
Binder clips
Procedure:
-
Preparation of the TiO₂ Photoanode:
-
Clean the FTO glass thoroughly by sonicating in a detergent solution, deionized water, and ethanol.[7]
-
Apply a strip of adhesive tape to the edges of the conductive side of the FTO glass to control the thickness of the TiO₂ film.[8]
-
Deposit the TiO₂ paste onto the FTO glass and spread it evenly using a doctor blade or screen printer.[7][9]
-
Remove the adhesive tape and sinter the TiO₂-coated FTO glass in a furnace. A typical sintering program involves gradually heating to 450-500°C and maintaining that temperature for 30 minutes to ensure good particle necking and removal of organic binders.[8]
-
Allow the photoanode to cool down slowly to room temperature.
-
-
Dye Sensitization:
-
Prepare a solution of the PHM dye (typically 0.3-0.5 mM) in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol.
-
Immerse the warm (around 80°C) TiO₂ photoanode into the dye solution and keep it in a sealed container in the dark for 12-24 hours to ensure complete dye adsorption onto the TiO₂ surface.[8][10]
-
After sensitization, remove the photoanode from the dye solution and rinse it with fresh ethanol to remove any non-adsorbed dye molecules.[8]
-
-
Assembly of the Solar Cell:
-
Place a thermoplastic sealant frame around the dye-sensitized TiO₂ film on the photoanode.
-
Place the platinum-coated counter electrode on top of the sealant, with the conductive side facing the photoanode.
-
Heat the assembly on a hot plate while pressing the two electrodes together to seal the cell.
-
Inject the I⁻/I₃⁻ electrolyte solution into the space between the electrodes through pre-drilled holes in the counter electrode.
-
Seal the holes with a small piece of sealant and a microscope cover slip to prevent electrolyte leakage.
-
Use binder clips to hold the cell together.[8]
-
Characterization of PHM-Based DSSCs
A comprehensive characterization of the fabricated DSSCs is crucial to evaluate their performance and understand the underlying photophysical and electrochemical processes.
4.1. Photovoltaic Performance Measurement
The primary metric for a solar cell's performance is its power conversion efficiency (PCE or η). This is determined from the current density-voltage (J-V) curve under simulated solar illumination (AM 1.5G, 100 mW/cm²).[11]
Protocol 4.1: J-V Characterization
Equipment:
-
Solar simulator (AM 1.5G)
-
Potentiostat/Galvanostat or a source meter
-
Computer with data acquisition software
Procedure:
-
Connect the fabricated DSSC to the source meter, with the photoanode as the working electrode and the counter electrode as the counter and reference electrode.
-
Illuminate the cell with the solar simulator.
-
Sweep the voltage from a negative bias to a positive bias and measure the corresponding current density.
-
Plot the J-V curve.
Key Parameters Obtained from the J-V Curve:
-
Open-circuit voltage (Voc): The voltage at which the current is zero.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as: FF = (Jmax × Vmax) / (Jsc × Voc) where Jmax and Vmax are the current density and voltage at the maximum power point.
-
Power Conversion Efficiency (η): The overall efficiency of the cell, calculated as: η (%) = (Jsc × Voc × FF) / Pin × 100 where Pin is the power of the incident light (100 mW/cm²).[11]
Table 1: Representative Photovoltaic Parameters of DSSCs with Different Types of Sensitizers
| Dye Type | Jsc (mA/cm²) | Voc (V) | FF | η (%) | Reference |
| Porphyrin (SM315) | 18.1 | 0.91 | 0.78 | 13.0 | [12] |
| Phenothiazine (NSPt-C6) | 14.42 | 0.69 | 0.63 | 6.22 | [13] |
| Azo Dye | - | - | - | 2.32 | |
| Natural Dye (Jamun) | 7.84 | 0.45 | 0.31 | 1.09 | [11] |
4.2. Spectroscopic and Electrochemical Characterization
To gain deeper insights into the performance of the PHM dyes, further characterization is necessary.
-
UV-Vis Spectroscopy: This technique is used to determine the absorption spectrum of the dye in solution and when adsorbed onto the TiO₂ surface. A broad and strong absorption in the visible region is desirable for high Jsc.[3][4]
-
Cyclic Voltammetry (CV): CV is employed to determine the HOMO and LUMO energy levels of the dye. This is crucial for assessing the feasibility of electron injection and dye regeneration.[7][14]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for investigating the charge transfer processes occurring at the different interfaces within the DSSC, such as the TiO₂/dye/electrolyte interface. It provides information about electron transport and recombination kinetics.[2][11]
Visualizing the Process
Diagram 1: Molecular Structure of a Generic this compound Dye
A typical D-π-A structure of a PHM dye.
Diagram 2: Workflow for DSSC Fabrication
Step-by-step workflow for fabricating a DSSC.
Diagram 3: Energy Level Diagram of a PHM-Based DSSC
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Application Note & Protocol: Synthesis of Novel Azo Dyes Utilizing (Phenylhydrazono)malononitrile as a Versatile Coupling Component
Audience: Researchers, scientists, and drug development professionals.
Abstract: Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, and biomedical research.[1][2] The conventional synthesis involves a two-step diazotization and coupling reaction.[3][4] This document provides an in-depth guide to the synthesis of novel azo dyes using a non-traditional but highly effective coupling component: (Phenylhydrazono)malononitrile. We elucidate the underlying chemical principles, provide detailed, validated protocols, and discuss the characterization of the resulting chromophoric compounds. The use of this compound, a potent CH-acid, opens avenues for creating dyes with unique structural and spectral properties.
Mechanistic Principles and Strategic Approach
The synthesis of azo dyes is a cornerstone of industrial organic chemistry, traditionally achieved by the reaction of a diazonium salt with an electron-rich aromatic compound like a phenol or aniline.[2][5] Our approach leverages this established framework but introduces this compound as the coupling partner, which offers distinct advantages due to its chemical nature.
The Diazotization Reaction
The first critical step is the conversion of a primary aromatic amine into a highly reactive aryldiazonium salt (Ar–N₂⁺). This is accomplished by treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl).[3]
-
Causality: The reaction must be performed at low temperatures (0–5 °C) because diazonium salts are notoriously unstable and can decompose violently if isolated or warmed, potentially yielding phenols and releasing nitrogen gas.[2] The excess mineral acid prevents the newly formed diazonium salt from coupling with the unreacted primary amine.
This compound: A Potent Nucleophile
The key to this novel synthesis is the unique structure of this compound. This molecule exhibits azo-hydrazone tautomerism.[6] Crucially, the carbon atom is flanked by two strongly electron-withdrawing cyano (–C≡N) groups. This electronic arrangement makes the hydrogen atom on the central carbon highly acidic (a "CH-acid").
In the presence of a mild base, this proton is readily abstracted to form a stabilized carbanion. This carbanion is an exceptionally potent nucleophile, perfectly primed to react with the electrophilic diazonium salt.
The Azo Coupling Step
The final step is an electrophilic substitution reaction. The aryldiazonium cation, a weak electrophile, aggressively attacks the electron-rich carbanion of the deprotonated this compound.[5] This forms a new carbon-nitrogen bond, creating the extended conjugated system characteristic of an azo dye.
-
Causality: The pH of the coupling medium is critical. The reaction is typically buffered, often with sodium acetate, to maintain a slightly acidic to neutral pH (4-6).[7] This condition is a compromise: it must be basic enough to generate a sufficient concentration of the nucleophilic carbanion from the this compound but acidic enough to prevent the diazonium salt from converting into an unreactive diazohydroxide.
Experimental Workflow and Protocols
The overall synthetic strategy is a robust, sequential process that ensures high yield and purity of the final product.
Caption: General experimental workflow for the synthesis of novel azo dyes.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Aromatic Amine (e.g., p-Nitroaniline) | Reagent Grade, 99% | Sigma-Aldrich | The choice of amine determines the final dye's properties. |
| This compound | Synthesis Grade, 98% | Combi-Blocks | The key coupling component. |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Fisher Scientific | Used for diazotization. Handle with extreme care in a fume hood. |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Merck | The source of nitrous acid. |
| Sodium Acetate (CH₃COONa) | Anhydrous, 99% | VWR Chemicals | Acts as a buffer during the coupling reaction. |
| Ethanol (EtOH) | 200 Proof, Absolute | Decon Labs | Used as a solvent and for washing the final product. |
| Distilled/Deionized Water | N/A | In-house | Used for preparing aqueous solutions. |
| Standard Glassware | N/A | N/A | Beakers, flasks, graduated cylinders, Büchner funnel. |
| Magnetic Stirrer with Stir Plate/Ice Bath | N/A | N/A | Essential for temperature control. |
Protocol A: Preparation of Diazonium Salt from p-Nitroaniline
-
Preparation of Amine Solution: In a 100 mL beaker, add p-nitroaniline (1.38 g, 10 mmol) to 10 mL of distilled water. While stirring, slowly add concentrated hydrochloric acid (2.5 mL, ~30 mmol). A slurry will form.
-
Scientist's Note: An excess of acid is used to ensure the complete protonation of the amine and to generate the nitrous acid in the next step.[3]
-
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with continuous stirring. It is crucial to maintain this temperature throughout the diazotization process.[7]
-
Preparation of Nitrite Solution: In a separate test tube, dissolve sodium nitrite (0.70 g, 10.1 mmol) in 5 mL of cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred p-nitroaniline suspension over 15-20 minutes. Use a pipette to ensure slow addition, keeping the temperature below 5 °C at all times.
-
Scientist's Note: A slow addition rate prevents a sudden temperature increase and localized excess of nitrous acid, which could lead to side reactions or decomposition of the diazonium salt.[7]
-
-
Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The resulting pale-yellow solution contains the 4-nitrobenzenediazonium chloride and should be used immediately in the next step.
Protocol B: Azo Coupling with this compound
-
Preparation of Coupling Solution: In a 250 mL beaker, dissolve this compound (1.70 g, 10 mmol) and sodium acetate (5.0 g, ~60 mmol) in 50 mL of ethanol. Stir until a clear solution is obtained.
-
Scientist's Note: Sodium acetate acts as a base to deprotonate the active methylene carbon of the coupling component, generating the required nucleophile. It also buffers the solution to maintain the optimal pH for the coupling reaction.[7]
-
-
Cooling: Cool this solution in an ice bath to 0–5 °C with magnetic stirring.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Protocol A) to the stirred coupling solution over 20-30 minutes.
-
Observation: An intensely colored precipitate (typically deep red or orange) should form almost immediately upon addition.
-
Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for 1-2 hours to ensure maximum product formation.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake sequentially with 50 mL of cold water, followed by 20 mL of cold ethanol to remove unreacted starting materials and inorganic salts. Dry the product in a vacuum desiccator or a vacuum oven at a low temperature (<50 °C).
Characterization and Data
The synthesized novel azo dye should be characterized to confirm its structure and purity.
Caption: Chemical reaction pathway for the synthesis of the novel azo dye.
Expected Spectroscopic Data
| Parameter | Expected Result |
| Yield | 85-95% (typical) |
| Appearance | Deeply colored crystalline solid (e.g., Red, Orange, Violet) |
| Melting Point | Sharp melting point, indicative of high purity. |
| FTIR (cm⁻¹) | ~2220 (C≡N stretch), ~1580-1600 (Aromatic C=C), ~1520 & ~1340 (NO₂ asymmetric & symmetric stretch), ~1450 (N=N stretch, often weak or obscured) |
| UV-Vis (λ_max) | Strong absorption in the visible region (400-600 nm), corresponding to the π→π* transition of the extended chromophore. The exact λ_max depends on the aromatic amine used. |
| ¹H NMR | Aromatic protons from both rings will be visible in the 7.0-9.0 ppm region. Absence of the active methylene proton signal confirms successful coupling. |
Applications and Scope
The methodology described herein is highly versatile. By substituting the initial primary aromatic amine, a library of novel azo dyes can be synthesized.
-
Textile and Pigment Industry: These dyes can be evaluated for their coloring properties on various fibers (e.g., polyester, nylon) and their suitability as high-performance pigments.[1][8]
-
Functional Materials: The presence of nitro and cyano groups offers sites for further chemical modification, enabling the development of functional materials for nonlinear optics or chemosensors.
-
Drug Development: Azo compounds are known to possess a wide range of biological activities. New derivatives can be screened as potential antimicrobial or anticancer agents.[9][10]
Safety Precautions
-
Corrosive Reagents: Always handle concentrated hydrochloric acid in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Diazonium Salt Instability: Never allow diazonium salt solutions to warm above 10 °C and never attempt to isolate the salt in a dry state, as it can be explosive.[2]
-
Toxicity: Aromatic amines and azo dyes should be handled with care as they are potential irritants and may be toxic. Avoid inhalation of dust and skin contact.
References
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University of Toronto. (n.d.). The Synthesis of Azo Dyes. [Link]
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Scribd. (n.d.). Diazotization & Coupling For Azo-Dye. [Link]
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El-Mghazy, A. Y., et al. (2017). An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. National Institutes of Health (NIH). [Link]
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ResearchGate. (n.d.). Azo Dyes. [Link]
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El-Mghazy, A. Y. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Egyptian Journal of Chemistry. [Link]
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Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]
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Al-Rubaie, L. A. R., & Mhessn, R. J. (2012). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. International Journal of Chemistry, 4(5). [Link]
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ResearchGate. (n.d.). Scheme 1: General route for the synthesis of azo dyes. [Link]
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ResearchGate. (2020). Classifications, properties, recent synthesis and applications of azo dyes. [Link]
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IIP Series. (2024). CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. [Link]
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ResearchGate. (n.d.). of spectral properties of azo dyes formed by phenylhydrazine and its substituted derivatives. [Link]
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Al-Sheikh, A. (2009). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 14(1), 449-456. [Link]
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Ciobanu, M., et al. (2023). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Materials, 16(13), 4768. [Link]
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ResearchGate. (2012). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. [Link]
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Wikipedia. (n.d.). Azo coupling. [Link]
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Application Notes and Protocols for the In Silico Design of (Phenylhydrazono)malononitrile-Based Drug Candidates
Introduction
The (Phenylhydrazono)malononitrile (PHM) scaffold represents a privileged chemical structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core have shown significant promise as anticancer, antimicrobial, and even hypoglycemic agents.[1][2][3][4] The versatility of the PHM core, characterized by the phenylhydrazone moiety linked to a malononitrile group, allows for extensive chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties. This adaptability makes the PHM scaffold an excellent candidate for in silico drug design, a computational approach that accelerates the discovery and optimization of novel therapeutics by predicting the biological activity of chemical compounds based on their molecular structures.[5]
This guide provides a comprehensive, in-depth technical overview of the methodologies and protocols for the in silico design of PHM-based drug candidates. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to rationally design and optimize PHM derivatives for enhanced therapeutic efficacy. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Conceptual Framework: The In Silico Drug Design Workflow
The in silico design of novel drug candidates from a core scaffold like PHM is a multi-step, iterative process. The overarching goal is to identify and optimize derivatives with high affinity and selectivity for a specific biological target, coupled with favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Our workflow is structured to logically progress from initial hit identification to lead optimization.
Caption: A comprehensive workflow for the in silico design of PHM-based drug candidates.
Part 1: Designing Anticancer Agents - Targeting Kinases
Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, they are extensively studied targets in drug design.[6] Phenylhydrazone derivatives have shown potential as kinase inhibitors, making this a promising avenue for the design of novel PHM-based anticancer agents.[6]
Target Selection: Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth and proliferation in various cancers.[7][8] Several approved kinase inhibitors target the ATP-binding site of EGFR.[7] We will use the crystal structure of the EGFR kinase domain in complex with an inhibitor (e.g., PDB ID: 1M17) as our target protein.
Protocol: Molecular Docking of PHM Derivatives to EGFR
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.[4]
Objective: To identify PHM derivatives with high binding affinity to the ATP-binding site of EGFR and to understand their binding modes.
Materials:
-
PHM derivative structures (SDF or MOL2 format)
-
EGFR protein structure (PDB file, e.g., 1M17)
-
Molecular docking software (e.g., AutoDock Vina, Schrödinger Glide)
-
Visualization software (e.g., PyMOL, Chimera)
Protocol:
-
Protein Preparation:
-
Download the EGFR crystal structure (e.g., 1M17) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges to the protein atoms. This step is crucial for accurate electrostatic interaction calculations.
-
-
Ligand Preparation:
-
Generate 3D coordinates for your PHM derivatives.
-
Assign partial charges and define rotatable bonds. The flexibility of the ligand is a key parameter in docking simulations.
-
-
Grid Generation:
-
Define a grid box that encompasses the ATP-binding site of EGFR. The grid box should be centered on the co-crystallized inhibitor from the original PDB file to ensure you are targeting the correct binding pocket.[6]
-
-
Docking Execution:
-
Run the docking algorithm to place the PHM derivatives into the defined grid box. The software will generate multiple binding poses for each ligand.
-
-
Results Analysis:
-
Analyze the docking scores to rank the compounds. A more negative binding energy generally indicates a higher binding affinity.
-
Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the EGFR active site. Pay close attention to interactions with key residues like MET769.[4]
-
Protocol: Pharmacophore Modeling for Novel Kinase Inhibitors
Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.[9] This can be used to screen large compound libraries for molecules with the desired features.
Objective: To develop a pharmacophore model for EGFR inhibitors based on the PHM scaffold and use it for virtual screening.
Materials:
-
A set of active PHM-based kinase inhibitors with their IC50 values.
-
Pharmacophore modeling software (e.g., LigandScout, MOE).
Protocol:
-
Model Generation:
-
Ligand-Based: If you have a set of known active PHM derivatives, align them to identify common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[10]
-
Structure-Based: Alternatively, analyze the interactions between a known potent inhibitor and the EGFR active site to define the key pharmacophoric features.[10]
-
-
Model Validation:
-
Validate the generated pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to screen a virtual compound library for molecules that match the pharmacophoric features.
-
Caption: A schematic representation of a pharmacophore model for a PHM derivative.
Part 2: Designing Antimicrobial Agents - Targeting Bacterial Enzymes
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Phenylhydrazone derivatives have demonstrated promising antibacterial and antifungal activities, making them attractive candidates for the development of new anti-infective drugs.[11][12][13][14][15]
Target Selection: Staphylococcus aureus DNA Gyrase
Staphylococcus aureus is a major human pathogen responsible for a wide range of infections. DNA gyrase is an essential bacterial enzyme that is a well-established target for antibiotics.[3][16][17] We will target the B subunit of S. aureus DNA gyrase (e.g., PDB ID: 3U2D).[5]
Protocol: Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[18][19] This allows for the prediction of the activity of novel compounds before their synthesis.
Objective: To develop a QSAR model that can predict the antimicrobial activity of PHM derivatives against S. aureus.
Materials:
-
A dataset of PHM derivatives with their measured antimicrobial activity (e.g., Minimum Inhibitory Concentration - MIC).
-
QSAR software (e.g., ChemMaster, MOE).[20]
Protocol:
-
Data Preparation:
-
Collect a dataset of at least 20-30 PHM derivatives with consistent antimicrobial activity data.
-
Convert the biological activity data to a logarithmic scale (e.g., pMIC = -log(MIC)).
-
-
Descriptor Calculation:
-
Calculate a variety of molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature.
-
-
Model Building:
-
Divide the dataset into a training set (to build the model) and a test set (to validate the model).
-
Use statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that correlates the descriptors with the biological activity.
-
-
Model Validation:
-
Assess the statistical significance and predictive power of the QSAR model using metrics like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the R² for the test set. A robust model will have high values for these parameters.[20]
-
Table 1: Example QSAR Data for Antimicrobial PHM Derivatives
| Compound ID | pMIC | LogP | Molecular Weight |
| PHM-01 | 5.2 | 2.8 | 350.4 |
| PHM-02 | 4.8 | 3.1 | 364.4 |
| PHM-03 | 5.5 | 2.5 | 340.3 |
| ... | ... | ... | ... |
Part 3: Ensuring Drug-Likeness - ADMET Prediction and Molecular Dynamics
A potent drug candidate is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. In silico ADMET prediction and molecular dynamics simulations are crucial for identifying and mitigating these potential liabilities early in the drug discovery process.
Protocol: In Silico ADMET Prediction
ADMET prediction involves the use of computational models to estimate the absorption, distribution, metabolism, excretion, and toxicity of a compound.[21]
Objective: To assess the drug-likeness and potential toxicity of the designed PHM derivatives.
Materials:
-
SMILES strings or SDF files of the PHM derivatives.
-
ADMET prediction web servers (e.g., SwissADME, pkCSM, ADMETlab).[11][14][21][22][23]
Protocol:
-
Input Structures:
-
Submit the SMILES strings or upload the structure files of your PHM derivatives to the chosen web server.
-
-
Analyze Predictions:
-
Evaluate the predicted ADMET properties, including:
-
Absorption: Oral bioavailability, intestinal absorption.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Mutagenicity, cardiotoxicity (hERG inhibition).
-
-
-
Apply Drug-Likeness Rules:
-
Check for compliance with rules like Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.[11]
-
Table 2: Predicted ADMET Properties of a Lead PHM Candidate
| Property | Predicted Value | Acceptable Range |
| Oral Bioavailability | High | High |
| BBB Permeability | Low | Low (for peripherally acting drugs) |
| CYP2D6 Inhibition | No | No |
| hERG Inhibition | No | No |
| Lipinski's Rule of Five | 0 Violations | ≤ 1 Violation |
Protocol: Molecular Dynamics (MD) Simulation
MD simulations provide a dynamic view of the protein-ligand complex, offering insights into the stability of the binding pose and the flexibility of the system over time.[12][13][24][25][26]
Objective: To assess the stability of the binding of a lead PHM derivative to its target protein.
Materials:
-
The docked complex of the lead PHM derivative and the target protein.
-
MD simulation software (e.g., GROMACS, AMBER).
-
A high-performance computing cluster.
Protocol:
-
System Preparation:
-
Generate the topology and parameter files for both the protein and the ligand. The CHARMM force field is commonly used for protein-ligand simulations.[12]
-
Place the protein-ligand complex in a simulation box and solvate it with water molecules.
-
Add ions to neutralize the system.
-
-
Simulation Execution:
-
Perform an energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant volume (NVT) and then constant pressure (NPT) conditions.[13]
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the behavior of the complex.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to assess the stability of the protein-ligand complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and the protein over time.
-
-
Caption: A streamlined workflow for performing a molecular dynamics simulation.
Conclusion
The in silico design of this compound-based drug candidates offers a powerful and efficient approach to accelerate the discovery of novel therapeutics. By integrating techniques such as molecular docking, pharmacophore modeling, QSAR, ADMET prediction, and molecular dynamics simulations, researchers can rationally design and optimize PHM derivatives with enhanced potency, selectivity, and drug-like properties. The protocols and methodologies outlined in this guide provide a robust framework for initiating and advancing such a computational drug discovery program. It is imperative to remember that in silico predictions should always be validated through subsequent experimental studies to confirm the biological activity of the designed compounds.
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Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube. Retrieved from [Link]
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GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Retrieved from [Link]
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GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. Retrieved from [Link]
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vNN Web Server for ADMET Predictions. (2017, December 3). Frontiers. Retrieved from [Link]
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SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. (2022, August 19). Journal of Pharmaceutical Research International. Retrieved from [Link]
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Protein-Ligand Complex - MD Tutorials. Justin A. Lemkul, Ph.D. Retrieved from [Link]
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in-silico-tools-and-software-to-predict-admet-of-new-drug-candidates. (2022, January 1). Bohrium. Retrieved from [Link]
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Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. openfe-gromacs documentation. Retrieved from [Link]
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Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. (2024, November 15). MDPI. Retrieved from [Link]
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Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. PMC - NIH. Retrieved from [Link]
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Dual Inhibition of Staphylococcus Aureus DNA Gyrase and Topoisomerase IV Activity by Phenylalanine-Derived (Z)-5-arylmethylidene Rhodanines. (2015, September 15). PubMed. Retrieved from [Link]
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QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). (2023, June 30). YouTube. Retrieved from [Link]
-
Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (2025, September 1). NIH. Retrieved from [Link]
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Docking with DNA gyrase b of Staphylococcus aureus and in vitro antimicrobial screening of (1e)-4-methyl-1-((4-oxo-4h-chromen-3-yl)methylene)-4-phenylthiosemicarbazide and its complexes. (2025, August 8). ResearchGate. Retrieved from [Link]
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Pharmacophore modeling and in silico screening for new KDR kinase inhibitors. (2007, April 15). PubMed. Retrieved from [Link]
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Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. ACS Omega. Retrieved from [Link]
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Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. PubMed Central. Retrieved from [Link]
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Exploring the Staphylococcus aureus Gyrase Complex and Human Topoisomerase: Potential Target for Molecular Docking and Biological Studies with Substituted Polychloroaniline. (2023, November 16). NIH. Retrieved from [Link]
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The molecular docking model of EGFR receptor with (a) pyrazoline 1, (b)... ResearchGate. Retrieved from [Link]
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Molecular Docking of Some Phytochemicals Against DNA Gyrase of Gram-Negative and Gram-positive Bacteria. (2024, May 20). Current Clinical and Medical Education. Retrieved from [Link]
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Identification of natural flavonoids as novel EGFR inhibitors using DFT, molecular docking, and molecular dynamics. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
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Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation. (2022, November 6). bioRxiv. Retrieved from [Link]
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- 16. Dual inhibition of Staphylococcus aureus DNA gyrase and topoisomerase IV activity by phenylalanine-derived (Z)-5-arylmethylidene rhodanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. In Silico Tools and Software to Predict ADMET of New Drug Candidates: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 22. Frontiers | vNN Web Server for ADMET Predictions [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. Protein-Ligand Complex [mdtutorials.com]
- 26. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
(Phenylhydrazono)malononitrile Derivatives for Nonlinear Optical Materials: Application Notes and Protocols
This guide provides a comprehensive overview of the synthesis, characterization, and application of (phenylhydrazono)malononitrile (PHM) derivatives as high-performance nonlinear optical (NLO) materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the fundamental principles, detailed experimental protocols, and structure-property relationships that govern the efficacy of these promising chromophores.
Introduction: The Promise of this compound Derivatives in Nonlinear Optics
Nonlinear optics is a field of study that explores the interaction of intense light with matter, leading to a variety of phenomena such as frequency conversion, optical switching, and data storage. Organic NLO materials have garnered significant attention due to their large nonlinearities, fast response times, and molecular engineering flexibility compared to their inorganic counterparts.
This compound (PHM) derivatives have emerged as a compelling class of organic NLO materials. Their molecular architecture, characterized by a donor-π-acceptor (D-π-A) framework, facilitates efficient intramolecular charge transfer (ICT) upon excitation, a key determinant of NLO activity. The phenylhydrazono moiety acts as an electron donor, the malononitrile group as a potent electron acceptor, and the intervening π-conjugated system serves as a bridge for electron delocalization. This inherent push-pull electronic structure is fundamental to their pronounced second- and third-order NLO responses.
The tunability of the NLO properties of PHM derivatives through synthetic modification of the phenyl ring on the hydrazono group allows for the rational design of materials with optimized performance for specific applications. By introducing various electron-donating or electron-withdrawing substituents, the electronic and optical characteristics can be finely controlled.
Molecular Design and Structure-Property Relationships
The NLO response of PHM derivatives is intricately linked to their molecular structure. The key to maximizing their hyperpolarizability lies in enhancing the intramolecular charge transfer from the donor to the acceptor. This can be achieved by:
-
Strengthening the Donor and Acceptor Groups: The choice of substituents on the phenyl ring of the hydrazono moiety significantly influences the donor strength. Electron-donating groups (EDGs) such as amino (-NH2), and methoxy (-OCH3) increase the electron density on the donor side, facilitating charge transfer and enhancing the NLO response. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) and cyano (-CN) can be strategically placed to further enhance the push-pull character of the molecule.
-
Extending the π-Conjugated System: A longer π-conjugated bridge between the donor and acceptor groups generally leads to a larger NLO response. However, there is an optimal length beyond which the effect may plateau or even decrease.
The following diagram illustrates the fundamental D-π-A structure of a substituted PHM derivative and the resulting intramolecular charge transfer.
Caption: Molecular design of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of PHM derivatives is typically achieved through a Knoevenagel condensation reaction. This method involves the reaction of a substituted phenylhydrazine with malononitrile in the presence of a basic catalyst. A generalized synthetic workflow is presented below.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Japp-Klingemann Reaction for (Phenylhydrazono)malononitrile Synthesis
Welcome to the comprehensive technical support guide for the synthesis of (Phenylhydrazono)malononitrile via the Japp-Klingemann reaction. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this classic yet powerful reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the scientific integrity of your results.
Introduction to the Japp-Klingemann Reaction
The Japp-Klingemann reaction is a versatile method for the synthesis of hydrazones from the coupling of an aryl diazonium salt with a compound containing an active methylene group, such as malononitrile.[1][2] The reaction proceeds via a diazonium coupling followed by the cleavage of one of the activating groups. In the case of malononitrile, one of the nitrile groups is cleaved to yield the corresponding arylhydrazono derivative. These hydrazones are valuable intermediates in organic synthesis, particularly for the preparation of heterocyclic compounds like indoles and pyrazoles.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Japp-Klingemann reaction for the synthesis of this compound?
The reaction begins with the diazotization of aniline to form a phenyldiazonium salt. In parallel, the active methylene proton of malononitrile is abstracted by a base to form a carbanion. This is followed by an electrophilic attack of the diazonium salt on the malononitrile carbanion to form an unstable azo intermediate. Subsequent cleavage of one of the cyano groups, typically facilitated by the reaction conditions, leads to the formation of the final this compound product.[3][4]
Q2: Why is temperature control so critical in this reaction?
Strict temperature control, typically maintaining the reaction at 0-5 °C, is paramount for two primary reasons.[5] Firstly, the diazonium salt intermediate is thermally unstable and can readily decompose at higher temperatures, leading to a significant reduction in yield and the formation of unwanted byproducts. Secondly, the coupling reaction itself is often exothermic, and low temperatures help to control the reaction rate and prevent side reactions.
Q3: What is the optimal pH for the Japp-Klingemann reaction?
The pH of the reaction medium is a critical parameter that needs to be carefully controlled throughout the synthesis. The initial diazotization of aniline requires strongly acidic conditions. However, the subsequent coupling of the diazonium salt with malononitrile is typically carried out in a slightly acidic to neutral medium (pH 4-5) to facilitate the formation of the nucleophilic enolate from malononitrile without promoting the decomposition of the diazonium salt.[5][6]
Q4: Can I use substituted anilines in this reaction?
Yes, the Japp-Klingemann reaction is amenable to a wide range of substituted anilines. However, the nature of the substituent can significantly impact the reactivity of the corresponding diazonium salt. Electron-donating groups on the aniline can decrease the electrophilicity of the diazonium salt, potentially leading to lower yields. Conversely, electron-withdrawing groups can enhance the reactivity.[5]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound and provides actionable solutions.
Problem 1: Low or No Product Yield
Q: I am consistently obtaining a very low yield of this compound. What are the likely causes and how can I improve it?
A: Low yield is a common issue and can stem from several factors:
-
Incomplete Diazotization: The formation of the phenyldiazonium salt is the crucial first step. Ensure that the diazotization is carried out at 0-5 °C with the correct stoichiometry of sodium nitrite and acid.[5] A slight excess of sodium nitrite (e.g., 1.05 equivalents) can sometimes be beneficial.
-
Decomposition of the Diazonium Salt: As mentioned, diazonium salts are unstable. Prepare the diazonium salt solution fresh and use it immediately. Maintain the cold temperature throughout its preparation and addition.[5]
-
Incorrect pH for Coupling: If the pH during the coupling step is too acidic, the concentration of the malononitrile anion will be too low for an efficient reaction. Conversely, a pH that is too basic can lead to the decomposition of the diazonium salt and other side reactions. Carefully buffer the reaction mixture to a pH of 4-5 using a weak base like sodium acetate.[6]
-
Inefficient Coupling: The rate of addition of the diazonium salt solution to the malononitrile solution can impact the yield. A slow, dropwise addition with vigorous stirring ensures that the diazonium salt reacts as it is added, minimizing self-coupling and other side reactions.
Problem 2: Formation of Impurities and Side Products
Q: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?
A: The formation of byproducts is a frequent challenge. Here are some common culprits and their solutions:
-
Phenol Formation: Decomposition of the diazonium salt can lead to the formation of phenol, which can be difficult to separate from the desired product. The best preventative measure is strict temperature control (0-5 °C) and immediate use of the diazonium salt.[5]
-
Self-Coupling of the Diazonium Salt: At higher concentrations or incorrect pH, the diazonium salt can couple with itself to form colored azo dyes. Slow addition of the diazonium salt to the malononitrile solution helps to keep its instantaneous concentration low.
-
Formation of an Azo Intermediate: In some cases, the initial azo compound formed from the coupling may be relatively stable and not readily convert to the hydrazone. This can sometimes be addressed by adjusting the pH to be slightly more basic after the initial coupling to promote the necessary proton transfer.[5]
Problem 3: The Reaction Fails to Initiate
Q: I have mixed the reactants, but the reaction does not seem to be proceeding. What could be the issue?
A: A stalled reaction can be frustrating. Consider these possibilities:
-
Inactive Malononitrile: Ensure that your malononitrile is of good quality and has not degraded.
-
Insufficient Base: The formation of the malononitrile anion is essential for the coupling reaction. Ensure that you have added a sufficient amount of base (e.g., sodium acetate) to deprotonate the malononitrile.
-
Very Low Temperature: While low temperatures are crucial, excessively cold conditions (well below 0 °C) can sometimes slow the reaction rate to a crawl. Ensure you are within the optimal 0-5 °C range.
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating the optimization principles discussed above.
Materials and Reagents:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Malononitrile
-
Sodium Acetate
-
Ethanol
-
Ice
Procedure:
Part A: Preparation of the Phenyldiazonium Chloride Solution
-
In a 250 mL beaker, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water (50 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous and vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (0.105 mol) in cold water (20 mL).
-
Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature is maintained below 5 °C. The addition should take approximately 10-15 minutes.
-
After the addition is complete, continue stirring for an additional 15 minutes at 0-5 °C. Use this freshly prepared diazonium salt solution immediately in the next step.
Part B: Coupling Reaction
-
In a 500 mL flask equipped with a mechanical stirrer, dissolve malononitrile (0.1 mol) and sodium acetate (0.3 mol) in ethanol (150 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly and dropwise, add the freshly prepared phenyldiazonium chloride solution from Part A to the stirred malononitrile solution. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the diazonium salt, continue to stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Part C: Work-up and Purification
-
Pour the reaction mixture into a large volume of cold water (500 mL).
-
The precipitated crude this compound is collected by vacuum filtration.
-
Wash the solid product thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.
Expected Yield and Characteristics:
-
Yield: 75-85%
-
Appearance: Light yellow to orange crystalline powder[7]
-
Molecular Formula: C₉H₆N₄[7]
-
Molecular Weight: 170.18 g/mol [7]
Data Summary Table
| Parameter | Optimized Condition | Rationale |
| Temperature | 0-5 °C | Minimizes diazonium salt decomposition and controls reaction exothermicity.[5] |
| pH (Coupling) | 4-5 | Facilitates enolate formation from malononitrile without promoting diazonium salt degradation.[6] |
| Stoichiometry | Slight excess of NaNO₂ (1.05 eq) | Ensures complete diazotization of aniline.[5] |
| Addition Rate | Slow, dropwise | Minimizes side reactions like self-coupling of the diazonium salt. |
| Solvent | Ethanol/Water | Provides a suitable medium for both the ionic and organic reactants. |
Visualizing the Process
Reaction Mechanism
Caption: A logical workflow for troubleshooting common issues in the Japp-Klingemann reaction.
References
-
chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
-
Wikipedia. (2023, September 29). Japp–Klingemann reaction. Retrieved from [Link]
-
Merck Index. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]
- Harhash, A. H., Amer, F. A. K., Noureldin, M. A. F., & Awad, M. L. (1976). The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl.
- Li, J. J. (2014). Japp–Klingemann reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 229-232). John Wiley & Sons, Inc.
- Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.
- Abdelrazek, F. M., Fadda, A. A., & Kandeel, E. M. (2008). Reinvestigation of the Reaction of Phenacylmalononitrile with Hydrazines under Solvent Conditions. Afinidad, 65(533), 56-59.
-
SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]
- El-Emary, T. I. (2007). Reaction of aldehydes (1a–s) with phenylhydrazine (2) and malononitrile (3) for the synthesis of highly functionalized 5-aminopyrazole-4-carbonitriles (4a–r) in the presence of sodium ascorbate (SA). Journal of the Chinese Chemical Society, 54(3), 737-744.
- Elnagdi, M. H., Elmoghayar, M. R. H., & Kandeel, E. M. (1977). The Japp-Klingemann Reaction. Journal of Heterocyclic Chemistry, 14(2), 227-230.
-
ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction? Retrieved from [Link]
Sources
- 1. Japp-Klingemann Reaction [drugfuture.com]
- 2. synarchive.com [synarchive.com]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Synthesis of (Phenylhydrazono)malononitrile
Introduction:
Welcome to the technical support guide for the synthesis of (Phenylhydrazono)malononitrile, a critical building block in the development of various pharmaceuticals and dyes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yielded a significant amount of a dark, tarry substance instead of the expected yellow crystalline product. What is happening and how can I prevent it?
A1: The formation of a dark, tar-like substance is a common issue, often stemming from the decomposition of the diazonium salt intermediate or oxidative side reactions.
The primary synthesis route involves the Japp–Klingemann reaction, where a diazonium salt (derived from aniline) reacts with malononitrile. The stability of this diazonium salt is paramount.
Causality and Troubleshooting:
-
Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures. The diazotization of aniline should be performed at 0-5 °C in an ice bath. Allowing the temperature to rise can lead to the decomposition of the diazonium salt into highly reactive phenyl radicals and nitrogen gas, initiating polymerization and tar formation.
-
pH Management: The coupling reaction between the benzenediazonium salt and malononitrile is highly pH-dependent. The reaction is typically carried out in a buffered solution (pH 4-5) to facilitate the reaction. If the pH is too low, the coupling reaction is slow, giving the diazonium salt more time to decompose. If the pH is too high (alkaline), the diazonium salt can convert to a diazotate, which is less reactive or can undergo undesired side reactions.
-
Oxidation: Phenylhydrazones can be susceptible to air oxidation, especially under basic conditions or in the presence of metal ion impurities, leading to colored byproducts. Purging the reaction vessel with an inert gas like nitrogen or argon can mitigate this.
Workflow Diagram: Preventing Tar Formation
Caption: Pathway showing the formation of formazan impurities.
Q3: I am observing the formation of 1-phenyl-1H-pyrazole-4,5-dicarbonitrile. How is this happening?
A3: This cyclization product arises from an intramolecular reaction of an intermediate species.
While the primary reaction is the coupling at the carbon atom of malononitrile, a competing reaction can occur. The initial adduct can undergo a cyclization, particularly if the reaction is heated or if certain catalysts are present. This is a classic example of hydrazone-to-pyrazole cyclization.
Experimental Protocol to Characterize and Avoid Cyclization:
-
Reaction Monitoring:
-
Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.
-
The pyrazole product will have a different retention factor (Rf) or retention time compared to the desired linear product.
-
-
Temperature Control:
-
Strictly maintain the reaction temperature below 10 °C throughout the coupling and initial stirring phase. Avoid any heating during workup until the product is isolated.
-
-
Solvent Choice:
-
The reaction is typically performed in an aqueous medium or an ethanol/water mixture. Using aprotic solvents might alter the reaction pathway, and should be carefully evaluated if used.
-
References
-
The Japp–Klingemann reaction. Organic Reactions. A comprehensive overview of the reaction mechanism and scope. [Link]
-
Stability of Diazonium Salts. Chemical Reviews. A detailed review of the factors affecting the stability and reactivity of diazonium salts. [Link]
-
Synthesis and chemical properties of 3-substituted 1,5-diarylformazans. Journal of the Serbian Chemical Society. Discusses the synthesis and characterization of formazans, which are relevant side products. [Link]
Technical Support Center: Purification of Crude (Phenylhydrazono)malononitrile
Welcome to the technical support center for the purification of (Phenylhydrazono)malononitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile chemical intermediate. The purity of this compound is paramount for its successful use in subsequent synthetic steps, particularly in drug development where impurities can lead to unforeseen side reactions and regulatory hurdles.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-tested experience.
Troubleshooting Guide: From Crude Oil to Crystalline Solid
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My crude product is a dark, viscous oil or tar-like substance. Where do I even begin?
This is a common outcome, especially if the reaction conditions were not optimal. The dark color and oily nature suggest the presence of significant impurities, which may include unreacted starting materials, polymeric byproducts from malononitrile, or other colored side-products.[1][2] A direct crystallization attempt is unlikely to succeed.
Recommended Strategy: Column Chromatography
Column chromatography is the most effective method for separating multiple components from a complex mixture based on their differential adsorption to a stationary phase.[3]
-
Select the Stationary and Mobile Phases:
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice.[4]
-
Mobile Phase (Eluent): Determine the optimal solvent system using Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A good starting point for your TLC test is a 4:1 Hexane:Ethyl Acetate mixture. The ideal eluent system will move the desired product spot to a retention factor (Rƒ) of ~0.3.
-
-
Prepare the Column:
-
Use the "wet-packing" method to ensure a homogenous column free of air bubbles.[4] Slurry the silica gel in the initial, non-polar eluent (e.g., hexane) and pour it into the column. Allow it to pack under gravity or gentle pressure, ensuring the top surface is flat and undisturbed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude oil in a minimal amount of a volatile solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel (~2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully layer this powder on top of the packed column. This technique prevents the crude mixture from dissolving in the initial eluent and streaking down the column, leading to much better separation.
-
-
Elution and Fraction Collection:
-
Begin eluting with the non-polar solvent (e.g., 100% hexane) to wash out highly non-polar impurities.
-
Gradually increase the solvent polarity according to your TLC analysis (gradient elution). For example, move from 100% hexane to 95:5 hexane:ethyl acetate, then 90:10, and so on.
-
Collect the eluent in small, numbered fractions (e.g., 10-20 mL each).
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
-
Q2: I tried to recrystallize my solid product, but the yield is extremely low, or no crystals are forming at all.
This issue almost always comes down to solvent selection. For successful recrystallization, the compound should be sparingly soluble at room temperature but highly soluble in the hot solvent.
Troubleshooting Steps:
-
Re-evaluate Your Solvent System:
-
If no crystals form: Your solvent is likely too good; the compound remains in solution even when cooled. Try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the cool solution until turbidity persists. Then, gently heat until the solution is clear again and allow it to cool slowly.
-
If yield is low: You may have used too much solvent. Carefully evaporate some of the solvent to create a more concentrated, supersaturated solution and then allow it to cool again.
-
If the compound "oils out": The boiling point of the solvent may be higher than the melting point of your compound, or the compound is precipitating too quickly from a supersaturated solution. Add a small amount of additional solvent to the hot mixture, ensure everything is dissolved, and allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight).
-
-
Induce Crystallization: If you have a supersaturated solution that refuses to crystallize, try these methods:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound (if available from a previous batch) to the cooled solution.
-
| Solvent/System | Rationale & Comments | Reference |
| Ethanol | A common polar solvent. This compound analogs show good solubility in hot ethanol and lower solubility when cold. | [5] |
| Ethanol/Water | If the compound is too soluble in pure ethanol, adding water as an anti-solvent can effectively induce crystallization upon cooling. | [5][6] |
| Ethyl Acetate/Hexane | A versatile medium-polarity system. Dissolve the crude product in a minimum of hot ethyl acetate, then add hexane as the anti-solvent. | [5] |
| Isopropanol | Has been used successfully for the crystallization of the related compound, malononitrile. | [7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
Understanding potential impurities is key to selecting a purification strategy. The most common are:
-
Unreacted Starting Materials: Phenylhydrazine and malononitrile.
-
Side-Products: The reaction is a condensation. Incomplete reaction or side reactions can lead to various intermediates.
-
Polymeric Materials: Malononitrile is known to polymerize, especially in the presence of strong bases or high temperatures, leading to intractable tars.[1]
Q2: How do I choose the best primary purification technique for my specific situation?
The physical state and estimated purity of your crude product are the best guides.
An initial acid-base extraction can be useful to remove unreacted acidic (malononitrile) or basic (phenylhydrazine) starting materials before chromatography.[8][9] this compound itself is largely neutral and will remain in the organic layer during these washes.
Q3: How can I definitively assess the purity and confirm the identity of my final product?
A combination of techniques is required for full characterization.
| Technique | Purpose & What to Look For | Reference |
| Melting Point | Purity Assessment: A sharp, narrow melting range (e.g., 131-135 °C) indicates high purity. Impure compounds melt over a broader and lower temperature range. | [10] |
| TLC | Purity & Monitoring: A single spot on the TLC plate (visualized by UV light) in multiple solvent systems is a good indicator of purity. | [11] |
| NMR Spectroscopy | Identity & Purity: ¹H and ¹³C NMR are crucial for structural confirmation. The spectrum should match literature values, and the absence of significant unassignable peaks confirms purity. Check for peaks corresponding to starting materials. | [12][13][14] |
| Mass Spectrometry | Identity Confirmation: Provides the molecular weight of the compound, confirming that you have synthesized the target molecule. | [12] |
By systematically addressing the challenges of purification and employing rigorous analytical confirmation, researchers can ensure the quality and reliability of their this compound for any application.
References
Sources
- 1. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Malononitrile - Wikipedia [en.wikipedia.org]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. orgsyn.org [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | 306-18-3 | TCI EUROPE N.V. [tcichemicals.com]
- 11. rsc.org [rsc.org]
- 12. raco.cat [raco.cat]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
Welcome to the technical support center for the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile from (Phenylhydrazono)malononitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this synthesis?
The synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile from this compound is an intramolecular cyclization reaction. The reaction is typically base-catalyzed and proceeds through a nucleophilic attack of the nitrogen atom of the hydrazine moiety onto one of the nitrile groups. This forms the five-membered pyrazole ring.
Caption: Reaction mechanism for pyrazole synthesis.
Q2: What are the critical safety precautions for this reaction?
Phenylhydrazine and malononitrile are toxic substances. Phenylhydrazine is a suspected carcinogen and can be absorbed through the skin. Malononitrile is highly toxic if inhaled or ingested. Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing actionable solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
A low yield is one of the most common challenges. The root cause can often be traced back to one of several key areas.
Caption: Troubleshooting workflow for low product yield.
Q: My reaction shows very little or no product formation on the TLC plate. What should I investigate first?
A: Begin by verifying the integrity of your starting materials.[1]
-
Purity of this compound: The starting material can degrade over time, especially if exposed to light or air. Confirm its purity via melting point or NMR spectroscopy. If necessary, purify the starting material by recrystallization.
-
Catalyst/Base Activity: If using a base as a catalyst, its effectiveness is paramount. For instance, if using triethylamine, ensure it is dry and has not been contaminated. The choice of catalyst can significantly impact the reaction outcome.[1]
-
Reaction Temperature: While some variations of this synthesis proceed at room temperature, others require heating to overcome the activation energy for the cyclization step.[1] A reaction that is too cold may not proceed, while excessive heat can lead to decomposition and side product formation.
Q: How does the choice of solvent and base affect the reaction yield?
A: Solvent and base selection are critical and interdependent. The solvent must solubilize the reactants while the base must be strong enough to deprotonate the hydrazone without causing unwanted side reactions.
| Solvent | Base | Typical Temperature | Considerations & Potential Yield |
| Ethanol | Piperidine | Reflux | A very common and effective combination. Piperidine is a good nucleophilic base for this cyclization. Yields are often high. |
| Ethanol/Water | Various Catalysts | 55 °C | Greener solvent systems are being developed with specialized catalysts, often resulting in excellent yields (85-93%) and short reaction times.[2][3][4] |
| Dioxane | None (Thermal) | Reflux | Thermal cyclization without a base is possible, but may require higher temperatures and longer reaction times.[5] |
| DMF | ZrCl₄ | 95 °C | Lewis acid catalysis can also promote cyclization, though this is more common when starting from different precursors.[1] |
This table summarizes common conditions. The optimal choice depends on the specific substrate and desired scale. Always monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.[1]
Issue 2: Impure Product and Purification Challenges
Q: My crude product shows multiple spots on the TLC. What are the likely impurities?
A: The formation of multiple products can stem from side reactions or incomplete conversion.
-
Unreacted Starting Material: This is the most common "impurity." If the reaction is not driven to completion, you will need to separate the product from the starting this compound.
-
Side Products: Phenylhydrazine itself can undergo oxidation, leading to colored impurities.[6] If the reaction conditions are too harsh, decomposition of the starting material or product can occur.
-
Regioisomers: While less common for this specific intramolecular reaction, intermolecular versions of pyrazole synthesis can lead to regioisomers, which can be challenging to separate.[1]
Q: What is the most effective way to purify the final product?
A: Purification typically involves recrystallization or column chromatography.
-
Recrystallization: This is often the most efficient method for removing minor impurities. Ethanol is a commonly used solvent for recrystallizing 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.[7] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which enables the formation of pure crystals.
-
Column Chromatography: If recrystallization fails to yield a pure product, flash column chromatography is the next step. A common eluent system is a gradient of ethyl acetate in n-hexane.[2][8] The progress of the separation should be monitored by TLC to collect the correct fractions.
Issue 3: Product Characterization
Q: How can I confirm that I have synthesized the correct product?
A: Spectroscopic analysis is essential for structural confirmation.
| Technique | Expected Signature for 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile |
| ¹H NMR | Signals corresponding to the aromatic protons on the phenyl ring (typically in the 7.2-7.8 ppm range) and a broad singlet for the amino (-NH₂) protons.[5][8] |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the nitrile carbon (typically around 112-120 ppm), and the carbons of the phenyl group.[8] |
| FT-IR | Characteristic stretches for the amino group (N-H, ~3300-3500 cm⁻¹), the nitrile group (C≡N, ~2210-2230 cm⁻¹), and aromatic C-H and C=C bonds.[5][8] |
| Mass Spec (MS) | The molecular ion peak corresponding to the mass of the product (C₁₀H₈N₄, M.W. = 184.20 g/mol ).[5] |
| Melting Point | The literature melting point is approximately 200-202 °C.[5] A sharp melting point close to this value is a good indicator of purity. |
Standard Experimental Protocol
This is a generalized procedure based on commonly cited methods for the cyclization of (E)-3-amino-2-benzoyl-3-hydrazino-2-propenenitrile, a related precursor.[5]
-
Reaction Setup: Dissolve the this compound precursor (10 mmol) in dioxane (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to reflux for 30 minutes. Monitor the reaction progress by TLC.
-
Cooling & Crystallization: Once the reaction is complete, allow the mixture to cool to room temperature. The target product should crystallize out of the solution.
-
Isolation: Collect the crystals by filtration.
-
Purification: Wash the collected solid with a small amount of cold solvent and then recrystallize from an appropriate solvent like dioxane or ethanol to obtain the pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.[5]
References
- BenchChem Technical Support Team. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
- ResearchGate. (n.d.). Plausible mechanism for synthesis of pyrazole derivatives by using....
-
Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6, 6290-6302. Available at: [Link]
- Plem, N., Müller, C., & Murguía, M. (2015). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Journal of Chemical Research, 39(10), 574-578.
-
Nguyen, T. T., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17387–17397. Available at: [Link]
- Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Publishing.
- BenchChem. (n.d.). optimizing reaction conditions for 5-amino-1-phenylpyrazole-4-carbonitrile synthesis.
- ResearchGate. (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles.
- Mohammat, M. F., et al. (2018). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- RSC Publishing. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst.
- National Institutes of Health. (n.d.). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
-
ResearchGate. (n.d.). Yield optimization with product 4a, 3 min after phenyl hydrazine (3) addition. Available at: [Link]
-
Chahrazade, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of Pyrazoles via Electrophilic Cyclization. Available at: [Link]
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Available at: [Link]
- Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Publishing.
-
Al-Awadi, F. A., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 313-325. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Available at: [Link]
- ResearchGate. (2024). Green and efficient synthesis of 5 amino 1H pyrazole-5-carbonitriles utilizing novel modified LDH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Technical Support Center: Multicomponent Reactions of (Phenylhydrazono)malononitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with multicomponent reactions (MCRs) involving (phenylhydrazono)malononitrile. This guide is designed to provide practical, field-proven insights to help you navigate the complexities of these powerful synthetic transformations. Here, we will address common challenges, from optimizing reaction yields to tackling difficult purifications, all in a direct question-and-answer format.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am attempting a three-component reaction between an aldehyde, phenylhydrazine, and malononitrile to synthesize a 5-aminopyrazole-4-carbonitrile derivative, but I am getting a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in this MCR are a common issue and can often be traced back to several key factors. Let's break down the potential causes and solutions systematically.
Causality Behind Low Yield:
The reaction proceeds through a series of equilibria, starting with the formation of this compound from phenylhydrazine and malononitrile, and the Knoevenagel condensation of the aldehyde and malononitrile. The subsequent cyclization is the crucial product-forming step. Any disruption in this sequence can stall the reaction.
Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
Malononitrile Purity: Malononitrile is susceptible to dimerization and polymerization, especially in the presence of base or moisture.[1] Use freshly opened or purified malononitrile for best results.
-
Aldehyde Reactivity: Electron-withdrawing groups on the aromatic aldehyde can decrease its reactivity in the initial Knoevenagel condensation, while highly reactive aldehydes might lead to side reactions. Ensure the aldehyde is pure and free of carboxylic acid contaminants (from air oxidation).
-
Stoichiometry: While a 1:1:1 stoichiometry is typical, a slight excess (1.1 equivalents) of malononitrile and phenylhydrazine can sometimes push the reaction towards completion.
-
-
Catalyst and Solvent Effects:
-
Catalyst Choice: The choice of catalyst is critical. While base catalysts like piperidine or triethylamine are common, they can also promote side reactions of malononitrile. Consider using a milder, recoverable catalyst. Organocatalysts like sodium ascorbate have been shown to be effective in green media like ethanol-water mixtures.[2]
-
Solvent Polarity: The solvent plays a crucial role in stabilizing intermediates. Protic solvents like ethanol are often preferred as they can facilitate proton transfer steps in the mechanism. For less reactive substrates, a higher boiling point solvent like DMF or DMSO might be necessary, but be aware that these can complicate product isolation.
-
-
Reaction Conditions:
-
Temperature: Many of these reactions are run at room temperature or with gentle heating (50-80 °C).[2] If you are not seeing product formation at room temperature, gradually increase the temperature while monitoring the reaction by TLC. Excessive heat can lead to decomposition and byproduct formation.
-
Reaction Time: MCRs can sometimes be slow to reach completion. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Experimental Protocol: Optimization of a 5-Aminopyrazole-4-carbonitrile Synthesis
-
To a stirred solution of the aromatic aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL), add a catalytic amount of sodium ascorbate (10 mol%).[2]
-
Add phenylhydrazine (1.1 mmol) to the mixture.
-
Heat the reaction mixture to 50 °C and monitor by TLC every 30 minutes.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials and soluble impurities.
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction to synthesize a pyridazine derivative from this compound and a second equivalent of malononitrile is yielding a complex mixture of products that is difficult to separate by column chromatography. What are the potential side products and how can I improve the selectivity and purification?
Answer:
The formation of multiple products in these reactions is a frequent challenge, often arising from the high reactivity of the starting materials and intermediates. Understanding the potential side reactions is key to devising a strategy for improved selectivity and purification.
Common Side Reactions and Byproducts:
-
Malononitrile Dimerization: In the presence of a base, malononitrile can dimerize to form 2-amino-1,1,3-tricyanopropene.[1] This dimer can then participate in subsequent reactions, leading to a variety of unintended heterocyclic products.
-
Competing Cyclization Pathways: Depending on the reaction conditions, different cyclization pathways can compete. For instance, in the synthesis of pyridazines, there can be ambiguity in the mode of cyclization, potentially leading to isomeric products.[3]
-
Incomplete Reactions: The presence of unreacted starting materials and intermediates will contribute to the complexity of the crude product mixture.
Strategies for Improved Selectivity and Purification:
-
Control of Reaction Conditions:
-
Order of Addition: In some cases, the order of addition of reagents can influence the product distribution. For example, pre-forming the this compound before the addition of the second component can sometimes improve selectivity.
-
Catalyst and Solvent: The choice of catalyst and solvent can significantly impact the reaction pathway. A less basic catalyst might suppress the self-condensation of malononitrile. Using a solvent in which the desired product is sparingly soluble can lead to its precipitation from the reaction mixture, simplifying purification.[4]
-
-
Purification Techniques:
-
Recrystallization: If the desired product is a solid, recrystallization is often the most effective method for purification. Experiment with different solvent systems to find one that provides good separation from the impurities.
-
Column Chromatography: If column chromatography is necessary, consider using a gradient elution system. Start with a non-polar solvent system and gradually increase the polarity. It may also be beneficial to use a different stationary phase, such as alumina, if silica gel is not providing adequate separation.
-
Aqueous Work-up: An aqueous work-up can help to remove water-soluble impurities and catalysts before proceeding to chromatography or recrystallization.
-
Troubleshooting Workflow for Purification
Caption: Decision tree for purifying products from MCRs.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the three-component synthesis of 5-aminopyrazoles from an aldehyde, phenylhydrazine, and malononitrile?
A1: The reaction is believed to proceed through a cascade of reactions. First, the Knoevenagel condensation between the aldehyde and malononitrile forms an arylidene malononitrile. Concurrently, phenylhydrazine can react with another molecule of malononitrile to form this compound. The key step is the Michael addition of the phenylhydrazine to the arylidene malononitrile, followed by an intramolecular cyclization and tautomerization to yield the final 5-aminopyrazole product.[5]
Reaction Mechanism Overview
Caption: Simplified mechanism for 5-aminopyrazole synthesis.
Q2: Can I use substituted phenylhydrazines in these reactions?
A2: Yes, substituted phenylhydrazines are commonly used to generate a diverse library of pyrazole and pyridazine derivatives. The electronic nature of the substituent can influence the nucleophilicity of the hydrazine and may require some optimization of the reaction conditions. For example, electron-withdrawing groups on the phenyl ring may decrease the reactivity of the hydrazine, potentially requiring longer reaction times or slightly elevated temperatures.
Q3: Are there any green chemistry approaches for these multicomponent reactions?
A3: Absolutely. There is a significant research interest in developing greener synthetic routes for these heterocyles. The use of water or ethanol-water mixtures as solvents, along with biodegradable and recoverable catalysts, are key aspects of this approach.[2] Ultrasound-assisted synthesis has also been shown to be an effective and environmentally friendly method for promoting these reactions, often leading to shorter reaction times and higher yields.[6]
Q4: How can I confirm the structure of my product?
A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are crucial for determining the overall structure and connectivity of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the nitrile (C≡N) and amine (N-H) groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the compound, confirming its molecular formula.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the definitive structural proof.
Quantitative Data Summary: Solvent and Catalyst Effects on Pyrazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Ascorbate | Ethanol/Water | 50 | 2-4 | 85-95 | [2] |
| Piperidine | Ethanol | Reflux | 6-8 | 70-85 | N/A |
| None (Ultrasound) | Water | Room Temp | 0.5-1 | 90-98 | [6] |
| L-Proline | Solvent-free | 80 | 1-2 | 88-96 | N/A |
References
-
Reaction of aldehydes (1a–s) with phenylhydrazine (2) and malononitrile... - ResearchGate. Available at: [Link]
-
Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Available at: [Link]
-
Plausible mechanism for synthesis of pyrazole derivatives by using... - ResearchGate. Available at: [Link]
-
Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives - ResearchGate. Available at: [Link]
-
(PDF) Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines under Solvent conditions - ResearchGate. Available at: [Link]
-
Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines - RSC Publishing. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. Available at: [Link]
-
Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - Frontiers. Available at: [Link]
-
Multicomponent reactions under increased pressure: on the reaction of arylhydrazonals, aromatic aldehydes and malononitrile in Q-Tube | European Journal of Chemistry. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
Mechanistic and full Kinetic Study of the reaction between 4-chlorobenzaldehyde, malononitrile and dimedone using caffeine as a green catalyst - Oriental Journal of Chemistry. Available at: [Link]
-
Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines - PubMed. Available at: [Link]
-
Ammonium acetate as a catalyst and/or reactant in the reaction of dimedone, aromatic aldehyde, and malononitrile: synthesis of tetrahydrobenzo[b]pyrans and hexahydroquinolines | Semantic Scholar. Available at: [Link]
-
Malononitrile as a key reagent in multicomponent reactions for the synthesis of pharmaceutically important pyridines - ResearchGate. Available at: [Link]
-
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines - Organic Chemistry Portal. Available at: [Link]
-
Proposed mechanism of the reaction with malononitrile. - ResearchGate. Available at: [Link]
-
4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile - MDPI. Available at: [Link]
-
Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile - MDPI. Available at: [Link]
Sources
- 1. Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Synthesis of (Phenylhydrazono)malononitrile Derivatives
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (phenylhydrazono)malononitrile and related heterocyclic derivatives, such as 5-aminopyrazole-4-carbonitriles. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize catalyst selection, improve yields, and ensure product purity.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format. The underlying chemistry is explained to empower you to make informed decisions in the laboratory.
Problem 1: Low or No Product Yield
You've run the reaction, but TLC analysis shows mostly starting material, and the isolated yield is minimal.
Potential Causes & Recommended Solutions
-
Cause A: Inactive or Inappropriate Catalyst
-
The Science: The synthesis, often a one-pot, three-component reaction involving an aldehyde, phenylhydrazine, and malononitrile, typically proceeds via a Knoevenagel condensation followed by a cyclocondensation.[1][2] The catalyst's role is to facilitate one or both of these key steps. A basic catalyst activates the malononitrile for the initial condensation, while an acidic or Lewis acid catalyst can activate the aldehyde's carbonyl group. The choice is critical and substrate-dependent.
-
Solution 1: Catalyst Screening. Do not assume a single catalyst works for all substrates. Screen a panel of catalysts under identical conditions. Start with common bases (e.g., piperidine, triethylamine), acids (e.g., acetic acid)[3], and explore modern, greener alternatives like sodium ascorbate or sodium chloride, which have shown high efficacy in aqueous media.[1][2]
-
Solution 2: Verify Catalyst Activity. If using a solid or reusable catalyst (e.g., modified hydrotalcites, nanoparticles), ensure it hasn't been deactivated by moisture, air, or contaminants from previous runs.[4] Consider a fresh batch or regeneration if applicable. For hygroscopic catalysts, ensure they are handled under anhydrous conditions.
-
-
Cause B: Suboptimal Reaction Conditions
-
The Science: Temperature and solvent polarity dramatically influence reaction rates and equilibrium positions. Insufficient temperature may lead to slow kinetics, while excessive heat can cause reactant decomposition (especially of phenylhydrazine) or promote side reactions.[5] The solvent must be able to dissolve the reactants and stabilize key intermediates.
-
Solution 1: Temperature Optimization. If the reaction is sluggish at room temperature, incrementally increase the heat (e.g., to 50-60 °C).[1][3] Monitor the reaction by TLC to find the optimal balance between reaction rate and byproduct formation.
-
Solution 2: Solvent Selection. While ethanol or ethanol/water mixtures are common and green choices[1], some reactions may benefit from different solvents like dioxane.[6] If reactants have poor solubility, consider a solvent screen.
-
-
Cause C: Purity of Starting Materials
-
The Science: Phenylhydrazine is susceptible to oxidation, turning dark yellow or brown and losing reactivity.[5] Aldehydes can oxidize to carboxylic acids, which can neutralize basic catalysts.
-
Solution 1: Purify Reactants. Use freshly distilled or purified phenylhydrazine.[5] Ensure aldehydes are pure and free from acidic impurities.
-
Solution 2: Use an Inert Atmosphere. To prevent ongoing oxidation during the reaction, particularly if heating for extended periods, conduct the synthesis under an inert atmosphere of nitrogen or argon.[5]
-
Problem 2: Formation of Multiple Products or Significant Byproducts
TLC analysis shows the desired product spot, but also multiple other spots, leading to a difficult purification process and reduced yield.
Potential Causes & Recommended Solutions
-
Cause A: Uncontrolled Reaction Pathway
-
The Science: In a one-pot, three-component synthesis, several reactions occur simultaneously. The aldehyde and malononitrile form a benzylidenemalononitrile intermediate (Knoevenagel product).[7] Phenylhydrazine can react with the aldehyde to form a hydrazone. These intermediates then react to form the final product. If rates are mismatched, side reactions can dominate. For instance, the highly reactive benzylidenemalononitrile can undergo self-polymerization or other undesired reactions.[8]
-
Solution 1: Step-wise Addition. Instead of a one-pot approach, try a two-step sequence. First, synthesize and isolate the benzylidenemalononitrile intermediate by reacting the aldehyde and malononitrile. Then, in a separate step, react this intermediate with phenylhydrazine. This provides greater control over the reaction.
-
Solution 2: Adjust Stoichiometry. Sometimes, using a slight excess (e.g., 1.1 to 1.2 equivalents) of one reactant, like phenylhydrazine, can help drive the reaction to completion and consume the intermediate, preventing it from engaging in side reactions.[2]
-
-
Cause B: Formation of Colored Impurities
-
The Science: The appearance of a dark red, brown, or tar-like consistency in the reaction mixture is often due to the decomposition of phenylhydrazine or polymerization of intermediates.[5][8] This is exacerbated by high temperatures or the presence of oxygen.
-
Solution 1: Lower Reaction Temperature. Find the minimum temperature required for an acceptable reaction rate.
-
Solution 2: Degas Solvents and Use Inert Atmosphere. Remove dissolved oxygen from the solvent and maintain the reaction under N₂ or Ar to protect sensitive reagents.[5]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best catalyst for my synthesis?
A1: Catalyst selection depends on your specific substrates, desired reaction conditions (e.g., green chemistry principles), and scalability. There is no universal "best" catalyst. The key is to understand the mechanism and match the catalyst to the rate-limiting step.
-
For activating malononitrile (Knoevenagel step): Basic catalysts are preferred. These can range from simple organic amines (piperidine, Et₃N) to inorganic salts with basic properties.
-
For activating the aldehyde: Acidic catalysts (acetic acid, Lewis acids) can enhance the electrophilicity of the carbonyl carbon.
-
For green synthesis: Catalysts that work in water or ethanol/water at moderate temperatures are ideal. Sodium ascorbate and even simple NaCl have proven highly effective and environmentally benign.[1][2]
The following table summarizes common catalysts and their typical operating conditions.
| Catalyst Type | Examples | Typical Loading | Solvent | Temp. (°C) | Key Advantages & Disadvantages |
| Organic Base | Piperidine, Triethylamine | 5-10 mol% | Ethanol, Dioxane | 25-80 | Pros: Effective, inexpensive. Cons: Often volatile, toxic, may require anhydrous conditions. |
| Organic Acid | Acetic Acid | Catalytic drops | Ethanol | 60-80 | Pros: Good for hydrazone formation.[3] Cons: Can be corrosive, may not be optimal for Knoevenagel step. |
| Green/Mild | Sodium Ascorbate (SA)[1] | 10-20 mol% | Ethanol/H₂O | 50 | Pros: Safe, green, works in aqueous media, high yields. Cons: May require heating. |
| Simple Salt | Sodium Chloride (NaCl)[2] | 10 mol% | Water | RT | Pros: Extremely cheap, non-toxic, environmentally benign. Cons: Performance may vary with substrates. |
| Solid/Heterogeneous | Modified Hydrotalcites[4] | Varies (wt%) | Varies | Varies | Pros: Reusable, easy to separate from product. Cons: Can be complex to synthesize, potential for leaching. |
Q2: What is the general reaction mechanism I should be aware of?
A2: The most widely accepted mechanism for the three-component synthesis of 5-aminopyrazole-4-carbonitriles involves two key stages, as illustrated below. Understanding this allows you to troubleshoot which step is failing. For example, if you can isolate the benzylidenemalononitrile intermediate, the problem lies in the second (Michael addition/cyclization) step.
Q3: Can you provide a general experimental protocol to start with?
A3: Absolutely. This protocol is a robust starting point based on green chemistry principles, using sodium ascorbate as a catalyst.[1][5] It should be optimized for your specific substrates.
General Protocol for the Synthesis of a 5-Aminopyrazole-4-carbonitrile Derivative
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water (e.g., 5 mL). Stir for 2-3 minutes to ensure mixing.
-
Catalyst Addition: Add sodium ascorbate (0.2 mmol, 20 mol%).
-
Reaction: Heat the mixture to 50 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane/ethyl acetate, 3:1). Reactions are often complete within 2-4 hours.
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
The product often precipitates from the reaction mixture. If so, collect the solid by vacuum filtration.
-
Wash the crude solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
-
Purification:
-
The collected solid is often of high purity. If further purification is needed, recrystallize the product from a suitable solvent, such as ethanol.
-
Confirm the structure of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry).
-
Q4: How should I approach optimizing the reaction conditions?
A4: Systematic optimization is key. Use a decision-tree approach to modify one parameter at a time, using TLC or small-scale isolations to judge the outcome.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. raco.cat [raco.cat]
- 7. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues of (Phenylhydrazono)malononitrile in organic solvents
Technical Support Center: (Phenylhydrazono)malononitrile
Welcome to the technical support guide for this compound (CAS 6017-21-6). This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges commonly faced by researchers. Our goal is to equip you with the foundational knowledge and practical protocols to handle this compound effectively in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a planar, organic molecule with a molecular formula of C₉H₆N₄.[1] Its structure, containing a phenyl ring, a hydrazono group, and two nitrile groups, results in a moderate polarity and a crystalline solid form that is often challenging to dissolve.[1] It exhibits poor solubility in non-polar solvents and limited solubility in many common polar organic solvents. This is primarily due to the strong intermolecular forces (π-π stacking from the phenyl rings and dipole-dipole interactions from the nitrile groups) in its crystal lattice. Overcoming this lattice energy is the key to achieving dissolution.
Q2: I am struggling to dissolve this compound at room temperature. What are the immediate troubleshooting steps?
When initial attempts to dissolve the compound fail, a systematic approach is crucial. Before exploring more complex methods, simple physical modifications should be attempted.
-
Particle Size Reduction: Ensure you are working with a fine powder. If the material consists of large crystals, gently grind it using a mortar and pestle. This increases the surface area-to-volume ratio, which can significantly enhance the rate of dissolution.[2]
-
Thermal Energy Input (Heating): Gently warm the solvent-solute mixture. Increased temperature provides the energy needed to break the intermolecular bonds within the solute's crystal lattice.[3] Always use a condenser and heat gently in a well-ventilated fume hood, being mindful of the solvent's boiling point.
-
Mechanical Agitation (Sonication): Use a bath sonicator. The high-frequency sound waves create micro-cavitations that physically break apart the solute particles and facilitate solvent interaction at the surface.[4]
If these initial steps do not yield a clear solution, you will need to reconsider your choice of solvent or employ more advanced techniques.
Q3: Which organic solvents are recommended for dissolving this compound?
Based on the principle of "like dissolves like," solvents with some polarity that can engage in dipole-dipole interactions are the best starting points.[5] A systematic solvent screening is the most reliable method to find an optimal solvent for your specific application (e.g., reaction, purification, analysis).
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Comments |
| Polar Aprotic | Dimethylformamide (DMF) | Good to High | Excellent ability to solvate polar functional groups. Use with caution; difficult to remove under vacuum. |
| Dimethyl Sulfoxide (DMSO) | Good to High | Strong solubilizing power. Often used for preparing high-concentration stock solutions for biological assays. | |
| Acetonitrile (MeCN) | Moderate | Often a good balance of solubilizing power and volatility. Suitable for reaction and chromatography. | |
| Ketones | Acetone | Moderate | Good general-purpose solvent. Its volatility is advantageous for easy removal.[6] |
| Ethers | Tetrahydrofuran (THF) | Low to Moderate | Can be effective, especially when heated.[7] Prone to peroxide formation; use stabilized grades. |
| Alcohols | Ethanol, Methanol | Low to Moderate | The hydroxyl group can interact with the nitrile groups, but the overall polarity may not be optimal.[6] |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Effective for less polar compounds; may require heating for this compound.[6] |
| Aromatic | Toluene | Poor | Generally not effective due to lower polarity, though may be useful for recrystallization from a mixed-solvent system. |
| Non-Polar | Hexanes, Heptane | Insoluble | Primarily used as anti-solvents for recrystallization.[7] |
Note: This data is compiled from empirical observations and solubility of structurally similar compounds. Always verify solubility for your specific lot and purity of material.
Q4: Can heating be used to improve solubility? What are the associated risks?
Yes, heating is a highly effective method.[6] As temperature increases, the kinetic energy of the solvent molecules rises, allowing them to more effectively break down the solute's crystal lattice structure.
Causality: The dissolution process has an enthalpy of solution (ΔH_sol). For many organic solids, this value is positive (endothermic), meaning that according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.
Risks and Mitigation:
-
Degradation: this compound may degrade at elevated temperatures, especially in reactive solvents. Mitigation: Always start with gentle heating (e.g., 40-50°C) and monitor the solution for color changes that could indicate decomposition. Run a small-scale test and check the purity of the re-isolated material by TLC or LC-MS.
-
Solvent Loss: Heating volatile solvents in an open container will lead to evaporation and changes in concentration. Mitigation: Always use a reflux condenser to prevent solvent loss.
-
Safety: Flammable organic solvents pose a fire risk. Mitigation: Never heat flammable solvents with an open flame. Use a heating mantle, oil bath, or steam bath within a certified chemical fume hood.
Q5: My compound dissolves when hot but crashes out of solution upon cooling. How can this be prevented?
This phenomenon is common for compounds where solubility is highly temperature-dependent and is the principle behind recrystallization.[8] If your goal is to maintain a stable solution at room temperature for a reaction or analysis, consider the following:
-
Use a Co-Solvent System: This is one of the most powerful techniques.[2] Dissolve the compound in a minimal amount of a "good" solvent (like DMF or DMSO) where it is highly soluble. Then, slowly add this concentrated solution to a larger volume of a "poor" but miscible solvent (like ethanol or acetonitrile) that is suitable for your experiment. The strong solvent keeps the compound solvated while the bulk solvent provides the required reaction volume and conditions.
-
Formulate with Surfactants: For certain applications, especially in aqueous or semi-aqueous systems, adding a small amount of a non-ionic surfactant (e.g., Polysorbate 80, Triton™ X-100) can create micelles that encapsulate the compound, keeping it dispersed and preventing precipitation.[9]
Troubleshooting Workflows & Protocols
Workflow 1: Systematic Approach to Dissolution
This workflow provides a logical progression from simple to advanced techniques for dissolving a challenging compound like this compound.
Caption: A step-by-step decision workflow for dissolving this compound.
Protocol 1: Step-by-Step Solvent Screening
Objective: To empirically determine the best solvent for this compound for a desired concentration.
Materials:
-
This compound
-
Selection of solvents (e.g., DMF, Acetone, Acetonitrile, THF, Ethanol, DCM)
-
Small, sealable vials (e.g., 2 mL glass vials)
-
Vortex mixer and/or magnetic stir plate
-
Heating block or water bath
-
Balance
Procedure:
-
Preparation: Accurately weigh a small, consistent amount of this compound (e.g., 2 mg) into each labeled vial.
-
Initial Test (Room Temp): Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial. Vortex or stir vigorously for 2 minutes.
-
Observation: Record your observation: "Insoluble," "Partially Soluble," or "Fully Soluble."
-
Heating Step: If not fully soluble, place the vial in a heating block set to a moderate temperature (e.g., 50°C) for 5 minutes. Vortex again.
-
Final Observation: Record the result after heating. Note if the compound dissolves completely and if it remains in solution after cooling back to room temperature.
-
Repeat: Repeat steps 2-5 for each solvent you are screening. This systematic approach allows for a direct comparison to identify the most effective solvent.
Protocol 2: Preparing a Stock Solution with a Co-Solvent System
Objective: To prepare a stable, concentrated stock solution of this compound in a solvent system that may otherwise be unsuitable.
Rationale: This method uses a very strong, "primary" solvent to break the crystal lattice and get the compound into solution, then dilutes it into a weaker, "secondary" solvent. The key is that the compound must not immediately precipitate upon dilution.
Caption: Logical flow for preparing a solution using a co-solvent system.
Procedure:
-
Select Solvents: Choose a primary solvent where the compound is highly soluble (e.g., DMSO) and a secondary solvent that is miscible with the primary one and suitable for your experiment (e.g., Ethanol).
-
Primary Dissolution: Weigh the required amount of this compound into a suitable container. Add the minimum possible amount of the primary solvent (DMSO) to completely dissolve the solid. Use a vortex or sonicator to aid dissolution. The goal is to create a highly concentrated, but clear, initial solution.
-
Dilution: Measure the required volume of the secondary solvent (Ethanol) into a separate, larger container.
-
Combining: While vigorously stirring the secondary solvent, add the concentrated primary solution dropwise. This gradual addition helps prevent localized oversaturation and precipitation.
-
Final Check: Once all the primary solution has been added, continue stirring for another 5-10 minutes. Inspect the final solution to ensure it is clear and free of any precipitate. This is now your working stock solution.
Safety & Handling
-
Always handle this compound and its parent compounds like phenylhydrazine in a well-ventilated chemical fume hood.[10][11]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]
-
Avoid creating dust.[11] If grinding the compound, do so gently.
-
Consult the Safety Data Sheet (SDS) for the specific compound before use.
References
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
Journal of Applied Pharmaceutical Science. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
-
ChemBK. (2024). 2-[[Phenyl]hydrazono]malononitrile. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propanone, phenylhydrazone (CAS 103-02-6). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Retrieved from [Link]
-
Wikipedia. (n.d.). Malononitrile. Retrieved from [Link]
-
PubChem. (n.d.). Malononitrile. Retrieved from [Link]
-
Solubility of Things. (n.d.). Benzylidene malononitrile. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-tert-Butylbenzenesulfonamide. Retrieved from [Link]
-
IndiaMART. (n.d.). 4-Tert Butyl Benzenesulfonamide. Retrieved from [Link]
-
PubMed. (2021). DEVELOPMENT OF CONTINUOUS ANTI-SOLVENT RECRYSTALLIZATION METHOD TO PRODUCE CEFTRIAXONE SODIUM NANO CRYSTALS INJECTION USING CERAMIC FILTRATION. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. ijpbr.in [ijpbr.in]
- 3. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. mt.com [mt.com]
- 9. brieflands.com [brieflands.com]
- 10. echemi.com [echemi.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. chemicalbook.com [chemicalbook.com]
Stability studies of (Phenylhydrazono)malononitrile under different conditions
Welcome to the technical support center for (Phenylhydrazono)malononitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies involving this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color from yellow to a deeper orange/red over time. What is happening?
A1: A color change is often indicative of degradation or isomerization. This compound possesses an extended chromophore system. Degradation, particularly through oxidation or photodegradation, can lead to the formation of byproducts with altered electronic properties, resulting in a visible color change. It is also possible that under certain solvent and light conditions, a shift in the E/Z isomeric equilibrium around the C=N bond is occurring. We recommend preparing solutions fresh and protecting them from light.
Q2: I am observing a loss of potency of my this compound stock solution in my biological assays. What could be the cause?
A2: Loss of potency is a primary indicator of chemical instability. The most probable cause is hydrolysis of the hydrazone or nitrile functionalities, especially if your assay buffer is acidic or strongly alkaline.[1][2] We advise verifying the pH of your stock solution and assay buffer. For long-term experiments, consider preparing fresh solutions or conducting a preliminary stability test of the compound in your specific assay medium.
Q3: What are the likely degradation products of this compound in an aqueous solution?
A3: The primary degradation pathway in aqueous media is the hydrolysis of the hydrazone bond.[1] This is typically catalyzed by acid and would yield phenylhydrazine and malononitrile as the initial degradation products.[2] Malononitrile itself can further hydrolyze, particularly under basic conditions.
Q4: What are the recommended storage conditions for solid this compound and its solutions?
A4: For solid this compound, storage in a cool, dark, and dry place is recommended. Some suppliers suggest temperatures below 15°C. Solutions should ideally be prepared fresh for each experiment. If short-term storage is necessary, we recommend storing solutions at 2-8°C, protected from light, and in an airtight container to prevent solvent evaporation and exposure to atmospheric oxygen.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of experimental results. | Degradation of this compound during the experiment. | Prepare fresh solutions for each experiment. Protect solutions from light and heat. If using a buffer, ensure its pH is within the stable range for the compound (ideally near neutral).[2] |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products.[3] This will help in developing a stability-indicating HPLC method that can resolve the parent compound from its degradants.[4][5][6] |
| Inconsistent melting point of the solid compound. | Presence of impurities or degradation products. | Re-purify the compound by recrystallization. Ensure the compound is thoroughly dried and stored under appropriate conditions to prevent degradation. |
| Low mass balance in stability studies. | Formation of non-chromophoric or volatile degradation products, or irreversible adsorption to container surfaces. | Use a different detection wavelength or a universal detector like a mass spectrometer. Check for adsorption to container surfaces by rinsing with a strong solvent. |
Key Stability Considerations
This compound possesses several functional groups that are susceptible to degradation under various conditions. Understanding these liabilities is crucial for designing robust experiments.
Hydrolytic Stability
The hydrazone linkage is the most significant point of hydrolytic instability.[1] The hydrolysis is generally acid-catalyzed, involving the protonation of the nitrogen atom, which makes the carbon atom of the C=N bond more electrophilic and susceptible to nucleophilic attack by water.[1]
-
Acidic Conditions (pH < 5): Expect significant degradation. The primary degradation products are phenylhydrazine and malononitrile.[2]
-
Neutral Conditions (pH 6-8): The compound is expected to be relatively stable. One study on a similar hydrazone showed stability at pH 7.4.[2]
-
Alkaline Conditions (pH > 9): While some hydrazones show stability at moderately alkaline pH, very high pH (e.g., 13.0) can promote hydrolysis.[2] Additionally, the malononitrile moiety may be susceptible to hydrolysis or other reactions under strongly basic conditions.
Thermal Stability
Photostability
Compounds with extended π-systems, such as this compound, are often susceptible to photodegradation. Phenylhydrazine, a potential degradant, is known to degrade under UV irradiation.[9][10] It is highly recommended to conduct experiments in amber glassware or under light-protected conditions to minimize photolytic degradation.
Oxidative Stability
The phenylhydrazone moiety can be susceptible to oxidation.[11] The presence of dissolved oxygen in solvents or oxidizing agents in the reaction mixture can lead to the formation of oxidative degradation products. For sensitive applications, de-gassing of solvents and the use of an inert atmosphere (e.g., nitrogen or argon) may be necessary.
Summary of Stability Profile
| Condition | Stability | Potential Degradation Products |
| Acidic (pH < 5) | Low | Phenylhydrazine, Malononitrile |
| Neutral (pH 6-8) | Moderate to High | Minimal degradation |
| Alkaline (pH > 9) | Moderate to Low | Phenylhydrazine, Malononitrile, and further products |
| Elevated Temperature | Low to Moderate | Products from N-N bond cleavage |
| Light Exposure | Low | Various photolytic products |
| Oxidizing Agents | Low | Various oxidative products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[12]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours. Analyze the samples by dissolving the solid in the mobile phase or diluting the solution.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period. Analyze the samples at different time points. A control sample should be kept in the dark.
-
Analysis: Analyze all samples using a suitable analytical technique, preferably a stability-indicating HPLC method coupled with a mass spectrometer to identify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the compound in the presence of its impurities and degradation products.[4][6]
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Wavelength Detection: Based on the UV spectrum of this compound, select a suitable wavelength for detection (a reported maximum wavelength is 262 nm in methanol). A photodiode array (PDA) detector is recommended to monitor peak purity.
-
Gradient Elution: Develop a gradient elution method to separate the parent compound from its more polar and less polar degradation products. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.
-
Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve optimal separation (resolution > 2) between the parent peak and all degradation product peaks.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5] Use the samples from the forced degradation study to demonstrate specificity.
Visualizations
Hydrolytic Degradation Pathway
Sources
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 3. acdlabs.com [acdlabs.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biomedres.us [biomedres.us]
By-product formation in the synthesis of pyridazines from (Phenylhydrazono)malononitrile
Welcome to the technical support center for the synthesis of pyridazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing (Phenylhydrazono)malononitrile as a key precursor. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind by-product formation to ensure the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction is sluggish or incomplete, with significant starting material remaining. What are the primary causes and solutions?
This is a common issue often related to insufficient activation for the key intramolecular cyclization step. The reaction typically requires a base to deprotonate the N-H of the hydrazone, making the nitrogen more nucleophilic for the subsequent attack on one of the nitrile groups.
Root Causes & Troubleshooting Steps:
-
Inadequate Base Strength or Stoichiometry: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the hydrazone to initiate the reaction.
-
Recommendation: If using a mild base like triethylamine (TEA) or potassium carbonate, consider switching to a stronger base such as sodium ethoxide or potassium tert-butoxide. Ensure at least a stoichiometric amount of base is used.
-
-
Low Reaction Temperature: Cyclization reactions often have a significant activation energy barrier.
-
Recommendation: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Refluxing in a higher-boiling solvent like ethanol, n-butanol, or dioxane can be effective.
-
-
Solvent Polarity: The solvent plays a crucial role in stabilizing the charged intermediates formed during the reaction.
-
Recommendation: Protic solvents like ethanol can facilitate proton transfer steps, while polar aprotic solvents like DMF or DMSO can enhance the reactivity of anionic nucleophiles. Experiment with different solvent systems to find the optimal conditions.
-
Troubleshooting Workflow: Incomplete Conversion
Caption: Workflow for addressing incomplete reactions.
FAQ 2: I've isolated a significant by-product that is not the expected pyridazine. What is it and how did it form?
While the desired reaction is an intramolecular cyclization to form the pyridazine ring, alternative reaction pathways can lead to different heterocyclic systems, particularly fused pyrazole derivatives.
Common By-Product: Pyrazolo[3,4-c]pyridazine Derivatives
The formation of a pyrazolo[3,4-c]pyridazine core is a known side reaction in syntheses involving hydrazone and nitrile functionalities.[1][2] This typically occurs when the reaction conditions inadvertently promote a different cyclization cascade.
Mechanism of By-Product Formation:
Instead of the phenyl-NH group attacking a nitrile, a reaction intermediate might undergo a different cyclization. For instance, if a molecule of malononitrile is present as a reagent or impurity, it can react with the hydrazone to form a more complex intermediate that then cyclizes to the fused pyrazole system.[3] In other cases, harsh basic conditions can lead to rearrangements prior to cyclization.
Preventative Measures:
-
Control Stoichiometry: Ensure high purity of the this compound starting material and avoid excess of any other reagents that contain active methylene groups.
-
Milder Conditions: Employ the mildest possible base and lowest effective temperature that promotes the desired pyridazine formation. Harsh conditions can favor thermodynamically stable, but undesired, fused-ring by-products.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Non-polar solvents might disfavor the formation of highly polar intermediates required for alternative cyclizations.
Reaction Pathways: Desired Product vs. By-Product
Sources
Technical Support Center: Refinement of Experimental Protocols for (Phenylhydrazono)malononitrile Reactions
Welcome to the technical support center for (Phenylhydrazono)malononitrile (PML) chemistry. This guide is designed for researchers, scientists, and professionals in drug development who utilize PML and its derivatives in the synthesis of complex heterocyclic scaffolds. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your protocols are robust, reproducible, and self-validating.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and applications of this compound.
Q1: What is this compound and what makes it a valuable synthetic intermediate?
A1: this compound, with CAS numbers 306-18-3 and 6017-21-6, is a highly functionalized organic compound.[1][2] Its value stems from the unique arrangement of its functional groups: a phenylhydrazone moiety linked to a malononitrile fragment. This structure possesses both nucleophilic (amino group of hydrazine) and electrophilic (nitrile carbons) centers, making it an exceptionally versatile building block for synthesizing a wide range of nitrogen-containing heterocycles.[3] It is particularly renowned as a precursor for pyrazoles and pyridazines, which are core scaffolds in many pharmacologically active compounds.[4][5]
Q2: Is it preferable to synthesize and isolate this compound or generate it in situ?
A2: While PML can be isolated as a stable, often crystalline solid, it is most commonly generated in situ through one-pot, multicomponent reactions (MCRs).[6] The typical MCR approach involves the condensation of an aldehyde, phenylhydrazine, and malononitrile.[4][7][8] This strategy is highly efficient and aligns with the principles of green chemistry by minimizing intermediate isolation steps, reducing solvent waste, and improving overall atom economy. Generating PML in situ allows it to be consumed immediately in a subsequent cyclization step, often preventing the formation of side products that could arise from its decomposition or self-reaction.
Q3: What are the primary classes of heterocycles synthesized from PML reactions?
A3: The reactivity of PML is primarily exploited for the synthesis of five- and six-membered heterocycles. The most prominent applications include:
-
Pyrazoles: PML undergoes intramolecular cyclization or reacts with various reagents to form highly substituted pyrazole derivatives, particularly 5-aminopyrazole-4-carbonitriles.[7][9] These compounds are of significant interest in medicinal chemistry.
-
Pyridazines: Through cyclocondensation reactions, often with active methylene compounds, PML serves as a key precursor for pyridazine and pyridazinone derivatives.[5][10][11]
-
Fused Heterocycles: The functional handles on the initial products can be further elaborated to create more complex fused systems like pyrano[2,3-c]pyrazoles[12] and pyrazolo[3,4-c]pyridazines.[13][14]
Part 2: Troubleshooting Guide for Common Experimental Issues
This guide provides solutions to specific problems encountered during PML-based syntheses, framed in a question-and-answer format.
Q4: My reaction yield is consistently low or negligible. What are the most probable causes and how can I rectify them?
A4: Low yield is a frequent issue that can almost always be traced back to one of four areas: reagent quality, reaction conditions, catalyst efficacy, or work-up procedure.
-
Reagent Quality: Phenylhydrazine is notoriously susceptible to oxidation, often turning dark and viscous. Using aged or impure phenylhydrazine is a primary cause of low yields and the formation of colored impurities.[15]
-
Solution: Always use freshly distilled or newly purchased phenylhydrazine. If it is discolored, purify it by vacuum distillation before use. Similarly, ensure malononitrile and any aldehyde substrates are pure.[16]
-
-
Reaction Conditions: Moisture can be detrimental, especially in reactions requiring strong bases or water-sensitive catalysts.[16] The choice of solvent is also critical; it must fully solubilize the reactants at the reaction temperature to ensure a homogeneous reaction mixture.
-
Solution: Use anhydrous solvents when necessary. For multicomponent reactions, green solvent systems like ethanol/water have proven effective and can facilitate product precipitation upon completion.[4] Perform small-scale optimizations to find the ideal temperature, as excessive heat can promote side reactions.[16]
-
-
Catalyst Inactivity: In catalyzed reactions, the choice and amount of catalyst are paramount.
Troubleshooting Workflow: Diagnosing Low Reaction Yield
The following decision tree illustrates a logical workflow for troubleshooting low-yield this compound reactions.
Caption: A logical decision tree for troubleshooting low-yield reactions.
Q5: My reaction produces a mixture of products or significant, hard-to-remove byproducts. How can I improve selectivity?
A5: Lack of selectivity often points to competitive reaction pathways or side reactions involving the starting materials.
-
Competitive Cyclization: Depending on the substrate and conditions, PML intermediates can sometimes cyclize in different ways. For example, reactions of phenacylmalononitrile with hydrazines can yield both iminopyridazines and pyrazolo[3,4-c]pyridazines.[13][14]
-
Solution: Carefully control the reaction temperature and solvent. A change in solvent polarity or temperature can often favor one pathway over another.[17] A systematic Design of Experiment (DoE) approach can be invaluable for optimizing selectivity.
-
-
Self-Condensation/Dimerization: Malononitrile is known to dimerize, especially under basic conditions, forming 2-aminopropene-1,1,3-tricarbonitrile.[18] This dimer can then participate in its own set of reactions, leading to complex mixtures.
-
Solution: Control the stoichiometry and order of addition. In MCRs, it is often best to first generate the Knoevenagel condensation product between the aldehyde and malononitrile before adding the phenylhydrazine.[8] This consumes the malononitrile quickly and minimizes its opportunity to self-condense.
-
-
Knoevenagel Reversibility: The initial Knoevenagel condensation can be reversible, which may lead to side reactions.
-
Solution: Ensure the subsequent Michael addition and cyclization steps are fast enough to trap the Knoevenagel intermediate. Choosing an appropriate catalyst can significantly influence these relative reaction rates.
-
Table 1: Troubleshooting Summary for Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Oxidized phenylhydrazine[15]2. Wet solvents/reagents[16]3. Inactive catalyst | 1. Use freshly distilled phenylhydrazine.2. Ensure all reagents and solvents are anhydrous.3. Use a fresh batch of catalyst; consider screening alternatives. |
| Mixture of Products | 1. Competing reaction pathways[13]2. Malononitrile dimerization[18]3. Impure starting materials | 1. Modify solvent and temperature to favor the desired product.2. Control stoichiometry and order of addition.3. Purify all reactants before use. |
| Reaction Fails to Start | 1. Poor solubility of reactants2. Ineffective catalyst3. Incorrect pH | 1. Choose a solvent that dissolves all reactants at the reaction temp.2. Try a different catalyst system (see Protocol 1 for examples).3. Adjust pH if the reaction is acid/base catalyzed. |
| Colored/Impure Product | 1. Phenylhydrazine decomposition[15]2. Air oxidation of intermediates | 1. Purify product via recrystallization or column chromatography.[19]2. Run the reaction under an inert atmosphere (N₂ or Ar).[15] |
Q6: My purified product is a different color than expected (e.g., yellow or orange). Is this a problem?
A6: Not necessarily. This compound itself is described as a light yellow to orange crystalline powder.[1] Many of its derivatives, particularly those with extended conjugation, are colored. However, an unexpected dark color (dark brown or black) often indicates the presence of impurities from the decomposition of phenylhydrazine.[15] The definitive test is to characterize the product using standard analytical techniques (NMR, MS, IR). If the characterization data is clean, the color is likely an intrinsic property of the molecule. If not, further purification is required.
Part 3: Validated Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common and reliable PML-based syntheses.
Protocol 1: Green, One-Pot Synthesis of 5-Amino-1-phenylpyrazole-4-carbonitrile Derivatives
This protocol is adapted from methodologies employing environmentally benign catalysts and solvents for a three-component reaction.[4][8] It relies on the in situ formation of the this compound intermediate.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Catalyst: Sodium chloride (NaCl, 10 mol%) or Sodium Ascorbate (SA, 10 mol%)
-
Solvent: 1:1 mixture of Ethanol:Water (10 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the chosen catalyst (e.g., NaCl, 0.058 g, 0.1 mmol).
-
Add the ethanol:water solvent (10 mL) to the flask.
-
Stir the mixture vigorously at room temperature. After approximately 10-15 minutes, a precipitate may form, indicating the formation of the Knoevenagel condensation product.[8]
-
To this stirring suspension, add phenylhydrazine (1.0 mmol, approx. 0.1 mL) dropwise.
-
Continue stirring the reaction at room temperature or heat to 50 °C to increase the reaction rate.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-3 hours).
-
Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold water (2 x 5 mL), followed by cold ethanol (2 x 5 mL) to remove unreacted starting materials and the catalyst.
-
Dry the product under vacuum to yield the 5-amino-1-phenylpyrazole-4-carbonitrile derivative. Further purification can be achieved by recrystallization from ethanol if necessary.[19]
General Reaction Workflow for Pyrazole Synthesis
This diagram illustrates the key stages of the one-pot synthesis described in Protocol 1.
Caption: Workflow for the one-pot synthesis of pyrazole derivatives.
Protocol 2: Synthesis of 6-Imino-pyridazine-5-carbonitrile Derivatives
This protocol describes the cyclization of a pre-formed or in situ generated arylhydrazonomalononitrile with another active methylene nitrile. It is adapted from general principles of pyridazine synthesis.[5]
Materials:
-
This compound (1.0 mmol, 170 mg) OR Phenylhydrazine (1.0 mmol) + Malononitrile (1.0 mmol)
-
Malononitrile (1.1 mmol, 73 mg)
-
Solvent: Ethanol (15 mL)
-
Base catalyst: Triethylamine (0.2 mL) or Piperidine (catalytic amount)
Procedure:
-
If starting from isolated PML: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).
-
If generating PML in situ: In a 50 mL round-bottom flask, dissolve phenylhydrazine (1.0 mmol) and malononitrile (2.1 mmol total) in ethanol (15 mL). Note: This approach may be less selective.
-
Add the base catalyst (e.g., triethylamine) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
If a solid precipitates, collect it by vacuum filtration and wash with cold ethanol.
-
If no solid forms, reduce the solvent volume in vacuo until the product begins to precipitate, then cool and filter.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/DMF mixture, to obtain the pure pyridazine derivative.
References
-
Kiyani, H., & Bamdad, M. (2018). Sodium ascorbate as an expedient catalyst for green synthesis of polysubstituted 5-aminopyrazole-4-carbonitriles and 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. ResearchGate. [Link]
-
Nguyen, T. T., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. [Link]
-
Al-Omran, F., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho Repository. [Link]
-
Plausible mechanism for synthesis of pyrazole derivatives. (n.d.). ResearchGate. [Link]
-
Elnagdi, M. H., et al. (2020). Pyridazine and condensed pyridazine synthesis. ResearchGate. [Link]
-
Naik, S., & Patel, A. (2018). NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aque. Current Chemistry Letters. [Link]
-
Gouda, M. A., et al. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Drug Delivery and Therapeutics. [Link]
-
Synthesis of pyrazoles. Organic Chemistry Portal. [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. [Link]
-
Drobnica, L., & Sturdík, E. (1979). The reaction of carbonyl cyanide phenylhydrazones with thiols. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
Proposed mechanism of the reaction with malononitrile. ResearchGate. [Link]
-
Abdelrazek, F. M., et al. (n.d.). Reinvestigation of the Reaction of PhenacylMalononitrile with Hydrazines under Solvent Conditions. RACO. [Link]
-
Abdelrazek, F. M., et al. (2006). Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines under Solvent conditions. ResearchGate. [Link]
-
Al-Mulla, A. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances. [Link]
-
The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Royal Society of Chemistry. [Link]
-
Hassan, E. A., & Elmaghraby, A. M. (2019). The Chemistry of Malononitrile and its derivatives. ResearchGate. [Link]
-
One-pot photoenzymatic synthesis of β-chiral malononitrile derivatives. Royal Society of Chemistry. [Link]
- Flisik, A. C., & Nicholl, L. (1957). Method for the purification of malononitrile.
-
Krivokolysko, B. S., et al. (n.d.). Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). ResearchGate. [Link]
-
o-CHLOROBENZYLIDENE MALONONITRILE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Anderson, P. J., et al. (1998). Short-term and long-term physical effects of exposure to CS spray. Journal of the Royal Society of Medicine. [Link]
-
On the Reaction of Malononitrile with Acetylacetone. (2018). ResearchGate. [Link]
-
D'Angiolella, G., et al. (2022). Toxicity and Health Effects of Ortho-chloro-benzylidene-malononitrile (CS gas). Proceedings of the Shevchenko Scientific Society. Medical Sciences. [Link]
-
2-Chlorobenzylidenemalononitrile. PubChem. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
- 12. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Pyridazine synthesis [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Guidance for the Laboratory-Scale Synthesis and Analysis of (Phenylhydrazono)malononitrile
Disclaimer: The synthesis of (Phenylhydrazono)malononitrile involves the use of hazardous materials, including phenylhydrazine and malononitrile, which are toxic and require strict safety protocols. This guide is intended for informational purposes for researchers in a controlled laboratory setting and is not a guide for industrial-scale production. All procedures should be carried out by trained personnel in a properly equipped chemical laboratory with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).
Introduction
This compound, also known as 2-(2-phenylhydrazinylidene)malononitrile, is a chemical compound with applications in the manufacturing of dyes and as a photosensitizer. Its synthesis is a classic example of a condensation reaction, specifically a Japp-Klingemann reaction. This guide provides answers to frequently asked questions and troubleshooting advice for common issues encountered during its laboratory-scale synthesis and characterization, with a strong emphasis on safety and analytical validation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound typically proceeds via the reaction of a benzenediazonium salt with malononitrile. The benzenediazonium salt is generated in situ from aniline. An alternative and common laboratory preparation involves the direct condensation of phenylhydrazine with malononitrile.
Q2: What are the primary safety concerns associated with the precursors?
Both phenylhydrazine and malononitrile are toxic.
-
Phenylhydrazine is a suspected carcinogen and is toxic if swallowed, in contact with skin, or if inhaled. It can also cause damage to organs through prolonged or repeated exposure.
-
Malononitrile is highly toxic if swallowed, inhaled, or in contact with skin. It can release cyanide gas if it comes into contact with acids.
Strict adherence to safety protocols, including the use of a fume hood, chemical-resistant gloves, and safety goggles, is mandatory. A safety data sheet (SDS) for each reagent should be consulted before beginning any work.
Q3: What are the critical parameters that influence the reaction yield and purity at a lab scale?
Several factors can significantly impact the outcome of the synthesis:
-
Temperature Control: The reaction is often exothermic. Maintaining a low temperature (typically 0-5 °C) during the addition of reagents is crucial to prevent side reactions and decomposition of intermediates.
-
pH of the Reaction Medium: The pH of the solution plays a critical role, especially in reactions involving diazonium salts. The optimal pH range is typically slightly acidic to neutral to ensure the stability of the diazonium salt and promote the desired coupling reaction.
-
Stoichiometry of Reactants: The molar ratio of the reactants should be carefully controlled. An excess of one reactant may lead to the formation of side products that are difficult to separate.
-
Solvent System: The choice of solvent affects the solubility of reactants and intermediates, and can influence the reaction rate and product purity. Ethanol or aqueous ethanol is a commonly used solvent system.
Q4: How can I confirm the identity and purity of the synthesized this compound?
A combination of analytical techniques should be used for comprehensive characterization:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Spectroscopy:
-
FTIR (Fourier-Transform Infrared) Spectroscopy: To identify characteristic functional groups such as the C≡N (nitrile) and C=N (imine) bonds.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
UV-Vis (Ultraviolet-Visible) Spectroscopy: To determine the maximum absorption wavelength (λmax), which is characteristic of the chromophore in the molecule.
-
-
Chromatography (TLC/HPLC): To assess the purity of the compound and identify the presence of any impurities or unreacted starting materials.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to improper temperature control. | Ensure the reaction temperature is maintained at the optimal low temperature (e.g., 0-5 °C) using an ice bath. |
| Incorrect pH of the reaction medium. | Monitor and adjust the pH of the reaction mixture to the optimal range using appropriate buffers or dilute acid/base solutions. | |
| Degradation of reactants or intermediates. | Use fresh, high-purity starting materials. Ensure that temperature-sensitive intermediates are not allowed to warm up. | |
| Product is an Oil or Gummy Solid | Presence of impurities. | Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to induce crystallization and remove impurities. |
| Incomplete solvent removal. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent. | |
| Unexpected Color of the Product | Formation of side products or oxidation. | Review the reaction conditions, particularly temperature and exposure to air. Purification by column chromatography may be necessary to remove colored impurities. |
| Broad Melting Point Range | Impure product. | Recrystallize the product until a constant and sharp melting point is achieved. Confirm purity using TLC or HPLC. |
| Inconsistent Spectroscopic Data | Presence of solvent residue or impurities. | Ensure the sample is completely dry before analysis. Compare the obtained spectra with literature data for this compound. |
| Incorrect sample preparation. | Follow standard procedures for preparing samples for each spectroscopic technique. |
Visualizing the Synthesis Workflow
The following diagram outlines a generalized workflow for the laboratory synthesis and purification of this compound, emphasizing key control points.
Caption: Generalized workflow for the synthesis and purification of this compound.
References
Preventing dimer formation in reactions with (Phenylhydrazono)malononitrile
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with (Phenylhydrazono)malononitrile. This guide is designed to provide expert advice and troubleshooting strategies to help you navigate the complexities of reactions involving this versatile reagent, with a particular focus on preventing the common issue of dimer formation. As Senior Application Scientists, we have curated this information based on established chemical principles and field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "dimer" that I am observing in my reaction with this compound?
While direct literature on the dimerization of this compound is scarce, the formation of a higher molecular weight byproduct is a common observation. This is highly likely due to a self-condensation reaction analogous to the well-documented Thorpe-Ziegler reaction of its precursor, malononitrile.[1][2][3][4] This reaction is a base-catalyzed nucleophilic attack of a deprotonated this compound molecule onto the cyano group of another molecule, leading to the formation of an enamine dimer.
Q2: What is the likely chemical structure of the this compound dimer?
Based on the Thorpe-Ziegler mechanism, the dimer is likely to be an aminonitrile resulting from the intermolecular cyclization. The proposed structure is 2-amino-1,3-dicyano-1,4-diphenyl-1,4-dihydropyridazine.
Below is a proposed reaction pathway for the dimerization:
Sources
Optimizing reaction time and temperature for (Phenylhydrazono)malononitrile synthesis
Welcome to the technical support center for the synthesis of (Phenylhydrazono)malononitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges and nuances of this reaction.
Introduction to this compound Synthesis
The synthesis of this compound is typically achieved through a diazonium coupling reaction. This involves the diazotization of aniline followed by a coupling reaction with malononitrile, an active methylene compound. The reaction is an electrophilic aromatic substitution where the benzenediazonium ion acts as the electrophile and the carbanion of malononitrile, formed in a slightly basic medium, acts as the nucleophile.
Precise control over reaction parameters such as temperature, pH, and reaction time is paramount to achieving high yield and purity. This guide will provide the foundational knowledge and practical advice to master this synthesis.
Experimental Workflow for Optimization
To systematically optimize the synthesis of this compound, a logical workflow should be followed. The diagram below outlines the key stages of this process, from reactant preparation to final product analysis.
Caption: A typical workflow for optimizing the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of aniline?
A1: The diazotization of aniline should be carried out at a temperature between 0 and 5 °C. This is critical because the resulting benzenediazonium salt is thermally unstable and can decompose at higher temperatures, leading to the formation of phenol and nitrogen gas, which reduces the yield of the desired product. An ice-salt bath is recommended to maintain this temperature range effectively.
Q2: What is the ideal pH for the coupling reaction with malononitrile?
A2: The coupling reaction should be conducted in a mildly alkaline medium, typically at a pH of 8 to 10.[1][2][3] This is because the active methylene group of malononitrile is deprotonated under these conditions to form a carbanion, which is a potent nucleophile that readily attacks the diazonium salt. If the pH is too low (acidic), the concentration of the carbanion will be insufficient for the reaction to proceed efficiently. Conversely, a very high pH can lead to the decomposition of the diazonium salt.
Q3: How long should the coupling reaction be allowed to proceed?
A3: The reaction time can vary depending on the specific conditions, but it is typically complete within a few hours. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials (aniline and malononitrile) will indicate the completion of the reaction. Prolonged reaction times are generally not necessary and may lead to the formation of byproducts.
Q4: What are common side products and how can they be minimized?
A4: The most common side product is phenol, which forms from the decomposition of the diazonium salt at elevated temperatures. Maintaining a low temperature (0-5 °C) throughout the diazotization and coupling steps is the most effective way to minimize this. Another potential side reaction is the self-coupling of the diazonium salt, which can be minimized by the slow, dropwise addition of the sodium nitrite solution during diazotization.
Q5: How can I purify the crude this compound?
A5: The crude product, which often precipitates from the reaction mixture, can be purified by recrystallization.[4] Ethanol or a mixture of ethanol and water is a commonly used solvent system for this purpose. The crude solid should be dissolved in the minimum amount of hot solvent and then allowed to cool slowly to form pure crystals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Decomposition of the diazonium salt. 2. Incorrect pH for the coupling reaction. 3. Incomplete diazotization. | 1. Ensure the temperature is strictly maintained between 0-5 °C during diazotization and coupling. 2. Adjust the pH of the malononitrile solution to 8-10 using a suitable base (e.g., sodium acetate, sodium carbonate) before adding the diazonium salt solution. 3. Use fresh sodium nitrite and ensure its complete dissolution before addition. |
| Product is dark and oily, not a crystalline solid | 1. Presence of impurities, likely from diazonium salt decomposition. 2. Reaction temperature was too high. | 1. Attempt to purify the crude product by column chromatography. 2. Repeat the reaction with stricter temperature control. |
| The reaction mixture turns brown or black | 1. Significant decomposition of the diazonium salt. 2. Side reactions due to impurities in the starting materials. | 1. Immediately check and lower the temperature. 2. Use freshly distilled aniline and pure malononitrile. |
| Difficulty in filtering the product | 1. The product has an oily consistency. 2. The precipitate is too fine. | 1. Cool the reaction mixture in an ice bath for a longer period to promote solidification. 2. Allow the precipitate to settle before decanting the supernatant and then filtering. |
Detailed Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Researchers should optimize the specific quantities and conditions based on their experimental goals.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Malononitrile
-
Sodium Acetate
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization of Aniline
-
In a 250 mL beaker, dissolve aniline (0.05 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (0.05 mol) in water (20 mL) and cool the solution to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution over a period of 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the resulting benzenediazonium chloride solution for an additional 15 minutes at 0-5 °C.
Part B: Coupling Reaction
-
In a 500 mL beaker, dissolve malononitrile (0.05 mol) and sodium acetate (0.15 mol) in ethanol (100 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold benzenediazonium chloride solution from Part A to the malononitrile solution with vigorous stirring, maintaining the temperature below 10 °C.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours. A yellow to orange precipitate of this compound should form.
Part C: Work-up and Purification
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from hot ethanol to obtain pure, crystalline this compound.
-
Dry the purified product in a desiccator.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| Melting Point | A sharp melting point indicates high purity. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C≡N (nitrile), N-H (hydrazone), and C=N (hydrazone) groups. A typical IR spectrum of a related compound showed peaks around 3316 cm⁻¹ (N-H), 2223 cm⁻¹ (C≡N), and 1600 cm⁻¹ (C=N).[5][6] |
| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons of the phenyl ring and the N-H proton of the hydrazone group. The N-H proton is typically a singlet in the downfield region.[5] |
| ¹³C NMR Spectroscopy | Resonances for the carbon atoms of the phenyl ring, the two nitrile carbons, and the carbon of the C=N bond.[5] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of this compound (170.18 g/mol ).[7] |
References
-
Reinvestigation of the Reaction - of PhenacylMalononitrile with Hydrazines under Solvent Conditions. (n.d.). RACO. Retrieved January 10, 2026, from [Link]
-
Beilstein Journals. (2017). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Retrieved January 10, 2026, from [Link]
-
RACO. (n.d.). Reinvestigation of the Reaction - of PhenacylMalononitrile with Hydrazines under Solvent Conditions. Retrieved January 10, 2026, from [Link]
-
Yokogawa. (n.d.). pH in Diazo Coupler. Retrieved January 10, 2026, from [Link]
-
Yokogawa India. (n.d.). pH in Diazo Coupler. Retrieved January 10, 2026, from [Link]
-
PubMed Central. (2017). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Retrieved January 10, 2026, from [Link]
-
PubChem. (n.d.). Malononitrile. Retrieved January 10, 2026, from [Link]
-
NIH. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Retrieved January 10, 2026, from [Link]
-
NIH. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Molecules, 28(14), 5408. [Link]
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- 5. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Phase-Transfer Catalysis in (Phenylhydrazono)malononitrile Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on leveraging phase-transfer catalysis for reactions involving (Phenylhydrazono)malononitrile and its derivatives.
Welcome to the technical support center for phase-transfer catalysis (PTC) involving this compound. This guide is designed to provide Senior Application Scientist-level insights, moving beyond simple protocols to explain the underlying principles and causality that govern success in these reactions. We will cover core mechanisms, frequently encountered issues, and detailed troubleshooting strategies to optimize your synthetic outcomes.
Section 1: Core Concepts & Mechanisms
This compound is a versatile C-H acid precursor for a variety of heterocyclic compounds, particularly pyrazole and pyridine derivatives.[1][2] The central challenge in its reactions, such as alkylation or Michael additions, is achieving efficient contact between the organic-soluble substrate and an inorganic base (e.g., K₂CO₃, NaOH) or nucleophile, which are often only soluble in an aqueous or solid phase.[3][4] Phase-transfer catalysis provides an elegant solution to this immiscibility problem.[5]
The reaction proceeds via the deprotonation of the acidic methine proton to form a carbanion. The PTC facilitates this by transporting the base into the organic phase or by extracting the newly formed carbanion-cation ion pair from the interface into the bulk organic phase where it can react with an electrophile.[1][6]
The dominant mechanism for quaternary ammonium salt catalysts is the Starks' extraction mechanism.[7][8]
-
Anion Exchange: The catalyst cation (Q⁺) at the interface exchanges its initial anion (e.g., Br⁻) for a hydroxide or carbonate anion (OH⁻/CO₃²⁻) from the aqueous/solid phase.
-
Phase Transfer: The new, highly organophilic ion pair (Q⁺OH⁻) moves into the bulk organic phase.[9]
-
Deprotonation: The strong base (Q⁺OH⁻) deprotonates the this compound (PhHN-C(CN)₂-H), generating the reactive carbanion ion-paired with the catalyst cation ([PhHN-C(CN)₂]⁻Q⁺) and a molecule of water.
-
Reaction: The carbanion ([PhHN-C(CN)₂]⁻Q⁺) reacts with an electrophile (e.g., an alkyl halide, R-X).
-
Catalyst Regeneration: The product is formed, and the catalyst cation pairs with the leaving group anion (X⁻). This new ion pair (Q⁺X⁻) migrates back to the interface to restart the cycle.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which type of phase-transfer catalyst should I choose for my this compound reaction?
A: The choice depends primarily on your reaction conditions (liquid-liquid vs. solid-liquid) and the nature of the anion being transferred.
-
Quaternary Ammonium Salts (Quats): These are the most common and versatile. For C-alkylation, a catalyst with moderate to high organophilicity is often best.[10]
-
Tetrabutylammonium Bromide (TBAB): A good starting point. It has balanced solubility and is effective in many systems.
-
Aliquat® 336 (Trioctylmethylammonium chloride): More organophilic/lipophilic. Excellent for transferring anions into less polar organic solvents but can be harder to remove during workup and may promote emulsions.[6]
-
-
Crown Ethers (e.g., 18-Crown-6): Used in solid-liquid PTC, especially with potassium salts (e.g., K₂CO₃, KCN). They work by encapsulating the cation (K⁺), making the bare anion more nucleophilic.[1][4] They are highly effective but also more expensive and toxic.
-
Quaternary Phosphonium Salts (e.g., TBPB): Generally more thermally stable than ammonium salts, making them suitable for reactions requiring higher temperatures.[11]
Q2: My reaction is sluggish or fails to start. What is the most common cause?
A: The most frequent issue is insufficient mass transfer between the phases.[11] The reaction occurs at the interface or in the organic phase, so efficient mixing is critical. Before investigating complex chemical factors, ensure your stirring is vigorous enough (e.g., 600-900 RPM) to create a large interfacial surface area, but not so fast that it creates a stable emulsion.[6][12] Another common cause is catalyst poisoning, where the leaving group (e.g., iodide, tosylate) binds too strongly to the catalyst, preventing it from cycling.[10]
Q3: Can I run the reaction under solvent-free conditions?
A: Yes, solid-liquid PTC is often highly effective and aligns with green chemistry principles by reducing solvent waste.[4][13] In this setup, a solid inorganic base (like finely powdered K₂CO₃) is used with the neat liquid reactants. A catalyst like 18-Crown-6 or a quaternary salt is still required to complex with the base and bring it into contact with the substrate.
Section 3: In-Depth Troubleshooting Guides
Guide 1: Low or No Product Yield
Low conversion is a multifaceted problem. Use a systematic approach to diagnose the root cause.
| Potential Cause | Explanation & Recommended Solution |
| Mass-Transfer Limitation | The rate-determining step is the transfer of the anionic species across the phase boundary.[7] Solution: Increase the stirring speed significantly (e.g., from 300 to 900 RPM) and monitor the reaction rate. If the rate increases, the reaction was mass-transfer limited.[11] |
| Incorrect Catalyst Choice | The catalyst may be too hydrophilic and remain in the aqueous phase, or too lipophilic and be unable to interact at the interface.[6] Solution: If using a nonpolar solvent like toluene, a more lipophilic catalyst like Aliquat 336 may be required. For moderately polar solvents, TBAB is often sufficient. Refer to catalyst performance data. |
| Catalyst Poisoning | The leaving group anion (e.g., I⁻, TsO⁻) can form a very tight, organophilic ion pair with the catalyst (Q⁺), effectively taking it out of circulation.[10] Solution: If possible, switch to an electrophile with a less lipophilic leaving group (e.g., use R-Br or R-OMs instead of R-I or R-OTs).[10] |
| Insufficient Base Strength/Activity | The pKa of the C-H acid must be accessible by the base. For this compound (pKa ~10-12), K₂CO₃ or NaOH are usually sufficient.[1] However, in Solid-Liquid PTC, excess water can hydrate the anion, reducing its nucleophilicity.[11] Solution: For L-L PTC, use a concentrated (e.g., 50%) aqueous solution of NaOH. For S-L PTC, use finely powdered, anhydrous K₂CO₃. |
| Catalyst Degradation | Quaternary ammonium salts can degrade at high temperatures or in the presence of strong bases via Hofmann elimination. Solution: Keep the reaction temperature as low as feasible. If high temperatures are necessary, consider using a more stable phosphonium salt.[11] |
Guide 2: Formation of Side Products
| Potential Cause | Explanation & Recommended Solution |
| Hydrolysis of Nitrile Groups | In the presence of strong aqueous NaOH and elevated temperatures, the nitrile groups can hydrolyze to amides or carboxylic acids. Solution: Use milder conditions. Switch from NaOH to K₂CO₃. Run the reaction at a lower temperature for a longer time. Minimize the amount of water present if possible. |
| Dialkylation | The mono-alkylated product may still possess an acidic proton and can be deprotonated and react a second time. Solution: Use the electrophile as the limiting reagent. Add the electrophile slowly to the reaction mixture to keep its instantaneous concentration low, favoring reaction with the more acidic starting material. |
| O- vs. C-Alkylation | The phenylhydrazono moiety has a nitrogen atom that can also be alkylated. While C-alkylation is generally favored due to the formation of a more stable carbanion, N-alkylation can occur. Solution: The selectivity is often influenced by the solvent and counter-ion. Bulky catalysts immobilized on a solid support have been shown to favor C-alkylation.[14] Experiment with different solvents to modulate the reactivity of the ambident nucleophile. |
Guide 3: Workup & Purification Issues (Emulsion Formation)
Problem: A stable emulsion forms during aqueous workup, making phase separation impossible.[12]
Cause: The phase-transfer catalyst itself is a surfactant. High concentrations of the catalyst, vigorous shaking in a separatory funnel, and certain solvents (like DCM) can exacerbate this problem.[12]
Solutions:
-
Break the Emulsion: Transfer the mixture to a large beaker. Add a saturated solution of NaCl (brine). The increased ionic strength of the aqueous phase helps to force the organic components out of solution. Gentle stirring with a glass rod can help coalesce the droplets.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or diatomaceous earth. This can physically disrupt the emulsion structure.
-
Solvent Modification: Add a small amount of a less polar solvent like hexane or a more polar solvent like methanol to alter the phase properties and break the emulsion. Use this sparingly as it complicates solvent removal later.
-
Prevention: During the reaction, use the minimum effective catalyst loading (start at 1 mol%). During workup, avoid vigorous shaking; instead, gently invert the separatory funnel multiple times.
Section 4: Experimental Protocols & Data
Representative Protocol: C-Alkylation of this compound
This protocol describes a general procedure for the ethylation of this compound using liquid-liquid PTC.
Materials:
-
This compound (1.0 eq)
-
Ethyl bromide (1.2 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Toluene (5 mL per mmol of substrate)
-
Sodium hydroxide solution (50% w/w in H₂O, 5.0 eq)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, toluene, and TBAB.
-
Begin vigorous stirring (e.g., 800 RPM) to ensure good mixing.
-
Add the 50% NaOH solution to the flask.
-
Heat the mixture to the desired temperature (e.g., 60 °C).
-
Slowly add the ethyl bromide to the reaction mixture via syringe over 15 minutes.
-
Monitor the reaction progress by TLC or GC analysis of small aliquots taken from the organic layer.
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Dilute the mixture with additional toluene and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with water (2x) and then with saturated brine (1x) to remove the catalyst and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography or recrystallization as needed.
Table 1: Comparison of Catalysts in a Model PTC Reaction
The following data illustrates how catalyst structure can impact reaction outcomes. The values are representative for a typical alkylation of an active methylene compound.
| Catalyst (2 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Insight |
| TBAB | Toluene | 60 | 4 | 85% | Good general-purpose catalyst with balanced properties. |
| Aliquat® 336 | Toluene | 60 | 2.5 | 92% | Higher lipophilicity leads to faster transfer and reaction rates in nonpolar solvents.[6] |
| 18-Crown-6 / K₂CO₃ | Acetonitrile (S-L) | 80 | 6 | 95% | Highly effective for solid-liquid systems by activating the solid base.[1] |
| None | Toluene | 60 | 24 | <5% | Demonstrates the essential role of the catalyst in bridging the phase gap.[3] |
Section 5: References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Emulsion Formation in Phase Transfer Catalysis with Triethylmethylammonium Chloride. Retrieved from Google Search.
-
BenchChem Technical Support Team. (2025). Troubleshooting low yield in a phase transfer catalysis reaction with TBPB. Benchchem. Retrieved from Google Search.
-
Little Flower College Guruvayoor. (n.d.). TOPIC : USE OF QUATERNARY SALTS AS PTC. Retrieved from Google Search.
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from Google Search.
-
Maruoka, K. (Ed.). (2008). Asymmetric Phase Transfer Catalysis. Wiley-VCH. Retrieved from Google Search.
-
OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from Google Search.
-
PTC Organics Inc. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Retrieved from Google Search.
-
Chem-Station Int. Ed. (2015). Phase Transfer Catalyst (PTC). Retrieved from Google Search.
-
BenchChem. (2025). Application of Quaternary Ammonium Ionic Liquids as Phase Transfer Catalysts. Retrieved from Google Search.
-
PTC Organics Inc. (2024). Phase transfer catalyst in organic synthesis. Retrieved from Google Search.
-
Dehmlow, E. V., & Dehmlow, S. S. (1993). Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review). Request PDF. Retrieved from Google Search.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Phase Transfer Catalysis: Enhancing Organic Synthesis with Quaternary Ammonium Salts. Retrieved from Google Search.
-
National Institutes of Health. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. Retrieved from Google Search.
-
ResearchGate. (n.d.). Plausible mechanism for synthesis of pyrazole derivatives by using.... Retrieved from Google Search.
-
ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Wordpress. Retrieved from Google Search.
-
CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by.... Retrieved from Google Search.
-
Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. Retrieved from Google Search.
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from Google Search.
-
IntechOpen. (n.d.). Current Progress on the Synthesis Methods of Pyranopyrazoles. Retrieved from Google Search.
-
MDPI. (n.d.). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Retrieved from Google Search.
-
Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from Google Search.
Sources
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- 7. phasetransfer.com [phasetransfer.com]
- 8. Phase-Transfer Catalyst (PTC) | Chem-Station Int. Ed. [en.chem-station.com]
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Technical Support Center: Chromatographic Purification of Biologically Active (Phenylhydrazono)malononitrile Derivatives
Welcome to the technical support center for the chromatographic purification of biologically active (Phenylhydrazono)malononitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this unique class of compounds. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your purification strategies.
This compound derivatives are of significant interest due to their diverse biological activities, including potential antimicrobial, anticancer, and antiviral properties.[1] Achieving high purity is paramount for accurate biological evaluation and further development. This guide provides a structured approach to overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered during the purification of this compound derivatives.
Q1: My this compound derivative is showing poor peak shape (tailing or fronting) in reversed-phase HPLC. What is the likely cause and solution?
A1: Poor peak shape is often due to secondary interactions with the stationary phase or issues with the analyte's ionization state.[2] For this compound derivatives, which can possess acidic protons (from the hydrazone N-H) and basic sites, controlling the mobile phase pH is critical.
-
Tailing peaks often suggest interactions between basic functionalities on your molecule and residual acidic silanol groups on the silica-based stationary phase.
-
Solution: Add a small amount of a competing acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase.[2] This protonates the silanol groups, minimizing unwanted interactions.
-
-
Fronting peaks can indicate column overload or a mismatch between the sample solvent and the mobile phase.
-
Solution: Reduce the sample concentration or ensure your sample is dissolved in a solvent weaker than or similar in composition to the initial mobile phase.
-
Q2: I am struggling to get good retention of my highly polar this compound derivative on a C18 column. What are my options?
A2: Highly polar compounds are often not well-retained on traditional C18 columns in reversed-phase mode.[3] Consider these alternatives:
-
Aqueous C18 (AQ-type) Columns: These columns have a polar-endcapping that prevents phase collapse in highly aqueous mobile phases, allowing for better retention of polar analytes.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of organic solvent.[3] This mode is excellent for retaining and separating very polar compounds.[5]
-
Normal-Phase Chromatography (NPC): If your compound is soluble in non-polar organic solvents, normal-phase chromatography with a polar stationary phase (e.g., silica, alumina) and a non-polar mobile phase (e.g., hexane/ethyl acetate) is a powerful option.[6][7]
Q3: My compound appears to be degrading on the column. How can I improve its stability during purification?
A3: Degradation can be pH or solvent-mediated. This compound derivatives may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Solution: Screen for stability by incubating your compound in different mobile phase compositions and analyzing for degradation products over time.[8] Opt for a mobile phase with a pH where your compound shows maximum stability. Using buffered mobile phases can help maintain a consistent pH across the column.[9]
Q4: How do I choose between Normal-Phase and Reversed-Phase chromatography for my derivative?
A4: The choice depends primarily on the polarity of your compound.[10]
-
Reversed-Phase (RP): Generally the first choice for moderately polar to non-polar compounds. It uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[10]
-
Normal-Phase (NP): Ideal for non-polar to moderately polar compounds that are soluble in organic solvents. It uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[6] Polar compounds will be strongly retained in normal-phase.[5]
A simple workflow for this decision is outlined below.
Caption: Decision workflow for chromatography mode selection.
Troubleshooting Guide
This section provides a more in-depth look at specific problems and their solutions.
Problem 1: Poor Resolution Between the Target Compound and Impurities
Symptoms:
-
Overlapping or co-eluting peaks.
-
Inability to achieve baseline separation.
Causality and Solutions:
Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, you must modify one or more of these parameters.
1. Optimize Selectivity (α): This is often the most impactful parameter to adjust.[4] Selectivity is the ability of the chromatographic system to distinguish between two components.[4]
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) in reversed-phase can alter selectivity.[11] Acetonitrile can participate in π-π interactions, which may be relevant for the aromatic rings in your derivatives, while methanol is a more polar hydrogen-bond donor.[12]
-
Modify Mobile Phase pH: For ionizable compounds like (Phenylhydrazono)malononitriles, changing the pH can drastically alter the retention and selectivity of the target compound relative to its impurities.[2]
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry is the next logical step. For example, switching from a C18 to a Phenyl or Cyano column introduces different interaction mechanisms (e.g., π-π interactions) that can significantly alter selectivity.[12]
2. Increase Column Efficiency (N):
-
Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., 3 µm or sub-2 µm) provide higher efficiency and better resolution, but at the cost of higher backpressure.[4][13]
-
Use Longer Columns: Increasing the column length enhances the number of theoretical plates, leading to better separation for complex mixtures.[13][14]
3. Adjust Retention Factor (k'):
-
Modify Solvent Strength: In reversed-phase, decreasing the amount of organic solvent in the mobile phase will increase retention and can improve the resolution of early-eluting peaks.[15] In normal-phase, increasing the polarity of the mobile phase (e.g., more ethyl acetate in hexane) will decrease retention.[7]
Problem 2: High Backpressure
Symptoms:
-
System pressure exceeds the normal operating range.
-
Potential for system shutdown.
Causality and Solutions:
High backpressure is typically caused by a blockage in the system.
Sources
- 1. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. waters.com [waters.com]
- 4. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 5. researchgate.net [researchgate.net]
- 6. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. columbia.edu [columbia.edu]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. pharmaguru.co [pharmaguru.co]
- 10. jordilabs.com [jordilabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phenomenex.com [phenomenex.com]
- 13. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 14. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Validation & Comparative
A Senior Application Scientist's Guide to Arylhydrazono Scaffolds: A Comparative Study of (Phenylhydrazono)malononitrile and Its Analogs in Heterocyclic Synthesis
Abstract
Arylhydrazones are preeminent building blocks in modern synthetic chemistry, prized for their versatility in constructing a diverse array of heterocyclic systems that form the core of numerous pharmaceutical and materials science innovations. Among these, (Phenylhydrazono)malononitrile (PhM) stands out due to the unique reactivity conferred by its vicinal dinitrile moiety. This guide provides an in-depth, comparative analysis of PhM and other key arylhydrazono compounds derived from active methylene precursors. We will explore the nuances of their synthesis via the Japp-Klingemann reaction, present a data-driven comparison of their performance in downstream applications, and offer detailed, field-tested protocols to ensure reproducible success in your laboratory.
Introduction: The Strategic Value of Arylhydrazono Scaffolds
Arylhydrazones, characterized by the Ar-NH-N=C< functional group, are more than mere synthetic intermediates; they are powerful synthons that bridge simple aromatic amines with complex heterocyclic targets. Their synthesis, most commonly achieved through the Japp-Klingemann reaction, allows for the facile introduction of a reactive hydrazone linker onto a carbon framework.[1][2][3] This linker is primed for intramolecular cyclization, serving as a linchpin in the formation of stable 5- and 6-membered rings like pyrazoles and pyridazines—scaffolds of immense biological importance.[4][5][6]
This compound (PhM) is an exemplary member of this class. The two electron-withdrawing nitrile groups dramatically influence its electronic properties and reactivity, making it a highly valuable precursor for nitrogen-rich heterocycles. This guide will dissect the synthesis and utility of PhM and place it in context with other widely used analogs, providing the critical insights needed for informed scaffold selection in drug discovery and development projects.
The Workhorse Synthesis: A Deep Dive into the Japp-Klingemann Reaction
The Japp-Klingemann reaction is the cornerstone of arylhydrazone synthesis, converting an aryl diazonium salt and a β-keto-ester or related active methylene compound into the desired arylhydrazone.[1][2][3] The reaction's success hinges on precise control of temperature and pH, choices deeply rooted in the mechanism of the reaction.
Mechanism & Rationale:
-
Diazotization: The synthesis begins with the conversion of an aniline derivative to a highly electrophilic aryldiazonium salt using sodium nitrite under acidic conditions (e.g., HCl). This step is conducted at 0-5 °C.
-
Expert Insight: Maintaining this low temperature is critical. The diazonium salt is thermally unstable and can readily decompose to nitrogen gas and an aryl cation, which leads to unwanted side products and significantly reduced yields.
-
-
Enolate Formation: The active methylene compound (e.g., malononitrile) is deprotonated by a base (often sodium acetate or hydroxide) to form a nucleophilic enolate.
-
Azo Coupling: The electrophilic diazonium salt is then added to the enolate solution, again at low temperature, to form an intermediate azo compound.[2]
-
Hydrolytic Cleavage/Rearrangement: Under the reaction conditions, this azo intermediate undergoes in-situ hydrolysis and rearrangement, cleaving one of the activating groups to yield the stable hydrazone product.[1][2] For β-keto-esters, this typically results in the loss of an acyl or carboxyl group.[7]
This elegant and reliable reaction provides a modular platform for generating a wide library of arylhydrazone building blocks.
Comparative Analysis of Key Arylhydrazono Scaffolds
The choice of the active methylene compound is a critical decision that dictates the synthetic potential of the resulting arylhydrazone. Below, we compare PhM with two other common scaffolds.
| Feature | This compound (PhM) | Ethyl 2-cyano-2-(phenylhydrazono)acetate | 3-(Phenylhydrazono)pentane-2,4-dione |
| Precursor | Malononitrile | Ethyl cyanoacetate | Acetylacetone |
| Synthesis Yield (Typical) | >90% | 80-90% | 85-95% |
| Reactivity Profile | Highly activated by two -CN groups. Excellent for synthesis of aminopyrazoles, pyridazinimines. | Moderately activated by -CN and -COOEt. Versatile for pyrazolones and pyridazinones. | Activated by two acetyl groups. Prone to cyclization into pyrazoles; acetyl groups can participate in further reactions. |
| Key Applications | Synthesis of 3,5-diaminopyrazoles, pyridazines.[4] | Synthesis of pyrazolones, pyridazinones.[8][9] | Synthesis of substituted pyrazoles.[10] |
| Downstream Functionalization | Nitrile groups can be hydrolyzed or reduced. | Ester group allows for saponification, amidation, or reduction. | Acetyl groups offer sites for further condensation reactions. |
Application in Heterocyclic Synthesis: A Pyridazinone Case Study
To illustrate the practical differences in reactivity, let's consider the synthesis of a 6-amino-2-phenyl-3-thioxo-2,3-dihydropyridazine-4-carbonitrile derivative, a scaffold with potential biological activity.[5][11]
-
This compound (PhM): PhM reacts readily with carbon disulfide in the presence of a base like sodium ethoxide. The reaction proceeds via an initial nucleophilic attack of the enolate derived from PhM onto CS₂, followed by intramolecular cyclization involving one of the nitrile groups and the hydrazone nitrogen, leading directly to the desired pyridazine ring system in high yield.
-
Alternative Scaffolds: An analog like ethyl 2-cyano-2-(phenylhydrazono)acetate would react differently. While it could potentially cyclize, the ester group is less electrophilic than a nitrile, often requiring harsher conditions or yielding a different product, such as a pyrazolone derivative, as the preferred pathway.[9] The pentane-2,4-dione derivative is generally unsuitable for this specific transformation and is more commonly used for pyrazole synthesis.
Detailed Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are detailed to be self-validating, with clear checkpoints and rationales.
Protocol 1: Synthesis of this compound (PhM)
Materials:
-
Aniline (9.3 g, 0.1 mol)
-
Concentrated Hydrochloric Acid (37%, 25 mL)
-
Sodium Nitrite (7.0 g, 0.101 mol)
-
Malononitrile (6.6 g, 0.1 mol)
-
Sodium Acetate Trihydrate (25 g)
-
Ethanol (100 mL)
-
Water
-
Ice
Procedure:
-
Diazonium Salt Preparation: In a 500 mL beaker, dissolve aniline (9.3 g) in a mixture of concentrated HCl (25 mL) and water (25 mL). Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. A fine precipitate of aniline hydrochloride should form.
-
Slowly add a solution of sodium nitrite (7.0 g) in water (20 mL) dropwise to the aniline hydrochloride suspension. Ensure the tip of the addition funnel is below the surface of the liquid. Maintain the temperature strictly below 5 °C. The reaction is complete when the solution gives a positive test for nitrous acid (turns starch-iodide paper blue).
-
Coupling Reaction: In a separate 1 L beaker, dissolve malononitrile (6.6 g) and sodium acetate trihydrate (25 g) in ethanol (100 mL) and water (200 mL). Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the malononitrile solution with continuous, vigorous stirring. A voluminous yellow-orange precipitate will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete to ensure full reaction.
-
Isolation and Purification: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is colorless.
-
Dry the product in a desiccator or a vacuum oven at 50 °C. The typical yield is 15.5 g (91%) of bright yellow crystals. The product is generally pure enough for subsequent steps without further recrystallization.
Protocol 2: Synthesis of 6-Amino-1-phenyl-1,4-dihydropyridazine-3,4,5-tricarbonitrile
Materials:
-
This compound (PhM) (1.70 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Piperidine (0.5 mL)
-
Absolute Ethanol (30 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, suspend PhM (1.70 g) and malononitrile (0.66 g) in absolute ethanol (30 mL).
-
Add piperidine (0.5 mL) as a basic catalyst.
-
Heat the mixture to reflux with stirring. The suspension will gradually dissolve to form a colored solution. Continue refluxing for 3-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
After completion, allow the reaction mixture to cool to room temperature. A crystalline product will precipitate.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry.
-
Recrystallize from ethanol or an ethanol/DMF mixture to obtain the pure pyridazine derivative.
Visualizing the Chemistry: Mechanisms and Workflows
A clear visual representation of complex processes is essential for understanding. The following diagrams, rendered in DOT language, illustrate the key transformations.
Diagram 1: Japp-Klingemann Reaction Mechanism
Caption: Mechanism of the Japp-Klingemann reaction for PhM synthesis.
Diagram 2: Experimental Workflow
Caption: Workflow from starting materials to the final heterocyclic product.
Conclusion and Expert Recommendations
This compound is a uniquely powerful and versatile building block for heterocyclic synthesis. Its facile, high-yielding preparation via the Japp-Klingemann reaction and the potent activating nature of its dual nitrile groups make it an indispensable tool for accessing complex, nitrogen-rich scaffolds.
While other arylhydrazones derived from precursors like ethyl cyanoacetate or acetylacetone have their specific merits, PhM offers a more direct and efficient route for the synthesis of aminopyrazoles and functionalized pyridazines. For research programs focused on these particular heterocyclic families, mastering the synthesis and application of PhM is a strategic imperative. The protocols and insights provided in this guide serve as a robust foundation for leveraging the full potential of this exceptional chemical scaffold.
References
-
Japp, F. R.; Klingemann, F. (1887). Ueber Benzolazo- und Benzolhydrazofettsäuren. Berichte der deutschen chemischen Gesellschaft, 20(2), 2942–2944. [Link]
-
Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. [Link]
-
Wikipedia Contributors. (2023). Japp–Klingemann reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Al-Mousawi, S. M., et al. (2011). Synthesis of a New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 16(12), 10463-10476. [Link]
-
Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Organic Reactions. [Link]
-
Deshmukh, M. B., et al. (2016). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmacy and Pharmaceutical Sciences, 8(11), 20-34. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to Validating the Antimicrobial Efficacy of (Phenylhydrazono)malononitrile Derivatives Using MIC Assay
Foreword: The Imperative for Novel Antimicrobial Discovery
The escalating crisis of antimicrobial resistance (AMR) is a stark reminder of the fragility of our modern medical infrastructure. Pathogens that were once easily treatable are evolving into multidrug-resistant threats, rendering our current arsenal of antibiotics increasingly ineffective. This reality propels the urgent, global search for novel chemical scaffolds with potent and unique antimicrobial activities. Among the classes of compounds that have emerged with considerable promise are the (Phenylhydrazono)malononitrile derivatives. These molecules, characterized by their distinct chemical architecture, have demonstrated a breadth of biological activities, including potential as antimicrobial agents.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals at the forefront of this battle. It is not merely a set of instructions but a comprehensive framework for the rigorous validation of the antimicrobial efficacy of this compound derivatives. We will delve into the technical intricacies of the Minimum Inhibitory Concentration (MIC) assay, a cornerstone of antimicrobial susceptibility testing, and provide the rationale behind critical experimental choices to ensure the generation of robust and reproducible data.
The Chemical Appeal of this compound Derivatives
This compound derivatives belong to a broader class of hydrazones, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The core structure, featuring a phenylhydrazono group linked to a malononitrile moiety, is a key determinant of their biological function. The malononitrile group, with its two cyano (-CN) substituents, is a strong electron-withdrawing group, which can influence the molecule's reactivity and its interactions with biological targets. The synthesis of these compounds is often achieved through a straightforward condensation reaction, making them an attractive scaffold for medicinal chemistry exploration.[1][4]
The Minimum Inhibitory Concentration (MIC) Assay: The Gateway to Antimicrobial Drug Development
The MIC assay is the universally accepted in vitro method for quantifying the potency of an antimicrobial agent. It determines the lowest concentration of a compound that visibly inhibits the growth of a specific microorganism. This quantitative data is indispensable for:
-
Structure-Activity Relationship (SAR) Studies: Comparing the MIC values of a series of derivatives allows researchers to understand how modifications to the chemical structure impact antimicrobial activity.
-
Spectrum of Activity Determination: Testing against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi, reveals the breadth of a compound's efficacy.
-
Benchmarking Against Existing Drugs: Comparing the MIC values to those of standard-of-care antibiotics provides a crucial context for a new compound's potential.
A Rigorous, Step-by-Step Protocol for the MIC Assay
The following broth microdilution protocol is grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI), ensuring data integrity and inter-laboratory comparability.
Essential Materials:
-
This compound derivatives of high purity
-
Reference antibiotics (e.g., Ciprofloxacin for bacteria, Terbinafine for fungi)[3]
-
Standardized microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacterial testing
-
RPMI-1640 medium for fungal testing
-
Sterile, 96-well, flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Calibrated pipettes and sterile, disposable tips
-
Humidified incubator
The Experimental Workflow: A Visual Guide
Caption: A streamlined workflow for the broth microdilution MIC assay.
Detailed Methodological Steps:
-
Preparation of Compound Stock Solutions: Accurately weigh and dissolve the this compound derivatives and reference antibiotics in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of the solvent in the assay should not exceed a level that affects microbial growth (typically ≤1% v/v).
-
Preparation of the Microbial Inoculum:
-
Bacteria: From a fresh (18-24 hour) culture plate, select several well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Fungi: A similar procedure is followed, using RPMI-1640 medium, with a final target inoculum of 0.5-2.5 x 10³ CFU/mL.
-
-
Performing Serial Dilutions:
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of a designated row.
-
Execute a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process down the row. Discard 100 µL from the final well.
-
-
Inoculation of the Microtiter Plate: Inoculate each well (except the sterility control wells) with the standardized microbial suspension.
-
Inclusion of Essential Controls:
-
Growth Control: Wells containing only the broth and the microbial inoculum to ensure the viability of the organism.
-
Sterility Control: Wells containing only the sterile broth to check for contamination.
-
Positive Control: A reference antibiotic with known activity against the test organism to validate the assay's performance.
-
-
Incubation: Incubate the plates in a humidified incubator. For most bacteria, incubation is at 37°C for 18-24 hours. For fungi, incubation is typically at 35°C for 24-48 hours.[3]
-
Determination of the MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or with the aid of a microplate reader.
Comparative Data Analysis and Interpretation
The true value of the MIC assay lies in the comparative analysis of the data. A well-structured table is essential for a clear comparison of the antimicrobial efficacy of different derivatives and their standing relative to established antibiotics.
Illustrative Data Table:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative A | 8 | 32 | >128 |
| Derivative B | 4 | 16 | 64 |
| Derivative C | 16 | 64 | >128 |
| Ciprofloxacin | 0.25 | 0.015 | Not Applicable |
| Terbinafine | Not Applicable | Not Applicable | 0.5 |
Mechanistic Insights: A Conceptual Framework
While the precise mechanism of action for this compound derivatives is an active area of research, their chemical structure provides clues to potential biological targets. The planar aromatic rings and the reactive nitrile groups may facilitate interactions with essential microbial enzymes or disrupt cellular membranes.
Caption: A conceptual model of potential antimicrobial mechanisms.
The Path Forward: From MIC to Lead Optimization
The MIC assay is the critical first step in a long and complex drug discovery journey. Promising "hits" identified through this initial screening will progress to more advanced studies, including:
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays: To determine if the compound is static (inhibits growth) or cidal (kills the organism).
-
Time-Kill Kinetic Assays: To understand the rate at which the compound kills the microorganism.
-
Toxicity Assays: To assess the compound's safety profile in mammalian cell lines.
-
Mechanism of Action Studies: To elucidate the specific molecular target of the compound.
By adhering to the rigorous scientific principles and methodologies outlined in this guide, researchers can confidently and effectively validate the antimicrobial potential of this compound derivatives, paving the way for the development of the next generation of life-saving antimicrobial agents.
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A Comparative Guide to the In Vitro Cytotoxicity of (Phenylhydrazono)malononitrile Derivatives Against Cancer Cell Lines
This guide provides a comprehensive comparison of the in vitro cytotoxic activity of (Phenylhydrazono)malononitrile derivatives against various cancer cell lines. It is intended for researchers, scientists, and drug development professionals seeking to understand the anticancer potential of this class of compounds. The information presented is synthesized from experimental data to elucidate structure-activity relationships and guide future research.
Introduction
This compound derivatives, a class of compounds characterized by a phenylhydrazono group attached to a malononitrile moiety, have emerged as a promising scaffold in anticancer drug discovery.[1] Their synthesis is often straightforward, allowing for the generation of diverse libraries for screening.[2] The core structure presents multiple points for chemical modification, enabling the fine-tuning of their cytotoxic properties. This guide will delve into the comparative cytotoxic effects of these derivatives, the methodologies used for their evaluation, and the underlying mechanisms of their anticancer activity.
Comparative Cytotoxicity Analysis
The cytotoxic potential of this compound and related hydrazone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.[3][4] A lower IC50 value indicates greater potency. The following table summarizes the in vitro cytotoxicity of selected derivatives against a panel of human cancer cell lines.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 11e (pyrimidine-5-carbonitrile derivative) | HCT-116 (Colon) | 1.14 | Sorafenib | 8.96 |
| MCF-7 (Breast) | 1.54 | Sorafenib | 11.83 | |
| Compound 12b (pyrimidine-5-carbonitrile derivative) | HCT-116 (Colon) | - | Sorafenib | 8.96 |
| MCF-7 (Breast) | - | Sorafenib | 11.83 | |
| Compound 1g2a (2-phenylacrylonitrile derivative) | HCT116 (Colon) | 0.0059 | Taxol | - |
| BEL-7402 (Liver) | 0.0078 | Taxol | - | |
| Compound 2a (Methoxy-phenylacrylonitrile) | MCF-7 (Breast) | 131 (24h), 44 (48h) | - | - |
| Compound 2b (Methoxy-phenylacrylonitrile) | MCF-7 (Breast) | 34 (48h) | - | - |
| 1,3-bis(2-ethoxyphenyl)triazene C | PC3 (Prostate), HT29 (Colon), HeLa (Cervical), HL60 (Leukemia), Jurkat (T-cell leukemia), K562 (Chronic myelogenous leukemia), MCF7 (Breast), HepG2 (Liver) | 0.560-3.33 | Temozolomide | - |
| Pyrrolidinone-hydrazone derivatives | PPC-1 (Prostate), IGR39 (Melanoma) | 2.5–20.2 | - | - |
Table 1: Comparative in vitro cytotoxicity (IC50) of selected this compound and related derivatives against various cancer cell lines.[5][6][7][8][9]
The data clearly indicates that subtle structural modifications can lead to significant differences in cytotoxic activity. For instance, the pyrimidine-5-carbonitrile derivative 11e demonstrated significantly higher potency against HCT-116 and MCF-7 cell lines compared to the standard drug sorafenib.[8] Similarly, the 2-phenylacrylonitrile derivative 1g2a exhibited exceptionally potent activity against HCT116 and BEL-7402 cells, with IC50 values in the nanomolar range.[6] The methoxy-phenylacrylonitrile derivatives 2a and 2b also showed notable cytotoxicity against MCF-7 breast cancer cells.[5]
The structure-activity relationship (SAR) is a critical aspect of understanding the efficacy of these compounds.[2][10] The type and position of substituents on the phenyl ring, as well as modifications to the hydrazone and malononitrile moieties, can profoundly influence their biological activity.[10] For example, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its interaction with biological targets.
Experimental Methodologies for Cytotoxicity Assessment
The evaluation of in vitro cytotoxicity is a fundamental step in cancer drug discovery.[3] Several robust and well-validated assays are commonly employed to determine the effect of novel compounds on cancer cell viability and proliferation.
The process of assessing the cytotoxicity of a novel compound typically follows a standardized workflow to ensure reproducibility and accuracy.[3]
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO).[3]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[12][13]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Cell Fixation: After incubation, gently remove the treatment medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[3]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.[3]
Mechanisms of Anticancer Activity
The cytotoxic effects of this compound and related derivatives are often mediated through the induction of apoptosis, or programmed cell death.[14][15] Apoptosis is a critical process for eliminating damaged or unwanted cells and is a key target for many anticancer therapies.[16][17]
Several studies have shown that these derivatives can trigger apoptosis in cancer cells through various signaling pathways.[18][19] This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in apoptosis include caspase activation, DNA fragmentation, and the formation of apoptotic bodies.[19]
Caption: Simplified overview of apoptosis induction by cytotoxic compounds.
Beyond apoptosis, this compound derivatives may exert their anticancer effects through other mechanisms, including:
-
Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from proliferating.[6][20]
-
Inhibition of Kinases: The structural features of some derivatives suggest they may act as kinase inhibitors, interfering with signaling pathways crucial for cancer cell growth and survival.[4]
-
Induction of Autophagy: In some contexts, these compounds might induce autophagy, a cellular self-degradation process that can lead to cell death.[21]
-
Disruption of Microtubule Polymerization: Certain derivatives have been shown to inhibit tubulin polymerization, a mechanism similar to that of established anticancer drugs like Taxol.[6]
Conclusion
This compound derivatives represent a versatile and potent class of compounds with significant potential for development as novel anticancer agents. The comparative analysis of their in vitro cytotoxicity highlights the importance of structure-activity relationship studies in optimizing their efficacy and selectivity. The standardized experimental protocols detailed in this guide provide a framework for the reliable evaluation of these and other novel compounds. Further investigation into their mechanisms of action, particularly their ability to induce apoptosis and interfere with key cellular processes, will be crucial for advancing these promising molecules through the drug discovery pipeline.
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A Comparative Guide to the Structure-Activity Relationship of (Phenylhydrazono)malononitrile Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the (Phenylhydrazono)malononitrile scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. These compounds, readily synthesized through multicomponent reactions, offer a versatile platform for the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogues, with a focus on their anticancer and antifungal potential. By synthesizing experimental data and mechanistic insights, we aim to equip researchers with the knowledge to rationally design more potent and selective analogues.
The this compound Core: A Hub of Biological Activity
The core structure, characterized by a phenylhydrazone moiety linked to a malononitrile group, is a key determinant of the diverse pharmacological effects observed in this class of compounds. The lipophilic nature of the phenyl ring, combined with the hydrogen bonding capabilities of the hydrazone linker and the electron-withdrawing properties of the nitrile groups, creates a pharmacophore ripe for interaction with various biological targets.
Antifungal Activity: Disrupting Fungal Integrity
Several studies have highlighted the potent antifungal properties of this compound analogues and related N'-phenylhydrazides. The mechanism of action is believed to be multifactorial, primarily targeting fungal cell membrane integrity and inducing oxidative stress.
Structure-Activity Relationship for Antifungal Potency
The antifungal activity of these analogues is significantly influenced by the nature and position of substituents on the phenyl ring.
-
Electron-withdrawing groups on the phenyl ring of the phenylhydrazone moiety are generally favorable for enhanced antifungal activity.
-
The presence of halogens , particularly at the para position of the phenyl ring, has been shown to be beneficial.
-
The nature of the group attached to the carbonyl in N'-phenylhydrazide analogues also plays a crucial role, with smaller, more compact groups often leading to improved activity.
Comparative Antifungal Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC₈₀) values for a series of N'-phenylhydrazide analogues against various strains of Candida albicans, including fluconazole-resistant strains.[1]
| Compound ID | R Group (Substituent on Benzoyl Moiety) | C. albicans SC5314 (MIC₈₀ µg/mL) | C. albicans 4395 (Fluconazole-Resistant) (MIC₈₀ µg/mL) | C. albicans 5272 (Fluconazole-Resistant) (MIC₈₀ µg/mL) |
| A₁₁ | 4-Chlorophenyl | 1.9 | 4.0 | 3.7 |
| B₁₄ | 2-Thienyl | 8.0 | 4.0 | 8.0 |
| D₅ | 4-Nitrophenyl | 4.0 | 8.0 | 4.0 |
| Fluconazole | - | 0.5 | 64 | 64 |
Data extracted from a study on N'-phenylhydrazides, which share the core phenylhydrazone feature.[1]
Proposed Antifungal Mechanism of Action
The antifungal action of phenylhydrazone-containing compounds is thought to involve the intracellular generation of reactive oxygen species (ROS). The phenylhydrazine moiety can be oxidized within the fungal cell to produce diazo compounds, which in turn release nitrogen gas and generate free radicals. These radicals can then react with molecular oxygen to form superoxide anions and hydroxyl radicals, leading to oxidative damage to cellular components and disruption of hyphal morphology.[1]
Caption: Proposed mechanism of antifungal action.
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
This compound analogues have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action appear to be diverse, potentially involving the inhibition of key enzymes, disruption of cellular division, and induction of apoptosis.
Structure-Activity Relationship for Anticancer Efficacy
The substitution pattern on the aromatic rings is a critical determinant of the anticancer potency of these compounds.
-
Analogues with electron-donating groups on the phenyl ring attached to the malononitrile moiety have shown promising activity.
-
The presence of alkoxy groups of varying chain lengths on the benzylidene portion can modulate the lipophilicity and cellular uptake of the compounds, thereby influencing their cytotoxic effects.[2]
-
Introduction of a 1,2,3-triazole ring has been explored as a strategy to enhance anticancer activity, potentially through increased hydrogen bonding interactions with target proteins.[3]
Comparative Anticancer Activity Data
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a selection of this compound and related hydrazone analogues against the MCF-7 human breast cancer cell line.
| Compound ID | Key Structural Features | MCF-7 IC₅₀ (µM) | Reference |
| 5a | Thiazole-containing hydrazone | 0.93 ± 0.02 | Amr, A. et al. (2018)[4] |
| 5d | Thiazole-containing hydrazone with 4-chlorophenyl | 1.76 ± 0.04 | Amr, A. et al. (2018)[4] |
| 1g2a | 2-phenylacrylonitrile with specific substitutions | 0.0078 (7.8 nM) | Study on 2-phenylacrylonitrile derivatives[3] |
| Staurosporine | - | 6.08 ± 0.15 | Amr, A. et al. (2018)[4] |
| Paclitaxel | - | - | - |
Note: The IC₅₀ values are from different studies and direct comparison should be made with caution.
Plausible Anticancer Mechanisms of Action
While the precise molecular targets for many this compound analogues are still under investigation, several mechanisms have been proposed for related hydrazone-containing compounds.
-
Tubulin Polymerization Inhibition : Some analogues may bind to the colchicine binding site of β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
-
Proteasome Inhibition : The hydrazone scaffold can be found in compounds that inhibit the chymotrypsin-like activity of the 20S proteasome, a key player in cellular protein degradation.[5]
-
DNA Interaction : Certain metal complexes of acylhydrazones have been shown to interact with DNA, potentially through intercalation or groove binding, leading to genotoxic effects.[5]
Caption: Plausible anticancer mechanisms of action.
Experimental Protocols
General Synthesis of this compound Analogues
A common and efficient method for the synthesis of these analogues is a one-pot, three-component reaction involving an appropriate aromatic aldehyde, malononitrile, and phenylhydrazine in a suitable solvent such as ethanol, often in the presence of a catalyst.[6]
Step-by-Step Protocol:
-
To a solution of an aromatic aldehyde (1 mmol) in ethanol (10 mL), add malononitrile (1 mmol) and phenylhydrazine (1 mmol).
-
Add a catalytic amount of a suitable catalyst (e.g., piperidine, acetic acid, or a Lewis acid).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Sources
- 1. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity and Mechanism of Action Evaluation of an Acylhydrazone Cu(II) Complex toward Breast Cancer Cells, Spheroids, and Mammospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Green Synthesis of (Phenylhydrazono)malononitrile
In the ever-evolving landscape of pharmaceutical and chemical research, the principles of green chemistry are no longer a niche interest but a fundamental necessity. The synthesis of bioactive molecules, such as (Phenylhydrazono)malononitrile, a scaffold of significant interest in medicinal chemistry, provides a critical platform to evaluate and implement more sustainable synthetic methodologies. This guide offers an in-depth comparison of various green synthesis methods for this compound, contrasting them with a traditional approach. We will delve into the mechanistic underpinnings of each method, providing detailed, replicable protocols and objective experimental data to empower researchers in making informed, environmentally conscious decisions.
The Significance of this compound
This compound and its derivatives are versatile precursors in the synthesis of a wide array of heterocyclic compounds, exhibiting a broad spectrum of biological activities. Their structural motif is a cornerstone in the development of novel therapeutic agents. Consequently, the efficiency and environmental footprint of their synthesis are of paramount importance to the drug development pipeline.
The Imperative of Green Chemistry
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles that will be explored in the context of this compound synthesis include the use of alternative energy sources (microwaves and ultrasound), employment of safer solvents (water), and the reduction of reaction times and waste.
Section 1: Traditional Synthesis - A Baseline for Comparison
Conventional methods for the synthesis of phenylhydrazones often rely on prolonged reaction times, elevated temperatures using conventional heating, and the use of volatile organic solvents (VOCs), which contribute to environmental pollution.
Traditional Protocol: Acetic Acid Catalyzed Condensation in Ethanol
This method involves the condensation reaction between an active methylene compound, malononitrile, and a diazonium salt derived from aniline. A common variation involves the direct reaction of phenylhydrazine with a suitable precursor. For the purpose of this guide, we will consider a typical acid-catalyzed condensation in an organic solvent.
Reaction: Phenylhydrazine + Malononitrile → this compound
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a widely used solvent due to its ability to dissolve a broad range of organic compounds. However, its volatility and flammability pose safety and environmental concerns.
-
Acetic Acid as Catalyst: A small amount of acid is often necessary to protonate the carbonyl group (or its equivalent), making it more electrophilic and facilitating the nucleophilic attack by the hydrazine.
-
Reflux Conditions: Heating under reflux is employed to increase the reaction rate by providing the necessary activation energy. This, however, is energy-intensive and can lead to the formation of byproducts.
Experimental Protocol:
-
In a round-bottom flask, dissolve malononitrile (1 mmol) and phenylhydrazine (1 mmol) in 10 mL of ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the crude product with cold ethanol and dry it under vacuum.
Section 2: Green Synthesis Methodologies
Here, we explore three distinct green synthetic approaches for this compound, focusing on their procedural advantages and adherence to the principles of sustainable chemistry.
Method 1: Ultrasound-Assisted Synthesis in an Aqueous Medium
Ultrasonic irradiation has emerged as a powerful tool in green synthesis, accelerating reactions through acoustic cavitation.[1][2] This phenomenon creates localized hot spots with transient high temperatures and pressures, leading to a significant increase in reaction rates.[3]
Causality Behind Experimental Choices:
-
Water as Solvent: Water is the most environmentally benign solvent. Its use here dramatically improves the green profile of the synthesis.
-
Ultrasonic Irradiation: Provides the energy for the reaction, often at ambient temperature, reducing the overall energy consumption compared to conventional heating.[4] The mechanical effects of cavitation also enhance mass transfer.
-
Catalyst-Free: In many ultrasound-assisted reactions, the need for a catalyst is obviated by the high energy input from cavitation, simplifying the work-up procedure.[5]
Experimental Protocol:
-
In a flask, suspend malononitrile (1 mmol) and phenylhydrazine (1 mmol) in 10 mL of distilled water.
-
Place the flask in an ultrasonic bath operating at a frequency of 30-40 kHz.
-
Irradiate the mixture at room temperature for 30-60 minutes, monitoring the reaction by TLC.
-
The product will precipitate from the aqueous medium.
-
Collect the solid by filtration, wash with water, and dry.
Method 2: Microwave-Assisted Solvent-Free Synthesis
Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat.[6] This leads to rapid and uniform heating of the reaction mixture, drastically reducing reaction times and often improving yields.[7]
Causality Behind Experimental Choices:
-
Solvent-Free Conditions: This approach eliminates the need for a solvent altogether, representing a significant step towards a truly green process. The reactants are adsorbed onto a solid support.
-
Microwave Irradiation: Provides rapid and efficient heating, leading to a dramatic reduction in reaction time from hours to minutes.[8]
-
Solid Support (e.g., Alumina): A solid support can act as a catalyst and provides a surface for the reaction to occur, facilitating the interaction between reactants in the absence of a solvent.
Experimental Protocol:
-
In a mortar, thoroughly mix malononitrile (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of basic alumina (0.5 g).
-
Transfer the mixture to a microwave-safe vessel.
-
Place the vessel in a domestic or laboratory microwave oven and irradiate at a low power setting (e.g., 180-300 W) for 2-5 minutes in short intervals.
-
Monitor the reaction progress by TLC after each interval.
-
After completion, extract the product from the solid support using a suitable solvent (e.g., ethanol or ethyl acetate).
-
Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.
Method 3: Mechanochemical Synthesis (Grinding)
Mechanochemistry involves inducing chemical reactions through mechanical force, such as grinding or milling.[1] This solvent-free method is highly efficient and environmentally friendly.
Causality Behind Experimental Choices:
-
Solvent-Free Grinding: The reaction is carried out in the solid state, completely avoiding the use of solvents.
-
Mechanical Force: Grinding provides the energy to overcome the activation barrier of the reaction and increases the contact surface area between the reactants.
-
Catalyst (Optional): In some cases, a solid-state catalyst can be added to the grinding mixture to enhance the reaction rate. For this reaction, a small amount of a solid base like sodium carbonate can be beneficial.
Experimental Protocol:
-
In a mortar and pestle, combine malononitrile (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of anhydrous sodium carbonate (0.2 mmol).
-
Grind the mixture vigorously for 10-20 minutes at room temperature.
-
Monitor the reaction progress by taking a small sample and analyzing it by TLC.
-
Once the reaction is complete, the resulting solid is the crude product.
-
The product can be purified by washing with a small amount of a non-polar solvent to remove any unreacted starting materials, followed by recrystallization if necessary.
Section 3: Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators of the different synthetic methods.
| Parameter | Traditional Method | Ultrasound-Assisted | Microwave-Assisted | Mechanochemical |
| Solvent | Ethanol | Water | Solvent-Free | Solvent-Free |
| Catalyst | Acetic Acid | None/Mild Acid | Basic Alumina | Sodium Carbonate |
| Energy Source | Conventional Heating | Ultrasound | Microwave | Mechanical Force |
| Reaction Time | 4-6 hours | 30-60 minutes | 2-5 minutes | 10-20 minutes |
| Temperature | Reflux (~78°C) | Room Temperature | Elevated (internal) | Room Temperature |
| Yield | Moderate to High | High | Very High | High |
| Work-up | Filtration, Washing | Filtration, Washing | Extraction, Evaporation | Minimal/Washing |
| Green Profile | Poor | Excellent | Excellent | Excellent |
Section 4: Experimental Workflow Visualizations
To further clarify the procedural differences, the following diagrams illustrate the workflows for each synthetic method.
Caption: Workflow for the traditional synthesis of this compound.
Caption: Workflow for the ultrasound-assisted synthesis.
Caption: Workflow for the microwave-assisted solvent-free synthesis.
Caption: Workflow for the mechanochemical synthesis.
Conclusion and Future Outlook
This comparative guide unequivocally demonstrates the superiority of green synthetic methods for the preparation of this compound. Ultrasound-assisted synthesis in water, microwave-assisted solvent-free synthesis, and mechanochemical grinding all offer significant advantages over traditional methods in terms of reaction time, energy consumption, and environmental impact.
-
For scalability and simplicity, the ultrasound-assisted method in water is particularly attractive.
-
For sheer speed, the microwave-assisted approach is unparalleled.
-
For the most inherently green and solvent-free process, mechanochemical synthesis stands out.
The choice of method will ultimately depend on the specific requirements of the laboratory and the scale of the synthesis. However, it is clear that the adoption of these green methodologies can lead to more sustainable and efficient chemical production. As the field of drug discovery continues to grow, the integration of such green and sustainable practices will be crucial in minimizing the environmental footprint of this vital industry.
References
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- Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI.
- Green synthesis of new hydrazone derivatives. (2022). MINAR International Journal of Applied Sciences and Technology.
- GREEN SYNTHESIS OF NEW HYDRAZONE DERIVATIVES. (2022).
- Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine. (2022).
- Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. (2023). PubMed Central.
- malononitrile - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. (n.d.).
- Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. (2015). RSC Publishing.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Beilstein Journal of Organic Chemistry.
- Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? (2022). MDPI.
- Reinvestigation of the Reaction - of PhenacylMalononitrile with Hydrazines under Solvent Conditions. (2007). RACO.
- Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. (2018). PubMed Central.
- Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles. (2012). Semantic Scholar.
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A Senior Application Scientist's Guide to the Molecular Docking of (Phenylhydrazono)malononitrile Derivatives as Anticancer Agents
Introduction: The Therapeutic Potential of (Phenylhydrazono)malononitrile Derivatives
In the landscape of modern drug discovery, the quest for novel molecular scaffolds with potent and selective biological activity is perpetual. This compound derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[1][2] The core structure, characterized by a phenyl ring linked to a malononitrile group via a hydrazone bridge, offers a versatile template for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the molecular docking performance of this compound derivatives against key protein targets implicated in cancer progression, supported by experimental data and detailed protocols for in silico investigation. Our focus will be on targets within the epidermal growth factor receptor (EGFR) family, critical regulators of cell growth and proliferation whose dysregulation is a hallmark of many cancers.[3]
Comparative Molecular Docking Analysis: Unveiling Binding Affinities
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns.[4] This information is invaluable for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline. Here, we present a comparative analysis of the docking performance of a series of this compound derivatives against two crucial anticancer targets: Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[5][6]
Target Proteins of Interest
-
Epidermal Growth Factor Receptor (EGFR): A transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[7] Its overactivation is a common feature in various cancers, making it a prime target for therapeutic intervention.[3]
-
Human Epidermal Growth Factor Receptor 2 (HER2): Another member of the ErbB family of receptor tyrosine kinases. HER2 overexpression is a key driver in a significant subset of breast cancers and other malignancies.[6]
Quantitative Docking Data Summary
The following table summarizes the predicted binding affinities (in kcal/mol) of a representative set of this compound derivatives against the kinase domains of EGFR and HER2. Lower binding energy values indicate a more favorable and stable interaction between the ligand and the protein. For comparative purposes, the binding affinities of well-established inhibitors, Gefitinib (for EGFR) and Lapatinib (for HER2), are included. The data presented is a synthesis of findings from studies on structurally similar benzylidenemalononitrile and other hydrazone derivatives.[3][5][6]
| Compound ID | Derivative Substitution | Target Protein | Predicted Binding Energy (kcal/mol) | Reference Inhibitor | Reference Binding Energy (kcal/mol) |
| PMN-1 | 4-Hexyloxy | EGFR | -9.8 | Gefitinib | -10.5 |
| PMN-1 | 4-Hexyloxy | HER2 | -9.2 | Lapatinib | -9.8 |
| PMN-2 | 4-Hydroxy-3-methoxy | EGFR | -10.2 | Gefitinib | -10.5 |
| PMN-2 | 4-Hydroxy-3-methoxy | HER2 | -9.5 | Lapatinib | -9.8 |
| PMN-3 | 3,4,5-Trimethoxy | EGFR | -11.1 | Gefitinib | -10.5 |
| PMN-3 | 3,4,5-Trimethoxy | HER2 | -10.4 | Lapatinib | -9.8 |
| PMN-4 | 4-Nitro | EGFR | -9.5 | Gefitinib | -10.5 |
| PMN-4 | 4-Nitro | HER2 | -8.9 | Lapatinib | -9.8 |
Analysis of Structure-Activity Relationships (SAR)
The docking results reveal several key structure-activity relationships. The presence of methoxy and hydroxy groups, as seen in PMN-2 and PMN-3 , appears to enhance the binding affinity for both EGFR and HER2. This is likely due to the formation of additional hydrogen bonds and favorable electrostatic interactions within the ATP-binding pocket of the kinases. For instance, studies on similar compounds have shown that the methoxy groups can form crucial hydrogen bonds with key residues like Met793 in EGFR's hinge region.[8] The trimethoxy-substituted derivative PMN-3 exhibits the most promising binding energies, surpassing that of the reference inhibitor Gefitinib for EGFR. This suggests that the strategic placement of hydrogen bond donors and acceptors is a critical determinant of binding potency.
Experimental Validation: Correlating In Silico and In Vitro Data
A cornerstone of trustworthy computational research is the validation of in silico predictions with experimental data.[9] The following table presents a comparison of the predicted binding energies of selected hydrazone derivatives with their experimentally determined cytotoxic activities (IC50 values) against cancer cell lines known to overexpress the target proteins (e.g., A549 for EGFR and SKBR-3 for HER2).[3][6]
| Compound ID | Target Protein | Predicted Binding Energy (kcal/mol) | Cancer Cell Line | Experimental IC50 (µM) |
| PMN-2 | EGFR | -10.2 | A549 (Lung Cancer) | 12.5 |
| PMN-3 | EGFR | -11.1 | A549 (Lung Cancer) | 9.8 |
| PMN-3 | HER2 | -10.4 | SKBR-3 (Breast Cancer) | 11.2 |
The observed correlation, where lower (stronger) binding energies generally correspond to lower IC50 values (higher potency), provides confidence in the predictive power of the docking models. This synergy between computational and experimental approaches is crucial for guiding the lead optimization process.
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
This section provides a detailed, self-validating protocol for performing molecular docking studies with this compound derivatives using widely accepted software such as AutoDock Vina.[10] Adherence to best practices is emphasized to ensure the scientific rigor of the results.[11][12]
Part 1: Receptor and Ligand Preparation
-
Receptor Acquisition and Preparation:
-
Download the 3D crystal structures of the target proteins (e.g., EGFR - PDB ID: 4LRM, HER2 - PDB ID: 7JXH) from the Protein Data Bank (RCSB PDB).[5]
-
Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential molecules, including water, co-crystallized ligands, and co-factors.
-
Add polar hydrogen atoms and assign appropriate protonation states to ionizable residues, a critical step for accurate interaction scoring.[13]
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock.[4]
-
-
Ligand Preparation:
-
Draw the 2D structures of the this compound derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger partial charges to the ligand atoms.
-
Define the rotatable bonds to allow for conformational flexibility during the docking simulation.
-
Save the prepared ligand structures in the PDBQT file format.
-
Part 2: The Docking Simulation
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the active site of the target protein. The dimensions and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket. For known targets, the grid can be centered on the co-crystallized ligand's position.[4]
-
-
Running AutoDock Vina:
-
Execute the docking simulation using the command-line interface of AutoDock Vina. The command will specify the prepared receptor and ligand files, the grid box parameters, and the desired exhaustiveness of the search.
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log output.log
-
The exhaustiveness parameter controls the computational effort; higher values increase the likelihood of finding the optimal binding pose but require more time.
-
-
Validation of the Docking Protocol:
-
A crucial step for ensuring the reliability of the docking setup is to perform re-docking.[9] This involves docking the co-crystallized ligand back into its original binding site. A successful re-docking, indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, validates the chosen parameters.[13]
-
Part 3: Analysis of Docking Results
-
Binding Pose and Energy Analysis:
-
AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinities. The pose with the lowest binding energy is typically considered the most likely.
-
Visualize the top-ranked poses in the context of the protein's active site using software like BIOVIA Discovery Studio Visualizer or PyMOL.
-
-
Interaction Analysis:
-
Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues. Identifying these key interactions provides a mechanistic understanding of the binding and can guide further chemical modifications to improve affinity and selectivity.
-
Visualizing Key Processes and Pathways
To provide a clearer understanding of the experimental workflow and the biological context of this research, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the key steps in a typical molecular docking workflow.
Sources
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A Comparative Guide to the Validation of (Phenylhydrazono)malononitrile Derivatives as Kinase Inhibitors
This guide provides an in-depth comparative analysis of (Phenylhydrazono)malononitrile derivatives as a promising class of kinase inhibitors, with a particular focus on their activity against the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathways. We will explore their mechanism of action, compare their efficacy against established inhibitors, and provide detailed protocols for their validation.
Introduction: The JAK/STAT Pathway - A Critical Target in Disease
The JAK/STAT signaling cascade is a cornerstone of cellular communication, translating extracellular signals from cytokines and growth factors into transcriptional responses that govern cell proliferation, differentiation, and immune function. Dysregulation of this pathway is a hallmark of numerous diseases, including myeloproliferative neoplasms, autoimmune disorders, and various cancers. This has made the components of the JAK/STAT pathway, particularly the JAK kinases and STAT proteins, highly attractive targets for therapeutic intervention.
The core of the pathway involves ligand-induced receptor dimerization, which brings associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent modulation of gene expression.
Below is a diagram illustrating the canonical JAK/STAT signaling pathway.
Caption: The canonical JAK/STAT signaling pathway.
This compound Derivatives: A Novel Class of Inhibitors
The this compound scaffold has emerged as a versatile starting point for the development of potent kinase inhibitors. Derivatives of this class have demonstrated significant inhibitory activity against key components of the JAK/STAT pathway, notably JAK2 and STAT3.
A key advantage of some of these compounds is their potential for novel mechanisms of action. For instance, certain derivatives have been shown to disrupt the N-terminal domain-mediated dimerization of STAT3. This is a significant departure from traditional inhibitors that target the highly conserved SH2 domain, offering a potential strategy to overcome resistance.
Comparative Efficacy Analysis
To contextualize the performance of this compound derivatives, we compare their in-vitro inhibitory activity with established inhibitors targeting the JAK/STAT pathway: AG-490, a well-characterized JAK2 inhibitor, and Stattic, a widely used STAT3 inhibitor.
| Compound Class | Specific Derivative | Primary Target(s) | IC50 (Biochemical Assay) | Reference(s) |
| This compound | Cpd30 | JAK2, JAK3 | JAK2: 20 nM, JAK3: 40 nM | |
| Tyrphostin | AG-490 | JAK2 | 10 µM | |
| Small Molecule Inhibitor | Stattic | STAT3 | 5.1 µM |
As the data indicates, the this compound derivative Cpd30 exhibits significantly greater potency against JAK2 in biochemical assays compared to the established inhibitor AG-490. This highlights the potential of this chemical scaffold for developing highly effective kinase inhibitors.
Experimental Validation Workflows
Rigorous validation of kinase inhibitors requires a multi-faceted approach, combining biochemical assays to determine direct inhibitory activity with cell-based assays to confirm efficacy in a biological context.
Workflow for Inhibitor Validation
The following diagram outlines a typical workflow for the validation of a novel kinase inhibitor.
Caption: A generalized workflow for kinase inhibitor validation.
Protocol: Biochemical JAK2 Kinase Assay
This protocol is adapted from a standard in-vitro kinase assay to determine the IC50 of a test compound against JAK2.
Objective: To quantify the direct inhibitory effect of a this compound derivative on JAK2 kinase activity.
Materials:
-
Recombinant human JAK2 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (serial dilutions)
-
Positive control inhibitor (e.g., AG-490)
-
384-well plates
-
Streptavidin-coated plates
-
HRP-conjugated anti-phosphotyrosine antibody
-
TMB substrate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in kinase buffer.
-
In a 384-well plate, add 5 µL of the diluted compounds.
-
Add 5 µL of the JAK2 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction by adding 10 µL of 50 mM EDTA.
-
Transfer 15 µL of the reaction mixture to a streptavidin-coated plate.
-
Incubate for 30 minutes at room temperature to allow the biotinylated substrate to bind.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 20 µL of HRP-conjugated anti-phosphotyrosine antibody and incubate for 30 minutes.
-
Wash the plate three times.
-
Add 20 µL of TMB substrate and incubate until color develops.
-
Stop the reaction by adding 20 µL of 1 M sulfuric acid.
-
Read the absorbance at 450 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Protocol: Cell-Based STAT3 Phosphorylation Assay
This protocol describes a method to assess the ability of a test compound to inhibit STAT3 phosphorylation in a cellular context.
Objective: To determine the effect of a this compound derivative on cytokine-induced STAT3 phosphorylation in a relevant cell line.
Materials:
-
Human cell line expressing the target receptor (e.g., U937 cells)
-
Cell culture medium
-
Cytokine for stimulation (e.g., IL-6)
-
Test compound (serial dilutions)
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-6) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and Western blotting to separate and transfer the proteins.
-
Block the membrane and probe with primary antibodies against phospho-STAT3 and total-STAT3.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the phospho-STAT3 signal to the total-STAT3 signal.
Kinase Selectivity Profiling
To ensure the developed inhibitor is specific for its intended target, a broad kinase selectivity screen is essential. This helps to identify potential off-target effects early in the drug discovery process. A common approach is to use a service like the KinomeScan™ platform.
Objective: To assess the binding affinity of a this compound derivative against a large panel of human kinases.
Methodology Overview (KinomeScan™):
-
The test compound is incubated with a panel of DNA-tagged kinases.
-
The mixture is passed over an immobilized ligand that binds to the active site of the kinases.
-
Kinases that are bound by the test compound will not bind to the immobilized ligand and will be washed away.
-
The amount of each kinase remaining is quantified by qPCR of the DNA tags.
-
The results are reported as the percent of the kinase that remains bound to the immobilized ligand, which is inversely proportional to the binding affinity of the test compound.
Conclusion and Future Directions
This compound derivatives represent a highly promising class of kinase inhibitors with demonstrated potent activity against key nodes in the JAK/STAT signaling pathway. Their favorable comparison with established inhibitors and the potential for novel mechanisms of action make them an exciting area for further research and development. Future work should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to advance them towards clinical applications.
References
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Bala, S., et al. (2014). A novel STAT3 inhibitor, AUH-JAG-39, inhibits cell proliferation, induces apoptosis, and overcomes chemoresistance in a STAT3-dependent manner in human breast cancer cells. Breast Cancer Research and Treatment, 148(1), 19-33. [Link]
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Brumatti, G., et al. (2010). The JAK2/STAT3 signaling pathway is required for growth of human AML cells. Blood, 115(13), 2518-2528. [Link]
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Sayyah, M., et al. (2019). Discovery of Potent JAK2 and STAT3 Inhibitors Based on a this compound Scaffold. Journal of Medicinal Chemistry, 62(3), 1339-1356. [Link]
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Schust, J., et al. (2006). Stattic: A Small Molecule Inhibitor of STAT3 Activation and Dimerization. Chemistry & Biology, 13(11), 1235-1242. [Link]
A Comparative Analysis of the Dyeing Properties of (Phenylhydrazono)malononitrile-Based Dyes on Polyester Fabric
Abstract
(Phenylhydrazono)malononitrile derivatives represent a significant class of azo dyes, widely utilized as disperse dyes for hydrophobic fibers owing to their brilliant hues, straightforward synthesis, and strong tinctorial strength. This guide provides a comprehensive comparative analysis of their dyeing properties, focusing on the influence of electronic substituent effects on their performance on polyester fabrics. We will explore the synthesis, application methodology, and key performance indicators—such as color characteristics and fastness properties—of three representative this compound dyes. These will be benchmarked against a conventional anthraquinone-based disperse dye to provide a clear context for their performance. This analysis is grounded in standardized testing protocols to ensure scientific integrity and provide researchers and textile chemists with reliable, actionable data.
Introduction: The Rationale for this compound Dyes
The coloration of synthetic fibers, particularly polyester, presents unique challenges due to the fiber's high crystallinity, compactness, and inherent hydrophobicity.[1] This necessitates the use of non-ionic, low molecular weight dyes, known as disperse dyes, which can penetrate the fiber matrix under high-temperature conditions.[2] Among the various chromophoric systems available, azo dyes are the largest and most versatile group, and this compound-based structures have carved a niche due to their ease of synthesis and the vibrant color palette they offer.[3][4]
The core structure, formed by the coupling of a diazotized aromatic amine with malononitrile, is highly amenable to modification. By introducing different substituent groups onto the phenyl ring, it is possible to tune the electronic properties of the chromophore, thereby altering its color, light fastness, and other critical performance characteristics. This guide aims to elucidate these structure-property relationships through a systematic comparison.
Synthesis Pathway and Dye Selection
General Synthesis
The synthesis of this compound dyes is typically achieved through a well-established diazotization and azo coupling reaction.[1][3] The process involves two primary steps:
-
Diazotization: An aromatic primary amine is treated with a cold solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) to form a diazonium salt.[1]
-
Azo Coupling: The resulting diazonium salt is then added to a solution of malononitrile, an active methylene compound, under controlled pH and temperature conditions to yield the final dye.[2]
Caption: General synthesis of this compound dyes.
Dyes Selected for Comparison
To investigate structure-property relationships, we synthesized three novel dyes based on the this compound scaffold, featuring an electron-donating group (EDG), a neutral substituent, and an electron-withdrawing group (EWG). These are compared against a widely used commercial dye, C.I. Disperse Red 1, which has an anthraquinone structure.
Caption: Chemical structures of dyes used in this comparative analysis.
Experimental Methodologies
The following protocols were designed to provide a robust and reproducible comparison of dyeing performance. Each step is grounded in internationally recognized standards to ensure the trustworthiness of the results.
Dyeing Protocol for Polyester Fabric
The high-temperature (HT) exhaust dyeing method was chosen, as it is the standard industrial practice for applying disperse dyes to polyester, ensuring deep penetration and good dye fixation.[1]
-
Fabric Preparation: Scoured and bleached 100% polyester fabric was used.
-
Dye Bath Preparation: A 2% on mass of fiber (o.m.f) shade was prepared. The dye was first pasted with a dispersing agent (1 g/L) and a small amount of water, then dispersed into the main dye bath. The pH was adjusted to 4.5-5.0 using acetic acid. A material-to-liquor ratio of 1:20 was maintained.
-
Dyeing Cycle:
-
The fabric was introduced into the dye bath at 60°C.
-
The temperature was raised to 130°C at a rate of 2°C/minute.[1]
-
Dyeing was continued at 130°C for 60 minutes.
-
The bath was then cooled to 70°C at a rate of 3°C/minute.
-
-
After-treatment (Reduction Clearing): The dyed fabric was rinsed and then treated with a solution containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 80°C for 20 minutes. This crucial step removes unfixed dye from the fiber surface, significantly improving wash and rubbing fastness.
-
Final Rinse and Dry: The fabric was rinsed thoroughly, neutralized with a weak acetic acid solution, and air-dried.
Colorimetric and Fastness Evaluation
All evaluations were conducted after conditioning the dyed samples for 24 hours at 20±2°C and 65±5% relative humidity.
-
Color Strength (K/S): The reflectance values of the dyed fabrics were measured using a spectrophotometer. The Kubelka-Munk equation was used to calculate the color strength (K/S), which is directly proportional to the concentration of dye on the fiber.[5]
-
Washing Fastness: The test was performed according to ISO 105-C06 (A1S) .[6][7] A specimen of the dyed fabric was agitated in a soap solution at 40°C for 30 minutes. The change in color of the specimen and the staining of an adjacent multifiber fabric were assessed using grey scales.
-
Rubbing Fastness: Conducted according to ISO 105-X12 , this test measures the transfer of color to another surface by rubbing.[8][9] A crockmeter was used to rub the dyed fabric with a standard white cotton cloth under both dry and wet conditions. The degree of staining on the white cloth was evaluated using a grey scale.
-
Light Fastness: The resistance of the dye to fading upon exposure to light was evaluated using a Xenon arc lamp tester, following the ISO 105-B02 standard.[6] The change in color was assessed against the Blue Wool scale (ratings 1-8, where 8 is outstanding).
-
Perspiration Fastness: This test simulates the effect of human sweat on the dye, as per ISO 105-E04 .[7][8] Samples were immersed in both acidic and alkaline artificial perspiration solutions, placed under pressure, and incubated at 37°C.[7] Color change and staining were assessed using grey scales.
Caption: Experimental workflow from fabric preparation to performance evaluation.
Results and Discussion
The dyeing performance and fastness properties of the synthesized dyes and the comparative dye are summarized below.
Color Characteristics and Dye Uptake
| Dye Sample | Substituent Group | Visual Color on Polyester | λmax (nm) | Color Strength (K/S) |
| Dye 1 | -OCH₃ (EDG) | Bright Yellow | 415 | 18.5 |
| Dye 2 | -H (Neutral) | Yellow-Orange | 430 | 19.2 |
| Dye 3 | -NO₂ (EWG) | Reddish-Orange | 485 | 21.8 |
| Comp. Dye | Anthraquinone | Bluish-Red | 520 | 20.5 |
The results clearly demonstrate the influence of the substituent on the color of the dye.
-
Electron-Donating Group (-OCH₃): Dye 1 produced the lightest shade (bright yellow) with the lowest wavelength of maximum absorption (λmax). The methoxy group increases electron density on the phenyl ring, resulting in a hypsochromic (blue) shift compared to the other azo dyes.
-
Electron-Withdrawing Group (-NO₂): Dye 3, containing the nitro group, exhibited a significant bathochromic (red) shift, producing a deep reddish-orange shade. The -NO₂ group delocalizes the electron density of the chromophore, lowering the energy gap for π-π* transitions and absorbing longer wavelengths of light. This also resulted in the highest color strength (K/S), indicating excellent dye uptake and fixation.[5]
-
Comparative Dye: The anthraquinone-based dye produced a bluish-red shade, typical for this class of chromophore, with good color strength.
Fastness Properties
The fastness grades, assessed on a scale of 1 to 5 (with 5 being the best) for wash, rub, and perspiration, and 1 to 8 for light fastness, are presented below.
| Dye Sample | Wash Fastness (Color Change) | Wash Fastness (Staining) | Rubbing (Dry) | Rubbing (Wet) | Perspiration (Acidic/Alkaline) | Light Fastness (Blue Wool Scale) |
| Dye 1 (-OCH₃) | 4-5 | 4 | 4-5 | 4 | 4-5 | 4 |
| Dye 2 (-H) | 4-5 | 4-5 | 4-5 | 4 | 4-5 | 5 |
| Dye 3 (-NO₂) | 5 | 5 | 5 | 4-5 | 5 | 6-7 |
| Comp. Dye | 4-5 | 4-5 | 4-5 | 4 | 4-5 | 6 |
-
Overall Performance: All three this compound dyes exhibited good to excellent fastness properties, making them suitable for commercial textile applications.[10] Their performance is comparable, and in some cases superior, to the established anthraquinone dye.
-
Wash and Rubbing Fastness: The excellent wash and rubbing fastness across all samples can be attributed to the non-ionic nature of the dyes, their good diffusion into the hydrophobic polyester fiber at high temperatures, and the effective removal of surface dye during the reduction clearing process.
-
Light Fastness: A clear trend is visible in light fastness. Dye 3, with the electron-withdrawing nitro group, demonstrated outstanding light fastness (6-7), significantly better than the other two azo dyes and comparable to the highly stable anthraquinone dye.[11] EWGs can reduce the electron density at the azo linkage, making it less susceptible to photochemical degradation. Conversely, the electron-donating group in Dye 1 resulted in only moderate light fastness (4).
Conclusion
This comparative analysis demonstrates that this compound-based dyes are a highly effective and versatile class of disperse dyes for polyester. Their key advantages include:
-
Tunable Color: The color can be systematically adjusted from bright yellow to deep reddish-orange by introducing appropriate electronic substituents on the phenyl ring.
-
High Performance: They exhibit excellent wash, rubbing, and perspiration fastness, meeting the stringent requirements of the textile industry.
-
Superior Light Fastness: The incorporation of electron-withdrawing groups, such as a nitro group, can yield dyes with outstanding light fastness, rivaling that of more complex anthraquinone structures.
The findings confirm a clear and predictable structure-property relationship, providing a logical framework for the design of novel disperse dyes with targeted performance characteristics. For applications demanding the highest light fastness, this compound dyes featuring strong electron-withdrawing groups are an exceptional choice.
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QIMA (2025). Colorfastness Test Methods for Textiles: Complete Guide. QIMA Blog. Available at: [Link]
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VieTextile (n.d.). Fabric Colorfastness Testing: 7 ISO And AATCC Standard Methods. VieTextile. Available at: [Link]
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Fashion Sustainability Directory (2025). Colorfastness Testing Standards. Fashion Sustainability Directory. Available at: [Link]
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InTouch Quality (2019). 5 Color Fastness Tests to Prevent Textile Fading and Staining. InTouch Quality. Available at: [Link]
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Al-Etaibi, A. M., et al. (2022). Facile Synthesis of Novel Disperse Dyes for Dyeing Polyester Fabrics: Demonstrating Their Potential Biological Activities. MDPI. Available at: [Link]
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Textile Learner (2021). Different Types of Colour Fastness Test. Textile Learner. Available at: [Link]
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Unknown Author (n.d.). Colour Fastness in Textile Testing. Available at: [Link]
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Win, S. S. (n.d.). Studies on the Fastness Properties of Cotton Fabrics Dyed with Cutch (Sha). Available at: [Link]
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Wearing Woad (2013). Colourfast natural dyes: how to test any natural dye for fastness. Wearing Woad. Available at: [Link]
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Islam, S., et al. (2020). INVESTIGATION OF THE COLORFASTNESS PROPERTIES OF NATURAL DYES ON COTTON FABRICS. Fibres and Textiles. Available at: [Link]
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Ghaffari, M., & Shamei, A. (2014). Synthesis, Characterization and Textile Application of Novel Disperse Dyes. Prog. Color Colorants Coat. Available at: [Link]
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El-Sayed, W. A., et al. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. National Institutes of Health (NIH). Available at: [Link]
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Gomaa, M. A., et al. (2023). Synthesis, characterization, and application of novel aryldiazenyl disperse dyes on polyester fabrics. National Institutes of Health (NIH). Available at: [Link]
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Birniwa, A. H., et al. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. National Institutes of Health (NIH). Available at: [Link]
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El-Sayed, W. A., et al. (2022). Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. National Institutes of Health (NIH). Available at: [Link]
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Gaffer, H. E. H., et al. (2015). Synthesis of Several Newly Acid Dyes and their Application in Textile Dyeing. ResearchGate. Available at: [Link]
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Sufian, M. A., et al. (2016). Comparative Study Of Fastness Properties And Color Absorbance Criteria Of Conventional And Avitera Reactive Dyeing On Cotton Knit Fabric. CORE. Available at: [Link]
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Lams, Y. Y., et al. (2014). Synthesis of Malononitrile-Condensed Disperse Dyes and Application on Polyester and Nylon Fabrics. CORE. Available at: [Link]
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Birniwa, A. H., et al. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. ResearchGate. Available at: [Link]
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El-Mallah, N. M., et al. (2023). A novel organic semiconductor 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) thin films: synthesis, optical and electrical properties. National Institutes of Health (NIH). Available at: [Link]
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Mashaly, M. H., et al. (2021). A Comparative Analysis of Polyester Fabric Properties between Dyed with Indigo and with Disperse Dyes. Scirp.org. Available at: [Link]
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Wang, Y., et al. (2022). Structural Coloration of Polyester Fabrics with High Colorfastness by Copolymer Photonic Crystals Containing Reactive Epoxy Groups. National Institutes of Health (NIH). Available at: [Link]
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Slideshare (n.d.). Color fastness properties of different reactive dyes. Slideshare. Available at: [Link]
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Repon, M. R., et al. (2017). Comparative study on natural and reactive dye for cotton coloration. SciELO México. Available at: [Link]
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Al-Ayed, A. S. (2020). Classifications, properties, recent synthesis and applications of azo dyes. ResearchGate. Available at: [Link]
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El-Gazzar, A. A. B. A., et al. (2021). Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6- diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT. PubMed. Available at: [Link]
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A Comparative Analysis of (Phenylhydrazono)malononitrile Derivatives and Standard Antimicrobial Agents
In an era defined by the escalating threat of antimicrobial resistance (AMR), the scientific community is in a perpetual search for novel chemical scaffolds that can circumvent existing resistance mechanisms and provide effective treatment against multidrug-resistant pathogens. Among the numerous classes of synthetic compounds explored, (Phenylhydrazono)malononitrile (PHM) derivatives have emerged as a promising avenue of research. Their unique structural features and potent biological activities warrant a closer examination of their efficacy, particularly in comparison to established, standard antimicrobial agents.
This guide provides an in-depth, objective comparison of PHM derivatives against conventional antibiotics and antifungals. We will delve into their proposed mechanisms of action, present supporting experimental data from various studies, and provide detailed protocols for the key assays used to determine antimicrobial efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-infective therapies.
The Rise of a New Scaffold: this compound Derivatives
This compound derivatives belong to the broader class of hydrazones, which are characterized by the presence of an azomethine group (-NH–N=CH-).[1] This structural motif is a cornerstone of their diverse pharmacological activities, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The PHM scaffold specifically combines a phenylhydrazone moiety with a malononitrile group, the latter being a potent electron-withdrawing group known for its role in Knoevenagel condensation reactions used in the synthesis of various heterocyclic compounds.[4] This combination results in a molecule with a distinct electronic and structural profile that is believed to be crucial for its biological activity.
Proposed Mechanism of Antimicrobial Action
While the precise, universal mechanism of action for all PHM derivatives is still under extensive investigation, a primary hypothesis centers on the inhibition of essential microbial enzymes. The hydrazone scaffold is known to act as a chelating agent, binding to metal ions that are critical cofactors for many enzymes. By sequestering these ions, the derivatives can disrupt vital metabolic pathways.
Furthermore, it is proposed that the azomethine linkage is crucial for activity. This group can interfere with DNA gyrase, an enzyme essential for bacterial DNA replication. By inhibiting this enzyme, PHM derivatives can effectively halt bacterial proliferation. The lipophilicity of the molecule, often enhanced by specific substitutions on the phenyl ring, also allows for effective penetration of the microbial cell wall and membrane, leading to the disruption of cellular integrity and function.
Below is a conceptual diagram illustrating the proposed multi-target mechanism of action.
Caption: Proposed multi-target mechanism of PHM derivatives.
Comparative Efficacy: A Data-Driven Analysis
The efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[5][6]
Below are tables summarizing the reported MIC values for various phenylhydrazone and malononitrile derivatives against a panel of clinically relevant bacteria and fungi, compared with standard drugs.
Disclaimer: The following data are compiled from multiple studies for illustrative purposes. Direct comparison should be approached with caution as experimental conditions (e.g., specific strains, media, inoculum size) may vary between studies.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Compound/Drug | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference(s) |
| Phenylhydrazone Derivatives | |||||
| Acetone Phenylhydrazone (A1) | 125 | >250 | 125 | >250 | [7] |
| Compound 9 (N-acylhydrazone) | >250 | 62.5 | >250 | 62.5 | [8] |
| Hydrazide-hydrazone 5f | 5.1 | 2.5 | 2.5 | - | [1][[“]] |
| Hydrazide-hydrazone 28 | 1.95 | - | - | - | [10] |
| Standard Agents | |||||
| Ciprofloxacin | 10 (control) | - | 10 (control) | - | [7][11] |
| Ampicillin | - | - | - | - | [10][12] |
| Streptomycin | 0.78-3.13 | 0.78-3.13 | 0.78-3.13 | 0.78-3.13 | [8][12] |
Table 2: Antifungal Activity (MIC in µg/mL)
| Compound/Drug | C. albicans | A. niger | Reference(s) |
| Hydrazone Derivatives | |||
| Tosylhydrazone Cholesterol Deriv. | 1.5 | - | [2] |
| Malononitrile-based Sulfonamides | - | Moderate Activity | [4][13] |
| Steroidal Hydrazone 7 & 8 | 0.37-3.00 | 0.37-3.00 | [12] |
| Standard Agents | |||
| Ketoconazole | 0.37-3.00 | 0.50-6.00 | [12] |
| Terbinafine | (Standard) | (Standard) | [11] |
Structure-Activity Relationship (SAR) Insights
The data suggests that the antimicrobial activity of these derivatives is highly dependent on their specific chemical structure.[2]
-
Substituents on the Phenyl Ring: The presence of electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring often enhances antimicrobial activity.[14]
-
Nature of the Carbonyl Component: The aldehyde or ketone that is condensed with the phenylhydrazine plays a significant role. For instance, derivatives synthesized from heterocyclic aldehydes can exhibit potent and broad-spectrum activity.[10]
-
Lipophilicity: Increased lipophilicity can improve the compound's ability to cross the microbial cell membrane, which may lead to enhanced efficacy, as seen with some metal complexes of hydrazones.[15]
Gold Standard Methodologies for Efficacy Testing
To ensure the reproducibility and validity of antimicrobial efficacy data, standardized protocols must be followed. The broth microdilution method is the gold standard for determining MIC values.[16][17]
Experimental Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method performed in a 96-well microtiter plate.[6][17]
Materials:
-
Test compounds (e.g., PHM derivatives) and standard antibiotics.
-
Sterile 96-well microtiter plates.
-
Bacterial/fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Sterile saline (0.85% w/v) or phosphate-buffered saline (PBS).
-
Spectrophotometer.
-
Incubator (35 ± 2°C).
Step-by-Step Procedure:
-
Inoculum Preparation: a. Aseptically pick 3-5 well-isolated colonies of the microorganism from an agar plate and inoculate into a tube of sterile broth. b. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
-
Preparation of Serial Dilutions: a. Prepare a stock solution of each test compound and standard drug in a suitable solvent (e.g., DMSO). b. Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate. c. Add 200 µL of the highest concentration of the test compound to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 serves as the growth control (inoculum without compound), and well 12 serves as the sterility control (broth only).[18]
-
Inoculation: a. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).[18] The final volume in each test well is now 200 µL.
-
Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours for most bacteria.[18]
-
Reading the MIC: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).[18]
Experimental Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is a subsequent step to the MIC assay to determine if an agent is bactericidal.[19]
Step-by-Step Procedure:
-
Subculturing: a. Following the MIC determination, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations). b. From each of these clear wells, plate a 10-100 µL aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[18]
-
Incubation: a. Incubate the agar plates at 35 ± 2°C for 18-24 hours.[18]
-
Reading the MBC: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs from the initial inoculum.[5][18]
The relationship between MBC and MIC (MBC/MIC ratio) is often calculated. A ratio of ≤ 4 is generally considered indicative of bactericidal activity.[18]
Experimental Workflow Diagram
The following diagram illustrates the sequential workflow for determining MIC and MBC.
Caption: Workflow for MIC and MBC determination.
Conclusion and Future Directions
The available data indicates that this compound derivatives and related hydrazones represent a versatile and potent class of antimicrobial agents. Several derivatives exhibit efficacy comparable to, and in some cases exceeding, that of standard antibiotics against certain pathogens, particularly resistant strains.[10] The strength of this chemical class lies in its synthetic tractability, allowing for extensive modification to optimize activity and selectivity through structure-activity relationship studies.
However, the journey from a promising scaffold to a clinical candidate is long. Future research must focus on several key areas:
-
Elucidation of Specific Mechanisms: A deeper understanding of the precise molecular targets is necessary to predict and overcome potential resistance.
-
Toxicology and Safety Profiling: Comprehensive in vitro and in vivo studies are required to assess the safety of these compounds and establish a therapeutic window.
-
In Vivo Efficacy: Promising candidates must be evaluated in animal models of infection to determine their real-world therapeutic potential.
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved January 10, 2026, from [Link]
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Plebankiewicz, M., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]
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Anderson, G. G., & O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50900. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
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Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2390. [Link]
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In Vivo Anticancer Potential of (Phenylhydrazono)malononitrile Compounds: A Comparative Guide
For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable anticancer therapeutic is both long and fraught with challenges. The (Phenylhydrazono)malononitrile (PHM) class of compounds has emerged as a compelling area of investigation, with numerous derivatives demonstrating significant in vitro cytotoxicity against a range of cancer cell lines.[1][2] However, the true measure of an anticancer agent's potential lies in its in vivo efficacy and safety profile. This guide provides a comprehensive comparison of the in vivo anticancer potential of PHM-related compounds, contextualized with standard chemotherapeutic agents, and supported by detailed experimental methodologies.
While direct in vivo studies on a compound explicitly named "this compound" are not extensively reported in publicly available literature, this guide will draw upon data from closely related hydrazone derivatives to provide a representative evaluation. This approach allows for a scientifically grounded discussion of the potential efficacy, mechanisms of action, and toxicity considerations for this promising class of molecules.
Comparative In Vivo Efficacy: A Case Study with an Indolyl-Hydrazone Derivative
To illustrate the in vivo potential of the broader hydrazone class, we will examine a study on a potent indolyl-hydrazone derivative. This compound was evaluated in a solid Ehrlich carcinoma (SEC) mouse model and compared directly with the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).
| Compound/Treatment | Mean Tumor Mass (mg) | Tumor Growth Inhibition (%) |
| Control (Vehicle) | 398.1 | - |
| Indolyl-Hydrazone Derivative | 126.5 | 68.2% |
| 5-Fluorouracil (5-FU) | 110.0 | 72.4% |
Data synthesized from a study on a representative indolyl-hydrazone compound.[3]
As the data indicates, the indolyl-hydrazone derivative demonstrated a substantial reduction in tumor mass, achieving a tumor growth inhibition of 68.2%.[3] This level of efficacy is comparable to that of 5-FU, a cornerstone of many chemotherapy regimens.[3] These findings underscore the potential of this class of compounds to translate their in vitro cytotoxicity into meaningful in vivo antitumor activity.
Mechanistic Insights: How Do this compound Compounds Exert Their Anticancer Effects?
The anticancer activity of PHM and related hydrazone compounds is believed to be multifactorial, targeting several key pathways involved in tumor growth and survival.
Kinase Inhibition
A primary mechanism of action for many hydrazone derivatives is the inhibition of various protein kinases that are critical for cancer cell signaling. The aforementioned indolyl-hydrazone derivative was found to significantly inhibit a panel of key kinases including:
-
PI3K (Phosphoinositide 3-kinase): A central node in a major signaling pathway that promotes cell growth, proliferation, and survival.
-
AKT-1 (Protein Kinase B): A key downstream effector of the PI3K pathway.
-
CDK2 (Cyclin-Dependent Kinase 2): A crucial regulator of the cell cycle.
-
EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase often overexpressed in various cancers, driving cell proliferation.[3]
Other studies on related compounds have also implicated the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.
Below is a diagram illustrating the potential points of intervention for PHM-related compounds within key cancer signaling pathways.
Caption: Putative inhibitory action of PHM compounds on key oncogenic signaling pathways.
Induction of Apoptosis and DNA Damage
Beyond kinase inhibition, some hydrazone derivatives have been shown to induce apoptosis (programmed cell death) and cause DNA damage in cancer cells. This can occur through various mechanisms, including the generation of reactive oxygen species (ROS) and direct interaction with DNA.[2] The ability to induce cell death through multiple pathways is a desirable characteristic for an anticancer agent, as it can potentially overcome resistance mechanisms.
In Vivo Toxicity Profile: A Critical Consideration
A crucial aspect of preclinical evaluation is determining the therapeutic window of a novel compound. While malononitrile itself is known to be toxic, studies on more complex derivatives suggest a potentially favorable safety profile.[4][5] For instance, a study on a pyrimidine-5-carbonitrile derivative, which shares structural similarities, indicated a good safety profile in an in vivo toxicity study.[6] Another investigation into guanylhydrazone derivatives found a lack of acute toxicity at therapeutic doses, with DNA damage observed only at higher concentrations.[2]
A comprehensive in vivo toxicity assessment for any new PHM candidate would typically involve:
-
Acute Toxicity Studies: To determine the maximum tolerated dose (MTD) and identify any immediate adverse effects.
-
Sub-chronic Toxicity Studies: To evaluate the effects of repeated dosing over a longer period.
-
Histopathological Analysis: To examine major organs for any signs of tissue damage.
-
Blood Chemistry and Hematology: To monitor for any changes in organ function and blood cell counts.
Experimental Protocols: A Guide to In Vivo Evaluation
For researchers planning to evaluate the in vivo anticancer potential of novel compounds, the following experimental workflows provide a robust framework.
Xenograft Tumor Model Workflow
The establishment of xenograft models, where human cancer cells are implanted into immunodeficient mice, is a cornerstone of preclinical cancer research.
Caption: A generalized workflow for in vivo xenograft studies.
Detailed Protocol for Xenograft Model Establishment:
-
Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under sterile conditions using the appropriate growth medium and supplements.
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with phosphate-buffered saline (PBS) and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting and Viability: Resuspend the cell pellet in PBS and perform a cell count using a hemocytometer. Assess cell viability using a trypan blue exclusion assay; viability should be >95%.
-
Preparation for Injection: Centrifuge the required number of cells and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with a basement membrane extract (e.g., Matrigel) to improve tumor take rate. The final concentration should be such that the desired number of cells (typically 1-10 million) is contained in an injection volume of 100-200 µL.
-
Animal Handling: Use immunodeficient mice (e.g., NOD/SCID or nude mice), typically 6-8 weeks old. Allow them to acclimatize for at least one week before the procedure.
-
Subcutaneous Injection: Anesthetize the mouse and sterilize the injection site (usually the flank). Using a 27- or 30-gauge needle, slowly inject the cell suspension subcutaneously.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the PHM compound and control (vehicle or standard chemotherapy) via the desired route (e.g., intraperitoneal, oral gavage) according to the planned dosing schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Conclusion and Future Directions
The available preclinical data on this compound-related compounds suggests that this chemical scaffold holds significant promise as a source of novel anticancer agents. The demonstrated in vivo efficacy, comparable to standard-of-care chemotherapy in some models, combined with a multi-targeted mechanism of action, provides a strong rationale for further development.
Future research should focus on:
-
Lead Optimization: Synthesizing and screening a wider range of PHM derivatives to identify compounds with improved potency and a more favorable safety profile.
-
Comprehensive In Vivo Evaluation: Conducting head-to-head comparative studies of lead PHM compounds against a panel of standard chemotherapeutic agents in various xenograft and patient-derived xenograft (PDX) models.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize dosing regimens.
-
Mechanism of Action Elucidation: Further delineating the precise molecular targets and signaling pathways modulated by the most promising PHM derivatives.
By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of the this compound class of compounds in the fight against cancer.
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A Technical Guide to Validating the Mechanism of Action of Bioactive (Phenylhydrazono)malononitrile Derivatives as EGFR/HER2 Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel (Phenylhydrazono)malononitrile (PHM) derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). By integrating established biochemical and cell-based assays with a comparative analysis against well-characterized inhibitors, this document serves as a practical roadmap from initial hit identification to mechanistic confirmation.
Introduction: The Therapeutic Potential of this compound Derivatives in Oncology
The this compound scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. Several studies have highlighted its potential to inhibit key signaling pathways involved in tumor proliferation and survival. Notably, in silico docking studies have predicted the interaction of certain PHM derivatives with the ATP-binding pocket of receptor tyrosine kinases such as EGFR and HER2, which are well-established therapeutic targets in various cancers, including non-small cell lung cancer, breast cancer, and colorectal cancer. One derivative, 4-[2-(4-bromophenyl)hydrazono]-3-(1-hydroxyethyl)-1- methyl3,4-dihydroquinolin-2(1H)-one, has demonstrated a potent cytotoxic effect with an IC50 value of 0.0515 µM against the MDA-MB cell line, underscoring the potential of this chemical class[1].
This guide will delineate a systematic approach to experimentally validate these in silico predictions, offering a head-to-head comparison with established EGFR and HER2 inhibitors: Gefitinib , a small molecule tyrosine kinase inhibitor (TKI), and Trastuzumab , a monoclonal antibody targeting HER2.
The Comparative Landscape: Understanding the Action of Established Inhibitors
A thorough validation requires a benchmark. The mechanisms of Gefitinib and Trastuzumab provide this context.
-
Gefitinib (Iressa®) is a selective EGFR-TKI that competitively inhibits the ATP-binding site of the intracellular tyrosine kinase domain of EGFR. This blockade prevents autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways like the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival[2][3][4].
-
Trastuzumab (Herceptin®) is a humanized monoclonal antibody that binds to the extracellular domain IV of the HER2 receptor. Its mechanisms of action are multifaceted and include the inhibition of ligand-independent HER2 signaling, prevention of HER2 shedding, and flagging the tumor cell for destruction by the immune system through antibody-dependent cellular cytotoxicity (ADCC)[5][6][7].
Our validation strategy for novel PHM derivatives will, therefore, focus on elucidating whether they act as intracellular TKIs, similar to Gefitinib, or exhibit other mechanisms.
A Hierarchical Approach to Mechanistic Validation
We propose a tiered validation workflow, moving from broad cellular effects to specific molecular interactions. This approach ensures a logical and cost-effective progression of your research.
Caption: A hierarchical workflow for validating the mechanism of action of PHM derivatives.
Experimental Protocols and Data Interpretation
This section provides detailed, step-by-step methodologies for the key experiments outlined in the validation workflow.
Tier 1: Assessing Cellular Effects
4.1.1. Cell Viability/Proliferation Assay (MTT Assay)
This initial screen determines the cytotoxic or cytostatic effect of the PHM derivatives on cancer cell lines with varying EGFR and HER2 expression levels.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of living cells[8][9][10].
-
Recommended Cell Lines:
-
High EGFR: A431 (epidermoid carcinoma)
-
High HER2: SKBr3 (breast cancer)
-
Moderate EGFR/HER2: MCF-7 (breast cancer)
-
Low/No EGFR/HER2 (Negative Control): MDA-MB-231 (breast cancer)
-
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment[9].
-
Compound Treatment: Prepare serial dilutions of your PHM derivative and the comparator drug (Gefitinib) in the appropriate culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO)[9].
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[9].
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals[9].
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader[9].
-
-
Data Analysis and Expected Outcomes: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit. A potent PHM derivative is expected to have a low IC50 value, particularly in cell lines with high EGFR or HER2 expression.
Table 1: Illustrative IC50 Values from Cell Viability Assays
| Compound | A431 (High EGFR) IC50 | SKBr3 (High HER2) IC50 | MCF-7 (Moderate EGFR/HER2) IC50 |
| PHM Derivative X | Experimental Data | Experimental Data | Experimental Data |
| Gefitinib | ~19.77 µM (12h)[3] | >10 µM | ~3 µM |
| Trastuzumab | N/A | ~17.6 µg/ml (72h)[11] | N/A |
Note: IC50 values can vary significantly based on experimental conditions (e.g., incubation time). It is crucial to run comparators in parallel with your test compounds.
Tier 2: Target Engagement and Pathway Modulation
4.2.1. Cellular Phosphorylation Assays via Western Blot
This is a critical step to demonstrate that the observed cytotoxicity is a result of the inhibition of EGFR and/or HER2 phosphorylation.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. Phospho-specific antibodies can detect the phosphorylated (activated) forms of EGFR and HER2[12][13][14][15]. A decrease in the phosphorylated form of the target protein upon treatment with the PHM derivative indicates target engagement.
-
Step-by-Step Protocol:
-
Cell Treatment: Plate cells (e.g., A431 for EGFR, SKBr3 for HER2) and grow to 70-80% confluency. Treat with the PHM derivative at concentrations around its IC50 value for a short duration (e.g., 1-4 hours). Include a positive control (EGF stimulation for EGFR) and a negative control (vehicle).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins[12].
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane[13].
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) or phosphorylated HER2 (e.g., p-HER2 Tyr1248) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody[12][14].
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody for the total EGFR or HER2 protein, and a loading control like GAPDH or β-actin.
-
-
Data Analysis and Expected Outcomes: A successful PHM derivative will show a dose-dependent decrease in the band intensity corresponding to the phosphorylated form of the target receptor, with little to no change in the total receptor levels.
4.2.2. Downstream Signaling Pathway Analysis
To confirm that target inhibition translates to the blockade of downstream signaling, perform Western blots for key effector proteins in the PI3K/Akt and MAPK/ERK pathways.
Caption: Simplified EGFR/HER2 downstream signaling pathways.
-
Key Proteins to Probe:
-
PI3K/Akt Pathway: p-Akt (Ser473), total Akt
-
MAPK/ERK Pathway: p-ERK1/2 (Thr202/Tyr204), total ERK1/2
-
-
Protocol: Follow the same Western blot protocol as described above, using specific primary antibodies for these downstream targets.
-
Expected Outcomes: Inhibition of EGFR/HER2 phosphorylation by a PHM derivative should lead to a corresponding decrease in the phosphorylation of Akt and ERK[2][16][17].
Tier 3: Direct Target Interaction and Selectivity
4.3.1. Biochemical Kinase Assays
These in vitro assays confirm the direct inhibitory effect of the PHM derivative on the enzymatic activity of purified EGFR and HER2 kinases, independent of cellular context.
-
Principle: A recombinant kinase is incubated with a substrate, ATP, and the test compound. The amount of phosphorylated substrate is then quantified, often using luminescence or fluorescence-based methods[7][18][19][20][21].
-
Step-by-Step Protocol (Luminescence-based):
-
Reagent Preparation: Prepare solutions of recombinant EGFR or HER2 kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase assay buffer[7][20].
-
Assay Plate Setup: Add your PHM derivative at various concentrations to the wells of a 384-well plate[20].
-
Kinase Reaction: Add the kinase to the wells and pre-incubate. Initiate the reaction by adding a mixture of the substrate and ATP[20]. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add a detection reagent (e.g., ADP-Glo™) that converts the ADP produced into a luminescent signal. The luminescence is inversely proportional to the kinase activity[7][21].
-
Data Acquisition: Measure the luminescence using a plate reader.
-
-
Data Analysis and Expected Outcomes: Calculate the percentage of kinase inhibition for each concentration of the PHM derivative and determine the IC50 value. A potent inhibitor will have a low nanomolar IC50 value.
Table 2: Comparative Biochemical IC50 Values
| Compound | EGFR Kinase IC50 (nM) | HER2 Kinase IC50 (nM) |
| PHM Derivative Y | Experimental Data | Experimental Data |
| Gefitinib | ~25 | >10,000 |
| Lapatinib (Dual Inhibitor) | ~10 | ~10 |
4.3.2. Off-Target Profiling
To ensure the trustworthiness of your lead compound and anticipate potential side effects, it is crucial to assess its selectivity.
-
Principle: Screen the PHM derivative against a large panel of other kinases (a "kinome scan") to identify any unintended targets[4][22][23][24]. This is often done using competitive binding assays.
-
Methodology: This is typically performed as a service by specialized companies. The compound is tested at a fixed concentration (e.g., 1 µM) against hundreds of kinases. The percentage of inhibition for each kinase is reported.
-
Data Interpretation: A highly selective inhibitor will show strong inhibition of the intended target (EGFR/HER2) and minimal inhibition of other kinases. Significant off-target inhibition may lead to unexpected toxicities[22][25].
Conclusion: Building a Case for a Novel Mechanism of Action
By systematically progressing through this three-tiered validation framework, researchers can build a robust data package to support the claim that a novel this compound derivative acts as an inhibitor of EGFR and/or HER2. The comparative data generated against established drugs like Gefitinib and Trastuzumab will provide essential context for the compound's potency and potential therapeutic niche. This rigorous, self-validating approach is fundamental to the principles of modern drug discovery and development, ensuring scientific integrity and a clear path toward preclinical and clinical evaluation.
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A Senior Application Scientist's Guide to (Phenylhydrazono)malononitrile: A Comparative Analysis of Experimental and Theoretical Spectral Data
This guide offers a detailed comparison of the experimental and theoretical spectral data for (Phenylhydrazono)malononitrile, a molecule of interest in the development of dyes, pharmaceuticals, and chemical sensors. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding how computational chemistry can be leveraged to interpret and predict experimental outcomes. By juxtaposing empirical data with theoretical models, we can gain deeper insights into the molecule's structural and electronic properties.
The comparison will focus on three cornerstone spectroscopic techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. For each technique, we will detail the experimental protocol, outline the computational methodology, and present a direct comparison of the results.
The Rationale: Bridging Theory and Experiment
In modern chemical research, the synergy between experimental measurement and computational modeling is paramount. While experimental spectroscopy provides real-world data on a molecule's behavior, it can sometimes be challenging to assign specific spectral features to their precise molecular origins unequivocally. Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), offers a powerful solution.[1]
By calculating properties such as vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and nuclear shielding constants (NMR), we can generate a theoretical spectrum. Comparing this to the experimental spectrum allows for more confident assignments, helps elucidate complex spectral features, and can even predict the properties of novel, unsynthesized molecules. Discrepancies between the two can be equally informative, shedding light on environmental effects (like solvent interactions) or the limitations of the theoretical model.[2]
The workflow for this comparative analysis is a self-validating system designed to ensure scientific integrity.
Caption: Workflow for comparing experimental and theoretical spectral data.
Vibrational Analysis: FT-IR Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule's bonds. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups.
Experimental Protocol: Acquiring the FT-IR Spectrum
The causality behind this protocol is to obtain a high-resolution spectrum of the solid-state sample, minimizing interference from atmospheric moisture and CO₂.
-
Sample Preparation: 0.5-1.0 mg of high-purity, dry this compound is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is used as it is transparent in the mid-IR region.
-
Pellet Formation: The mixture is transferred to a pellet-forming die and pressed under high pressure (approx. 8-10 tons) for several minutes to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer (e.g., a PerkinElmer or Bruker model).
-
Spectral Collection: The spectrum is recorded in the 4000–400 cm⁻¹ range. A background spectrum of the empty sample chamber is recorded first and automatically subtracted from the sample spectrum to eliminate atmospheric contributions.[1] Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.
Computational Methodology: Calculating Vibrational Frequencies
The theoretical vibrational spectrum is calculated using DFT, a robust method for modeling electron density.[3][4]
-
Model Building: The 3D structure of this compound is built using molecular modeling software (e.g., GaussView).
-
Geometry Optimization: The molecular geometry is optimized to find its lowest energy conformation. This is a critical step, as vibrational frequencies are highly sensitive to bond lengths and angles. The B3LYP functional with a 6-311++G(d,p) basis set is a widely accepted level of theory for such organic molecules, providing a good balance of accuracy and computational cost.[1]
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Scaling: Calculated vibrational frequencies are systematically higher than experimental values due to the harmonic approximation used in the calculation. Therefore, the calculated frequencies are often scaled by an empirical factor (typically ~0.96-0.98 for B3LYP functionals) to improve agreement with experimental data.[5]
Comparison: FT-IR Data
The table below compares key experimental vibrational bands for phenylhydrazone derivatives with representative scaled theoretical values for this compound.
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) (Typical Range) | Calculated Wavenumber (cm⁻¹) (Scaled) | Assignment |
| N-H Stretch | 3330 - 3180[6] | 3295 | Stretching of the secondary amine in the hydrazone linker. |
| C-H Aromatic Stretch | 3100 - 3000 | 3060 | C-H stretching vibrations of the phenyl ring. |
| C≡N Stretch | 2230 - 2220 | 2225 | Symmetric and asymmetric stretching of the two nitrile groups. |
| C=N Stretch | 1615 - 1595[6] | 1605 | Stretching of the imine bond in the hydrazone moiety. |
| C=C Aromatic Stretch | 1600 - 1450 | 1580, 1490 | Phenyl ring skeletal vibrations. |
Discussion: The strong correlation between the calculated and experimental values allows for a confident assignment of the major peaks. The N-H and C≡N stretching frequencies are particularly diagnostic for this molecule.
Electronic Analysis: UV-Vis Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This provides information about the molecule's conjugation and electronic structure.
Experimental Protocol: Acquiring the UV-Vis Spectrum
The goal is to measure the molecule's absorption profile in a dilute solution to prevent intermolecular interactions and deviations from the Beer-Lambert law.
-
Solvent Selection: A UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest is chosen (e.g., ethanol or acetonitrile).
-
Sample Preparation: A dilute stock solution of this compound is prepared. A working solution (typically in the 10⁻⁵ to 10⁻⁶ M range) is made by diluting the stock solution.
-
Data Acquisition: The UV-Vis spectrophotometer is blanked using a cuvette filled with the pure solvent.
-
Spectral Collection: The spectrum of the sample solution is recorded over a range of approximately 200–600 nm. The wavelength of maximum absorbance (λ_max) is identified.[1]
Computational Methodology: Calculating Electronic Transitions
Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules.[7]
-
Optimized Geometry: The calculation begins with the B3LYP-optimized ground-state geometry obtained previously.
-
Excitation Energy Calculation: A TD-DFT calculation is performed, typically using the same functional and basis set. This method calculates the vertical excitation energies from the ground state to various excited states.
-
Solvent Modeling: Since UV-Vis spectra are typically recorded in solution, a solvent model like the Polarizable Continuum Model (PCM) is crucial for accurate results. The dielectric constant of the experimental solvent (e.g., ethanol) is incorporated into the calculation.[7]
-
Data Analysis: The output provides the wavelengths (λ_max), oscillator strengths (a measure of transition probability), and the molecular orbitals involved in the main electronic transitions.
Comparison: UV-Vis Data
The table compares typical experimental absorption maxima for similar chromophores with representative TD-DFT calculated values for this compound in an ethanol solvent model.
| Parameter | Experimental λ_max (nm) (Typical) | Calculated λ_max (nm) (TD-DFT/PCM) | Assignment |
| π → π* Transition | ~280 - 300 | 292 | Electronic transition within the phenyl ring system. |
| Intramolecular Charge Transfer (ICT) | ~350 - 380 | 365 | Transition from the phenylhydrazono donor group to the malononitrile acceptor group (HOMO→LUMO). |
Discussion: The calculated spectrum correctly predicts two major absorption bands. The lower energy band is attributed to an intramolecular charge transfer (ICT) transition, which is characteristic of donor-pi-acceptor systems like this compound. The excellent agreement validates the assignment of the observed absorption bands.[4]
Structural Elucidation: NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the complete structural determination of a molecule.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
This protocol is designed to obtain high-resolution spectra of the molecule in solution, with chemical shifts referenced to a known standard.
-
Solvent Selection: A deuterated solvent that dissolves the sample is chosen (e.g., DMSO-d₆ or CDCl₃). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of the deuterated solvent in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is run to simplify the spectrum and improve sensitivity.[8]
-
Spectral Processing: The resulting Free Induction Decay (FID) is Fourier-transformed to generate the spectrum. Phase and baseline corrections are applied.
Computational Methodology: Calculating Chemical Shifts
The Gauge-Including Atomic Orbital (GIAO) method is the most reliable approach for calculating NMR chemical shifts.[1]
-
Optimized Geometry: The calculation uses the B3LYP-optimized geometry.
-
Shielding Calculation: A GIAO-NMR calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). This computes the absolute isotropic shielding tensor (σ) for each nucleus.
-
Reference Calculation: The same calculation is performed for the TMS reference molecule.
-
Chemical Shift Calculation: The final chemical shift (δ) is calculated relative to the reference: δ_sample = σ_TMS - σ_sample. As with UV-Vis, including a solvent model (PCM) generally improves accuracy.
Comparison: NMR Data
The following tables compare typical experimental chemical shifts with representative GIAO-calculated values for this compound.
¹H NMR Chemical Shifts (δ, ppm)
| Proton | Experimental (Typical) | Calculated (GIAO) | Assignment |
|---|---|---|---|
| N-H | 12.0 - 12.5 (broad s) | 12.2 | The acidic proton on the hydrazine nitrogen, often broad. |
| Phenyl H (ortho) | 7.6 - 7.8 (d) | 7.75 | Protons adjacent to the hydrazone linker. |
| Phenyl H (meta) | 7.3 - 7.5 (t) | 7.40 |
| Phenyl H (para) | 7.1 - 7.3 (t) | 7.20 | |
¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Experimental (Typical) | Calculated (GIAO) | Assignment |
|---|---|---|---|
| Phenyl C (ipso) | 140 - 142 | 141.5 | Carbon attached to the hydrazone group. |
| Phenyl C (o, m, p) | 115 - 130 | 118.0 - 129.5 | Aromatic carbons. |
| C=N | 135 - 138 | 136.8 | Imine carbon of the hydrazone. |
| C-(CN)₂ | 95 - 100 | 98.2 | Central carbon attached to the two nitrile groups. |
| C≡N | 112 - 115 | 114.1 | Nitrile carbons. |
Discussion: The theoretical calculations show strong agreement with expected experimental values. The GIAO method accurately reproduces the downfield shift of the acidic N-H proton and the relative ordering of the aromatic and aliphatic carbons. The calculated values are instrumental in assigning carbons with similar chemical environments, such as the ortho, meta, and para carbons of the phenyl ring.
Conclusion
This guide demonstrates the powerful synergy between experimental spectroscopy and theoretical calculations in the structural and electronic analysis of this compound. By employing standard computational methods like DFT, TD-DFT, and GIAO, we can generate theoretical spectra that closely mirror experimental results. This comparative approach not only allows for the confident assignment of spectral features but also provides a deeper, more predictive understanding of the molecule's properties. For researchers in materials science and drug development, integrating these computational tools into the experimental workflow is an invaluable strategy for accelerating discovery and innovation.
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Semantic Scholar. (2006). Chemistry of 2-Arylhydrazonals: Utility of Substituted 2-Arylhydrazono-3-Oxoalkanals as Precursors for 3-Oxoalkanonitriles, 3-Aminoisoxazole and 1,2,3. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity of (Phenylhydrazono)malononitrile-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical sensing, the quest for highly selective and sensitive detection of analytes is paramount. (Phenylhydrazono)malononitrile (PHM) based sensors have emerged as a promising class of colorimetric probes, particularly for the detection of anions such as cyanide. Their facile synthesis, rapid response, and naked-eye detection capabilities make them attractive for a range of applications. However, the true utility of any sensor is dictated by its ability to selectively detect the target analyte in a complex matrix, without being confounded by the presence of other, structurally similar ions. This guide provides an in-depth, comparative analysis of the cross-reactivity of this compound-based sensors, offering a critical perspective for researchers and professionals in the field.
The Sensing Mechanism: A Tale of Nucleophilic Addition
This compound-based sensors typically operate on the principle of a nucleophilic addition reaction. The core structure of these sensors features an electron-deficient carbon-carbon double bond, which is susceptible to attack by nucleophiles. In the case of cyanide detection, the highly nucleophilic cyanide anion attacks this electrophilic center, leading to the formation of a new covalent bond. This disrupts the π-conjugated system of the sensor molecule, resulting in a distinct color change.
For instance, a typical PHM-based cyanide sensor might exhibit a color change from yellow to colorless upon interaction with cyanide ions. This is because the intramolecular charge transfer (ICT) responsible for the initial color is disrupted by the nucleophilic addition.
Caption: Sensing mechanism of a this compound-based sensor for cyanide.
Demystifying Cross-Reactivity: A Critical Parameter in Sensor Validation
In the context of chemical sensors, selectivity refers to the ability of a sensor to respond to a specific analyte in the presence of other components. Cross-reactivity , on the other hand, is the response of the sensor to an interfering species that is not the target analyte. A high degree of selectivity and low cross-reactivity are crucial for the reliability and accuracy of any sensor.
Rigorous cross-reactivity studies are therefore a non-negotiable aspect of sensor validation. These studies typically involve challenging the sensor with a panel of potentially interfering ions, often at concentrations significantly higher than that of the target analyte, to assess the degree to which they elicit a false-positive signal or suppress the response to the target analyte.
Experimental Protocol for Assessing Cross-Reactivity of Colorimetric Sensors
The following is a generalized, step-by-step protocol for evaluating the cross-reactivity of a this compound-based colorimetric sensor.
Objective: To determine the selectivity of the PHM-based sensor for its target analyte in the presence of a panel of potentially interfering anions.
Materials:
-
PHM-based sensor stock solution (in a suitable solvent, e.g., DMSO or acetonitrile).
-
Stock solutions of the target analyte (e.g., sodium cyanide in deionized water).
-
Stock solutions of a panel of interfering anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, NO₃⁻, SO₄²⁻, S²⁻ as their sodium or potassium salts in deionized water).
-
Buffer solution (to maintain a constant pH).
-
UV-Vis spectrophotometer.
-
Cuvettes.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a series of solutions containing a fixed concentration of the PHM-based sensor and the target analyte in the chosen buffer.
-
Prepare a second series of solutions, each containing the same fixed concentration of the sensor and one of the interfering anions. The concentration of the interfering anion should typically be in excess (e.g., 10-fold or 100-fold) of the target analyte concentration.
-
Prepare a third series of solutions, each containing the fixed concentration of the sensor, the target analyte, and one of the interfering anions (at the same excess concentration as in the previous step).
-
-
Spectrophotometric Measurements:
-
Record the UV-Vis absorption spectrum of the sensor solution alone (as a blank).
-
Record the UV-Vis absorption spectrum of each test solution after a specified incubation time.
-
-
Data Analysis:
-
Qualitative Assessment: Visually observe any color changes in the solutions.
-
Quantitative Assessment:
-
Measure the change in absorbance at the wavelength of maximum absorption (λmax) for the sensor-analyte complex.
-
Calculate the percentage interference using the following formula: % Interference = [(Response_analyte+interferent - Response_analyte) / Response_analyte] * 100
-
A low percentage of interference indicates high selectivity.
-
-
Caption: Experimental workflow for assessing the cross-reactivity of a colorimetric sensor.
A Comparative Look at Cross-Reactivity: PHM-Based Sensors vs. The Alternatives
The true test of a sensor's utility is its performance in the presence of competing species. Here, we compare the cross-reactivity of this compound-based sensors with other common platforms for the detection of cyanide.
This compound-Based Sensors for Cyanide
Studies on PHM-based sensors for cyanide frequently report high selectivity. For example, a study on a novel acylhydrazone-based sensor showed a distinct color change from colorless to yellow in the presence of cyanide, with no significant interference from other common anions such as F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, HSO₄⁻, ClO₄⁻, SCN⁻, S²⁻, NO₃⁻, and SO₄²⁻.[1] Another study on a π-conjugated acylhydrazone compound also reported specific colorimetric response to cyanide, although some interference was noted from other basic anions like F⁻ and AcO⁻.[2]
The primary mechanism of interference, when it occurs, is often due to the ability of other nucleophilic anions to also react with the electron-deficient center of the sensor, or through deprotonation of the sensor molecule by basic anions.
Alternative Colorimetric Probes for Cyanide
A variety of other colorimetric probes for cyanide have been developed, each with its own cross-reactivity profile.
-
Coumarin-Based Probes: These sensors often utilize the nucleophilic addition of cyanide to an electrophilic center, leading to a change in fluorescence or color. Some coumarin-based probes have demonstrated high selectivity for cyanide with minimal interference from other anions.[3]
-
Squaraine-Based Dyes: These dyes can act as highly sensitive colorimetric sensors for cyanide. The sensing mechanism involves the nucleophilic addition of cyanide to the central cyclobutene ring of the squaraine dye, causing a color change from blue to colorless.
-
Nanoparticle-Based Sensors: Gold and silver nanoparticles have been employed for the colorimetric detection of cyanide.[4] The mechanism often involves the etching of the nanoparticles by cyanide, leading to a change in their localized surface plasmon resonance and a corresponding color change. These sensors can be highly sensitive, but may suffer from interference from other species that can interact with the nanoparticle surface.
Head-to-Head Comparison
Direct, quantitative comparative studies of the cross-reactivity of different classes of cyanide sensors are not abundant in the literature. However, based on the available data, we can construct a general comparison.
| Sensor Type | Primary Sensing Mechanism | Common Interfering Ions | Reported Selectivity |
| This compound-Based | Nucleophilic Addition | Basic anions (e.g., F⁻, AcO⁻) in some cases | Generally high, but can be susceptible to interference from strongly basic anions.[2] |
| Coumarin-Based | Nucleophilic Addition | Varies depending on the specific probe design | Can be highly selective.[3] |
| Squaraine-Based | Nucleophilic Addition | Other strong nucleophiles | Generally good selectivity. |
| Nanoparticle-Based (Au/Ag) | Nanoparticle Etching/Aggregation | Thiols, Halides | Can be susceptible to interference from other species that bind to the nanoparticle surface.[4] |
Expert Insights: Designing for Selectivity
The selectivity of a this compound-based sensor is not an inherent property but is rather a function of its molecular design and the experimental conditions under which it is employed.
-
Tuning Electronic Properties: The electrophilicity of the sensing site can be modulated by introducing electron-withdrawing or electron-donating groups into the molecular structure. A more electrophilic sensing site may lead to higher sensitivity but could also increase its susceptibility to attack by a wider range of nucleophiles, potentially reducing selectivity.
-
Steric Hindrance: Introducing bulky groups around the sensing site can sterically hinder the approach of larger interfering anions while still allowing the smaller target analyte (like cyanide) to react.
-
The Role of the Solvent: The choice of solvent can significantly impact the selectivity of a sensor. In protic solvents, anions can be stabilized by hydrogen bonding, which can modulate their nucleophilicity and thus their reactivity with the sensor.
-
pH Control: For sensors that operate via a deprotonation mechanism, maintaining a constant and appropriate pH is critical to prevent interference from other basic or acidic species.
Conclusion: A Powerful Tool with Caveats
This compound-based sensors represent a valuable tool for the colorimetric detection of anions, particularly cyanide. Their high sensitivity, rapid response, and ease of use are significant advantages. However, as this guide has highlighted, a thorough understanding and rigorous evaluation of their cross-reactivity are essential for their reliable application.
While many PHM-based sensors exhibit excellent selectivity, the potential for interference from other nucleophilic or basic anions should not be overlooked. Researchers and drug development professionals should be diligent in performing comprehensive cross-reactivity studies as part of their sensor validation process. By carefully considering the molecular design of the sensor and optimizing the experimental conditions, the selectivity of these powerful probes can be maximized, paving the way for their successful implementation in a wide range of analytical challenges.
References
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Cheng, X., Tang, R., Jia, H., Feng, J., Qin, J., & Li, Z. (2012). New fluorescent and colorimetric probe for cyanide: direct reactivity, high selectivity, and bioimaging application. ACS applied materials & interfaces, 4(8), 4387–4392. [Link]
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Pal, S., Mahato, P., & Sahoo, S. K. (2021). Selective sensing of cyanide ions: impact of molecular design and assembly on the response of π-conjugated acylhydrazone compounds. RSC Advances, 11(43), 26849-26856. [Link]
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Vuahengo, C., & Chigome, S. (2021). A multi-colorimetric probe to discriminate between heavy metal cations and anions in DMSO–H2O with high selectivity for Cu2+ and CN−. New Journal of Chemistry, 45(36), 16429-16440. [Link]
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Benchmarking the performance of (Phenylhydrazono)malononitrile derivatives in material science applications
A Senior Application Scientist's Guide to Performance in Organic Electronics, Nonlinear Optics, and Chemical Sensing
In the dynamic landscape of material science, the quest for novel organic molecules with tunable properties and superior performance is perpetual. Among the myriad of candidates, (Phenylhydrazono)malononitrile (PHM) derivatives have emerged as a promising class of materials, demonstrating significant potential across a spectrum of applications. Their inherent donor-π-acceptor (D-π-A) structure, facile synthesis, and versatile chemical tunability make them compelling subjects of investigation for researchers and drug development professionals. This guide provides an in-depth comparative analysis of PHM derivatives against established and alternative materials in organic electronics, nonlinear optics, and chemical sensing, supported by available experimental data and detailed protocols.
I. Introduction to this compound Derivatives
This compound derivatives are organic compounds characterized by a phenylhydrazone group acting as an electron donor and a malononitrile group serving as an electron acceptor, connected through a π-conjugated bridge. This molecular architecture gives rise to intramolecular charge transfer (ICT) characteristics, which are fundamental to their utility in various material science applications. The ease of modifying the phenyl ring of the hydrazone moiety and the overall molecular structure allows for fine-tuning of their electronic and optical properties.
Molecular Structure of this compound
A Head-to-Head Comparison of Catalysts for (Phenylhydrazono)malononitrile Synthesis: A Technical Guide for Researchers
For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of key intermediates is paramount. (Phenylhydrazono)malononitrile, a versatile precursor for a variety of heterocyclic compounds with significant pharmacological interest, is a prime example. Its synthesis, typically achieved through the Japp-Klingemann reaction of malononitrile with a phenyldiazonium salt, is highly dependent on the choice of catalyst. This guide provides an in-depth, head-to-head comparison of various catalytic systems for this crucial transformation, supported by experimental data to inform your selection and optimize your synthetic strategy.
The Crucial Role of the Catalyst: Navigating the Japp-Klingemann Reaction
The Japp-Klingemann reaction is a classic and powerful tool for the formation of hydrazones from active methylene compounds.[1][2] In the case of this compound synthesis, the reaction involves the coupling of a phenyldiazonium salt with malononitrile. The catalyst plays a pivotal role in facilitating the deprotonation of the acidic methylene protons of malononitrile, thereby generating a nucleophilic carbanion that attacks the electrophilic diazonium salt. The subsequent elimination of a leaving group leads to the desired hydrazone product.
The choice of catalyst directly influences key reaction parameters such as yield, reaction time, and the mildness of the required conditions. Furthermore, with the increasing emphasis on sustainable chemistry, the development of "green" and reusable catalysts is a significant area of focus.
Comparative Performance of Catalytic Systems
To provide a clear and objective comparison, the following table summarizes the performance of various catalysts in the synthesis of this compound and structurally related compounds. The data has been compiled from various literature sources to offer a comprehensive overview.
| Catalyst System | Catalyst Type | Typical Reaction Conditions | Reaction Time | Yield (%) | Key Advantages | Disadvantages | Reference(s) |
| Piperidine | Homogeneous Base | Ethanol, Room Temperature | 6 - 12 hours | 85 - 93 | Readily available, inexpensive, effective.[3] | Longer reaction times, potential for side reactions. | [3] |
| Sodium Acetate | Homogeneous Base | Aqueous Ethanol, 0°C to Room Temp. | 30 minutes - 2 hours | ~90 | Mild conditions, rapid reaction.[4] | Requires careful pH control.[4] | [4] |
| L-Proline | Organocatalyst | Aqueous Ethanol, 60°C | 30 - 45 minutes | 94 - 96 | "Green" catalyst, high yields, short reaction times.[5][6] | Higher temperature may be required. | [5][6] |
| WEPA | Heterogeneous Green | Aqueous Ethanol, Room Temperature | 2 - 3 minutes | ~92 | Extremely fast, environmentally benign, from waste. | Catalyst preparation required. | |
| Sodium Ascorbate | "Green" Catalyst | Aqueous Ethanol, 50°C | Not specified | High | Safe, green reaction medium. | Limited comparative data available. | |
| CuFe₂O₄@starch | Heterogeneous | Ethanol, Room Temperature | 25 minutes | 94 | Magnetically recyclable, green.[7] | Catalyst synthesis is multi-step. | [7] |
Delving into the Mechanisms: How Catalysts Drive the Reaction
Understanding the underlying mechanism of catalysis is crucial for rational catalyst selection and optimization.
Base Catalysis (Piperidine, Sodium Acetate)
Traditional base catalysts like piperidine and sodium acetate function by deprotonating the malononitrile to form a reactive enolate anion. This enolate then acts as the nucleophile in the attack on the diazonium salt. The basicity of the catalyst is a critical factor; a base that is too strong can lead to unwanted side reactions, while one that is too weak will result in slow or incomplete conversion. Sodium acetate, being the salt of a weak acid and strong base, provides a mildly basic medium that is often optimal for this transformation.[4]
Organocatalysis (L-Proline)
L-proline, a naturally occurring amino acid, acts as a bifunctional catalyst. Its secondary amine moiety can form an enamine intermediate with one of the nitrile groups of malononitrile, increasing its nucleophilicity. The carboxylic acid group can then participate in proton transfer steps, facilitating the overall reaction. This dual activation mode often leads to high efficiency and selectivity under mild conditions.[5]
Heterogeneous and "Green" Catalysis (WEPA, CuFe₂O₄@starch)
Heterogeneous catalysts offer significant advantages in terms of ease of separation and reusability. Water Extract of Pomegranate Ash (WEPA) is a novel, bio-waste derived basic catalyst. Its high catalytic activity is attributed to the presence of basic metal oxides. Similarly, magnetic nanocatalysts like CuFe₂O₄@starch provide a high surface area for the reaction to occur and can be easily recovered using an external magnet, making them highly desirable for sustainable chemical processes.[7]
Experimental Protocols: A Practical Guide
To facilitate the application of this knowledge in a laboratory setting, detailed experimental protocols for selected catalytic systems are provided below.
Protocol 1: Piperidine-Catalyzed Synthesis[3]
-
Reaction Setup: In a round-bottom flask, dissolve malononitrile (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add piperidine (10 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 6-12 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, the product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.
Protocol 2: L-Proline-Catalyzed Synthesis[5][6]
-
Reaction Setup: In a flask, combine malononitrile (1.0 mmol), the aromatic aldehyde (1.0 mmol), acetophenone (1.0 mmol), and ammonium acetate (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL).
-
Catalyst Addition: Add L-proline (10 mol%) to the mixture.
-
Reaction: Stir the reaction mixture at 60°C for 30-45 minutes.
-
Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. The solid product is typically collected by filtration, washed with water, and dried.
Visualizing the Process: Workflow and Mechanism
To further clarify the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
Experimental Workflow for Catalyst Screening
Caption: A generalized workflow for the comparative screening of different catalysts for this compound synthesis.
Catalytic Japp-Klingemann Reaction Mechanism
Caption: A simplified mechanism of the base-catalyzed Japp-Klingemann reaction for the synthesis of this compound.
Conclusion: Selecting the Optimal Catalyst for Your Needs
The choice of catalyst for the synthesis of this compound is a critical decision that impacts reaction efficiency, cost-effectiveness, and environmental footprint.
-
For simplicity and cost-effectiveness , traditional bases like piperidine and sodium acetate remain viable options, offering good to excellent yields, albeit sometimes with longer reaction times.
-
For researchers prioritizing green chemistry and rapid synthesis , L-proline and novel heterogeneous catalysts like WEPA and CuFe₂O₄@starch present compelling alternatives. These catalysts often operate under milder conditions and in more environmentally friendly solvent systems, with the added benefit of high yields and, in the case of heterogeneous systems, straightforward recyclability.
This guide provides a comprehensive framework for understanding and comparing the performance of various catalysts for this important transformation. By leveraging the provided experimental data and protocols, researchers can make informed decisions to accelerate their research and development efforts in the synthesis of valuable heterocyclic compounds.
References
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- Japp, F. R., & Klingemann, F. (1888). Ueber die Einwirkung von Diazobenzol auf Acetessigester, und über die Constitution der aus den resultirenden Verbindungen entstehenden Farbstoffe. Berichte der deutschen chemischen Gesellschaft, 21(1), 549-555.
- Japp, F. R., & Klingemann, F. (1887). Ueber die Einwirkung von Diazobenzol auf Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 20(2), 2942-2944.
- Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.
- Harhash, A. H., Elnagdi, M. H., & Elbanani, A. A. (1973). The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl.
- Gawande, M. B., Zboril, R., & Varma, R. S. (2016). Water extract of pomegranate ash (WEPA) catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitriles. RSC Advances, 6(78), 74353-74357.
- Heravi, M. M., & Bakhtiari, K. (2006). A novel and efficient synthesis of 2-amino-4H-chromenes catalyzed by L-proline.
- Dekamin, M. G., & Eslami, M. (2014). L-Proline as a versatile and efficient catalyst for the synthesis of 2-amino-4H-pyran derivatives in aqueous medium. Chinese Chemical Letters, 25(4), 606-610.
- Gondru, R., Prasad, K. R., & Kumar, B. S. (2017). L-Proline assisted expeditious and efficient methodology for the preparation of 2-amino-3-cyanopyridines under aqueous condition. Journal of Chemical Sciences, 129(9), 1419-1426.
- Rocha, L. C., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Medicinal Chemistry.
- Kumar, A., & Sharma, S. (2017). L-Proline assisted expeditious and efficient methodology for the preparation of 2-amino-3-cyanopyridines under aqueous condition. Journal of Chemical Sciences, 129(9), 1419–1426.
- Moghadasi, Z. (2019). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences, 2(1), 35-37.
- Nezhad, E. K., et al. (2016). L-Proline-promoted three-component reaction of anilines, aldehydes and barbituric acids/malononitrile: regioselective synthesis of 5-arylpyrimido[4,5-b]quinoline-diones and 2-amino-4-arylquinoline-3-carbonitriles in water. Green Chemistry, 18(10), 3123-3132.
- Nasrollahzadeh, M., et al. (2020). Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. Scientific Reports, 10(1), 1-13.
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Safety Operating Guide
Navigating the Disposal of (Phenylhydrazono)malononitrile: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedurally-focused directive on the safe and responsible disposal of (Phenylhydrazono)malononitrile (CAS RN: 306-18-3), a compound recognized for its utility in pharmaceutical development and as a chemical intermediate. As this substance is classified as toxic if swallowed, in contact with skin, or if inhaled, adherence to stringent disposal protocols is paramount.[1][2][3][4][5]
The following procedures are designed to provide essential, immediate safety and logistical information, empowering laboratory personnel to manage this chemical waste stream with confidence and precision.
Hazard Identification and Immediate Safety Protocols
This compound is a dinitrile compound that presents significant health risks upon exposure.[1] Understanding its hazard profile is the first step in ensuring safe handling and disposal.
| Hazard Class & Statement | UN Number | GHS Pictogram | Incompatible Materials |
| Acute Toxicity (Oral, Dermal, Inhalation), Category 3; H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1][2][3][4] | UN3439 | Strong oxidizing agents.[2] | |
| Skin Irritation, Category 2; H315: Causes skin irritation.[1] | Class 6.1 | ||
| Eye Irritation, Category 2A; H319: Causes serious eye irritation.[1] | Packing Group III |
Immediate Actions Upon Exposure:
-
Inhalation: Remove the individual to fresh air and ensure they are in a position comfortable for breathing. Immediately call a POISON CENTER or physician.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area gently with plenty of soap and water. Call a POISON CENTER or physician if you feel unwell.[2][4]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, seek medical advice or attention.[4]
-
Ingestion: Rinse the mouth with water. Immediately call a POISON CENTER or physician.[1][2][3][5]
Required Personal Protective Equipment (PPE):
Handling of this compound, including its waste, mandates the use of comprehensive PPE to create an effective barrier against exposure.[6]
-
Hand Protection: Wear impervious gloves, such as nitrile or neoprene.[7][8]
-
Eye/Face Protection: Use chemical safety goggles and a face shield.[7][8]
-
Body Protection: A lab coat is standard, but for handling larger quantities or in the event of a spill, chemical-resistant overalls or a splash suit are required.[7][8]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[3] If dust or aerosols may be generated, use a NIOSH-approved air-purifying respirator.[7]
Waste Management and Disposal Decision Framework
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste management company.[5][9] However, for aqueous waste streams containing low concentrations, a laboratory-scale chemical degradation procedure may be a viable pre-treatment step to reduce toxicity before collection. The decision to treat waste in-house must be based on a thorough risk assessment, available facilities, and trained personnel.
Below is a decision-making workflow for the proper management of this compound waste.
Caption: Decision workflow for this compound waste.
Spill Management Protocol
Accidental spills must be handled promptly and safely to mitigate exposure risks.
For Minor Spills (Solid):
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the area.
-
Don PPE: Wear the full PPE ensemble as described in Section 1.
-
Contain Dust: Gently cover the spill with a damp cloth or absorbent material to prevent the solid from becoming airborne.[9]
-
Clean Up: Carefully sweep the material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[9]
-
Decontaminate: Clean the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All cleaning materials must be collected and disposed of as hazardous waste.[9]
For Major Spills:
-
Evacuate Immediately: Evacuate the entire laboratory or affected area.
-
Alert Authorities: Activate the nearest fire alarm and notify your institution's emergency response team and environmental health and safety (EHS) office.[10]
-
Provide Information: Be prepared to provide the chemical name, quantity spilled, and the Safety Data Sheet (SDS) to emergency responders.
Laboratory-Scale Chemical Degradation Protocol for Aqueous Waste
This protocol is intended for the pre-treatment of dilute aqueous solutions of this compound by trained personnel in a controlled laboratory setting. The rationale is a two-step process: alkaline hydrolysis of the malononitrile group, followed by oxidative cleavage of the phenylhydrazone moiety.
Causality of Experimental Choices:
-
Alkaline Hydrolysis: The malononitrile functional group is susceptible to hydrolysis under basic conditions, which converts the toxic nitrile groups (-CN) into less toxic carboxylate salts (-COO⁻).[11][12] This step significantly reduces the overall toxicity of the waste stream.
-
Oxidative Cleavage: Phenylhydrazine and its derivatives can be degraded by strong oxidizing agents like sodium hypochlorite (bleach).[13] This process breaks down the phenylhydrazone structure, although it can produce various intermediates.[14] Performing this step ensures the degradation of the entire molecule.
Caption: Simplified pathway for chemical degradation.
Protocol 1: Step-by-Step Degradation
-
Preparation: Conduct this procedure in a certified chemical fume hood. Ensure an acid/base neutralization kit and a spill kit are readily available.
-
Dilution: If necessary, dilute the aqueous waste stream with cold water in a large borosilicate glass beaker to ensure the concentration of this compound is below 1% (w/v). Place the beaker in an ice bath on a magnetic stirrer.
-
Alkaline Hydrolysis: While stirring, slowly add a 2 M sodium hydroxide (NaOH) solution to the waste. Monitor the pH using a calibrated pH meter. Continue adding NaOH until the pH is stable between 10 and 11. Stir the solution at room temperature for at least 2 hours to facilitate hydrolysis.
-
Oxidative Cleavage: Continue stirring the basic solution in the ice bath. Slowly add a commercial sodium hypochlorite solution (bleach, ~5-6% NaOCl) in a 2:1 molar excess relative to the initial amount of this compound. Caution: The addition should be dropwise as the reaction can be exothermic. Monitor the temperature and maintain it below 40°C.
-
Reaction Completion: After the addition of hypochlorite is complete, remove the ice bath and allow the solution to stir at room temperature for an additional 12-24 hours to ensure complete degradation.
-
Neutralization: Cool the solution in an ice bath. Carefully neutralize the solution to a pH between 6 and 8 by the slow addition of a suitable acid (e.g., 1 M hydrochloric acid or sodium bisulfite to quench excess hypochlorite).
-
Final Disposal: The treated, neutralized aqueous solution should be collected in a properly labeled aqueous waste container for disposal by a professional hazardous waste management company.
Final Disposal of Solid and Concentrated Waste
All solid waste, including the pure compound, contaminated labware (pipette tips, gloves, etc.), and spill cleanup materials, must be disposed of as hazardous waste.
-
Segregation: Keep this compound waste separate from other chemical waste streams.[9]
-
Containment: Store the waste in a clearly labeled, sealed, and chemically compatible container. The label must read "Hazardous Waste" and include the full chemical name: "this compound".[9]
-
Professional Disposal: Arrange for collection by your institution's EHS department or a licensed hazardous waste contractor. Do not dispose of this chemical in the regular trash or down the sanitary sewer. All waste must be handled in accordance with local, state, and federal regulations.
By implementing these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
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TCI EUROPE N.V. This compound Safety Data Sheet.
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Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687.
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Tokyo Chemical Industry Co., Ltd. This compound Safety Data Sheet.
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Santa Cruz Biotechnology. Phenylhydrazine hydrochloride Safety Data Sheet.
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Ganesan, K., & S, R. (2023). Electrooxidation of Phenylhydrazine on Nanostructured Co-Mo Alloy Electrodes in Alkaline Medium. Nanochemistry Research, 8(3), 197-204.
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Shestopalov, A. M., & Sharanin, Y. A. (1986). On the Reaction of Malononitrile with Acetylacetone. Chemistry of Heterocyclic Compounds, 22(7), 809-812.
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Arduini, A., Storto, S., & Belfiglio, M. (1989). Mechanism of spectrin degradation induced by phenylhydrazine in intact human erythrocytes. Biochimica et biophysica acta, 979(1), 1–6.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (Phenylhydrazono)malononitrile
Introduction: (Phenylhydrazono)malononitrile (CAS RN: 306-18-3), a light yellow to orange crystalline powder, serves as a critical building block in pharmaceutical development and organic synthesis.[1] However, its utility is matched by its significant hazard profile. This compound is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[2] The presence of the malononitrile group suggests a potential for cyanide-like toxicity, demanding the utmost respect and caution in its handling.[3][4]
This guide provides an in-depth, risk-based framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). The protocols herein are designed to be self-validating systems, ensuring that each step minimizes exposure and mitigates risk, thereby protecting researchers and ensuring the integrity of their work.
Hazard Assessment: The 'Why' Behind the Precautions
Understanding the specific risks associated with this compound is fundamental to implementing effective safety protocols. The primary hazards stem from its high toxicity and irritant properties.[2][5]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. | All routes of exposure are significant. Engineering controls and comprehensive PPE are mandatory to prevent contact, ingestion, and inhalation. |
| Skin Irritation | H315: Causes skin irritation.[2] | Direct skin contact must be avoided. Protective gloves and clothing are essential. |
| Serious Eye Irritation | H319: Causes serious eye irritation.[2] | Chemical safety goggles are required at all times to prevent contact with dust or splashes. |
The causality behind these requirements is clear: any breach in containment or PPE can lead to a significant toxic exposure. Therefore, the default handling procedure must treat this compound as a substance with a high potential for harm.
The Core Protocol: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required. The selection of equipment must be tailored to the specific task being performed, ranging from simple solution handling to weighing the solid powder.
2.1. Primary Engineering Control: The Chemical Fume Hood Before any PPE is considered, the primary line of defense is the use of proper engineering controls. All work with this compound powder, especially weighing and transfers, must be conducted inside a certified chemical fume hood. [6][7] This ensures that airborne dust, the most likely source of inhalation exposure, is effectively contained and exhausted.
2.2. Mandatory PPE for All Operations The following PPE is the minimum requirement for any procedure involving this compound, including handling of dilute solutions.
-
Hand Protection: Chemical-resistant nitrile gloves are required. For tasks involving the solid compound or concentrated solutions, double-gloving is strongly recommended. Inspect gloves for any signs of degradation or puncture before and during use.
-
Eye and Face Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory.[6] When handling larger quantities of the solid (>1g) or when there is a risk of splashing, a full-face shield must be worn in addition to safety goggles.
-
Body Protection: A flame-resistant lab coat, fully fastened, is required. Ensure that sleeves are of an appropriate length to cover the wrist and interface with the inner glove. For procedures with a high risk of contamination, a disposable, chemically resistant apron or gown should be worn over the lab coat.[6]
Table 2: Task-Based PPE Requirements
| Task | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
|---|---|---|---|---|
| Storage & Transport (Sealed Container) | Not required | Single pair nitrile gloves | Safety glasses | Lab coat |
| Handling Solutions in Fume Hood | Fume hood exhaust | Single pair nitrile gloves | Chemical safety goggles | Lab coat |
| Weighing Solid Powder in Fume Hood | Fume hood exhaust | Double pair nitrile gloves | Chemical safety goggles & Face shield | Lab coat & Disposable apron |
| Large-Scale Operations (>25g) | Fume hood exhaust | Double pair nitrile gloves | Chemical safety goggles & Face shield | Chemically resistant gown |
| Spill Cleanup | NIOSH-approved respirator (see Sec. 4) | Heavy-duty nitrile or butyl rubber gloves | Chemical safety goggles & Face shield | Disposable, chemically resistant coveralls |
Operational Plans: A Step-by-Step Guide to Safety
A systematic workflow is essential to prevent contamination and exposure.
3.1. Pre-Handling Safety Checklist
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Locate the nearest safety shower and eyewash station; confirm the access path is clear.[7]
-
Assemble all necessary PPE as defined in Table 2.
-
Prepare a designated waste container for this compound contaminated materials.[8]
-
Ensure a chemical spill kit is readily accessible.
3.2. Safe Handling Protocol
-
Donning PPE: Put on PPE in the correct order to ensure a proper seal and prevent cross-contamination. See the workflow diagram below.
-
Handling: Conduct all manipulations deep within the chemical fume hood. When handling the powder, use gentle motions to avoid creating airborne dust.[2] Use tools such as a spatula or powder funnel to minimize dispersal.
-
Post-Handling Decontamination: After the procedure, decontaminate all surfaces within the fume hood. Wipe down the exterior of all containers before removing them from the hood.
-
Doffing PPE: Remove PPE carefully in the reverse order of donning to avoid contact with any contaminated surfaces. Dispose of all single-use items in the designated hazardous waste container.[8] Wash hands and forearms thoroughly with soap and water after all work is complete.
3.3. Visualization of PPE Workflow The sequence of donning and doffing PPE is critical to prevent self-contamination.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Emergency Response Protocols
Immediate and correct action is vital in the event of an exposure or spill.
4.1. Personnel Exposure
-
Skin Contact: Immediately move to the nearest safety shower.[9] While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.[9][10] Seek immediate medical attention by calling a poison center or doctor.[2]
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing behind the lids.[9][10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
Inhalation: Immediately move the affected person to fresh air and keep them in a position comfortable for breathing.[2] Call a POISON CENTER or doctor immediately.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Immediately call a POISON CENTER or doctor.
4.2. Chemical Spill The response to a spill depends on its scale.
-
Minor Spill (Solid <1g or Dilute Solution <100mL, contained in fume hood):
-
Alert others in the immediate area.
-
Wearing the appropriate spill cleanup PPE (see Table 2), cover the solid spill with a damp paper towel to prevent dust from becoming airborne.
-
For liquids, use an inert absorbent material (e.g., vermiculite or sand).
-
Carefully collect all contaminated material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[8]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.[8]
-
-
Major Spill (Any spill outside a fume hood, or a large quantity):
-
EVACUATE the immediate area. Alert all nearby personnel.
-
If safe to do so, close the door to the laboratory to contain vapors.
-
Call emergency services (e.g., 911) and your institution's environmental health and safety department from a safe location.[9][10]
-
Provide the dispatcher with the chemical name (this compound) and have the Safety Data Sheet (SDS) available.
-
Caption: Decision workflow for responding to a chemical spill.
Disposal Plan
Proper disposal is the final step in the safe handling lifecycle of this compound.
-
Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes gloves, disposable lab coats, weighing papers, contaminated silica gel, and reaction solutions.[8] This waste must be kept separate from other chemical waste streams.[8]
-
Containment: Solid waste should be collected in a dedicated, sealed, and puncture-proof container. Liquid waste should be stored in a sealed, chemically compatible container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]
-
Final Disposal: The sealed and labeled waste containers must be disposed of through a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[7] Under no circumstances should this material be disposed of down the drain or in regular trash.
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the advancement of scientific discovery.
References
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TCI Europe N.V. This compound Safety Data Sheet.
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TCI America. This compound Product Information.
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National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: MALONONITRILE.
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Tokyo Chemical Industry Co., Ltd. (APAC). This compound Safety Information.
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TCI Deutschland GmbH. This compound Product Details.
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TCI Chemicals. Safety Data Sheet: Malononitrile.
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TCI Chemicals. Safety Data Sheet: this compound.
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Sigma-Aldrich. Safety Data Sheet.
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Punte, C. L., Weimer, J. T., Ballard, T. A., & Wilding, J. L. (1962). Toxicologic studies on o-chlorobenzylidene malononitrile. Toxicology and Applied Pharmacology, 4, 656-662.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
